molecular formula C18H33O2- B1233923 Oleate CAS No. 115-06-0

Oleate

Cat. No.: B1233923
CAS No.: 115-06-0
M. Wt: 281.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oleate is a C18, long straight-chain monounsaturated fatty acid anion;  and the conjugate base of oleic acid, arising from deprotonation of the carboxylic acid group. It has a role as an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an oleic acid.
An unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature. It is used commercially in the preparation of oleates and lotions, and as a pharmaceutical solvent. (Stedman, 26th ed)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115-06-0

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9-

InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Synonyms

9 Octadecenoic Acid
9-Octadecenoic Acid
cis 9 Octadecenoic Acid
cis-9-Octadecenoic Acid
Oleate
Oleic Acid

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Oleate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleate (C18:1), a monounsaturated omega-9 fatty acid, is not merely a passive component of cellular lipids but an active signaling molecule that profoundly influences a multitude of cellular processes. Its roles extend from energy metabolism and membrane fluidity to the intricate regulation of signaling pathways implicated in metabolic diseases, cancer, and inflammation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, including the activation of G protein-coupled receptors, modulation of key metabolic sensors, and regulation of gene expression. Detailed experimental methodologies for studying these pathways are provided, alongside a quantitative summary of this compound's effects to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound is the most abundant monounsaturated fatty acid in human plasma and tissues, derived from both dietary intake and endogenous synthesis catalyzed by Stearoyl-CoA Desaturase-1 (SCD1). Beyond its structural role in phospholipids (B1166683) and storage in triglycerides, this compound functions as a signaling molecule, eliciting diverse cellular responses. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for elucidating its role in health and disease and for identifying potential therapeutic targets. This guide will delve into the primary signaling cascades influenced by this compound.

Key Signaling Pathways Modulated by this compound

G Protein-Coupled Receptor 40 (GPR40/FFAR1) Signaling

This compound is a natural ligand for GPR40, a G protein-coupled receptor highly expressed in pancreatic β-cells and breast cancer cells.[1][2] Activation of GPR40 by this compound triggers a cascade of intracellular events, primarily through the Gαq/11 pathway.

  • Mechanism: Upon this compound binding, GPR40 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

  • Downstream Effects:

    • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][3] This increase in intracellular Ca2+ is a critical signal for various cellular processes, including insulin (B600854) secretion.[1][3]

    • Protein Kinase C (PKC) Activation: DAG, along with elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, influencing cell proliferation and other functions.

    • Insulin Secretion: In pancreatic β-cells, the GPR40-mediated increase in intracellular Ca2+ potentiates glucose-stimulated insulin secretion.[1][3]

    • Cancer Cell Proliferation: In breast cancer cells, this compound-induced GPR40 signaling promotes cell proliferation through pathways involving PLC, Src, MEK1/2, and PI3K/Akt.[2]

GPR40_Signaling This compound This compound GPR40 GPR40 This compound->GPR40 Gq Gαq/11 GPR40->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2+ Release PKC PKC DAG->PKC Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2_cyto->PKC Downstream Downstream Effects Ca2_cyto->Downstream PKC->Downstream AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ER_Stress ER Stress pAMPK->ER_Stress Inhibits Inflammation Inflammation (NF-κB) pAMPK->Inflammation Inhibits Insulin_Resistance Insulin Resistance pAMPK->Insulin_Resistance Prevents SCD1_SREBP1_Signaling SCD1 SCD1 Oleoyl_CoA This compound SCD1->Oleoyl_CoA Stearoyl_CoA Stearoyl_CoA Stearoyl_CoA->SCD1 SREBP1_pre SREBP-1 (precursor) Oleoyl_CoA->SREBP1_pre Promotes Processing SREBP1_nuc SREBP-1 (nuclear) SREBP1_pre->SREBP1_nuc Lipogenic_Genes Lipogenic Genes (ACC, FAS, SCD1) SREBP1_nuc->Lipogenic_Genes Upregulates Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis

References

An In-depth Technical Guide to the Oleate Biosynthesis Pathway in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (cis-9-octadecenoic acid), a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in human adipose tissue and plays a crucial role in various physiological processes. Its biosynthesis is a tightly regulated metabolic pathway central to lipid homeostasis. Dysregulation of this pathway is implicated in numerous pathologies, including metabolic syndrome, cardiovascular disease, and cancer, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the core oleate biosynthesis pathway in mammalian cells, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for its investigation.

Core Pathway of this compound Biosynthesis

The de novo synthesis of this compound from acetyl-CoA involves a series of enzymatic reactions primarily occurring in the cytoplasm and the endoplasmic reticulum. The pathway can be broadly divided into two major stages: the synthesis of the saturated fatty acid precursor, stearoyl-CoA, followed by its desaturation to form oleoyl-CoA.

Synthesis of Stearoyl-CoA

The initial steps of fatty acid synthesis are catalyzed by two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

  • Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis.[1] In mammals, two main isoforms exist: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2]

  • Fatty Acid Synthase (FASN): This multifunctional enzyme complex catalyzes the subsequent elongation of the fatty acid chain. Using one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as the two-carbon donors, FASN iteratively adds two-carbon units to the growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate. Further elongation to the 18-carbon stearate (B1226849) is carried out by fatty acid elongase enzymes.

Desaturation of Stearoyl-CoA to Oleoyl-CoA

The final and rate-limiting step in this compound biosynthesis is the introduction of a double bond into the stearoyl-CoA molecule.

  • Stearoyl-CoA Desaturase 1 (SCD1): This enzyme, located in the endoplasmic reticulum, catalyzes the Δ9-cis desaturation of stearoyl-CoA to yield oleoyl-CoA.[3][4] The reaction is an aerobic process requiring molecular oxygen, NAD(P)H, cytochrome b5 reductase, and the electron acceptor cytochrome b5.[5] The electrons flow from NAD(P)H through cytochrome b5 reductase to cytochrome b5, then to SCD, and finally to O2, which is reduced to water.[5]

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative understanding of the this compound biosynthesis pathway is crucial for metabolic modeling and drug development. The following tables summarize key available quantitative data.

EnzymeSubstrateProductKcat (min⁻¹)Km (µM)Cell Line/TissueReference
Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoAOleoyl-CoA0.84N/AMammalian[6] (under peroxide shunt conditions)
Stearoyl-CoA Desaturase 1 (SCD1)Palmitoyl-CoAPalmitoleoyl-CoAN/AN/AN/AN/A

Note: Quantitative kinetic data for mammalian SCD1 under physiological conditions is limited in the publicly available literature. The provided kcat value was determined using a "peroxide shunt" pathway, which may not reflect the rate of the biological pathway.

MetaboliteCellular Concentration (nmol/g tissue or nmol/10^6 cells)ConditionCell Line/TissueReference
Stearoyl-CoAN/AN/AN/AN/A
Oleoyl-CoAN/AN/AN/AN/A
Palmitate~2 mmol/mgBrown Adipose TissueMouse[7]
This compoundN/AN/AN/AN/A
Metabolic FluxRate (nmol/min/mg protein or similar units)ConditionCell Line/TissueReference
De Novo Lipogenesis (Fractional Synthesis Rate)0.247 (fraction of total palmitate)Brown Adipose Tissue after D₂O labelingMouse[7]
Stearate Synthesis from GlucoseDecreased upon CPT1C knockdownMDA-MB-231 cells cultured with [U-¹³C₆] glucoseHuman Cancer[8]
This compound Synthesis from GlucoseIncreased upon CPT1C knockdownMDA-MB-231 cells cultured with [U-¹³C₆] glucoseHuman Cancer[8]

Note: Metabolic flux analysis provides a dynamic view of the pathway's activity. The provided data illustrates changes in flux under specific experimental conditions.

Experimental Protocols

Measurement of Stearoyl-CoA Desaturase (SCD) Activity using HPLC

This protocol describes a method to quantify SCD activity in primary rat hepatocytes by measuring the conversion of radiolabeled stearic acid to oleic acid.[9]

Materials:

  • Primary rat hepatocytes

  • [1-¹⁴C]Stearic acid (¹⁴C-18:0)

  • Cell culture medium and supplements

  • SCD inhibitors (optional)

  • Triton X-114

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • 85% Ethanol

  • HPLC system with a reverse-phase column and an on-line flow scintillation detector

Procedure:

  • Cell Culture and Labeling:

    • Plate primary rat hepatocytes in 12-well plates and allow them to adhere.

    • Incubate the cells for 4 hours or overnight with culture medium containing [1-¹⁴C]stearic acid. For inhibitor studies, pre-incubate cells with the inhibitor before adding the radiolabeled substrate.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells to remove extracellular fatty acids.

    • Lyse the cells and perform a total lipid extraction using a modified Folch method, adding 0.1% Triton X-114 to improve recovery of stearic acid.[9]

  • Hydrolysis and Sample Preparation:

    • Hydrolyze the extracted lipids to release free fatty acids.

    • Dry the fatty acid extract and dissolve it in 85% ethanol.

  • HPLC Analysis:

    • Inject the sample into a reverse-phase HPLC system. The separation of [1-¹⁴C]stearic acid and [1-¹⁴C]oleic acid can be achieved within 10 minutes.

    • Detect and quantify the radiolabeled fatty acids using an on-line flow scintillation analyzer.

  • Data Analysis:

    • Calculate the SCD activity as the ratio of [1-¹⁴C]oleic acid to the total amount of recovered radiolabeled stearic acid ([1-¹⁴C]oleic acid + [1-¹⁴C]stearic acid).

    • For inhibitor studies, plot the 18:1/18:0 ratio against the inhibitor concentration to determine IC₅₀ values.

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol outlines a standard method for the extraction of total fatty acids from biological samples and their analysis as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).[10][11][12][13]

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol, Chloroform, Iso-octane

  • 1N KOH, 1N HCl

  • Anhydrous Na₂SO₄

  • Derivatization reagent (e.g., Boron Trifluoride in methanol, or pentafluorobenzyl bromide with diisopropylethylamine)

  • Hexane (B92381)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Homogenize tissue samples or lyse cells in methanol.

    • Add a known amount of deuterated internal standards for each fatty acid to be quantified.

  • Lipid Extraction (Folch or Bligh-Dyer Method):

    • Add chloroform and water (or saline) to the sample to achieve a final chloroform:methanol:water ratio of approximately 2:1:0.8.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids. Repeat the extraction of the upper aqueous phase with chloroform and combine the organic phases.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Derivatization (to form FAMEs):

    • Resuspend the dried lipid extract in methanolic KOH and heat to saponify the esterified fatty acids.

    • Acidify the mixture with HCl.

    • Add the derivatization reagent (e.g., BF₃-methanol) and heat to convert free fatty acids to FAMEs.

  • FAMEs Extraction:

    • Add water and hexane to the reaction mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous Na₂SO₄.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the different FAMEs.

    • The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra.

  • Data Analysis:

    • Generate standard curves for each fatty acid using known concentrations of standards and the corresponding internal standards.

    • Quantify the amount of each fatty acid in the sample by comparing the peak area ratios of the analyte to its internal standard against the standard curve.

Measurement of De Novo Fatty Acid Synthesis using Radiolabeled Precursors

This protocol describes the measurement of fatty acid synthesis by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or ³H₂O, into the fatty acid pool.[14][15][16]

Materials:

  • Cultured cells or animal model

  • Radiolabeled precursor (e.g., [1-¹⁴C]acetic acid, sodium salt)

  • Cell culture medium or vehicle for in vivo administration

  • Scintillation cocktail and liquid scintillation counter

  • Reagents for lipid extraction and separation (as described in Protocol 2)

Procedure:

  • Labeling:

    • In Vitro: Incubate cultured cells with medium containing the radiolabeled precursor for a defined period.

    • In Vivo: Administer the radiolabeled precursor to the animal model (e.g., via intravenous injection).

  • Sample Collection and Lipid Extraction:

    • At the end of the labeling period, harvest the cells or collect tissues of interest.

    • Perform total lipid extraction as described in Protocol 2.

  • Lipid Analysis:

    • Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) from the extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Radioactivity Measurement:

    • Scrape the lipid spots from the TLC plate or collect the HPLC fractions.

    • Add the samples to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid synthesis by determining the amount of radioactivity incorporated into the total fatty acid pool or specific lipid classes over time.

    • Normalize the data to the amount of protein or tissue weight.

Signaling Pathways and Regulation

The this compound biosynthesis pathway is intricately regulated at both the transcriptional and post-translational levels to maintain lipid homeostasis in response to cellular and systemic signals.

Overall this compound Biosynthesis Pathway

Oleate_Biosynthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Biotin, ATP FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN NADPH MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH Palmitate Palmitate (16:0) Elongase Elongase Palmitate->Elongase StearoylCoA Stearoyl-CoA (18:0) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) StearoylCoA->SCD1 O2, NADH OleoylCoA Oleoyl-CoA (18:1) ACC->MalonylCoA FASN->Palmitate Elongase->StearoylCoA SCD1->OleoylCoA

Caption: Overview of the this compound biosynthesis pathway in mammalian cells.

Transcriptional Regulation by SREBP-1c

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, including the expression of ACC, FASN, and SCD1.[17][18][19]

SREBP1c_Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP1c_SCAP SREBP-1c-SCAP-INSIG SREBP1c_SCAP_Golgi SREBP-1c-SCAP SREBP1c_SCAP->SREBP1c_SCAP_Golgi Translocation S1P S1P S2P S2P S1P->S2P Cleavage nSREBP1c nSREBP-1c S2P->nSREBP1c Release SREBP1c_SCAP_Golgi->S1P Cleavage SRE SRE nSREBP1c->SRE Binds Lipogenic_Genes Lipogenic Genes (ACC, FASN, SCD1) SRE->Lipogenic_Genes Activates Transcription Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 mTORC1->SREBP1c_SCAP Promotes processing Low_Sterols Low Sterols Low_Sterols->SREBP1c_SCAP Dissociates INSIG

Caption: SREBP-1c mediated transcriptional regulation of lipogenic genes.

Post-Translational Regulation by AMPK

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. When activated by low energy status (high AMP/ATP ratio), AMPK phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis.[20][21][22][23][24]

AMPK_Regulation High_AMP_ATP High AMP/ATP Ratio (Low Energy) AMPK AMPK High_AMP_ATP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates ACC_P ACC-P (Inactive) ACC->ACC_P MalonylCoA Malonyl-CoA ACC->MalonylCoA Active ACC_P->MalonylCoA Inactive Fatty_Acid_Synthesis Fatty Acid Synthesis MalonylCoA->Fatty_Acid_Synthesis

Caption: AMPK-mediated inactivation of ACC and inhibition of fatty acid synthesis.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for cellular function and organismal health. A thorough understanding of its core components, quantitative aspects, and regulatory networks is essential for researchers and drug development professionals. The methodologies and pathway diagrams provided in this guide offer a robust framework for investigating this critical pathway and for the identification of novel therapeutic targets for a range of metabolic diseases. Further research is warranted to elucidate the precise kinetic parameters of the key enzymes and the dynamic interplay of regulatory factors under various physiological and pathological conditions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature.[1] It is a key component of triglycerides in many natural fats and oils, including olive oil and the human diet. Its unique physicochemical properties make it a crucial molecule in various biological processes and a valuable component in numerous industrial applications, including pharmaceuticals, cosmetics, and food production. This technical guide provides a comprehensive overview of the core physical and chemical properties of oleic acid, detailed experimental protocols for their determination, and a summary of its involvement in key signaling pathways.

Core Physical and Chemical Properties

Oleic acid is a long-chain carboxylic acid with the chemical formula C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol .[2] Its IUPAC name is (Z)-octadec-9-enoic acid. The presence of a single cis double bond between the ninth and tenth carbon atoms introduces a characteristic kink in its hydrocarbon chain, which significantly influences its physical state and biological function.

Physical Properties

At room temperature, oleic acid is a colorless to pale yellow oily liquid with a lard-like odor.[3] Key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₈H₃₄O₂[2]
IUPAC Name (Z)-octadec-9-enoic acid
Molar Mass 282.46 g/mol [2]
Appearance Colorless to pale yellow oily liquid[3]
Melting Point 13-14 °C (55-57 °F; 286-287 K)
Boiling Point 360 °C (680 °F; 633 K) (decomposes)
Density 0.895 g/mL at 25 °C
Refractive Index (n_D) 1.459 at 20 °C
Solubility Insoluble in water; soluble in ethanol (B145695), ether, acetone, chloroform, and other organic solvents.
pKa ~9.85
Chemical Properties and Reactivity

The chemical behavior of oleic acid is dictated by its two primary functional groups: the carboxylic acid group and the carbon-carbon double bond.

  • Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions of carboxylic acids, such as esterification with alcohols to form oleate esters and neutralization with bases to form soaps (oleates).

  • Double Bond Reactions: The cis-double bond is susceptible to various addition reactions.

    • Hydrogenation: Catalytic hydrogenation of oleic acid saturates the double bond to produce stearic acid, a saturated fatty acid.

    • Oxidation: The double bond is a site for oxidative cleavage. In the presence of oxygen, oleic acid can undergo autoxidation, leading to the formation of various oxidation products and contributing to rancidification.

    • Halogenation: Halogens such as bromine can add across the double bond.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of oleic acid.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which oleic acid transitions from a solid to a liquid state.

Materials:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Oleic acid sample (chilled to solidify)

  • Mortar and pestle (if sample is crystalline)

Procedure:

  • Sample Preparation: If the oleic acid is liquid at room temperature, cool it in an ice bath until it solidifies. Finely grind the solidified sample using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup (Mel-Temp):

    • Insert the capillary tube into the sample holder of the Mel-Temp apparatus.

    • Turn on the apparatus and set a heating rate. For a preliminary determination, a rapid heating rate can be used. For an accurate measurement, a slower rate (1-2 °C per minute) is crucial as the temperature approaches the expected melting point.

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

    • Insert the thermometer and attached capillary into the Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

    • Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure even heating of the oil via convection currents.

  • Observation and Recording:

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

    • For pure compounds, the melting range should be narrow (0.5-1 °C).

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of oleic acid equals the atmospheric pressure.

Materials:

  • Thiele tube filled with mineral oil

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Oleic acid sample

  • Bunsen burner or microburner

Procedure:

  • Sample Preparation: Fill a small test tube approximately half-full with the oleic acid sample.

  • Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the oleic acid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band.

  • Heating: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil. Heat the side arm of the Thiele tube gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4][5]

Determination of Solubility

Objective: To assess the solubility of oleic acid in various solvents.

Materials:

  • Test tubes

  • Oleic acid

  • Various solvents (e.g., water, ethanol, diethyl ether, acetone, chloroform)

  • Vortex mixer

Procedure:

  • Water Solubility: Add approximately 1 mL of oleic acid to a test tube containing 5 mL of deionized water. Vortex the mixture vigorously for 30 seconds. Observe for miscibility or the formation of a separate layer. Oleic acid is expected to be insoluble.

  • Organic Solvent Solubility: Repeat the procedure with various organic solvents (ethanol, diethyl ether, acetone, chloroform). Add oleic acid dropwise to the solvent while vortexing until it dissolves completely or a separate phase is observed. Record the observations (e.g., soluble, partially soluble, insoluble).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of oleic acid.

Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Oleic acid sample

  • Ethanol (or another suitable co-solvent)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of oleic acid and dissolve it in a suitable volume of ethanol (as oleic acid is not soluble in water). Add a specific volume of deionized water to create a mixed-solvent system.

  • Titration Setup: Place the beaker containing the oleic acid solution on the magnetic stirrer and immerse the pH electrode. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, known increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Continue the titration well past the equivalence point. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the oleic acid has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

Catalytic Hydrogenation to Stearic Acid

Objective: To saturate the double bond of oleic acid to form stearic acid.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Hydrogen gas source

  • Catalyst (e.g., Palladium on carbon (Pd/C) or Nickel)

  • Oleic acid

  • Solvent (e.g., ethanol or hexane)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve a known amount of oleic acid in a suitable solvent. Add the catalyst (typically 5-10% by weight of the oleic acid).

  • Hydrogenation: Equip the flask with a reflux condenser and a hydrogen inlet. Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (this can be done using a balloon or a controlled flow system).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the iodine value.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude stearic acid. The product can be further purified by recrystallization.

Acid-Catalyzed Esterification with Ethanol

Objective: To synthesize ethyl this compound from oleic acid and ethanol.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oleic acid and an excess of ethanol (e.g., a 3:1 molar ratio of ethanol to oleic acid).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.

  • Neutralization and Extraction: After cooling, neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Transfer the mixture to a separatory funnel and extract the ethyl this compound with an organic solvent like diethyl ether.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ethyl this compound. Further purification can be achieved by distillation under reduced pressure.[6][7]

Visualization of Key Signaling Pathways

Oleic acid is not merely a structural component or an energy source; it also acts as a signaling molecule, influencing various cellular processes.

Oleic Acid-Mediated Activation of Fatty Acid Oxidation

Oleic acid can stimulate the cAMP/PKA pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex. This cascade ultimately enhances the rate of fatty acid oxidation in skeletal muscle cells.

Oleic_Acid_Oxidation_Pathway Oleic_Acid Oleic Acid cAMP ↑ cAMP Oleic_Acid->cAMP stimulates PKA Protein Kinase A (PKA) Activation cAMP->PKA SIRT1_inactive SIRT1 (inactive) PKA->SIRT1_inactive phosphorylates SIRT1_active SIRT1 (active) (Phosphorylated) SIRT1_inactive->SIRT1_active PGC1a_acetylated PGC1α (acetylated) SIRT1_active->PGC1a_acetylated deacetylates PGC1a_deacetylated PGC1α (deacetylated) PGC1a_acetylated->PGC1a_deacetylated FAO_genes ↑ Fatty Acid Oxidation Genes PGC1a_deacetylated->FAO_genes activates transcription FAO ↑ Fatty Acid Oxidation FAO_genes->FAO

Caption: Oleic acid stimulates fatty acid oxidation via the cAMP/PKA/SIRT1/PGC1α pathway.

Oleic Acid and the PI3K/Akt Signaling Pathway

Oleic acid has been shown to influence cell proliferation and survival through the activation of the PI3K/Akt signaling pathway. This pathway is crucial in many cellular functions, including growth, metabolism, and angiogenesis.

Oleic_Acid_PI3K_Akt_Pathway Oleic_Acid Oleic Acid Receptor Membrane Receptor (e.g., GPCR, RTK) Oleic_Acid->Receptor activates PI3K PI3K Receptor->PI3K recruits and activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt_inactive Akt (inactive) PIP3->Akt_inactive recruits and activates Akt_active Akt (active) (Phosphorylated) Akt_inactive->Akt_active Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_active->Downstream phosphorylates Cell_Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Cell_Response regulates

Caption: Oleic acid can activate the PI3K/Akt signaling pathway, influencing cellular responses.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of oleic acid, complete with experimental protocols for their determination. The structured presentation of quantitative data and methodologies aims to serve as a valuable resource for researchers, scientists, and professionals in drug development. The visualization of key signaling pathways underscores the multifaceted role of oleic acid in cellular biology. A thorough understanding of these fundamental characteristics is essential for harnessing the full potential of oleic acid in scientific research and various industrial applications.

References

An In-depth Technical Guide to Oleate Metabolism in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (18:1n-9) is the most abundant monounsaturated fatty acid in nature and a central player in cellular metabolism. Its roles extend far beyond being a simple energy substrate; it is a key component of membrane phospholipids (B1166683), a precursor for signaling molecules, and a critical regulator of metabolic pathways. The metabolism of oleate varies significantly across different cell types, reflecting their specialized functions. Understanding these cell-specific differences is paramount for researchers in metabolic diseases, oncology, and drug development. This technical guide provides a comprehensive overview of this compound metabolism, focusing on key pathways, quantitative data, detailed experimental protocols, and the intricate signaling networks that govern its fate in various cellular contexts.

Core Metabolic Pathways of this compound

Once taken up by the cell, this compound is rapidly activated to its acyl-CoA derivative, oleoyl-CoA, by acyl-CoA synthetases. From this central hub, oleoyl-CoA can be directed into several key metabolic pathways:

  • β-Oxidation: Oleoyl-CoA is broken down in mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the TCA cycle for ATP production.[1] This is a primary energy-generating pathway, particularly in tissues with high energy demands like the heart and skeletal muscle.[2]

  • Triglyceride (TG) Synthesis and Storage: In times of energy surplus, oleoyl-CoA is esterified to a glycerol (B35011) backbone to form triglycerides. These neutral lipids are stored in lipid droplets (LDs), dynamic organelles that serve as a reservoir of energy and lipid building blocks.[3] This process is prominent in adipocytes and hepatocytes.

  • Phospholipid (PL) Synthesis: Oleoyl-CoA is a crucial component of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). These phospholipids are essential for maintaining the structure and function of cellular membranes.[4]

This compound Metabolism in Specific Cell Types

The flux of this compound through these core pathways is tightly regulated and varies considerably between cell types.

Hepatocytes

The liver is a central hub for lipid metabolism. Hepatocytes take up this compound from the circulation and can either oxidize it for energy, store it as triglycerides in lipid droplets, or incorporate it into phospholipids for membrane synthesis and secretion in lipoproteins.[5]

  • Regulation: In hepatocytes, this compound metabolism is intricately regulated by hormones and nutritional status. Insulin (B600854) promotes the storage of this compound as triglycerides, while glucagon (B607659) stimulates its oxidation.[6] Key transcription factors like SREBP-1c and ChREBP, activated by insulin and glucose respectively, drive the expression of lipogenic genes.[5] Conversely, AMPK, an energy sensor, promotes fatty acid oxidation.[[“]] this compound itself can influence these pathways; for instance, it has been shown to regulate SREBP-1 signaling.[8]

Adipocytes

Adipocytes are specialized for the synthesis and storage of triglycerides. They efficiently take up this compound and esterify it into large lipid droplets.

  • Regulation: Insulin is a potent stimulator of this compound uptake and triglyceride synthesis in adipocytes. Oleic acid itself can promote adipogenesis, the differentiation of preadipocytes into mature fat cells, by influencing signaling pathways like LXRα.[9] The process of lipolysis, the breakdown of triglycerides to release fatty acids, is tightly controlled by hormones like catecholamines and insulin.

Myocytes

Cardiac and skeletal myocytes have high energy demands and thus rely heavily on fatty acid oxidation. This compound is a key fuel source for these cells.

  • Regulation: The uptake of this compound into myocytes is a carrier-mediated process.[10] Once inside, its primary fate is mitochondrial β-oxidation to generate ATP. AMPK plays a crucial role in stimulating fatty acid oxidation in muscle, particularly during exercise.[11] While myocytes can store some triglycerides in small lipid droplets, this is less prominent than in adipocytes and can be associated with lipotoxicity under certain conditions.

Cancer Cells

Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and survival. Many cancer cells show increased uptake and utilization of this compound.

  • Regulation: The metabolic reprogramming in cancer cells often involves the upregulation of fatty acid synthesis and uptake.[12] this compound can promote the survival of some cancer cells by being incorporated into triglycerides, thereby preventing the toxic effects of saturated fatty acids like palmitate.[13] The specific metabolic phenotype can vary greatly between different cancer types.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data on this compound metabolism across different cell types. It is important to note that experimental conditions can significantly influence these values.

Table 1: this compound Uptake Rates in Different Cell Types

Cell TypeModel SystemThis compound Concentration (µM)Albumin Concentration (µM)Uptake Rate (nmol/min/mg protein)Reference
HepatocytesIsolated rat hepatocytes100150~1.5[14]
AdipocytesIsolated rat adipocytes100150~0.8[14]
Cardiac MyocytesIsolated rat cardiac myocytes100150~1.2[14]

Table 2: this compound Oxidation Rates in Different Cell Types

Cell TypeModel SystemThis compound Concentration (µM)Oxidation Rate (nmol/h/mg protein)Reference
HepatocytesCultured human hepatocytes10045.8% of metabolized this compound (basal)[6]
MyotubesL6 myotubes500Increased with fatty acid pretreatment[15]

Table 3: this compound Incorporation into Lipid Species

Cell TypeModel SystemPrecursorLipid SpeciesIncorporationReference
PreadipocytesBFC-1 cell line[3H]this compoundTriglycerides16-fold increase upon differentiation[16]
PreadipocytesBFC-1 cell line[3H]this compoundPhospholipidsLittle to no increase upon differentiation[16]
HepatocytesPerfused rat liver[3H]oleic acidTriglyceridesHigh incorporation[17]
HepatocytesPerfused rat liver[3H]oleic acidPhospholipidsLow incorporation[17]

Key Signaling Pathways in this compound Metabolism

The fate of this compound is determined by a complex interplay of signaling pathways that sense nutrient availability and cellular energy status.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as ligand-activated transcription factors. Fatty acids, including this compound, are natural ligands for PPARs. PPARα, highly expressed in the liver, heart, and skeletal muscle, is a major regulator of fatty acid oxidation.[1] PPARγ is a key regulator of adipogenesis and lipid storage in adipose tissue.

PPAR_Signaling This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds & Activates PPRE PPRE (PPAR Response Element) PPAR->PPRE Forms heterodimer with RXR & binds RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription MetabolicResponse Increased Fatty Acid Oxidation & Adipogenesis TargetGenes->MetabolicResponse

Caption: PPAR signaling pathway in this compound metabolism.
SREBP-1c Signaling Pathway

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[18] Its activity is primarily regulated by insulin and cellular sterol levels. This compound has been shown to modulate SREBP-1c activity, although the exact mechanisms can be cell-type specific.[8]

SREBP1c_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor SignalingCascade Signaling Cascade (PI3K/Akt) InsulinReceptor->SignalingCascade SREBP1c_precursor SREBP-1c precursor (ER membrane) SignalingCascade->SREBP1c_precursor Promotes processing SREBP1c_mature Mature SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_mature Cleavage & Translocation SRE SRE (Sterol Regulatory Element) SREBP1c_mature->SRE Binds LipogenicGenes Lipogenic Genes (e.g., ACC, FASN, SCD1) SRE->LipogenicGenes Activates Transcription Lipogenesis Increased Triglyceride Synthesis LipogenicGenes->Lipogenesis This compound This compound This compound->SREBP1c_precursor Modulates processing

Caption: SREBP-1c signaling pathway in lipid synthesis.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated when the AMP:ATP ratio is high.[2] Once activated, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby shifting the metabolic balance towards fatty acid oxidation.

AMPK_Signaling HighAMP High AMP:ATP Ratio (Low Energy State) AMPK AMPK HighAMP->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates & Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO

Caption: AMPK signaling in fatty acid oxidation.
ChREBP Signaling Pathway

Carbohydrate-responsive element-binding protein (ChREBP) is a transcription factor that is activated by high glucose levels and promotes the expression of genes involved in glycolysis and de novo lipogenesis.[19]

ChREBP_Signaling HighGlucose High Glucose GlucoseMetabolites Glucose Metabolites (e.g., Xylulose-5-P) HighGlucose->GlucoseMetabolites ChREBP_inactive Inactive ChREBP (Cytosol) GlucoseMetabolites->ChREBP_inactive Activates ChREBP_active Active ChREBP (Nucleus) ChREBP_inactive->ChREBP_active Translocation ChoRE ChoRE (Carbohydrate Response Element) ChREBP_active->ChoRE Binds LipogenicGlycolyticGenes Lipogenic & Glycolytic Genes (e.g., L-PK, ACC, FASN) ChoRE->LipogenicGlycolyticGenes Activates Transcription Lipogenesis Increased Triglyceride Synthesis LipogenicGlycolyticGenes->Lipogenesis

Caption: ChREBP signaling pathway in lipogenesis.

Detailed Experimental Protocols

Protocol 1: 14C-Oleate Oxidation Assay in Cultured Cells

This protocol measures the rate of fatty acid β-oxidation by quantifying the amount of 14CO₂ produced from the oxidation of [1-14C]-oleate.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes) in 24-well plates

  • [1-14C]-oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Perchloric acid (70%)

  • Whatman filter paper

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of 14C-Oleate-BSA Conjugate:

    • Dry down the required amount of [1-14C]-oleic acid under a stream of nitrogen.

    • Resuspend in a small volume of ethanol.

    • Add the ethanolic solution to a pre-warmed (37°C) solution of fatty acid-free BSA in PBS, with gentle vortexing, to achieve the desired final concentration and molar ratio (e.g., 5:1 this compound:BSA).

    • Incubate at 37°C for 1 hour to allow for conjugation.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Pre-incubate the cells with serum-free medium for 2 hours to deplete endogenous fatty acids.

    • Replace the medium with fresh medium containing the 14C-oleate-BSA conjugate and any experimental compounds.

  • CO₂ Trapping:

    • Place a piece of Whatman filter paper, folded into a wick, into a small microcentrifuge tube cap.

    • Add 50 µL of 1M NaOH to the filter paper.

    • Place the cap containing the NaOH-soaked filter paper into the well, suspended above the medium.

    • Seal the wells of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C for 2-4 hours.

  • Stopping the Reaction and CO₂ Release:

    • Inject 100 µL of 70% perchloric acid into each well, being careful not to touch the cap. This will lyse the cells and release the dissolved 14CO₂ from the medium.

    • Allow the plate to sit at room temperature for at least 1 hour to ensure complete trapping of the 14CO₂ by the NaOH.

  • Measurement:

    • Carefully remove the caps (B75204) with the filter paper and place them into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in parallel wells for normalization.

Data Analysis:

  • Calculate the disintegrations per minute (DPM) for each sample.

  • Normalize the DPM to the protein content (DPM/mg protein).

  • Compare the normalized values between different experimental groups.

Oleate_Oxidation_Workflow Start Start Preparethis compound Prepare 14C-Oleate-BSA Conjugate Start->Preparethis compound TreatCells Treat Cells with 14C-Oleate-BSA Preparethis compound->TreatCells TrapCO2 Set up CO2 Trap (NaOH-soaked filter paper) TreatCells->TrapCO2 Incubate Incubate at 37°C TrapCO2->Incubate StopReaction Stop Reaction with Perchloric Acid Incubate->StopReaction MeasureRadioactivity Measure Radioactivity in CO2 Trap StopReaction->MeasureRadioactivity Normalize Normalize to Protein Content MeasureRadioactivity->Normalize End End Normalize->End

Caption: Workflow for 14C-Oleate Oxidation Assay.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay

This protocol uses the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges, calibrant)

  • Cultured cells

  • Seahorse XF Base Medium

  • L-carnitine

  • Palmitate-BSA or this compound-BSA conjugate (as the substrate)

  • Etomoxir (CPT1 inhibitor, as a control)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Day 1: Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Day 2: Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Day 3: Assay Preparation:

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine, glucose, and pyruvate (B1213749) as required for your experiment. Warm to 37°C and adjust the pH to 7.4.

    • Wash the cells with the assay medium and then add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the injection ports of the sensor cartridge with the fatty acid substrate, etomoxir, and mitochondrial stress test compounds.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The assay will measure the basal OCR, and then the OCR after the sequential injection of the compounds.

Data Analysis:

  • The Seahorse software will calculate the OCR at different stages of the assay.

  • The dependence on fatty acid oxidation can be determined by comparing the OCR in the presence and absence of the fatty acid substrate and by observing the effect of the CPT1 inhibitor, etomoxir.

Seahorse_FAO_Workflow Start Start SeedCells Seed Cells in XF Microplate Start->SeedCells HydrateCartridge Hydrate Sensor Cartridge Start->HydrateCartridge PrepareAssay Prepare Assay Medium & Equilibrate Cells SeedCells->PrepareAssay LoadCompounds Load Compounds into Sensor Cartridge HydrateCartridge->LoadCompounds RunAssay Run Seahorse XF Assay PrepareAssay->RunAssay LoadCompounds->RunAssay AnalyzeOCR Analyze Oxygen Consumption Rate (OCR) RunAssay->AnalyzeOCR End End AnalyzeOCR->End

Caption: Workflow for Seahorse XF Fatty Acid Oxidation Assay.
Protocol 3: Lipid Droplet Staining with BODIPY 493/503

This protocol describes the staining of neutral lipids in lipid droplets using the fluorescent dye BODIPY 493/503.

Materials:

  • Cultured cells grown on coverslips or in imaging-compatible plates

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Mounting medium

  • Fluorescence microscope

Procedure for Fixed Cell Staining:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 by diluting the stock solution in PBS (e.g., 1:1000 to a final concentration of 1 µg/mL).

    • Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

    • (Optional) Add Hoechst 33342 to the staining solution for the last 5-10 minutes to counterstain the nuclei.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm) and Hoechst 33342 (if used).

Lipid_Droplet_Staining_Workflow Start Start FixCells Fix Cells with PFA Start->FixCells Wash1 Wash with PBS FixCells->Wash1 StainBODIPY Stain with BODIPY 493/503 Wash1->StainBODIPY Wash2 Wash with PBS StainBODIPY->Wash2 Mount Mount Coverslip Wash2->Mount Image Fluorescence Microscopy Mount->Image End End Image->End

Caption: Workflow for Lipid Droplet Staining.
Protocol 4: Lipid Extraction and Quantification by Mass Spectrometry

This protocol provides a general overview of lipid extraction from cultured cells for subsequent analysis by mass spectrometry-based lipidomics.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal lipid standards

  • Glass tubes

  • Nitrogen evaporator

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Cell Harvesting and Quenching:

    • Wash the cell monolayer with ice-cold PBS to remove residual medium.

    • Add ice-cold methanol to the plate to quench metabolic activity and scrape the cells.

    • Transfer the cell suspension to a glass tube.

  • Lipid Extraction (Folch Method):

    • Add chloroform to the methanol-cell suspension to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Add a known amount of an internal standard mix containing various lipid classes.

    • Vortex the mixture vigorously and then agitate for 30 minutes at room temperature.

    • Add water to induce phase separation.

    • Centrifuge to separate the phases.

  • Sample Collection and Drying:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

    • Analyze the lipid extract using a targeted or untargeted LC-MS method.

Data Analysis:

  • The raw data from the mass spectrometer is processed to identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

  • The quantities of endogenous lipids are normalized to the corresponding internal standards and the initial amount of cellular material (e.g., protein or cell number).

Lipidomics_Workflow Start Start HarvestCells Harvest & Quench Cells Start->HarvestCells LipidExtraction Lipid Extraction (e.g., Folch method) HarvestCells->LipidExtraction DryExtract Dry Lipid Extract under Nitrogen LipidExtraction->DryExtract Reconstitute Reconstitute in LC-MS Solvent DryExtract->Reconstitute LCMS_Analysis LC-MS Analysis Reconstitute->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing End End DataProcessing->End

Caption: General workflow for lipidomics analysis.

Conclusion

This compound metabolism is a complex and highly regulated process that is tailored to the specific functions of different cell types. A thorough understanding of these cell-specific metabolic pathways and their regulation is crucial for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the multifaceted roles of oleic acid in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Functions of Monounsaturated Fatty Acids

Introduction

Monounsaturated fatty acids (MUFAs) are a class of fatty acids characterized by the presence of a single double bond in their hydrocarbon chain. Predominantly found in plant-based oils, nuts, seeds, and certain animal fats, MUFAs, particularly oleic acid and palmitoleic acid, are not merely energy storage molecules but also pivotal signaling entities that modulate a wide array of physiological and pathophysiological processes. Their roles extend from maintaining cellular membrane integrity to regulating intricate signaling cascades implicated in metabolic homeostasis, inflammation, cardiovascular health, and oncology. This technical guide provides a comprehensive overview of the core biological functions of MUFAs, with a focus on the underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers and professionals in drug development.

Core Biological Functions of Monounsaturated Fatty Acids

Modulation of Cell Membrane Properties

The composition of fatty acids within cellular membranes is a critical determinant of their biophysical properties, including fluidity and lipid raft formation. The single cis double bond in MUFAs introduces a kink in the acyl chain, which increases the intermolecular space between phospholipids. This structural feature prevents tight packing of the fatty acid tails, thereby enhancing membrane fluidity.[1][2][3] This is in contrast to saturated fatty acids (SFAs), which have straight chains that allow for dense packing, leading to more rigid membranes.[2] The fluidity of the membrane is crucial for the function of embedded proteins, such as receptors and enzymes, and for processes like endocytosis and cell signaling.[1][2] While an increase in unsaturation generally increases fluidity, some studies suggest that fatty acids with four or more double bonds are more effective at increasing membrane fluidity than MUFAs.[4]

Regulation of Metabolic Homeostasis and Insulin (B600854) Sensitivity

MUFAs play a significant role in metabolic regulation, particularly in glucose homeostasis and insulin sensitivity. Diets enriched with MUFAs have been shown to improve insulin sensitivity when replacing saturated fats.[5][6] The mechanisms underlying this effect are multifaceted and involve the activation of key metabolic sensors and signaling pathways.

One of the central mechanisms is the activation of AMP-activated protein kinase (AMPK).[7] Oleic acid, a prominent MUFA, can activate AMPK, which in turn can impede the secretion of interleukin-1β (IL-1β), a pro-inflammatory cytokine implicated in insulin resistance.[7] Furthermore, oleic acid has been shown to protect against palmitate-induced insulin resistance in cardiovascular cells, potentially by preventing the activation of JNK-1/2 and NF-κB.[8]

Another critical pathway involves the activation of the SIRT1-PGC1α transcriptional complex by oleic acid. This activation is mediated through the cAMP/protein kinase A (PKA) pathway, leading to the deacetylation and hyperactivity of PGC1α.[9][10] This cascade upregulates the expression of genes involved in fatty acid oxidation, thereby enhancing the complete oxidation of fatty acids in skeletal muscle cells.[9][10]

In contrast, some studies suggest that a high intake of MUFAs might not always be beneficial. For instance, one study indicated that a single MUFA-enriched lipid load could rapidly induce hepatic gluconeogenesis and whole-body insulin resistance.[11]

Palmitoleic acid, another key MUFA, has been described as a "lipokine" that can increase insulin sensitivity in muscle, promote β-cell proliferation, and prevent endoplasmic reticulum stress.[12][13][14][15]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of many metabolic diseases. MUFAs generally exert anti-inflammatory effects, in contrast to the pro-inflammatory nature of many saturated fatty acids.[16][17][18] Diets rich in MUFAs, such as the Mediterranean diet, are associated with an anti-inflammatory state.[16]

The anti-inflammatory actions of MUFAs are mediated through several signaling pathways. They can inhibit the activation of Toll-like receptor 4 (TLR4) and the subsequent NF-κB signaling cascade, which is often triggered by SFAs.[16][17] MUFAs can also inhibit the activation of the NLRP3 inflammasome.[16][17] These inhibitory effects can be mediated through direct binding to G-protein coupled receptor 120 (GPR120) or peroxisome proliferator-activated receptors (PPARs), as well as through the phosphorylation of AMPK.[16][17]

Role in Cardiovascular Health

The consumption of MUFAs is generally associated with a reduced risk of cardiovascular disease.[19][20][21][22] This protective effect is attributed to several factors, including favorable modulation of lipid profiles, reduction of blood pressure, and prevention of LDL oxidation.

Replacing saturated fats with monounsaturated fats can lead to a significant reduction in total and LDL cholesterol levels.[20][23][24][25] Some studies also indicate that a MUFA-rich diet can increase HDL cholesterol and decrease triacylglycerols.[26] An enriched MUFA diet has been shown to prevent LDL oxidative modifications more effectively than a diet enriched with polyunsaturated fatty acids (PUFAs).[23]

Oleic acid may also contribute to the reduction of blood pressure by improving cell membrane fluidity and binding to alpha-2-adrenergic receptors.[27] Furthermore, oleic acid has been shown to have protective effects in the early and late stages of the cellular atherosclerotic process.[8]

Involvement in Cancer Biology

The role of MUFAs in cancer is complex and appears to be context-dependent.[28][29][30] Increased synthesis and uptake of lipids, including MUFAs, are required to support the rapid proliferation of cancer cells.[28][29] Stearoyl-CoA desaturases (SCDs), the enzymes responsible for the endogenous synthesis of MUFAs, are often upregulated in various cancers.[30]

MUFAs can influence cancer cell behavior through several mechanisms. They can be incorporated into cellular membranes, which can alter membrane fluidity and potentially impact cancer cell invasion and metastasis.[28] By reducing the levels of polyunsaturated fatty acids in the membrane, MUFAs can protect cancer cells from ferroptosis, a form of iron-dependent cell death initiated by lipid peroxidation.[28]

Some studies suggest that MUFAs, particularly oleic acid, can promote cancer cell proliferation. For example, oleic acid has been shown to stimulate cell proliferation in ovarian and renal cell carcinoma cells through various signaling pathways, including those involving PPARα and integrin-linked kinase (ILK).[31][32] In endometrial cancer, oleic acid has been implicated in stimulating the polyamine biosynthetic pathway, which can drive malignant transformation.[33]

Conversely, other research suggests that MUFAs, especially from plant sources like olive oil, may have protective effects against certain types of cancer, such as breast and digestive cancers.[34][35]

Quantitative Data on the Effects of Monounsaturated Fatty Acids

The following tables summarize quantitative data from various studies on the effects of MUFAs on key biological parameters.

Table 1: Effects of MUFA-Enriched Diets on Insulin Sensitivity and Glucose Metabolism
ParameterStudy PopulationInterventionOutcomeReference
Insulin Sensitivity Healthy individualsReplacement of SFA with MUFAImproved insulin sensitivity[5]
Insulin Sensitivity High-SFA consumers vs. High-MUFA consumersObservationalHigh-MUFA consumers displayed better insulin sensitivity[7]
Hepatic Gluconeogenesis Healthy individualsSingle MUFA-enriched lipid loadIncreased by 61%[11]
Whole-body Insulin Sensitivity Healthy individualsSingle MUFA-enriched lipid loadDecreased by 27% (pre-clamp) and 25% (during insulin stimulation)[11]
Table 2: Effects of MUFAs on Inflammatory Markers
MarkerCell/Animal ModelTreatmentResultReference
IL-1β secretion LPS- and SFA-primed cellsOleic acidImpeded ATP-induced IL-1β secretion in an AMPK-dependent manner[7]
Pro-inflammatory markers Mice15-week MUFA-rich dietLower levels of pro-inflammatory markers[34]
Anti-inflammatory markers Mice15-week MUFA-rich dietHigher levels of anti-inflammatory markers[34]
MCP-1 and ICAM-1 expression Endothelial cellsOleic acidReduced expression induced by pro-inflammatory cytokines[8]
Table 3: Effects of MUFAs on Lipid Profiles
Lipid ParameterStudy DesignIntervention/ComparisonResultReference
LDL Cholesterol Meta-analysis of 60 controlled trialsReplacement of dietary SFA with MUFASignificantly lowered LDL cholesterol[20][23]
HDL Cholesterol Meta-analysisHigh-MUFA diet vs. high-carbohydrate dietIncreased HDL cholesterol levels[21]
Triglycerides Meta-analysisHigh-MUFA diet vs. high-carbohydrate dietDecreased plasma triglyceride concentrations[21]
Plasma Triglycerides Healthy individualsSingle MUFA-enriched lipid loadIncreased by 44%[11]

Detailed Methodologies for Key Experiments

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of fatty acids from biological samples.

Objective: To quantify the fatty acid profile, including MUFAs, in tissues or cells.

Principle: Lipids are first extracted from the biological matrix. The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs), which are volatile and suitable for separation and quantification by GC-MS.

Protocol:

  • Sample Preparation:

    • For tissues, homogenize a known weight of the tissue in a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture.[36]

    • For cells, scrape and wash the cells, then resuspend in a known volume of PBS before adding the chloroform:methanol mixture.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add 0.2 volumes of a 0.9% NaCl solution and vortex thoroughly.[36]

    • Centrifuge at low speed to separate the mixture into two phases.

    • Carefully collect the lower chloroform phase, which contains the lipids.[36]

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat to saponify the lipids into free fatty acids.

    • Add boron trifluoride in methanol and heat to convert the free fatty acids into FAMEs.

    • Add hexane (B92381) and water to extract the FAMEs into the hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

    • Use a suitable capillary column (e.g., a fused-silica capillary column) for separation.

    • The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points.

    • The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times, compared to known standards.

Assessment of Insulin Sensitivity using a Glucose Tolerance Test (GTT) in Mice

Objective: To evaluate the effect of a MUFA-enriched diet on in vivo glucose homeostasis and insulin sensitivity.

Principle: A GTT measures the body's ability to clear a glucose load from the bloodstream. An improved glucose tolerance can be indicative of enhanced insulin sensitivity.

Protocol:

  • Animal Acclimatization and Diet:

    • House mice under standard conditions and acclimate them for at least one week.

    • Divide the mice into control and experimental groups. Feed the control group a standard chow or a high-saturated fat diet, and the experimental group a high-monounsaturated fat diet for a specified period (e.g., 15 weeks).[16]

  • Fasting:

    • Fast the mice overnight (e.g., for 6 hours) before the test to ensure a baseline glucose level.[7]

  • Glucose Administration:

    • Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

    • Administer a bolus of glucose (e.g., 1.5 g/kg body weight) via intraperitoneal injection.[7]

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at specific time points after glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure and record the blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration against time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC in the MUFA-fed group compared to the control group indicates improved glucose tolerance.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

MUFA_Anti_Inflammatory_Pathway MUFA Anti-Inflammatory Signaling Pathway SFA Saturated Fatty Acids (SFAs) TLR4 Toll-Like Receptor 4 (TLR4) SFA->TLR4 activates MUFA Monounsaturated Fatty Acids (MUFAs) GPR120 GPR120 MUFA->GPR120 binds & activates PPARs PPARs MUFA->PPARs binds & activates AMPK AMPK MUFA->AMPK activates NFkB NF-κB TLR4->NFkB activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 induces expression Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b induces expression IL1b IL-1β Secretion NLRP3->IL1b activates Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GPR120->NFkB inhibits PPARs->NFkB inhibits AMPK->NLRP3 inhibits

Caption: MUFA Anti-Inflammatory Signaling Pathway.

Oleic_Acid_FAO_Pathway Oleic Acid Regulation of Fatty Acid Oxidation OA Oleic Acid cAMP cAMP OA->cAMP increases PKA Protein Kinase A (PKA) cAMP->PKA activates SIRT1 SIRT1 PKA->SIRT1 phosphorylates & activates PGC1a_acetyl PGC1α (acetylated) SIRT1->PGC1a_acetyl deacetylates PGC1a_deacetyl PGC1α (deacetylated) PGC1a_acetyl->PGC1a_deacetyl FAO_genes Fatty Acid Oxidation Genes PGC1a_deacetyl->FAO_genes coactivates transcription FAO Fatty Acid Oxidation FAO_genes->FAO promotes

Caption: Oleic Acid Regulation of Fatty Acid Oxidation.

Experimental Workflow Diagram (Graphviz DOT Language)

Lipid_Analysis_Workflow Experimental Workflow for Lipid Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Tissue Biological Tissue Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Phase_Separation Phase Separation (Folch Method) Homogenization->Phase_Separation Lipid_Extract Collect Lipid Extract (Lower Phase) Phase_Separation->Lipid_Extract Methylation Saponification & Methylation to FAMEs Lipid_Extract->Methylation FAME_Extract Extract FAMEs Methylation->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Experimental Workflow for Lipid Analysis.

References

Oleate: A Central Precursor in the Synthesis of Diverse Lipid Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleate (18:1n-9), a monounsaturated omega-9 fatty acid, holds a central position in lipid metabolism, serving not merely as a component of cellular membranes and a storage form of energy, but as a critical precursor for the biosynthesis of a wide array of other lipid molecules. Its metabolism is intricately regulated and gives rise to lipids with diverse physiological roles, from essential structural components of cells to potent signaling molecules. This technical guide provides a comprehensive overview of the biochemical pathways through which this compound is transformed into other lipids, details the key enzymes involved, presents quantitative data on these conversions, and outlines relevant experimental protocols for studying these processes.

Biochemical Conversion of this compound

Upon entering the cell, this compound is rapidly activated to its coenzyme A (CoA) thioester, oleoyl-CoA, by acyl-CoA synthetases. Oleoyl-CoA is the primary metabolic branch point from which several key lipid biosynthetic pathways diverge.

Elongation and Desaturation to Polyunsaturated Fatty Acids (PUFAs)

Oleoyl-CoA can be further metabolized through a series of elongation and desaturation reactions to produce longer chain and more unsaturated fatty acids. These reactions are catalyzed by two families of enzymes: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).

The initial desaturation of this compound-derived fatty acids is a critical step in the synthesis of polyunsaturated fatty acids (PUFAs). For instance, the conversion of linoleic acid (18:2n-6), which can be derived from this compound in some organisms, to arachidonic acid (20:4n-6) involves sequential actions of Δ6-desaturase, elongation, and Δ5-desaturase.[1] Arachidonic acid is a key precursor for the synthesis of eicosanoids, a class of potent signaling molecules.

Key Enzymes in PUFA Synthesis from this compound Derivatives:

  • Stearoyl-CoA Desaturase (SCD/Δ9-desaturase): This enzyme is responsible for the synthesis of this compound itself from stearate (B1226849) (18:0).[2][3] It introduces the first double bond at the Δ9 position of the fatty acyl-CoA. There are several isoforms of SCD, with SCD1 being prominent in the liver.[4]

  • Fatty Acid Desaturase 1 (FADS1/Δ5-desaturase): This enzyme introduces a double bond at the Δ5 position and is crucial for the synthesis of arachidonic acid and eicosapentaenoic acid (EPA).[1]

  • Fatty Acid Desaturase 2 (FADS2/Δ6-desaturase): This enzyme introduces a double bond at the Δ6 position and is a rate-limiting enzyme in the PUFA biosynthetic pathway.[1]

  • Fatty Acid Elongases (ELOVLs): This family of enzymes (e.g., ELOVL5, ELOVL6) catalyzes the addition of two-carbon units to the growing fatty acyl chain.[5]

Elongation_Desaturation_Pathway Oleoyl_CoA Oleoyl-CoA (18:1n-9) Linoleoyl_CoA Linoleoyl-CoA (18:2n-6) Oleoyl_CoA->Linoleoyl_CoA Δ12-Desaturase Gamma_Linolenoyl_CoA γ-Linolenoyl-CoA (18:3n-6) Linoleoyl_CoA->Gamma_Linolenoyl_CoA FADS2 (Δ6-Desaturase) Dihomo_gamma_linolenoyl_CoA Dihomo-γ-linolenoyl-CoA (20:3n-6) Gamma_Linolenoyl_CoA->Dihomo_gamma_linolenoyl_CoA ELOVL5 Arachidonoyl_CoA Arachidonoyl-CoA (20:4n-6) Dihomo_gamma_linolenoyl_CoA->Arachidonoyl_CoA FADS1 (Δ5-Desaturase) Eicosanoids Eicosanoids Arachidonoyl_CoA->Eicosanoids COX, LOX, CYPs

Synthesis of Neutral Lipids: Triglycerides and Cholesterol Esters

A major fate of oleoyl-CoA is its incorporation into neutral lipids for energy storage within lipid droplets. This process is particularly active in adipocytes and hepatocytes.

Triglyceride (TG) Synthesis: Oleoyl-CoA is a preferred substrate for the synthesis of triglycerides. The glycerol-3-phosphate pathway is the main route for de novo TG synthesis.[6] In this pathway, glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid. Phosphatidic acid is then dephosphorylated by lipins to yield diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of DAG with a third fatty acyl-CoA, often oleoyl-CoA, to form a triglyceride.[6] Studies have shown that oleic acid supplementation leads to a significant accumulation of triglycerides.[7][8]

Cholesterol Ester (CE) Synthesis: Oleoyl-CoA can also be esterified to cholesterol by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) to form cholesterol esters. This is a mechanism to store excess cholesterol within the cell.

Neutral_Lipid_Synthesis Glycerol_3_P Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_P->Lysophosphatidic_Acid GPAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Oleoyl_CoA->Phosphatidic_Acid Triglyceride Triglyceride Oleoyl_CoA->Triglyceride Cholesterol_Ester Cholesterol Ester Oleoyl_CoA->Cholesterol_Ester Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Diacylglycerol Diacylglycerol Phosphatidic_Acid->Diacylglycerol Lipin (PAP) Diacylglycerol->Triglyceride DGAT Cholesterol Cholesterol Cholesterol->Cholesterol_Ester ACAT

Synthesis of Phospholipids

Oleoyl-CoA is a key building block for the synthesis of various phospholipids, which are essential components of cellular membranes. Phosphatidic acid, an intermediate in triglyceride synthesis, also serves as a precursor for the synthesis of several phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). The specific fatty acid composition of phospholipids, including the incorporation of this compound, is crucial for maintaining membrane fluidity and function.

Quantitative Data on this compound Conversion

The conversion of this compound to other lipids is a dynamic process that can be quantified to understand the metabolic flux under different physiological conditions.

ParameterCell Type/OrganismConditionObservationReference
Triglyceride Accumulation Duck HepatocytesThis compound Treatment (75-150 µM)Dose- and time-dependent increase in intracellular triglycerides.[8]
Lipid Droplet Formation Huh-7 cellsThis compound Treatment (100 µM)Significant increase in lipid droplet number and volume.[9]
Lipid Class Alterations HepatocytesThis compound TreatmentIncreased levels of diglycerides (DG) and triglycerides (TG); decreased levels of lysophosphatidylcholine (B164491) (LPC), ceramides (B1148491) (Cer), and cholesterol esters (ChE).[10][11]
Δ6-Desaturase Activity Teleosts (yeast expression)Substrate: 18:3n-3Conversion to 18:4n-3 ranged from 52.61% to 79.23% depending on the fish species.[12]
Elovl5 Elongase Activity Teleosts (yeast expression)Substrate: 18:4n-3Conversion to 20:4n-3 ranged from 12.06% to 66.44% depending on the fish species.[12]
Incorporation into Blood Lipids Healthy HumansIngestion of ¹³C-labeled this compoundHigher incorporation into plasma nonesterified fatty acids (NEFA) and very low-density lipoprotein (VLDL)-TG compared to palmitate and linthis compound.[13]

Signaling Pathways Regulated by this compound

This compound is not just a substrate for lipid synthesis; it also acts as a signaling molecule that modulates the expression of genes involved in lipid metabolism, primarily through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[14]

PPARα Activation

PPARα is a key transcriptional regulator of fatty acid oxidation. This compound and its metabolites can act as ligands for PPARα, leading to its activation. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid catabolism.

PPARa_Signaling This compound This compound PPARa PPARα This compound->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes activates transcription of Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation leads to

SREBP-1c Regulation

SREBP-1c is a master transcriptional regulator of de novo lipogenesis. The regulation of SREBP-1c by this compound is complex and appears to be context-dependent. Some studies suggest that unsaturated fatty acids can suppress SREBP-1c processing, thereby reducing lipogenesis. However, other evidence indicates that this compound is necessary for SREBP-1c activity and its accumulation in the nucleus, particularly in the absence of SCD1 activity.[15] This can lead to the increased expression of lipogenic genes.

SREBP1c_Regulation cluster_ER ER cluster_Golgi Golgi This compound This compound ER Endoplasmic Reticulum This compound->ER influences Golgi Golgi Apparatus ER->Golgi Transport of SREBP-1c-SCAP SREBP_SCAP SREBP-1c-SCAP Complex nSREBP Nuclear SREBP-1c Golgi->nSREBP Proteolytic Cleavage Proteases Proteases SRE SRE nSREBP->SRE binds to Lipogenic_Genes Lipogenic Genes (e.g., ACC, FAS, SCD1) SRE->Lipogenic_Genes activates transcription of Lipogenesis Increased Lipogenesis Lipogenic_Genes->Lipogenesis leads to

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Folch Method)

This protocol describes a standard method for extracting total lipids from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607):Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in PBS and transfer to a glass centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).

  • Aspirate the supernatant.

  • Add 20 volumes of chloroform:methanol (2:1) to the cell pellet (e.g., 2 mL for a 100 µL pellet).

  • Vortex vigorously for 1-2 minutes to homogenize.

  • Incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

  • Vortex for 30 seconds.

  • Centrifuge at 500 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., chloroform or a solvent compatible with mass spectrometry).

Lipid_Extraction_Workflow Start Cell Pellet Add_Solvent Add Chloroform:Methanol (2:1) Start->Add_Solvent Homogenize Vortex to Homogenize Add_Solvent->Homogenize Incubate Incubate at RT Homogenize->Incubate Add_Salt Add 0.9% NaCl Incubate->Add_Salt Phase_Separation Centrifuge for Phase Separation Add_Salt->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry_Extract Dry under Nitrogen Collect_Organic->Dry_Extract Resuspend Resuspend in Appropriate Solvent Dry_Extract->Resuspend End Lipid Extract for Analysis Resuspend->End

Protocol 2: In Vitro Fatty Acid Desaturase Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart in a microsomal fraction.

Materials:

  • Microsomal protein fraction isolated from cells or tissue

  • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

  • [¹⁴C]-Stearoyl-CoA (substrate)

  • NADH or NADPH

  • Coenzyme A

  • ATP

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Hexane

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH or NADPH, CoA, ATP, MgCl₂, and BSA.

  • Add a known amount of microsomal protein to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the termination solution.

  • Saponify the lipids by heating at 60-70°C for 1 hour.

  • Acidify the mixture with concentrated HCl.

  • Extract the fatty acids with hexane.

  • Separate the desaturated and saturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid using a scintillation counter.

  • Calculate the desaturase activity as the percentage of converted substrate or as nmol of product formed per mg of protein per minute.

Desaturase_Assay_Workflow Start Prepare Reaction Mixture Add_Microsomes Add Microsomal Protein Start->Add_Microsomes Pre_incubation Pre-incubate at 37°C Add_Microsomes->Pre_incubation Add_Substrate Add [¹⁴C]-Stearoyl-CoA Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with KOH Incubation->Stop_Reaction Saponification Saponify Lipids Stop_Reaction->Saponification Extraction Extract Fatty Acids Saponification->Extraction Separation Separate Fatty Acids (TLC/HPLC) Extraction->Separation Quantification Quantify Radioactivity Separation->Quantification End Calculate Desaturase Activity Quantification->End

Conclusion

This compound stands as a cornerstone of lipid metabolism, acting as a versatile precursor for a multitude of lipid species with diverse biological functions. Understanding the intricate pathways of its conversion, the key enzymatic players, and the regulatory networks that govern these processes is paramount for researchers in the fields of biochemistry, cell biology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for investigating the multifaceted roles of this compound in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolic disorders.

References

The Endogenous Conversion of Stearoyl-CoA to Oleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the core process of endogenous oleate synthesis from stearoyl-CoA. The focus is on the key enzyme, Stearoyl-CoA Desaturase (SCD), its mechanism, regulation, and the experimental methodologies used to study this pivotal metabolic reaction. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in lipid metabolism and its therapeutic targeting.

Core Concepts: The Desaturation of Stearoyl-CoA

The synthesis of this compound from stearoyl-CoA is a critical metabolic process that introduces the first double bond into a saturated fatty acyl-CoA molecule. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase.[1][2] SCD is an integral membrane protein located in the endoplasmic reticulum.[3][4]

The overall reaction is as follows:

Stearoyl-CoA + NADH + H+ + O2 → Oleoyl-CoA + NAD+ + 2H2O

This reaction is essential for the de novo synthesis of monounsaturated fatty acids (MUFAs), which are crucial components of membrane phospholipids, triglycerides, and cholesterol esters.[1][5] The ratio of saturated to monounsaturated fatty acids is a key determinant of cell membrane fluidity and has been implicated in various physiological and pathological processes.

The enzymatic reaction involves a complex electron transport chain within the endoplasmic reticulum. Electrons are transferred from NADH to SCD via two other proteins: NADH-cytochrome b5 reductase and cytochrome b5 .[4] Molecular oxygen is the terminal electron acceptor in this reaction.[4]

Data Presentation: Quantitative Analysis of this compound Synthesis

Quantifying the efficiency and kinetics of the SCD-catalyzed reaction is crucial for understanding its role in metabolic regulation and for the development of targeted therapeutics. Below are key quantitative parameters related to this process.

Table 1: Enzyme Substrates and Products
MoleculeTypeChemical FormulaMolar Mass ( g/mol )
Stearoyl-CoASubstrateC39H74N7O17P3S1014.1
Palmitoyl-CoASubstrateC37H70N7O17P3S986.0
Oleoyl-CoAProductC39H72N7O17P3S1012.1
Palmitoleoyl-CoAProductC37H68N7O17P3S984.0
Table 2: Kinetic Parameters of Stearoyl-CoA Desaturase 1 (SCD1)
ParameterValueSubstrateSpeciesSource
Km 10.5 µMStearoyl-CoARat (Liver Microsomes)[6]
Vmax Not ReportedStearoyl-CoAHuman-
kcat Not ReportedStearoyl-CoAHuman-
Catalytic Efficiency (kcat/Km) Not ReportedStearoyl-CoAHuman-

Signaling Pathways and Regulation

The expression and activity of SCD1 are tightly regulated by a complex network of signaling pathways, primarily in response to dietary and hormonal cues.

Transcriptional Regulation by SREBP-1c

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in lipogenesis, including SCD1.[7][8][9] Insulin signaling is a major activator of SREBP-1c.

SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_precursor SREBP-1c (precursor) (ER Membrane) mTORC1->SREBP1c_precursor Promotes processing SREBP1c_mature Mature SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_mature Cleavage SCD1_gene SCD1 Gene SREBP1c_mature->SCD1_gene Transcriptional Activation SCD1_protein SCD1 Protein SCD1_gene->SCD1_protein Transcription & Translation

SREBP-1c signaling pathway regulating SCD1 expression.
Transcriptional Regulation by ChREBP

Carbohydrate Response Element-Binding Protein (ChREBP) is another critical transcription factor that mediates the induction of lipogenic genes, including SCD1, in response to high carbohydrate intake, particularly glucose and fructose.[10][11][12][13]

ChREBP_Pathway Glucose Glucose / Fructose Glycolysis Glycolysis Glucose->Glycolysis Xylulose_5_P Xylulose-5-Phosphate Glycolysis->Xylulose_5_P PP2A PP2A Xylulose_5_P->PP2A Activates ChREBP_inactive Inactive ChREBP (Cytosol) PP2A->ChREBP_inactive Dephosphorylates ChREBP_active Active ChREBP (Nucleus) ChREBP_inactive->ChREBP_active Translocation SCD1_gene SCD1 Gene ChREBP_active->SCD1_gene Transcriptional Activation SCD1_protein SCD1 Protein SCD1_gene->SCD1_protein Transcription & Translation

ChREBP signaling pathway regulating SCD1 expression.

Experimental Protocols

The measurement of SCD activity is fundamental to studying its function and identifying potential inhibitors. Below are detailed methodologies for key experiments.

Preparation of Liver Microsomes

Liver microsomes are a rich source of SCD and are commonly used for in vitro assays.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Protocol:

  • Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

  • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer containing protease inhibitors using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2).

  • Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.

  • Aliquots of the microsomal suspension can be stored at -80°C until use.

Stearoyl-CoA Desaturase (SCD) Activity Assay using Radiolabeled Substrate

This classic assay measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.

Materials:

  • Liver microsomes (prepared as in 4.1)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • NADH solution

  • Bovine Serum Albumin (BSA), fatty acid-free

  • [1-14C]Stearoyl-CoA (or other radiolabeled stearoyl-CoA)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Hexane (B92381)

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADH, and BSA.

  • Add the liver microsomal suspension to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-14C]Stearoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Saponify the lipids by heating at 80°C for 60 minutes.

  • Cool the samples and extract the fatty acids by adding water and acidifying with HCl, followed by extraction with hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of hexane and spot onto a silica gel TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the separated fatty acids (stearic acid and oleic acid) using iodine vapor or a phosphorimager.

  • Scrape the corresponding spots into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate SCD activity as the percentage of total radioactivity incorporated into the this compound fraction.

Experimental Workflow for SCD Activity Measurement

The general workflow for assessing SCD activity, from sample preparation to data analysis, is depicted below.

SCD_Assay_Workflow start Start: Tissue/Cell Sample microsome_prep Microsome Preparation start->microsome_prep protein_quant Protein Quantification microsome_prep->protein_quant reaction_setup Reaction Setup: Microsomes, Buffer, NADH, Substrate protein_quant->reaction_setup incubation Incubation (37°C) reaction_setup->incubation reaction_stop Reaction Termination incubation->reaction_stop lipid_extraction Lipid Extraction & Saponification reaction_stop->lipid_extraction separation Separation of Fatty Acids (TLC/HPLC/LC-MS) lipid_extraction->separation quantification Quantification of Substrate & Product separation->quantification data_analysis Data Analysis: Calculate SCD Activity quantification->data_analysis end End: Results data_analysis->end

General workflow for measuring SCD activity.

Implications for Drug Development

The central role of SCD1 in lipid metabolism and its association with various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, have made it an attractive target for drug development.[14] The development of small molecule inhibitors of SCD1 is an active area of research. The experimental protocols and quantitative data presented in this guide are essential for the discovery and characterization of such inhibitors. Understanding the kinetic properties of SCD1 and its regulation is paramount for designing effective and specific therapeutic agents that can modulate its activity for the treatment of metabolic disorders.

References

The Pivotal Role of Oleate in Maintaining Cell Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell membrane fluidity is a critical determinant of cellular function, influencing everything from signal transduction to nutrient transport. The composition of the lipid bilayer, particularly the presence of unsaturated fatty acids, plays a paramount role in maintaining this essential biophysical property. This technical guide delves into the core role of oleate (18:1 cis-Δ9), a monounsaturated omega-9 fatty acid, in modulating and maintaining cell membrane fluidity. We will explore the biochemical mechanisms by which this compound integrates into the membrane, its quantifiable effects on membrane dynamics, and the downstream consequences for cellular signaling pathways. This document provides detailed experimental protocols for key analytical techniques and visualizes complex biological processes using Graphviz diagrams to offer a comprehensive resource for professionals in cellular biology and drug development.

Introduction: The Fluid Mosaic and the Importance of Unsaturation

The fluid mosaic model describes the cell membrane as a dynamic, two-dimensional fluid where lipids and proteins can move laterally. This fluidity is crucial for a myriad of cellular processes, including the function of membrane-bound enzymes and receptors, endocytosis, exocytosis, and cell signaling.[1][2] A key factor governing membrane fluidity is the nature of the fatty acyl chains of the phospholipids (B1166683) that constitute the bilayer. Saturated fatty acids, with their straight hydrocarbon chains, can pack tightly, leading to a more ordered and less fluid (gel-like) membrane. In contrast, the introduction of a cis double bond, as seen in this compound, creates a kink in the fatty acid tail. This kink disrupts the tight packing of adjacent phospholipid molecules, thereby increasing the space between them and enhancing the fluidity of the membrane.[3][4]

This compound is the most abundant monounsaturated fatty acid in mammalian cell membranes and plays a significant role in counteracting the rigidifying effects of saturated fatty acids and cholesterol.[5] Its presence is vital for maintaining the appropriate level of membrane fluidity required for optimal cellular function across various physiological conditions.

Mechanism of Action: How this compound Modulates Membrane Fluidity

The incorporation of this compound into membrane phospholipids alters the physical properties of the bilayer in several ways:

  • Increased Inter-lipid Distance: The kink in the this compound acyl chain physically hinders the close packing of neighboring phospholipids. This increases the average area per lipid molecule, leading to a less ordered and more fluid membrane state.[6]

  • Lowering of Phase Transition Temperature (Tm): The gel-to-liquid crystalline phase transition is a key characteristic of lipid bilayers. Membranes rich in saturated fatty acids have a higher Tm, meaning they are in a more rigid state at physiological temperatures. The incorporation of this compound significantly lowers the Tm, ensuring the membrane remains in a fluid state over a broader temperature range.[7]

  • Disruption of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are typically more ordered than the surrounding bilayer. This compound can influence the formation and stability of these rafts. While some studies suggest this compound has less of a tendency to phase separate from raft domains compared to polyunsaturated fatty acids like DHA, its presence in the surrounding membrane can modulate the overall membrane environment and indirectly affect raft-dependent signaling processes.[5][8]

Quantitative Analysis of this compound's Effect on Membrane Fluidity

The impact of this compound on membrane fluidity can be quantified using various biophysical techniques. The following tables summarize key findings from the literature, comparing the effects of this compound to other fatty acids.

Table 1: Effect of Fatty Acid Composition on Membrane Fluidity as Measured by Fluorescence Anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

Cell TypeFatty Acid EnrichmentChange in DPH Fluorescence PolarizationInterpretationReference
Hep G2 HepatocytesThis compoundDecreaseIncreased membrane fluidity[9]
Hep G2 HepatocytesStearate (Saturated)IncreaseDecreased membrane fluidity[9]
U937 MonocytesThis compoundDecreaseIncreased membrane fluidity[10]
U937 MonocytesLinthis compound (Polyunsaturated)Greater Decrease than this compoundEven greater increase in membrane fluidity[10]

Table 2: Laurdan Generalized Polarization (GP) Measurements in Skin Intercellular Lipids

TreatmentAverage Laurdan GP ValueInterpretationReference
Control (No Oleic Acid)0.35 ± 0.14More ordered lipid packing[11]
With Oleic Acid-0.06 ± 0.15More random lipid packing, increased water penetration[11]

Table 3: Differential Scanning Calorimetry (DSC) of Phospholipid Mixtures

Phospholipid MixtureEffect of Oleic Acid (OA)InterpretationReference
Dimyristoylphosphatidylcholine (DMPC)Complex phase diagram, formation of a pure component at 1:2 (OA:DMPC) stoichiometryOA partitions into and fluidizes DMPC bilayers[7]
Distearoylphosphatidylcholine (DSPC)Complex phase diagramOA partitions preferentially into fluid-like domains[7]

Impact on Cellular Signaling Pathways

Changes in membrane fluidity induced by this compound have profound effects on the function of membrane-associated proteins and, consequently, on cellular signaling pathways.

Protein Kinase C (PKC) Signaling

This compound can directly influence the activity and localization of Protein Kinase C (PKC), a key family of enzymes in signal transduction. Increased membrane fluidity can facilitate the translocation of PKC from the cytosol to the membrane, a critical step in its activation. Studies have shown that this compound induces the translocation of PKC, particularly the β isoenzyme, to microsomal membranes.[12][13] This activation is a complex process that can be mediated by this compound itself, by diacylglycerol (DAG) synthesized from this compound, and by an this compound-induced rise in intracellular calcium levels.[13]

PKC_Activation_by_this compound cluster_effects This compound-Induced Cellular Changes This compound This compound Membrane Cell Membrane This compound->Membrane Incorporation DAG Diacylglycerol (DAG) Synthesis This compound->DAG Ca2_increase Increased Cytosolic Ca²⁺ This compound->Ca2_increase Fluidity Increased Membrane Fluidity Membrane->Fluidity PKC_active Active PKC (Membrane) PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Signaling PKC_active->Downstream

This compound-induced activation of Protein Kinase C.
G-Protein Coupled Receptor (GPCR) Signaling

The function of G-protein coupled receptors (GPCRs) is intimately linked to the properties of the surrounding lipid membrane. Membrane fluidity can influence the conformational dynamics of GPCRs, their lateral diffusion, and their ability to couple with G-proteins.[1][5] While direct studies specifying this compound's role are complex, the general principle is that an optimal level of fluidity, supported by unsaturated fatty acids like this compound, is necessary for efficient GPCR signaling. Alterations in membrane fluidity can impact the equilibrium between different receptor conformational states, thereby modulating signaling outcomes.[14]

GPCR_Signaling_Modulation This compound This compound Membrane Cell Membrane This compound->Membrane Incorporation Fluidity Optimal Membrane Fluidity Membrane->Fluidity GPCR GPCR Fluidity->GPCR Modulates Conformation & Diffusion G_Protein G-Protein GPCR->G_Protein Coupling Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production

Modulation of GPCR signaling by membrane fluidity.
Ras Signaling

Ras proteins are small GTPases that function as critical nodes in signaling pathways controlling cell proliferation and differentiation. Their activity is dependent on their proper localization and organization within the plasma membrane, often in specific lipid environments.[15] The lateral segregation and clustering of Ras isoforms are influenced by interactions with membrane lipids.[16] Increased membrane fluidity due to this compound can affect the diffusion and clustering of Ras proteins, potentially altering their interaction with effector proteins and modulating downstream signaling cascades like the MAPK pathway.[2][17]

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Workflow:

Fluorescence_Anisotropy_Workflow A Prepare cell suspension or liposomes with and without This compound enrichment. B Incubate with fluorescent probe (e.g., DPH or TMA-DPH). A->B C Excite the sample with vertically polarized light. B->C D Measure the intensity of emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane. C->D E Calculate fluorescence anisotropy (r). D->E F Compare anisotropy values to determine relative fluidity. E->F

Workflow for fluorescence anisotropy measurement.

Detailed Methodology:

  • Cell/Liposome (B1194612) Preparation: Culture cells with media supplemented with this compound (and appropriate controls). For liposomes, include this compound-containing phospholipids in the lipid mixture during preparation.

  • Probe Labeling: Incubate the cell suspension or liposome solution with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH) at a final concentration of 1-10 µM for 30-60 minutes at 37°C in the dark.

  • Measurement: Use a fluorometer equipped with polarizers.

    • Set the excitation wavelength (e.g., ~355 nm for DPH) with the excitation polarizer oriented vertically.

    • Measure the emission intensity at the appropriate wavelength (e.g., ~430 nm for DPH) with the emission polarizer oriented first vertically (I_parallel) and then horizontally (I_perpendicular).

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula:

    • r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Where G is the grating correction factor, determined by measuring the ratio of vertically to horizontally polarized emission with the excitation polarizer oriented horizontally.

  • Analysis: A lower value of 'r' indicates higher rotational freedom of the probe and thus, higher membrane fluidity.

Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent dye whose emission spectrum is sensitive to the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer, leading to a red shift in Laurdan's emission.

Workflow:

Laurdan_GP_Workflow A Grow cells on coverslips and treat with or without this compound. B Label cells with Laurdan (e.g., 5-10 µM for 30 min). A->B C Image cells using a two-photon or confocal microscope with an excitation wavelength of ~350-400 nm. B->C D Simultaneously collect emission intensity in two channels: Channel 1 (I_440, ~420-460 nm) Channel 2 (I_500, ~470-510 nm) C->D E Calculate the GP value for each pixel. D->E F Generate a pseudo-colored GP image to visualize membrane fluidity domains. E->F

Workflow for Laurdan GP microscopy.

Detailed Methodology:

  • Cell Culture and Staining: Grow adherent cells on glass-bottom dishes or coverslips. Treat with this compound as required. Incubate cells with 5-10 µM Laurdan for 30 minutes at 37°C.

  • Microscopy: Use a confocal or two-photon microscope equipped with the appropriate filters.

    • Excite the sample at ~350-400 nm.

    • Collect emission simultaneously in two channels: one centered around 440 nm (for the ordered phase) and another around 500 nm (for the disordered phase).

  • Image Acquisition and Analysis: Acquire images in both emission channels.

  • GP Calculation: Calculate the GP value for each pixel using the formula:

    • GP = (I_440 - I_500) / (I_440 + I_500)

  • Visualization: Generate a GP map where pixel intensity or color corresponds to the calculated GP value. Higher GP values (approaching +1) indicate a more ordered, less fluid membrane, while lower GP values (approaching -1) indicate a more disordered, fluid membrane.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of lipid bilayers.

Workflow:

DSC_Workflow A Prepare multilamellar vesicles (MLVs) of defined lipid composition (with and without this compound-containing lipids). B Load the lipid suspension into a DSC sample pan and a reference pan with buffer. A->B C Scan the sample and reference pans over a defined temperature range at a constant rate. B->C D Measure the differential heat flow between the sample and reference. C->D E Plot heat flow versus temperature to obtain a thermogram. D->E F Determine the phase transition temperature (Tm) from the peak of the endothermic transition. E->F

Workflow for Differential Scanning Calorimetry.

Detailed Methodology:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a dry lipid film (with or without this compound-containing phospholipids) with buffer and vortexing above the lipid Tm.

  • DSC Measurement:

    • Accurately weigh and load the lipid suspension into a hermetically sealed DSC pan. Load an equal volume of buffer into the reference pan.

    • Place the pans in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the gel-to-liquid crystalline phase transition.

    • The temperature at the peak maximum is the Tm. The area under the peak corresponds to the enthalpy of the transition (ΔH).

    • A lower Tm in the presence of this compound indicates increased membrane fluidity.

Conclusion and Future Directions

This compound is a fundamental component of cell membranes, playing a critical and quantifiable role in maintaining the fluidity necessary for a vast array of cellular functions. Its simple yet elegant mechanism of disrupting tight lipid packing ensures that membranes remain in a dynamic and functional state. The influence of this compound extends beyond simple biophysics, directly impacting key signaling pathways such as those mediated by PKC, GPCRs, and Ras.

For drug development professionals, understanding how a compound interacts with or alters the lipid bilayer is crucial. Changes in membrane fluidity can affect drug partitioning into the membrane, the conformation of membrane-bound drug targets, and the overall cellular response to a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for assessing these effects.

Future research should continue to elucidate the specific interactions between this compound-containing lipids and membrane proteins at high resolution. Further investigation into how pathological states alter this compound metabolism and membrane composition will provide deeper insights into disease mechanisms and may unveil novel therapeutic targets aimed at restoring optimal membrane fluidity.

References

The Odyssey of Oleic Acid: A Technical Guide to its Discovery and Enduring Scientific Importance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, a seemingly simple monounsaturated omega-9 fatty acid, has been a subject of scientific inquiry for over two centuries. Its journey from a component of animal fat to a key modulator of cellular signaling pathways is a testament to the evolution of chemical and biological sciences. This in-depth technical guide provides a comprehensive overview of the discovery and history of oleic acid research, tailored for professionals in research and drug development. It delves into the seminal work of early chemists, the elucidation of its chemical structure, and the progression of analytical techniques for its study. Furthermore, this guide explores the intricate signaling pathways influenced by oleic acid, presenting detailed experimental protocols and quantitative data to facilitate further investigation and application in therapeutic development.

The Dawn of Lipid Chemistry: Discovery and Early Research

The story of oleic acid begins in the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul . His meticulous investigations into the composition of animal fats and the nature of saponification laid the foundation for modern lipid chemistry.[1][2][3]

Key Milestones in the Early History of Oleic Acid Research:

  • 1811-1823: Chevreul's systematic study of various animal fats led to the isolation and naming of several "fatty acids" (acides gras), including acide oléique (oleic acid), derived from the Latin word "oleum," meaning oil.[1][4] He was the first to demonstrate that fats are composed of glycerol (B35011) and fatty acids.[2]

  • 1823: Chevreul published his seminal work, "Recherches chimiques sur les corps gras d'origine animale" (Chemical Research on Fatty Bodies of Animal Origin), which detailed his findings and experimental methods.[1] This work is considered a cornerstone of organic and lipid chemistry.

  • Mid-19th Century: Further research focused on determining the precise chemical structure of oleic acid. The presence of a single double bond was a key area of investigation.

  • Late 19th - Early 20th Century: The development of new analytical techniques, such as ozonolysis, allowed for the definitive determination of the location of the double bond at the ninth carbon atom.

Physicochemical Properties of Oleic Acid

Oleic acid is an 18-carbon monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂.[5] Its single double bond is in the cis configuration at the Δ⁹ position, which gives the molecule a characteristic bent shape.[5] This seemingly subtle structural feature has profound implications for its physical properties and biological functions.

Table 1: Physical and Chemical Properties of Oleic Acid

PropertyValue
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol
Appearance Colorless to pale yellow oily liquid
Odor Lard-like
Melting Point 13-14 °C
Boiling Point 360 °C (decomposes)
Density 0.895 g/mL at 25 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and other organic solvents
Iodine Value ~89.9
Acid Value ~198.6

Natural Abundance of Oleic Acid

Oleic acid is the most abundant fatty acid in nature, found in a wide variety of vegetable oils and animal fats, typically as a component of triglycerides.[6]

Table 2: Oleic Acid Content in Various Oils and Fats

SourceOleic Acid Content (% of total fatty acids)
Olive Oil 55 - 83
Canola Oil (High-Oleic) ~70
Sunflower Oil (High-Oleic) ~80
Peanut Oil 36 - 67
Avocado Oil 50 - 74
Lard 44 - 47
Chicken Fat 37 - 56

Data compiled from various sources.

Experimental Protocols for Oleic Acid Research

The study of oleic acid has been paralleled by the development of sophisticated analytical and preparative techniques. This section provides detailed methodologies for key experiments.

Isolation of Oleic Acid from Natural Sources

4.1.1. Saponification and Acidification to Obtain Free Fatty Acids

This initial step liberates fatty acids from their triglyceride form.

  • Materials:

    • Oil or fat sample (e.g., olive oil)

    • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

    • Hydrochloric acid (HCl) solution (6 M)

    • Hexane (B92381)

    • Distilled water

    • Separatory funnel

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask, add 100 g of the oil or fat sample.

    • Add 500 mL of 2 M ethanolic KOH solution.

    • Reflux the mixture for 1-2 hours until the solution becomes clear, indicating complete saponification.

    • Allow the mixture to cool to room temperature.

    • Transfer the solution to a separatory funnel and add 500 mL of distilled water.

    • Slowly add 6 M HCl with shaking until the solution is acidic (pH < 2), which will precipitate the free fatty acids.

    • Extract the fatty acids with three 200 mL portions of hexane.

    • Combine the hexane extracts and wash with distilled water until the washings are neutral.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Evaporate the hexane under reduced pressure to obtain the crude fatty acid mixture.

4.1.2. Purification of Oleic Acid by Urea (B33335) Adduct Formation

This technique separates fatty acids based on their degree of saturation. Saturated and less unsaturated fatty acids form crystalline adducts with urea, while highly unsaturated fatty acids and oleic acid (to a lesser extent) remain in solution.

  • Materials:

    • Crude fatty acid mixture

    • Methanol (B129727)

    • Urea

    • Heating and stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve 100 g of the crude fatty acid mixture in 1 L of methanol at 60-70 °C with stirring.

    • In a separate beaker, dissolve 300 g of urea in 1 L of methanol at 60-70 °C.

    • Slowly add the urea solution to the fatty acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature and then chill at 4 °C overnight to allow for the formation of urea adducts.

    • Filter the mixture to remove the crystalline adducts (containing primarily saturated fatty acids).

    • The filtrate, enriched in oleic acid, can be further purified by repeated crystallization steps or by concentrating the methanol and precipitating the oleic acid by adding water.

Preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) Analysis

For quantitative analysis by GC, fatty acids are typically converted to their more volatile methyl esters.

  • Materials:

    • Fatty acid sample

    • BF₃-methanol solution (14% w/v)

    • Hexane

    • Saturated sodium chloride (NaCl) solution

  • Procedure:

    • Place approximately 25 mg of the fatty acid sample into a screw-cap test tube.

    • Add 2 mL of 14% BF₃-methanol solution.

    • Cap the tube tightly and heat at 100 °C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the tube for 1 minute and then centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs can be directly injected into the GC.

Oleic Acid in Cellular Signaling

Beyond its structural and metabolic roles, oleic acid is now recognized as a signaling molecule that can modulate various intracellular pathways, influencing processes such as cell proliferation, metabolism, and inflammation.

The cAMP/PKA/SIRT1/PGC1α Pathway

Recent research has elucidated a signaling cascade initiated by oleic acid that leads to the activation of fatty acid oxidation.[7]

Oleic_Acid_cAMP_Pathway OA Oleic Acid AC Adenylyl Cyclase OA->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates SIRT1 SIRT1 PKA->SIRT1 Phosphorylates SIRT1_P Phosphorylated SIRT1 (Active) PGC1a PGC1α (Active) SIRT1_P->PGC1a Deacetylates PGC1a_Ac Acetylated PGC1α (Inactive) FAO_genes Fatty Acid Oxidation Genes PGC1a->FAO_genes Co-activates Transcription FAO Increased Fatty Acid Oxidation FAO_genes->FAO Leads to Experimental_Workflow_cAMP start Cell Culture (e.g., myotubes) treatment Oleic Acid Treatment start->treatment cAMP_assay cAMP Assay treatment->cAMP_assay western_blot Western Blot for Phosphorylated SIRT1 treatment->western_blot sirt1_activity SIRT1 Deacetylase Activity Assay treatment->sirt1_activity ip_western Immunoprecipitation of PGC1α followed by Western Blot for Acetylation treatment->ip_western qpcr qPCR for Fatty Acid Oxidation Genes treatment->qpcr fao_assay Fatty Acid Oxidation Assay treatment->fao_assay end Data Analysis and Conclusion cAMP_assay->end western_blot->end sirt1_activity->end ip_western->end qpcr->end fao_assay->end Oleic_Acid_PI3K_Pathway OA Oleic Acid GPR40 GPR40 OA->GPR40 Binds to PI3K PI3K GPR40->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Akt_P Phosphorylated Akt (Active) Cell_Proliferation Cell Proliferation & Survival Akt_P->Cell_Proliferation Promotes Experimental_Workflow_PI3K start Cell Culture (e.g., VSMCs) treatment Oleic Acid Treatment (with/without PI3K inhibitors) start->treatment pi3k_assay PI3K Activity Assay treatment->pi3k_assay western_blot Western Blot for Phosphorylated Akt treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay end Data Analysis and Conclusion pi3k_assay->end western_blot->end proliferation_assay->end

References

An In-Depth Technical Guide on Oleate: Natural Sources, Tissue Abundance, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleate (18:1n-9) is the most abundant monounsaturated fatty acid (MUFA) in nature, playing a crucial role in both cellular structure and signaling.[1] As the primary product of stearoyl-CoA desaturase (SCD), it is a key component of membrane phospholipids, triglycerides, and cholesterol esters.[2][3] Its prevalence in the human diet and endogenous synthesis capabilities underscore its physiological significance.[1][2] This guide provides a comprehensive overview of this compound's natural sources, its quantitative distribution in tissues, and its involvement in key biological pathways.

Natural Sources and Endogenous Synthesis of this compound

This compound is acquired through both dietary intake and de novo synthesis within the body. Its presence is widespread across various plant and animal-based foods.

Dietary Sources of this compound

This compound is a major component of many common fats and oils. Plant-based oils are particularly rich sources.[4][5] High-oleic variants of certain oils, such as sunflower and canola, have been developed to contain even higher concentrations.[1][6] Animal fats also contribute a significant amount of this compound to the diet.[1][7]

Table 1: this compound Content in Various Plant-Based Oils

Oil SourceThis compound Content (% of Total Fatty Acids)References
Olive Oil55 - 83%[1][8][9]
High Oleic Sunflower Oil>80%[1][6][8]
Canola Oil (Rapeseed)61%[1]
High Oleic Canola Oil>70%[1][6]
Almond Oil~68%[8]
Avocado Oil65 - 70%[9]
Peanut Oil36 - 67%[1]
Sesame Oil40%[1]

Table 2: this compound Content in Animal Fats

Animal SourceThis compound Content (% of Total Fatty Acids)References
Lard (Pork Fat)44 - 47%[1][7]
Beef Tallow51%[9]
Chicken and Turkey Fat37 - 56%[1]
Endogenous Synthesis of this compound

The primary pathway for endogenous this compound production is the desaturation of stearic acid (18:0).[1] This reaction is catalyzed by the enzyme stearoyl-CoA desaturase (SCD), an iron-containing enzyme located in the endoplasmic reticulum.[2][10][3]

The overall reaction is: Stearoyl-CoA + NADH + H+ + O2 → Oleoyl-CoA + NAD+ + 2H2O

This process requires a complex of enzymes, including NADH-cytochrome b5 reductase and cytochrome b5, to facilitate electron transfer.[2][10] The preferred substrates for SCD are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively.[2][3] While the body can synthesize this compound, studies in rats suggest that endogenous synthesis may not fully compensate for a complete dietary absence of oleic acid, leading to altered fatty acid profiles in various organs.[11]

Abundance of this compound in Tissues

This compound is the most abundant fatty acid in human adipose tissue and the second most abundant in overall human tissues, after palmitic acid.[1] Its concentration varies across different tissues, reflecting the specific metabolic functions of each.

Table 3: this compound Abundance in Human and Bovine Tissues

TissueSpeciesThis compound Abundance (% of Total Fatty Acids)References
Adipose TissueHuman45 - 50%[12]
MuscleHumanHigher with high this compound diet[13]
Serum PhosphatidylcholineHumanRatio of OA:SA increases with HOA diet[13]
Adipose TissueBovineMost abundant fatty acid[14]
Muscle (Intramuscular)BovineMost abundant fatty acid[14]

In a study comparing high-palmitic acid and high-oleic acid diets in humans, the high-oleic acid diet led to a significant increase in the ratio of oleic acid to stearic acid in both serum and muscle phosphatidylcholine.[13] In bovine tissues, this compound is consistently the most abundant fatty acid in muscle, subcutaneous adipose tissue, and intramuscular adipose tissue.[14]

Biological Roles and Signaling Pathways

This compound is not merely a structural component of lipids; it is also a signaling molecule involved in various cellular processes.

Regulation of Gene Expression

Studies in human hepatocyte cell lines (HepG2) have shown that physiological concentrations of this compound can modulate gene expression.[15] this compound-inducible genes are often involved in signaling pathways related to mitogen-activated protein kinase (MAPK), insulin, and hypoxia.[15]

SREBP-1 Regulation

This compound, along with other unsaturated fatty acids, plays a role in the feedback inhibition of Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[16] SREBP-1 is a key transcription factor that activates genes involved in fatty acid synthesis.[16] Unsaturated fatty acids inhibit the proteolytic activation of SREBP-1, thereby downregulating lipogenesis.[16]

Adipose Tissue Metabolism

Research indicates a link between hepatic this compound and the regulation of lipid metabolism in adipose tissue.[17][18] Endogenously synthesized hepatic this compound has been associated with the suppression of de novo lipogenesis and fatty acid oxidation in white adipose tissue.[17][18]

Oleoylethanolamide (OEA) Synthesis and Satiety

In the small intestine, dietary oleic acid is a precursor for the synthesis of oleoylethanolamide (OEA), a lipid mediator that acts as a satiety factor.[19] OEA is produced in enterocytes and is thought to stimulate afferent sensory nerves, leading to the activation of brain circuits that control feeding behavior.[19]

Experimental Protocols

Accurate quantification of this compound in tissues is critical for research in this field. The following is a generalized workflow for the analysis of fatty acid composition in biological samples.

General Workflow for Fatty Acid Analysis

The determination of this compound content in tissues typically involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

experimental_workflow A Tissue Homogenization B Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C Transesterification (to form Fatty Acid Methyl Esters - FAMEs) B->C D FAMEs Purification (e.g., Thin Layer Chromatography or Solid Phase Extraction) C->D E Gas Chromatography (GC) Analysis (with Flame Ionization Detector - FID or Mass Spectrometry - MS) D->E F Data Analysis (Quantification against internal standard) E->F

Caption: Generalized workflow for the quantification of this compound in tissues.

Key Methodological Steps
  • Lipid Extraction: The Folch method, using a chloroform:methanol (B129727) (2:1, v/v) solvent system, is a classic and widely used protocol for total lipid extraction from tissues. The Bligh and Dyer method offers a variation with a different solvent to sample ratio.

  • Transesterification: The extracted lipids are converted to their corresponding FAMEs. This is commonly achieved by incubation with a reagent such as boron trifluoride in methanol or methanolic HCl. This step is crucial for making the fatty acids volatile for GC analysis.

  • Gas Chromatography (GC): The FAMEs are separated based on their chain length, degree of unsaturation, and boiling points using a GC system. A capillary column with a polar stationary phase is typically employed for good separation of different FAMEs.

  • Detection and Quantification: A Flame Ionization Detector (FID) provides quantitative data based on the response of the carbon atoms in the fatty acids. Mass Spectrometry (MS) can be used for definitive identification of the fatty acid methyl esters based on their mass spectra. An internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid) is added at the beginning of the procedure for accurate quantification.

Signaling Pathway Diagram

The endogenous synthesis of this compound is tightly regulated and integrated with cellular metabolic status. A key enzyme in this process is Stearoyl-CoA Desaturase (SCD).

scd_pathway substrate substrate product product enzyme enzyme cofactor cofactor stearoyl_coa Stearoyl-CoA (18:0) scd1 Stearoyl-CoA Desaturase (SCD1) stearoyl_coa->scd1 oleoyl_coa Oleoyl-CoA (18:1n-9) scd1->oleoyl_coa h2o 2H2O scd1->h2o nadh NADH + H+ cytochrome_b5_reductase Cytochrome b5 Reductase nadh->cytochrome_b5_reductase e- nad NAD+ o2 O2 o2->scd1 cytochrome_b5_reductase->nad cytochrome_b5 Cytochrome b5 cytochrome_b5_reductase->cytochrome_b5 e- cytochrome_b5->scd1 e-

Caption: Simplified pathway of this compound synthesis by Stearoyl-CoA Desaturase (SCD1).

Conclusion

This compound is a fatty acid of immense biological importance, with its tissue levels being a function of both dietary intake and intricate endogenous synthesis and regulation. Its role extends beyond being a simple component of stored fat to that of a signaling molecule influencing key metabolic pathways. A thorough understanding of its sources, tissue distribution, and biological functions is essential for researchers in nutrition, metabolism, and drug development, particularly in the context of metabolic diseases such as obesity and diabetes. The methodologies for its quantification are well-established, allowing for precise investigation of its role in health and disease.

References

The Oleate Effect: A Technical Guide to its Influence on Gene Expression and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleate, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in human adipose tissue and plays a significant role in metabolic health. Unlike saturated fatty acids such as palmitate, which are often associated with lipotoxicity, this compound has been shown to have protective effects in various cell types. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts gene expression and regulation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's cellular and genetic functions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on gene expression through a complex network of signaling pathways and transcription factors. Key pathways identified in the literature include the PI3K/Akt pathway, MAPK signaling, and pathways governed by the transcription factors SREBP-1c, ChREBP, and PPARs.

PI3K/Akt Signaling Pathway

In visceral adipocytes, oleic acid has been shown to beneficially modulate the expression of genes related to the IRS1/PI3K signaling pathway, which is crucial for insulin (B600854) sensitivity.[1][2] this compound treatment can increase the expression of key components of this pathway, thereby protecting against insulin resistance.[1][2]

Oleate_PI3K_Pathway This compound This compound IRS1 IRS1 (Increased Expression) This compound->IRS1 PI3K PI3K (p110β Increased Expression) IRS1->PI3K Akt Akt (Phosphorylation) PI3K->Akt Gene_Expression Gene Expression (Insulin Sensitivity) Akt->Gene_Expression Insulin_Resistance Protection Against Insulin Resistance Gene_Expression->Insulin_Resistance

This compound's protective role in the PI3K/Akt signaling pathway.
SREBP-1c and ChREBP Regulation

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) are master regulators of lipogenesis. This compound's effect on these transcription factors is complex and can be cell-type dependent. In some contexts, this compound can suppress SREBP-1c expression, thereby reducing the expression of lipogenic genes.[3] In contrast, in SCD1-deficient hepatocytes, this compound treatment has been shown to rescue SREBP-1 expression and maturation.[4] ChREBP, which is activated by glucose, also regulates the expression of genes involved in fatty acid synthesis, including those that produce this compound.[5][6]

Oleate_SREBP_ChREBP cluster_0 This compound Influence cluster_1 Transcription Factors cluster_2 Target Genes This compound This compound SREBP1c SREBP-1c This compound->SREBP1c Suppression/Activation (Context-Dependent) Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SREBP1c->Lipogenic_Genes ChREBP ChREBP ChREBP->Lipogenic_Genes

This compound's modulatory effects on SREBP-1c and ChREBP.
PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose metabolism. This compound and its derivatives can act as ligands for PPARs, thereby activating them.[7][8][9] This activation leads to the transcriptional regulation of target genes involved in fatty acid oxidation and transport.[10]

Oleate_PPAR_Pathway This compound This compound PPARs PPARs (α, δ, γ) This compound->PPARs Ligand Binding RXR RXR PPARs->RXR Heterodimerization PPRE PPRE (in target gene promoters) RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, CD36) PPRE->Target_Genes Transcriptional Activation Fatty_Acid_Metabolism Increased Fatty Acid Oxidation & Transport Target_Genes->Fatty_Acid_Metabolism

Mechanism of PPAR activation by this compound.

Quantitative Data on this compound-Regulated Gene Expression

The following tables summarize quantitative data on gene expression changes in response to this compound treatment in various cell lines. The data is compiled from microarray and RNA-sequencing studies.

Table 1: Differentially Expressed Genes in HepG2 Cells Treated with this compound[11][12][13]
Gene SymbolGene NameFold ChangeP-valuePathway/Function
ATF3Activating Transcription Factor 3-1.6<0.05Stress Response
PLIN2Perilipin 2>2.0<0.01Lipid Droplet Formation
STC2Stanniocalcin 2Discordant0.037ER Stress Response
OSBPL2Oxysterol Binding Protein Like 2-2.5<0.05Lipid Transport
APOA1Apolipoprotein A1Upregulated<0.05Lipid Transport
FASNFatty Acid SynthaseDownregulated<0.05Lipogenesis
SCDStearoyl-CoA Desaturase-1Downregulated<0.05Fatty Acid Metabolism
Table 2: Differentially Expressed Genes in Pancreatic β-Cells (MIN6) Treated with this compound[14][15]
Gene SymbolGene NameFold ChangePathway/Function
MCP-1 (CCL2)Monocyte Chemoattractant Protein-1InducedChemokine Signaling
GRO1 (CXCL1)GRO1 OncogeneInducedChemokine Signaling
SAA3Serum Amyloid A3InducedAcute Phase Response
ATF3Activating Transcription Factor 3InducedTranscriptional Modulation
C/EBPβCCAAT/Enhancer Binding Protein-betaInducedTranscriptional Modulation
c-fosc-Fos Proto-OncogeneInducedTranscriptional Modulation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on gene expression.

RNA-Sequencing (RNA-Seq) Protocol

This protocol outlines the steps for analyzing global gene expression changes in cells treated with this compound.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture & this compound Treatment (e.g., HepG2 cells with 200 µM this compound for 24h) RNA_Isolation 2. Total RNA Isolation (e.g., using PicoPure RNA isolation kit) Cell_Culture->RNA_Isolation Library_Prep 3. mRNA Enrichment & cDNA Library Preparation (e.g., NEBNext Poly(A) mRNA magnetic isolation & Ultra DNA Library Prep Kit) RNA_Isolation->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina NextSeq 500) Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (Quality control, alignment, differential expression analysis) Sequencing->Data_Analysis

A generalized workflow for RNA-sequencing analysis.

Protocol Steps:

  • Cell Culture and this compound Treatment:

    • Culture cells (e.g., HepG2 human hepatoma cells) to 80-90% confluency.

    • Prepare this compound-BSA complex by dissolving oleic acid in ethanol (B145695) and then conjugating with fatty acid-free Bovine Serum Albumin (BSA) in culture medium.

    • Treat cells with the desired concentration of this compound (e.g., 200 µM) or BSA control for a specified duration (e.g., 24 hours).[11]

  • Total RNA Isolation:

    • Wash cells with PBS and lyse using a suitable lysis buffer.

    • Isolate total RNA using a commercial kit (e.g., PicoPure RNA Isolation Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. An RNA Integrity Number (RIN) > 7.0 is recommended.

  • mRNA Enrichment and cDNA Library Preparation:

    • Enrich for polyadenylated mRNA from total RNA using oligo(dT) magnetic beads (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module).

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Purify and size-select the library.

    • Validate the library quality and concentration.

  • High-Throughput Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq 500).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples.

    • Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify biological processes affected by this compound.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) Protocol

This protocol is designed to identify the genome-wide binding sites of a transcription factor of interest in response to this compound treatment.

Protocol Steps:

  • Cell Culture and Cross-linking:

    • Treat cells with this compound as described in the RNA-Seq protocol.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclei in a shearing buffer.

    • Shear the chromatin to an average fragment size of 200-700 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

    • Prepare a sequencing library from the purified DNA as described in the RNA-Seq protocol (steps 3c-3e).

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput platform.

    • Align the reads to a reference genome.

    • Perform peak calling to identify regions of the genome enriched for transcription factor binding.

    • Annotate the peaks to identify nearby genes and perform motif analysis to identify the transcription factor's binding motif.

Luciferase Reporter Gene Assay Protocol

This assay is used to measure the effect of this compound on the activity of a specific gene promoter.

Protocol Steps:

  • Construct Preparation:

    • Clone the promoter region of the gene of interest upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.

  • Cell Transfection:

    • Transfect the cells with the reporter construct. It is also common to co-transfect a control reporter vector (e.g., expressing Renilla luciferase under a constitutive promoter) to normalize for transfection efficiency.

  • This compound Treatment:

    • After transfection, treat the cells with this compound or a vehicle control as previously described.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the luciferase activity in the cell lysate using a luminometer by adding the appropriate luciferase substrate.

    • If a dual-luciferase system is used, first measure firefly luciferase activity, then add a quenching reagent and the Renilla luciferase substrate to measure its activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity between this compound-treated and control samples to determine the effect of this compound on promoter activity.

Conclusion

This compound significantly influences gene expression through the modulation of key signaling pathways and transcription factors involved in metabolism, insulin signaling, and cellular stress responses. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the molecular mechanisms of this compound's action. A deeper understanding of these processes holds promise for the development of novel therapeutic strategies for metabolic diseases.

References

Core Mechanisms of Oleate Transport into Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transport of long-chain fatty acids, such as oleate, across the plasma membrane is a fundamental biological process critical for cellular energy metabolism, lipid signaling, and the synthesis of complex lipids. Dysregulation of fatty acid uptake is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. While passive diffusion was once thought to be the primary mechanism, it is now well-established that protein-mediated transport plays a crucial role in facilitating the efficient and regulated uptake of this compound into cells. This technical guide provides an in-depth overview of the core mechanisms governing this compound transport, focusing on the key protein players, their functional roles, and the experimental methodologies used to study these processes.

Key Mechanisms of this compound Transport

The cellular uptake of this compound is a multi-step process involving the concerted action of several proteins. The predominant theory is vectorial acylation , where the transport of fatty acids across the membrane is tightly coupled to their esterification to Coenzyme A (CoA) by Acyl-CoA synthetases (ACSLs).[1][2] This process effectively "traps" the fatty acid inside the cell, maintaining a favorable concentration gradient for further uptake.

Several families of proteins are directly involved in facilitating this compound transport:

  • Fatty Acid Transport Proteins (FATPs/SLC27 family): This family consists of six members (FATP1-6) that are expressed in various tissues.[3] FATPs are bifunctional proteins that possess both fatty acid transport and acyl-CoA synthetase activity, making them key players in the vectorial acylation process.[1][4]

  • CD36 (Fatty Acid Translocase/FAT): CD36 is a transmembrane glycoprotein (B1211001) that acts as a scavenger receptor for various ligands, including long-chain fatty acids.[5] It is thought to function by binding this compound with high affinity and facilitating its translocation across the membrane.[6] CD36-mediated uptake is often associated with signaling pathways that regulate lipid metabolism.[1][7]

  • Plasma Membrane Fatty Acid-Binding Protein (FABPpm): Initially identified by its ability to bind fatty acids at the plasma membrane, FABPpm is structurally identical to mitochondrial aspartate aminotransferase.[8][9] It is believed to play a role in the uptake of long-chain fatty acids in tissues like skeletal muscle.[8]

  • Caveolae: These are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. Caveolin-1, the primary structural protein of caveolae, has been implicated in fatty acid uptake and the localization and function of CD36.[10][11]

Quantitative Data on this compound Transport

The kinetics of this compound transport can be described by Michaelis-Menten parameters, where Km represents the substrate concentration at half-maximal transport velocity (Vmax). The following table summarizes available quantitative data for the key this compound transporters.

TransporterCell TypeKm (nM)Vmax (nmol/min/mg protein or nmol/s)Reference(s)
CD36/FAT Cardiomyocytes~120~5 nM/s[12]
Hepatic Cells-25 x 10^-3[13]
Adipose Cells-101 x 10^-3[13]
FATP1 AdipocytesNot specifiedInsulin-stimulated uptake abolished in FATP1-null cells[14]
Skeletal MuscleNot specifiedInsulin-stimulated uptake greatly reduced in FATP1-null muscle[14]
FATP4 Purified murine proteinNot specifiedVmax/Km (C16:0) / Vmax/Km (C24:0) of 1.5[15]
General this compound Uptake Perfused Rat Liver130 ± 12235 ± 8.8 nmol/min/g liver[16]

Role of Acyl-CoA Synthetases (ACSLs)

ACSLs are crucial for the metabolic trapping of intracellular fatty acids by converting them to acyl-CoAs. ACSL1, in particular, has been shown to play a significant role in facilitating this compound uptake and directing its metabolic fate.

ACSL IsoformEffect on this compound Uptake/MetabolismCell TypeReference(s)
ACSL1 Overexpression increases this compound uptake by ~21%.COS cells[17]
ACSL1 Required for this compound-mediated inhibition of cholesterol efflux.Macrophages[18][19]
ACSL1 Directs fatty acids towards β-oxidation in adipose tissue.Adipocytes[20]
ACSL1 Functions cooperatively with CD36 and FATP1 to facilitate LCFA uptake.Heart[21]

Experimental Protocols

Radiolabeled this compound Uptake Assay

This method provides a direct and sensitive measure of this compound transport into cultured cells using a radiolabeled tracer, typically [³H]this compound or [¹⁴C]this compound.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes, myotubes) in 12- or 24-well plates.

  • [³H]this compound or [¹⁴C]this compound.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin).

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluence or differentiation state.

  • Serum Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for 1-2 hours to deplete endogenous fatty acids.

  • Preparation of Radiolabeled this compound-BSA Complex:

    • Prepare a stock solution of the radiolabeled this compound in ethanol.

    • In a separate tube, prepare a BSA solution (e.g., 10%) in the uptake buffer.

    • Slowly add the radiolabeled this compound stock to the BSA solution while vortexing to create the this compound-BSA complex. The final concentration of this compound and the this compound:BSA molar ratio should be optimized for the specific cell type and experimental question.

  • Uptake Initiation:

    • Aspirate the serum-free medium from the cells.

    • Wash the cells once with warm uptake buffer.

    • Add the pre-warmed radiolabeled this compound-BSA complex to each well to start the uptake. Incubate at 37°C for a defined period (e.g., 1-5 minutes for initial rates).

  • Uptake Termination:

    • To stop the reaction, rapidly aspirate the uptake solution.

    • Immediately wash the cells multiple times with ice-cold stop solution to remove extracellular label.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay).

    • Calculate the rate of this compound uptake and normalize it to the protein concentration (e.g., in pmol/min/mg protein).

Fluorescent Fatty Acid Uptake Assay

This assay utilizes fluorescently-tagged fatty acid analogs (e.g., BODIPY-labeled fatty acids) to monitor uptake in real-time using a fluorescence plate reader or microscope.

Materials:

  • Cultured cells in a black-walled, clear-bottom 96-well plate.

  • Fluorescent fatty acid analog (e.g., BODIPY-FL C12 or a similar this compound analog).

  • Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Quenching solution (optional, to reduce extracellular fluorescence).

  • Fluorescence microplate reader with bottom-read capability or a fluorescence microscope.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture to the desired state.

  • Serum Starvation: Wash cells with serum-free medium and incubate for 1 hour at 37°C.

  • Preparation of Dye-Loading Solution: Prepare a working solution of the fluorescent fatty acid analog in the uptake buffer. The final concentration should be optimized (typically in the low micromolar range).

  • Uptake Measurement (Plate Reader):

    • Remove the serum-free medium.

    • Add the dye-loading solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/515 nm for BODIPY-FL) in kinetic mode with bottom-read settings. Readings are typically taken every 30-60 seconds for 30-60 minutes.[5]

  • Uptake Measurement (Microscopy):

    • Grow cells on glass-bottom dishes or slides.

    • After serum starvation, add the dye-loading solution.

    • Mount the dish/slide on a fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).

    • Acquire time-lapse images using the appropriate filter set.

  • Data Analysis:

    • For plate reader data, plot the fluorescence intensity over time. The initial slope of the curve represents the rate of uptake.

    • For microscopy data, quantify the intracellular fluorescence intensity over time in individual cells or regions of interest.

Visualizations

Signaling Pathways and Experimental Workflows

Oleate_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oleate_Albumin This compound-Albumin Complex FATP FATP Oleate_Albumin->FATP Dissociation & Binding CD36 CD36 Oleate_Albumin->CD36 Binding FABPpm FABPpm Oleate_Albumin->FABPpm Oleate_unbound This compound FATP->Oleate_unbound Transport Caveolae Caveolae CD36->Caveolae Localization CD36->Oleate_unbound Translocation FABPpm->Oleate_unbound Transport ACSL ACSL Oleate_unbound->ACSL Substrate Oleoyl_CoA Oleoyl-CoA ACSL->Oleoyl_CoA Esterification (Vectorial Acylation) Metabolism Metabolic Pathways (β-oxidation, TAG synthesis) Oleoyl_CoA->Metabolism

Caption: Overview of protein-mediated this compound uptake into the cell.

Radiolabeled_Oleate_Uptake_Workflow start Start: Cultured Cells in Multi-well Plate serum_starve 1. Serum Starve (1-2 hours) start->serum_starve prepare_this compound 2. Prepare [3H]this compound-BSA Complex serum_starve->prepare_this compound wash 3. Wash Cells with Uptake Buffer prepare_this compound->wash add_this compound 4. Initiate Uptake: Add [3H]this compound-BSA wash->add_this compound incubate 5. Incubate at 37°C (1-5 min) add_this compound->incubate stop_wash 6. Terminate Uptake: Wash with Ice-Cold Stop Solution incubate->stop_wash lyse 7. Lyse Cells stop_wash->lyse count 8. Scintillation Counting lyse->count analyze 9. Normalize to Protein & Calculate Uptake Rate count->analyze end End analyze->end

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

Fluorescent_Oleate_Uptake_Workflow start Start: Cells in 96-well Black Plate serum_starve 1. Serum Starve (1 hour) start->serum_starve prepare_dye 2. Prepare Fluorescent Fatty Acid Solution serum_starve->prepare_dye add_dye 3. Add Dye Solution to Cells prepare_dye->add_dye measure 4. Measure Fluorescence (Kinetic, Bottom-Read) add_dye->measure analyze 5. Analyze Data: Calculate Initial Uptake Rate measure->analyze end End analyze->end

Caption: Experimental workflow for a fluorescent this compound uptake assay.

CD36_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound CD36 CD36 This compound->CD36 Binds Src_Kinase Src Family Kinase (e.g., LYN) CD36->Src_Kinase Activates SYK SYK Src_Kinase->SYK Activates VAVs_JNK VAVs / JNK SYK->VAVs_JNK Phosphorylates Endocytosis Endocytosis of CD36-Oleate Complex VAVs_JNK->Endocytosis Initiates PPARg PPARγ Activation Endocytosis->PPARg Leads to Gene_Expression Altered Gene Expression (Lipid Metabolism) PPARg->Gene_Expression

Caption: CD36 signaling pathway in fatty acid uptake.

References

The Core of Cellular Fat Storage: A Technical Guide to Foundational Studies on Oleate and Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs), once considered inert cytoplasmic inclusions, are now recognized as dynamic and multifunctional organelles central to lipid metabolism, energy homeostasis, and cellular signaling.[1][2] The monounsaturated fatty acid oleate is a key player in the biogenesis and regulation of these crucial structures. This technical guide provides an in-depth exploration of the foundational studies on this compound and its role in lipid droplet dynamics, offering a comprehensive resource for researchers in metabolism, cell biology, and drug development. This compound, readily formed from its more stable methyl ester precursor in experimental settings, is pivotal for energy storage, maintaining membrane structure, and cellular signaling.[3] This document details the key signaling pathways modulated by this compound, presents quantitative data from seminal studies, and provides detailed experimental protocols for investigating these processes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on lipid droplet formation and associated gene expression.

Table 1: Effect of this compound Treatment on Lipid Droplet Biogenesis

Cell Type/Model SystemThis compound ConcentrationDuration of TreatmentFold Increase in Lipid Droplet NumberFold Increase in Lipid Droplet Size/VolumeCitation(s)
Huh-7 cells100 µM3 hours~4.9Not specified[4]
Renal epithelial cellsNot specified16 hoursSignificant increaseSignificant increase[5]
Mouse Cardiac Endothelial CellsDose-dependentTime-dependentSignificant increaseNot specified[6]
HepG2 cells200 µM2-24 hoursMore than palmitic acidBigger than palmitic acid[7]

Table 2: this compound-Induced Changes in Gene and Protein Expression Related to Lipid Metabolism

Gene/ProteinCell Type/Model SystemThis compound Treatment ConditionsFold Change in ExpressionEffect on Lipid MetabolismCitation(s)
ACSL3ccRCC cellsNot specifiedRequired for LD formationAcyl-CoA synthesis, promotes LD biogenesis[8]
DGAT2Drosophila S2 cellsThis compound-loadedRelocalizes to LDsFinal step in triglyceride synthesis[9]
PLIN2HepG2 cells200 µM Palmitic AcidSignificant increase at 6hLD coating protein[7]
PLIN5HepG2 cells200 µM Oleic AcidIncreased at 18-24hLD-mitochondria tethering[7]
MFN2HepG2 cells200 µM Oleic AcidIncreased at 18-24hLD-mitochondria tethering[7]
CHOPHuman syncytiotrophoblastsPalmitate, not this compoundIncreasedER stress-mediated apoptosis[10]

Key Signaling Pathways in this compound-Mediated Lipid Droplet Dynamics

This compound influences several key signaling pathways to orchestrate the formation and regulation of lipid droplets.

Acyl-CoA Synthetase 3 (ACSL3) and Diacylglycerol Acyltransferase 2 (DGAT2) Pathway

The conversion of this compound into oleoyl-CoA by Acyl-CoA synthetases (ACSLs) is a critical initial step. ACSL3, in particular, has been identified as a key enzyme in lipid droplet biogenesis.[11] This activated fatty acid is then used by diacylglycerol acyltransferases (DGATs) to synthesize triglycerides (TAGs), the primary component of lipid droplets. DGAT2 is controversially reported on lipid droplets but its activity is essential for triglyceride formation.[9][11]

ACSL3_DGAT2_Pathway This compound This compound ACSL3 ACSL3 This compound->ACSL3 Activation OleoylCoA Oleoyl-CoA ACSL3->OleoylCoA Conversion DGAT2 DGAT2 OleoylCoA->DGAT2 TAG Triglycerides (TAG) DGAT2->TAG Synthesis DAG Diacylglycerol DAG->DGAT2 LD Lipid Droplet Formation TAG->LD

Figure 1: Core pathway of this compound incorporation into triglycerides for lipid droplet formation.

FFAR4 Signaling Pathway

Recent studies have shown that this compound can act as a signaling molecule by activating the long-chain fatty acid receptor FFAR4.[12][13] This initiates a G-protein-coupled signaling cascade involving PI3-kinase, AKT, and phospholipase D (PLD), leading to an initial, rapid phase of lipid droplet formation that is independent of lipid uptake.[12]

FFAR4_Signaling This compound This compound FFAR4 FFAR4 Receptor This compound->FFAR4 Activation G_protein Pertussis Toxin Sensitive G-protein FFAR4->G_protein Coupling PI3K PI3-Kinase G_protein->PI3K Activation AKT AKT PI3K->AKT Activation PLD Phospholipase D AKT->PLD Activation LD_Formation Initial Lipid Droplet Formation PLD->LD_Formation

Figure 2: this compound-activated FFAR4 signaling cascade leading to initial lipid droplet formation.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Excess saturated fatty acids like palmitate can induce ER stress and the unfolded protein response (UPR), leading to lipotoxicity.[10][14] this compound, however, can mitigate this by promoting the incorporation of toxic fatty acids into neutral triglycerides stored within lipid droplets, thereby alleviating ER stress.[10][15] This protective mechanism highlights the critical role of lipid droplets in buffering against lipotoxicity.[2][15] Conditions of ER stress themselves can stimulate the formation of lipid droplets as a protective cellular response.[16][17]

ER_Stress_Response Palmitate Saturated Fatty Acids (e.g., Palmitate) ER_Stress ER Stress / UPR Palmitate->ER_Stress Induces TAG_Synthesis Triglyceride Synthesis Palmitate->TAG_Synthesis This compound This compound This compound->TAG_Synthesis Promotes Lipotoxicity Lipotoxicity / Apoptosis ER_Stress->Lipotoxicity LD_Formation Lipid Droplet Formation TAG_Synthesis->LD_Formation LD_Formation->ER_Stress Alleviates

Figure 3: this compound's protective role against saturated fatty acid-induced ER stress.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound-induced lipid droplet formation.

Protocol 1: Preparation of this compound-BSA Complex and Cell Treatment

This protocol outlines the standard procedure for preparing this compound complexed with bovine serum albumin (BSA) for cell culture experiments.[3]

Oleate_BSA_Preparation cluster_prep Preparation cluster_complex Complex Formation cluster_treatment Cell Treatment Stock_this compound Prepare Sodium this compound Stock Solution in Water Mix Dilute this compound Stock into BSA Solution (Molar Ratio 2:1 to 6:1) Stock_this compound->Mix Stock_BSA Prepare Fatty Acid-Free BSA Stock Solution in DMEM Stock_BSA->Mix Incubate Incubate at 37°C for at least 1 hour Mix->Incubate Add_Medium Add this compound-BSA Treatment Medium Incubate->Add_Medium Wash Wash Cells with PBS Wash->Add_Medium Incubate_Cells Incubate for Desired Duration (e.g., 24h) Add_Medium->Incubate_Cells

Figure 4: Workflow for preparing this compound-BSA complex and treating cells.

Materials:

  • Sodium this compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Sterile water

  • Phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., HepG2, Huh-7)

Procedure:

  • Prepare this compound Stock Solution: Dissolve sodium this compound in sterile water to create a stock solution.

  • Prepare BSA Stock Solution: Dissolve fatty acid-free BSA in DMEM.

  • Complex Formation: Dilute the sodium this compound stock solution into the BSA-containing DMEM to achieve the desired final concentration (e.g., 0.5 mM). The molar ratio of this compound to BSA is typically between 2:1 and 6:1.[3]

  • Incubation: Incubate the this compound-BSA solution at 37°C for a minimum of one hour to facilitate complex formation.[3]

  • Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency.

  • Cell Treatment: Remove the growth medium, wash the cells once with sterile PBS, and then add the prepared this compound-BSA treatment medium.[3] A control group treated with DMEM containing only BSA should be included.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).[3]

Protocol 2: Visualization and Quantification of Lipid Droplets

This protocol describes common methods for staining and imaging lipid droplets for subsequent quantification.

Staining with Neutral Lipid Dyes (e.g., BODIPY 493/503, Oil Red O):

  • BODIPY 493/503 Staining:

    • Fix cells with 4% paraformaldehyde.

    • Wash cells with PBS.

    • Stain with BODIPY 493/503 (1-10 µg/ml) to visualize lipid droplets.[18]

    • Image using confocal fluorescence microscopy.[19]

  • Oil Red O Staining:

    • Fix cells as described above.

    • Wash with deionized water.

    • Incubate slides in absolute propylene (B89431) glycol for 5 minutes.[1]

    • Stain with 0.5% Oil Red O solution for 10 minutes at room temperature.[1]

    • Rinse with 85% propylene glycol solution for 3 minutes.[1]

    • Wash twice with deionized water.[1]

    • Visualize using bright-field or fluorescence microscopy.[1]

Image Acquisition and Analysis:

  • Microscopy: Acquire images using a confocal fluorescence microscope for high-resolution imaging and to minimize background fluorescence.[19]

  • Image Analysis Software: Use software such as ImageJ or specialized high-content analysis software to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.[19] Cell nuclei can be co-stained with DAPI to facilitate cell segmentation and counting.[19]

Protocol 3: Lipid Extraction and Analysis (Lipidomics)

This protocol provides a general workflow for extracting and analyzing the lipid content of cells.[3]

Lipidomics_Workflow Start Harvest this compound-Treated and Control Cells Homogenize Homogenize Cell Pellet in Chloroform:Methanol (2:1) Start->Homogenize Phase_Separation Add Water to Induce Phase Separation Homogenize->Phase_Separation Collect_Organic Collect Lower Organic Phase (Lipids) Phase_Separation->Collect_Organic Dry Dry Lipid Extract under Nitrogen Stream Collect_Organic->Dry Resuspend Resuspend in Solvent for Mass Spectrometry Dry->Resuspend Analyze Analyze by Mass Spectrometry Resuspend->Analyze

Figure 5: General workflow for lipid extraction from cells for lipidomics analysis.

Procedure (Folch Method):

  • Cell Harvesting: Harvest both this compound-treated and control cells.

  • Homogenization: Homogenize the cell pellet in a chloroform:methanol mixture (2:1, v/v).[3]

  • Phase Separation: Add water to the homogenate to induce the separation of aqueous and organic phases.[3]

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.[3]

  • Drying: Dry the lipid extract under a stream of nitrogen gas.[3]

  • Sample Preparation for Mass Spectrometry: Resuspend the dried lipid extract in a solvent compatible with mass spectrometry analysis (e.g., methanol/chloroform).[3]

  • Analysis: Analyze the lipid profile using techniques such as liquid chromatography-mass spectrometry (LC-MS) or direct infusion mass spectrometry.

Conclusion

This compound is a central molecule in the study of lipid metabolism and the dynamics of lipid droplets. Its ability to induce lipid droplet formation, modulate key signaling pathways, and protect against lipotoxicity makes it an indispensable tool for researchers.[3][15] This guide provides a foundational overview of the critical role of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. A thorough understanding of these fundamental concepts is essential for advancing research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, and for the development of novel therapeutic interventions.[3]

References

Methodological & Application

Application Notes: Protocol for the Preparation of Oleate for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is a fundamental component of cellular lipids and plays a crucial role in energy metabolism, membrane structure, and cell signaling.[1] In cell culture, particularly in serum-free media formulations, supplementing with oleate is often necessary for optimal cell growth, viability, and productivity.[1][] However, due to its low solubility in aqueous culture media, delivering this compound to cells in a bioavailable and non-toxic form presents a significant challenge.[] Free fatty acids at high concentrations can be cytotoxic to cells in culture.[3]

To overcome this, this compound is typically complexed with a carrier protein, most commonly fatty acid-free bovine serum albumin (FAF-BSA).[3][4] BSA binds to the fatty acid, sequestering its hydrophobic tail and presenting it to the cells in a soluble, less-toxic form that mimics its natural transport in vivo.[4] This document provides a detailed protocol for the preparation of a stable and effective this compound-BSA complex for use in a wide range of cell culture applications.

Experimental Protocols

This section details the standardized method for preparing a BSA-conjugated sodium this compound solution. This protocol is designed to ensure the this compound is fully solubilized and complexed, maximizing its bioavailability while minimizing potential cytotoxicity.[1]

Protocol 1: Preparation of BSA-Conjugated Sodium this compound

Materials:

  • Sodium this compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Phosphate Buffered Saline (PBS) or desired cell culture medium, sterile

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Water bath or heating block

  • Sterile magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

Part A: Preparation of 100 mM Sodium this compound Stock Solution

  • Carefully weigh the appropriate amount of sodium this compound powder and place it in a sterile conical tube.

  • Add sterile 0.1 M NaOH to the tube to achieve a final concentration of 100 mM.

  • Incubate the solution at 70°C for 15-30 minutes, vortexing or stirring periodically until the sodium this compound is completely dissolved.[1] The solution should be clear.

Part B: Preparation of 10% (w/v) FAF-BSA Solution

  • In a sterile container, dissolve the FAF-BSA powder in sterile PBS or your desired cell culture medium to a final concentration of 10% (w/v). For example, add 1 gram of FAF-BSA to 10 mL of medium.

  • Mix gently by swirling or using a magnetic stirrer on a low setting to avoid foaming. Ensure the BSA is completely dissolved.

  • Warm the BSA solution to 37°C in a water bath.[1][5]

  • Sterile filter the 10% BSA solution using a 0.22 µm syringe filter.[1]

Part C: Complexation of Sodium this compound with BSA

  • Place the sterile, warm 10% BSA solution on a magnetic stirrer in a 37°C water bath.

  • While the BSA solution is stirring, slowly add the 100 mM sodium this compound stock solution (from Part A) dropwise to achieve the desired final this compound:BSA molar ratio (e.g., 4:1 or 6:1 are common ratios).[1][6] The solution may initially become cloudy as the this compound is added.[7]

  • Continue to stir the solution at 37°C for at least 1 hour.[1] The solution should become clear as the this compound complexes with the BSA.[7]

Part D: Sterilization and Storage

  • Sterile filter the final this compound-BSA complex solution using a 0.22 µm syringe filter.[1]

  • For short-term use, store the solution at 4°C.[1]

  • For long-term storage, aliquot the solution into sterile tubes and store at -20°C.[1] Avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation and use of this compound in cell culture.

ParameterValueNotes
Stock Solutions
Sodium this compound Stock Conc.100 mMDissolved in 0.1 M NaOH.[1] Other protocols may use ethanol.[5][8]
FAF-BSA Stock Conc.10% (w/v)Dissolved in PBS or culture medium.[1]
Preparation Conditions
This compound Dissolution Temp.70°CHeat is required to fully dissolve the sodium this compound powder.[1]
BSA Dissolution / Complexation Temp.37°CMaintained during complexation to facilitate binding.[1][5]
Complexation Time≥ 1 hourEnsures complete binding of this compound to BSA.[1]
Final Complex
Common this compound:BSA Molar Ratios4:1 to 6:1The ratio determines the amount of free vs. bound this compound.[1][6]
Sterilization Method0.22 µm FiltrationStandard method for sterilizing heat-sensitive solutions.[1]
Storage
Short-Term Storage4°CFor use within a few days to a week.[1]
Long-Term Storage-20°CStable for several months; aliquot to avoid freeze-thaw cycles.[1][9]
Typical Working Conc. 50 µM - 500 µMHighly cell-type dependent. Cytotoxicity should be tested.[10]

Visualizations

Experimental Workflow Diagram

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_PLC PLC Pathway This compound This compound PI3K PI3K This compound->PI3K Src Src This compound->Src PLC Phospholipase C This compound->PLC Akt Akt PI3K->Akt Cell_Response Cell Proliferation & Gene Expression Akt->Cell_Response MEK MEK1/2 Src->MEK MAPK MAPK MEK->MAPK MAPK->Cell_Response PLC->Cell_Response

References

Synthesis of Methyl Oleate: A Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of methyl oleate, a valuable fatty acid methyl ester (FAME) with applications ranging from biofuel research to its use as a precursor in the synthesis of various oleochemicals and pharmaceuticals. The primary methods covered are the Fischer esterification of oleic acid and the transesterification of triglycerides.

Introduction

Methyl this compound is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid. Its synthesis in a laboratory setting is a common procedure, often serving as a model for biodiesel production or for the generation of a high-purity standard for analytical purposes. The choice of synthesis method often depends on the starting material, desired purity, and scale of the reaction.

Key Synthesis Methods

Two primary pathways for synthesizing methyl this compound in the laboratory are:

  • Fischer Esterification of Oleic Acid: This acid-catalyzed reaction involves the direct esterification of oleic acid with methanol (B129727). The reaction is reversible and requires the removal of water to drive it towards the product side.[1]

  • Transesterification of Triglycerides: This process involves the reaction of a triglyceride (found in vegetable oils and animal fats) with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol (B35011).[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of methyl this compound, providing a comparison of reaction conditions and yields.

Table 1: Fischer Esterification of Oleic Acid

CatalystOleic Acid:Methanol Molar RatioTemperature (°C)Reaction Time (hours)Yield (%)Reference
Sulfuric Acid1:81501.595.7[4]
Sulfuric Acid1:91101.33>95[5]
Cation Exchange Resin1:2600.6799.43[6]
Bismuth Phosphotungstate1:1.4Not Specified493.4[6]
TiO₂ (Photocatalytic)1:5555498[7]
Biomass-based Solid Acid1:1575395.7[8]

Table 2: Base-Catalyzed Transesterification of Triglycerides

FeedstockCatalyst (wt%)Methanol:Oil Molar RatioTemperature (°C)Reaction Time (hours)Yield (%)Reference
Used Cooking Oil1% NaOH9:1Not SpecifiedNot Specified84.32[9]
Waste Frying Oil3 wt%16:1 (by weight)650.5896[3]
Unrefined Rapeseed Oil0.015 mol NaOH6:1Not Specified193.3[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Fischer Esterification of Oleic Acid

This protocol details the synthesis of methyl this compound from oleic acid using sulfuric acid as a catalyst.[4]

Materials:

  • Oleic acid (99%)

  • Methanol (99%)

  • Concentrated Sulfuric Acid (98%)

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked round-bottom flask, add 282 g (1 mole) of oleic acid and 128 g (4 moles) of methanol.

  • While stirring, slowly add 2.8 g (1 wt% of oleic acid) of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to 65°C using a heating mantle with continuous stirring.

  • Maintain the reaction at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 100 mL of 5% sodium bicarbonate solution to neutralize the acid catalyst. Gently shake to avoid emulsion formation.[11]

  • Separate the aqueous layer and wash the organic layer with 100 mL of brine.

  • Dry the organic layer (methyl this compound) over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess methanol and any remaining volatile impurities using a rotary evaporator to obtain crude methyl this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.[11] The boiling point of methyl this compound is approximately 175-179°C at 2 mm Hg.[11]

Protocol 2: Base-Catalyzed Transesterification of Vegetable Oil

This protocol describes the synthesis of methyl this compound as part of a biodiesel mixture from vegetable oil using sodium hydroxide (B78521) as a catalyst.[12][13]

Materials:

  • Vegetable oil (e.g., canola, soybean, or used cooking oil)

  • Methanol (anhydrous)

  • Sodium hydroxide (pellets)

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Warm water

  • Dilute acetic acid

Procedure:

  • Preparation of Sodium Methoxide (B1231860): Carefully dissolve 1 g of sodium hydroxide in 40 mL of methanol in a clean, dry 250 mL Erlenmeyer flask with magnetic stirring. This solution should be prepared fresh as it is hygroscopic.

  • Reaction Setup: In a separate 250 mL flask, heat 100 g of vegetable oil to approximately 60-65°C on a hotplate with stirring.

  • Transesterification Reaction: Once the oil reaches the desired temperature, slowly add the freshly prepared sodium methoxide solution to the hot oil while stirring vigorously.

  • Continue to stir the mixture at 60-65°C for 1-2 hours.

  • Separation of Glycerol: After the reaction, stop the stirring and heating and transfer the mixture to a separatory funnel. Allow the mixture to stand for several hours or overnight. Two distinct layers will form: the upper layer is the methyl esters (biodiesel), and the lower, darker layer is glycerol.

  • Washing: Carefully drain the glycerol layer. Wash the biodiesel layer with warm water (50 mL) by gently shaking the separatory funnel to remove any remaining catalyst, soap, and residual glycerol.[11] Vigorous shaking may lead to emulsion formation.[11] If an emulsion forms, adding a small amount of brine can help to break it.[11]

  • Repeat the washing step 2-3 times. A small amount of dilute acetic acid can be added during the first wash to neutralize any remaining base catalyst and prevent soap formation.[2]

  • Drying: Drain the washed biodiesel into a clean, dry flask and add anhydrous sodium sulfate to remove residual water.

  • Filter the dried biodiesel to obtain the final product, which will be a mixture of fatty acid methyl esters, with methyl this compound being a major component depending on the oil source.

Visualizations

Fischer_Esterification Oleic_Acid Oleic Acid (R-COOH) Methyl_this compound Methyl this compound (R-COOCH3) Oleic_Acid->Methyl_this compound + CH3OH Methanol Methanol (CH3OH) Methanol->Methyl_this compound H_plus H+ (Catalyst) H_plus->Methyl_this compound Water Water (H2O) Methyl_this compound->Water + H2O

Caption: Fischer Esterification of Oleic Acid.

Transesterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products Triglyceride Triglyceride (Vegetable Oil) Reaction_Vessel Heating & Stirring (60-65°C, 1-2h) Triglyceride->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction_Vessel Separatory_Funnel Gravity Separation Reaction_Vessel->Separatory_Funnel Washing Water Washing Separatory_Funnel->Washing Upper Layer Glycerol Glycerol Separatory_Funnel->Glycerol Lower Layer Drying Drying (Anhydrous Na2SO4) Washing->Drying Methyl_Esters Methyl Esters (Methyl this compound) Drying->Methyl_Esters

Caption: Transesterification Workflow.

References

Application Note: Quantitative Analysis of Oleic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (C18:1), a monounsaturated omega-9 fatty acid, is a ubiquitous component of lipids in various biological systems and a common excipient in pharmaceutical formulations.[1][2] Accurate quantification of oleic acid is crucial for metabolic research, nutritional analysis, and quality control in the pharmaceutical and food industries. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of fatty acids.[3][4]

This application note provides detailed protocols for the quantification of oleic acid using GC with Flame Ionization Detection (FID), a common and robust detection method. Two primary approaches are presented: the classic method involving derivatization to fatty acid methyl esters (FAMEs) to increase volatility, and a more recent derivatization-free method.

Principle of Analysis

Due to their polarity and high boiling points, free fatty acids can be challenging to analyze directly by GC, often leading to poor peak shape and low sensitivity.[1] The traditional and most common approach is to convert the fatty acids into their more volatile and less polar FAME derivatives.[3][5] This is typically achieved through acid-catalyzed or base-catalyzed esterification. Once derivatized, the FAMEs are separated on a GC column and detected by an FID. Quantification is typically performed using an internal or external standard method.

Alternatively, specialized GC columns, such as those with nitroterephthalic acid modified polyethylene (B3416737) glycol (PEG) stationary phases, allow for the direct analysis of underivatized free fatty acids, simplifying sample preparation.[1][2][4]

Experimental Workflow

The general workflow for the quantification of oleic acid by GC is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (FAMEs Method) cluster_analysis Analysis Sample Biological Sample or Formulation Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Lipid_Extraction Esterification Acid-Catalyzed Esterification (e.g., BF₃-Methanol) Lipid_Extraction->Esterification Direct_Injection Direct GC Injection of Free Fatty Acid Lipid_Extraction->Direct_Injection Extraction_FAMEs Extraction of FAMEs (e.g., with Hexane) Esterification->Extraction_FAMEs GC_Injection GC Injection Extraction_FAMEs->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Acquisition & Analysis FID_Detection->Data_Analysis Result Quantification of Oleic Acid Data_Analysis->Result Direct_Injection->GC_Injection

Caption: Workflow for Oleic Acid Quantification by GC.

Experimental Protocols

Protocol 1: FAMEs Derivatization using Boron Trifluoride-Methanol

This is a widely used and effective method for esterifying fatty acids from various lipid classes.[3]

Materials:

  • Sample containing lipids (e.g., extracted oil, plasma, or tissue homogenate)

  • Boron trifluoride-methanol (BF₃-Methanol) solution, 14% (w/v)

  • n-Hexane or Heptane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., Nonadecanoic acid, C19:0)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid-containing sample into a screw-cap glass tube. If using an internal standard, add it at this stage.

  • Derivatization: Add 2 mL of 14% BF₃-Methanol solution to the tube.[6]

  • Heating: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.[6]

  • Cooling: Cool the tube to room temperature.

  • Extraction: Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.[3][6]

  • Mixing: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.[6]

  • Phase Separation: Centrifuge at approximately 1500 x g for 5 minutes to facilitate clear phase separation.[6]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[3]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Analysis: Transfer the final extract to an autosampler vial for GC analysis.

Protocol 2: Derivatization-Free Analysis

This method simplifies sample preparation but requires a specialized GC column.[2][4]

Materials:

  • Sample containing oleic acid

  • Isopropanol (B130326), GC grade (or other suitable solvent)

  • Internal standard (optional)

  • Autosampler vials

Procedure:

  • Sample Preparation: Dissolve a known quantity of the oleic acid-containing sample in isopropanol to a final concentration within the calibrated range of the instrument (e.g., 200 mg/mL, depending on the sample matrix).[4]

  • Filtration: If the sample contains particulates, filter it through a 0.45 µm syringe filter.

  • Analysis: Transfer the solution directly to an autosampler vial for GC injection.

Gas Chromatography and Data Analysis

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column is required.

Typical GC-FID Conditions:

ParameterFAMEs AnalysisDerivatization-Free Analysis
Column Fused silica (B1680970) capillary column, e.g., Omegawax (30 m x 0.53 mm, 0.5 µm)[7] or DB-23 (30 m x 0.32 mm, 0.25 µm)[8]Nitroterephthalic acid modified PEG column, e.g., DB-FFAP (30 m x 0.32 mm i.d.)[2][4]
Carrier Gas Helium or Hydrogen[8]Helium or Hydrogen
Inlet Temperature 250°C[9]250°C[4]
Detector Temp. 260°C - 280°C[8][9]260°C[4]
Oven Program Example: Hold at 140°C for 1 min, then ramp at 4°C/min to 220°C, hold for 5 min.[8]Example: Hold at 150°C for 1 min, ramp at 10°C/min to 200°C, hold for 1 min, then ramp at 5°C/min to 230°C, hold for 5 min.[4]
Injection Volume 1 µL1 µL
Split Ratio 1:50 or as appropriate[8]1:10 or as appropriate[4]

Note: These parameters should be optimized for the specific instrument and application.

Data Analysis and Quantification:

  • Calibration: Prepare a series of standard solutions of oleic acid methyl ester (for FAMEs method) or oleic acid (for direct method) at known concentrations.

  • Calibration Curve: Inject the standards and plot the peak area against the concentration to generate a calibration curve.

  • Quantification: Inject the prepared sample and determine the peak area for oleic acid (or its FAME derivative). Calculate the concentration in the sample using the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration ratio.

Method Validation Data

The performance of GC methods for oleic acid quantification is typically assessed through various validation parameters. The following tables summarize representative data from published methods.

Table 1: Linearity Data

MethodAnalyteRange (µg/mL)Correlation Coefficient (r²)Reference
Derivatization-Free GC-FIDOleic Acid8.17 - 1000> 0.999[4]
FAMEs GC-FIDMethyl Oleate50 - 150> 0.99[9]

Table 2: Precision and Accuracy Data

MethodAnalytePrecision (RSD%)Accuracy (Recovery %)Reference
Derivatization-Free GC-FIDOleic Acid< 2.0%98.0 - 102.0%[2][4]
FAMEs GC-FIDMethyl this compound0.78 - 2.47%~100%[10]

Table 3: Sensitivity Data

MethodAnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Derivatization-Free GC-FIDOleic Acid~2.5~8.2[4]

Conclusion

Gas chromatography offers a reliable and robust platform for the quantification of oleic acid. The choice between a FAMEs derivatization method and a derivatization-free approach depends on the available instrumentation, sample throughput requirements, and sample matrix.[3][4] The FAMEs method is a classic, well-established technique suitable for a wide range of sample types and GC columns.[5][11] The derivatization-free method provides a simpler and faster workflow, reducing potential errors associated with the derivatization step, but requires a specialized column.[1][2] Both methods, when properly validated, can provide accurate and precise quantification of oleic acid for research, development, and quality control applications.

References

Application Notes and Protocols for Oleate-Induced Lipid Accumulation in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing, quantifying, and understanding the mechanisms of lipid accumulation in cultured cells using oleate. The protocols detailed below are essential for modeling conditions such as non-alcoholic fatty liver disease (NAFLD) and for screening therapeutic compounds that may modulate cellular lipid metabolism.

Introduction

Oleic acid (OA), a monounsaturated omega-9 fatty acid, is a key physiological component of cellular lipids. In vitro, treatment of cultured cells with this compound complexed to bovine serum albumin (BSA) provides a well-established model for studying lipid accumulation, or steatosis.[1] This process is characterized by the formation of intracellular lipid droplets, which are dynamic organelles involved in the storage and metabolism of neutral lipids.[2] Understanding the dynamics of this compound-induced lipid accumulation is crucial for research into metabolic diseases, including obesity, type 2 diabetes, and NAFLD.

Key Experimental Considerations

Successful induction and analysis of lipid accumulation require careful attention to several experimental parameters. The choice of cell line, the concentration and duration of this compound treatment, and the method of lipid quantification are all critical factors that will influence the experimental outcome.

Cell Line Selection

Various cell lines are utilized to model hepatic steatosis, each with its own advantages and limitations.

  • HepG2 cells: A human hepatoma cell line that is widely used due to its human origin and well-characterized lipid metabolism.[3][4]

  • AML12 cells: A mouse hepatocyte cell line that is non-tumorigenic and exhibits many characteristics of normal hepatocytes.[5][6]

  • Primary Hepatocytes: Offer the most physiologically relevant model but are limited by availability, donor variability, and shorter culture times.[7][8]

This compound Preparation

Oleic acid is insoluble in aqueous culture media and must be complexed with fatty acid-free BSA to ensure its bioavailability and prevent cytotoxicity. The molar ratio of this compound to BSA is a critical parameter that can affect the amount of "free" this compound available to the cells.

Quantitative Data Summary

The following tables summarize typical experimental conditions and expected outcomes for this compound-induced lipid accumulation in commonly used cell lines.

Table 1: this compound Treatment Conditions for Lipid Accumulation in HepG2 Cells

This compound Concentration (µM)Incubation Time (hours)Approximate Fold Increase in Lipid AccumulationReference(s)
50 - 50024Concentration-dependent increase[9][10]
25024~1.66[11]
5008~1.5[11]
50024~2.0[11]
500 (in a 2:1 mix with palmitate)24 - 723- to 5-fold increase[12]

Table 2: this compound Treatment Conditions for Lipid Accumulation in AML12 Cells

This compound Concentration (µM)Incubation Time (hours)Approximate Fold Increase in Lipid AccumulationReference(s)
6024Significant increase in lipid droplet number[6]
200OvernightNot specified[5]
50048Significant increase in lipid droplets[13]

Table 3: this compound Treatment Conditions for Lipid Accumulation in Primary Hepatocytes

Cell TypeThis compound Concentration (µM)Incubation Time (hours)Approximate Fold Increase in Lipid AccumulationReference(s)
Primary Duck Hepatocytes75 - 15024 - 96Dose- and time-dependent increase in triglycerides[7]
Primary Human HepatocytesNot specified162- to 3-fold increase in triglyceride-rich particles[8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.

Materials:

  • Oleic acid (sodium salt)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 0.1 M NaOH

  • Sterile PBS or cell culture medium

  • Sterile conical tubes

  • Water bath or heating block at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • Dissolve the appropriate amount of sodium this compound in 0.1 M NaOH in a sterile conical tube.

    • Incubate at 70°C for 15 minutes with intermittent vortexing until fully dissolved.

  • Prepare a 1 mM BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 1 mM (approximately 66 mg/mL).

    • Gently mix to dissolve. Do not vortex vigorously to avoid foaming.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Complex this compound with BSA:

    • Warm the 1 mM BSA solution to 37°C.

    • While gently stirring the BSA solution, slowly add the 100 mM this compound stock solution to achieve a final this compound concentration of 5 mM (this will result in an approximate 5:1 molar ratio of this compound to BSA).

    • Continue to stir the solution at 37°C for at least 1 hour to allow for complex formation.

  • Sterilization and Storage:

    • Sterile filter the final this compound-BSA complex solution using a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use.

Protocol 2: Induction of Lipid Accumulation in Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2, AML12) in appropriate culture vessels

  • Complete cell culture medium

  • This compound-BSA complex stock solution (from Protocol 1)

  • Vehicle control (BSA solution without this compound)

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates or other suitable culture vessels at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight.

  • Cell Treatment:

    • Prepare the desired final concentration of this compound by diluting the this compound-BSA stock solution in fresh, serum-free or low-serum cell culture medium.

    • Prepare a vehicle control medium containing the same concentration of BSA as the this compound-treated medium.

    • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired period (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Quantification of Lipid Accumulation using Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral lipids and is a widely used method for visualizing and quantifying lipid accumulation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution (filtered)

  • 60% Isopropanol (B130326)

  • 100% Isopropanol

  • Hematoxylin (B73222) (optional, for counterstaining nuclei)

  • Microplate reader

Procedure:

  • Cell Fixation:

    • After this compound treatment, gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 30-60 minutes at room temperature.

    • Wash the cells twice with distilled water.

  • Staining:

    • Remove the water and add 60% isopropanol to each well for 5 minutes.

    • Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cell monolayer.

    • Incubate for 15-30 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

    • (Optional) Counterstain with hematoxylin for 1 minute, followed by washing with water.

  • Quantification:

    • After the final wash, remove all water and add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the isopropanol containing the eluted dye to a 96-well plate.

    • Measure the absorbance at 490-520 nm using a microplate reader.

    • Normalize the absorbance values to the protein concentration of a parallel set of wells to account for differences in cell number.

Protocol 4: Quantification of Lipid Accumulation using BODIPY 493/503 Staining

BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids, offering a sensitive method for lipid droplet visualization and quantification by fluorescence microscopy or flow cytometry.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure for Fluorescence Microscopy (Fixed Cells):

  • Cell Fixation:

    • Following this compound treatment, wash cells twice with PBS.

    • Fix with 4% PFA for 15-30 minutes at room temperature.

    • Wash twice with PBS.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µM in PBS) from the stock solution. Protect from light.

    • Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI or Hoechst.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm) and the nuclear stain.

    • Quantify the fluorescence intensity or the number and size of lipid droplets using image analysis software.

Signaling Pathways and Visualizations

This compound-induced lipid accumulation is regulated by a complex network of signaling pathways. The following diagrams illustrate the key molecular events involved.

experimental_workflow Experimental Workflow for this compound-Induced Lipid Accumulation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_this compound Prepare this compound-BSA Complex treat_cells Treat Cells with this compound-BSA prep_this compound->treat_cells prep_cells Seed and Culture Cells prep_cells->treat_cells stain_lipids Stain Lipid Droplets (Oil Red O / BODIPY) treat_cells->stain_lipids analyze_pathways Analyze Signaling Pathways (e.g., Western Blot, qPCR) treat_cells->analyze_pathways quantify_lipids Quantify Lipid Accumulation stain_lipids->quantify_lipids

Caption: Experimental workflow for studying this compound-induced lipid accumulation.

signaling_pathway This compound-Induced Lipid Accumulation Signaling Pathways cluster_uptake Cellular Uptake and Conversion cluster_srebp SREBP-1c Pathway cluster_ppar PPARγ Pathway Oleate_BSA This compound-BSA Complex Oleate_Uptake Fatty Acid Transporters (e.g., CD36) Oleate_BSA->Oleate_Uptake Extracellular Intracellular_this compound Intracellular Oleoyl-CoA Oleate_Uptake->Intracellular_this compound Uptake Triglycerides Triglycerides (TG) Intracellular_this compound->Triglycerides Esterification SREBP1c_precursor SREBP-1c Precursor (ER) Intracellular_this compound->SREBP1c_precursor Activation Signal PPARg PPARγ Activation Intracellular_this compound->PPARg Ligand Activation Lipid_Droplet Lipid Droplet Formation Triglycerides->Lipid_Droplet SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_active Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression (FASN, SCD1) SREBP1c_active->Lipogenic_Genes Lipogenic_Genes->Triglycerides Increased Synthesis Lipid_Uptake_Storage_Genes Lipid Uptake & Storage Gene Expression (e.g., CD36) PPARg->Lipid_Uptake_Storage_Genes

Caption: Key signaling pathways in this compound-induced lipid accumulation.

Mechanism of Action
  • Uptake and Esterification: this compound, delivered via the BSA complex, is taken up by hepatocytes through fatty acid transporters such as CD36.[14] Once inside the cell, it is converted to Oleoyl-CoA, which is then esterified to form triglycerides.[15] These triglycerides are subsequently stored in newly formed lipid droplets.

  • SREBP-1c Activation: this compound can activate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in de novo lipogenesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1).[16][17] The mature, active form of SREBP-1c translocates to the nucleus to regulate gene transcription.[18]

  • PPARγ Activation: this compound and its derivatives can act as ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism.[19][20] Activation of PPARγ can lead to an increase in the expression of genes involved in fatty acid uptake and storage, further contributing to lipid accumulation.[21]

Troubleshooting

  • High Cell Death:

    • Cause: this compound concentration may be too high, or the this compound:BSA molar ratio may be inappropriate, leading to lipotoxicity.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Ensure that fatty acid-free BSA is used and that the complex is properly formed.

  • Low or No Lipid Accumulation:

    • Cause: this compound concentration may be too low, or the incubation time may be too short.

    • Solution: Increase the this compound concentration or extend the incubation period. Ensure the this compound-BSA complex was prepared correctly.

  • High Background Staining (Oil Red O):

    • Cause: Incomplete removal of the staining solution.

    • Solution: Increase the number and duration of the washing steps after staining.

  • Photobleaching (BODIPY):

    • Cause: Excessive exposure to light.

    • Solution: Protect the staining solution and the stained cells from light as much as possible. Use an anti-fade mounting medium for microscopy.

By following these detailed protocols and considering the key experimental variables, researchers can reliably induce and quantify lipid accumulation in vitro, providing a robust model for studying cellular lipid metabolism and its dysregulation in disease.

References

Application of Oleate in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid and its salt, sodium oleate, are versatile and widely utilized reagents in the synthesis of a diverse range of nanoparticles. Their amphiphilic nature, biocompatibility, and ability to coordinate with metal precursors make them indispensable for controlling nanoparticle size, shape, stability, and functionality.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quantum dots, magnetic nanoparticles, and gold nanoparticles, tailored for researchers, scientists, and professionals in drug development.

This compound primarily serves as a capping agent and stabilizer, adsorbing to the nanoparticle surface to prevent aggregation through steric hindrance.[3][4] The long hydrocarbon chains of the this compound molecules create a protective layer, enabling the dispersion of nanoparticles in non-polar solvents.[5][6] Furthermore, the concentration and ratio of oleic acid to its salt can direct the crystal growth, influencing the final morphology of the nanoparticles, such as spherical or cubic shapes.[4][7] In some syntheses, this compound can also act as a reducing agent.[4][8]

Mechanism of this compound in Nanoparticle Synthesis

The carboxylate head group of this compound interacts with the metal ions on the surface of the nanocrystal, while its long, non-polar tail extends into the solvent. This surface passivation is crucial for several reasons:

  • Size and Shape Control: By binding to the nascent nanoparticle surface, this compound molecules can modulate the growth rate of different crystal facets, allowing for precise control over the final size and shape of the nanoparticles.[3][9] Higher concentrations of this compound can lead to smaller nanoparticles by more effectively capping the growing crystals and inhibiting further monomer addition.[4][9]

  • Stability and Dispersibility: The this compound coating provides steric stabilization, preventing the nanoparticles from aggregating and ensuring their colloidal stability, particularly in non-polar organic solvents.[1][2] This is critical for many applications, including the formulation of stable nanomedicines.

  • Functionalization: The this compound-coated surface can be further modified through ligand exchange reactions, allowing for the attachment of hydrophilic molecules, targeting ligands, or therapeutic agents for biomedical applications.[10][11]

Below is a diagram illustrating the general mechanism of this compound in controlling nanoparticle growth.

G Mechanism of this compound in Nanoparticle Size Control cluster_0 Nucleation Phase cluster_1 Growth & Stabilization Phase Metal Precursor Metal Precursor Metal Monomers Metal Monomers Metal Precursor->Metal Monomers Thermal Decomposition Nanoparticle Nuclei Nanoparticle Nuclei Metal Monomers->Nanoparticle Nuclei Size-Controlled Nanoparticle Size-Controlled Nanoparticle Nanoparticle Nuclei->Size-Controlled Nanoparticle Crystal Growth This compound This compound This compound->Size-Controlled Nanoparticle Surface Capping

Caption: General mechanism of this compound in controlling nanoparticle growth.

Application in Quantum Dot (QD) Synthesis

In the synthesis of high-quality quantum dots, such as Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS), cadmium this compound serves as a key precursor.[12] It is typically formed in situ by reacting a cadmium salt (e.g., cadmium oxide or cadmium acetate) with oleic acid at elevated temperatures.[12] The oleic acid not only acts as a reactant but also as a capping agent, passivating the surface of the growing QDs.[9][12]

Experimental Protocol: Synthesis of Cadmium this compound Precursor

This protocol describes the synthesis of cadmium this compound from cadmium oxide, a common precursor for QD synthesis.[12]

Materials:

  • Cadmium Oxide (CdO)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a three-neck flask, combine cadmium oxide, oleic acid, and 1-octadecene.

  • Heat the mixture under an inert atmosphere (e.g., Argon) with continuous stirring.

  • The temperature is gradually increased to dissolve the CdO and form the cadmium this compound complex. The solution will become clear upon complete reaction.[12]

  • The resulting cadmium this compound solution can be used directly for the hot-injection synthesis of quantum dots.[12]

Reagent/ParameterQuantity/ValueNotes
Cadmium Oxide (CdO)13 mg (0.1 mmol)Toxic and carcinogenic; handle with extreme care in a fume hood.[12]
Oleic Acid (OA)0.6 mLActs as both a reactant and a capping agent.[12]
1-Octadecene (ODE)10 mLHigh-boiling, non-coordinating solvent.[12]
Reaction Temperature~225-250 °CTemperature is critical for the complete formation of the cadmium this compound complex.[13]
Reaction TimeUntil solution is clearIndicates complete reaction of CdO.

Application in Magnetic Nanoparticle (MNP) Synthesis

This compound is arguably the most successful precursor and capping agent for the synthesis of high-quality iron oxide nanoparticles (e.g., magnetite, Fe₃O₄).[5][14] The thermal decomposition of an iron-oleate complex is a widely used method to produce monodisperse MNPs with controlled size and shape.[5][15]

Experimental Protocol: Synthesis of this compound-Coated Iron Oxide Nanoparticles

This protocol is adapted from methods involving the thermal decomposition of an iron-oleate complex.[4][11]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium this compound

  • Ethanol (B145695)

  • Hexane (B92381)

  • Deionized water

  • Oleic acid

  • 1-Octadecene (ODE)

  • Three-neck round-bottom flask, condenser, thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Centrifuge

Procedure:

Part 1: Formation of the Iron-Oleate Complex

  • Dissolve iron(III) chloride and sodium this compound in a mixture of ethanol, deionized water, and hexane.

  • Heat the mixture to 70°C and stir for 4 hours.[5] This results in the formation of the iron-oleate complex, which partitions into the hexane layer.

  • After cooling, separate the upper organic layer containing the iron-oleate complex using a separatory funnel and wash it multiple times with deionized water.

  • Remove the hexane using a rotary evaporator to obtain the waxy iron-oleate complex.[4]

Part 2: Thermal Decomposition to Form Nanoparticles

  • In a three-neck flask, mix the prepared iron-oleate complex with oleic acid and 1-octadecene.

  • Heat the mixture to 320°C under a nitrogen atmosphere with vigorous stirring and maintain this temperature for 30 minutes.[4] The color of the solution will turn black, indicating the formation of nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Add excess ethanol to precipitate the this compound-coated nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them several times with ethanol, and redisperse them in a non-polar solvent like hexane or toluene (B28343) for storage.[4]

Reagent/ParameterQuantity/ValueNotes
Part 1
Iron(III) chloride hexahydrateVariesMolar ratio with sodium this compound is critical.
Sodium this compoundVariesPurity can affect nanoparticle size and shape.[7]
Reaction Temperature70 °CFor the formation of the iron-oleate complex.[5]
Reaction Time4 hoursFor the formation of the iron-oleate complex.[5]
Part 2
Iron-oleate complex~2 g
Oleic acid~0.2 gAdditional capping agent and stabilizer.[5]
1-Octadecene (ODE)~6-25 mLHigh-boiling point solvent.[4][5]
Decomposition Temperature320 °CCritical for the nucleation and growth of nanoparticles.[4]
Decomposition Time30 minutesAffects the final size and crystallinity of the nanoparticles.[4]

Workflow for Magnetic Nanoparticle Synthesis

G Workflow for this compound-Coated Magnetic Nanoparticle Synthesis Start Start Mix Precursors Mix FeCl₃, Sodium this compound, Ethanol, Water, Hexane Start->Mix Precursors Form Complex Heat at 70°C for 4h to form Iron-Oleate Complex Mix Precursors->Form Complex Isolate Complex Separate & Wash Organic Layer Form Complex->Isolate Complex Dry Complex Evaporate Hexane to obtain Waxy Solid Isolate Complex->Dry Complex Thermal Decomposition Mix Complex with Oleic Acid & ODE, Heat to 320°C for 30 min Dry Complex->Thermal Decomposition Nanoparticle Formation Nanoparticle Formation Thermal Decomposition->Nanoparticle Formation Purification Precipitate with Ethanol, Centrifuge, Wash Nanoparticle Formation->Purification Final Product This compound-Coated Fe₃O₄ Nanoparticles Purification->Final Product

Caption: General workflow for the synthesis of this compound-coated magnetic nanoparticles.

Application in Gold Nanoparticle (AuNP) Synthesis

Sodium this compound can act as both a reductant and a capping agent in the aqueous synthesis of gold nanoparticles.[8][16] This method allows for the production of size-controlled AuNPs with a lipid bilayer coating, which are stable in physiological conditions.[8]

Experimental Protocol: Aqueous Synthesis of this compound-Coated Gold Nanoparticles

This protocol is based on a seed-free synthesis method using sodium this compound.[8][16]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium this compound

  • Deionized water

  • Thermocycler or reaction vials in a heating block

  • Microcentrifuge

Procedure:

  • Prepare aqueous solutions of gold(III) chloride and sodium this compound.

  • In a reaction vial, mix the gold(III) chloride solution with the sodium this compound solution. The ratio of this compound to the gold precursor is a critical parameter for controlling the final nanoparticle size.[16]

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 3 to 24 hours).[16] The solution will undergo a color change, indicating the formation of gold nanoparticles.

  • Purify the resulting gold nanoparticles by microcentrifugation to remove excess reactants.[8]

  • The final this compound-coated gold nanoparticles can be redispersed in water.

Reagent/ParameterValue/RangeNotes
Gold(III) chloride trihydrateVariesPrecursor for gold ions.
Sodium this compoundVariesActs as both reductant and capping agent.[8]
This compound/Precursor Ratioe.g., 9/1This ratio influences the final particle size.[16]
Reaction Temperature70 °CAffects the reaction kinetics.[16]
Reaction Time3 - 24 hoursLonger reaction times can lead to larger particles.[16]
Resulting Particle Size8 - 30 nmTunable by adjusting reaction parameters.[8][16]

Functionalization for Biomedical Applications

This compound-coated nanoparticles, being hydrophobic, often require surface modification for use in aqueous biological environments.[10][11] A common strategy is ligand exchange, where the this compound molecules are replaced with amphiphilic or hydrophilic ligands, such as polyethylene (B3416737) glycol (PEG), to improve biocompatibility and circulation time.[8][10] For drug delivery applications, therapeutic agents can be conjugated to the nanoparticle surface or encapsulated within a modified coating.[17][18][19]

Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a conceptual signaling pathway for the targeted delivery of a drug using functionalized this compound-coated nanoparticles.

G Targeted Drug Delivery using Functionalized Nanoparticles NP This compound-Coated Nanoparticle Func_NP Functionalized NP (e.g., with PEG & Ligand) NP->Func_NP Ligand Exchange Drug_Load Drug Loading Func_NP->Drug_Load Target_Cell Target Cell (e.g., Cancer Cell) Drug_Load->Target_Cell Systemic Circulation & Targeting Receptor Cell Surface Receptor Drug_Load->Receptor Ligand Binding Target_Cell->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery.

Conclusion

This compound plays a multifaceted and critical role in the synthesis of a wide array of nanoparticles. By carefully controlling reaction parameters such as precursor ratios, temperature, and time, researchers can leverage the properties of this compound to produce nanoparticles with desired sizes, shapes, and surface characteristics. The protocols and data presented here provide a foundation for the reproducible synthesis of this compound-stabilized nanoparticles for various applications, from fundamental materials science to the development of advanced drug delivery systems. Further functionalization of these nanoparticles opens up a vast landscape of possibilities in biomedical research and therapy.

References

Application Notes and Protocols for HPLC-Based Analysis of Oleate and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) has traditionally been a staple for fatty acid analysis, HPLC offers distinct advantages, especially for the analysis of non-volatile, heat-sensitive, or polar fatty acids. Operating at ambient temperatures, HPLC minimizes the risk of degradation of sensitive functional groups, making it an invaluable tool in food science, clinical diagnostics, and pharmaceutical development. This document provides detailed protocols for the analysis of oleate and other fatty acids by HPLC, summarizes quantitative data, and illustrates relevant biological signaling pathways.

I. Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and HPLC analysis of fatty acids.

Protocol 1: Analysis of Free Fatty Acids as Phenacyl Esters by RP-HPLC with UV Detection

This protocol provides enhanced sensitivity for a broad range of fatty acids by converting them to their phenacyl ester derivatives, which have a strong UV chromophore.

1. Sample Preparation (Lipid Extraction)

A modified Dole extraction method is recommended for its high recovery rate (approximately 90%) and short processing time (around 30 minutes).[1]

  • Materials:

    • Plasma or other biological sample

    • Dole's extraction mixture (isopropanol:heptane (B126788):1N H₂SO₄, 40:10:1 v/v/v)

    • Heptane

    • Nitrogen gas stream

  • Procedure:

    • To 50 µL of plasma, add 1 mL of Dole's extraction mixture.

    • Vortex for 30 seconds.

    • Add 0.5 mL of heptane and 0.5 mL of deionized water.

    • Vortex for another 30 seconds.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Transfer the upper heptane layer containing the free fatty acids to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (p-Bromophenacyl Esters)

  • Materials:

    • Dried lipid extract

    • p-Bromophenacyl bromide solution (e.g., 10 mg/mL in acetonitrile)

    • Crown ether catalyst (e.g., 18-crown-6 (B118740) in acetonitrile)

    • Heating block or water bath

  • Procedure:

    • To the dried lipid extract, add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile (B52724).[2]

    • Heat the mixture at approximately 80°C for 15-30 minutes.[2]

    • Cool the reaction mixture to room temperature. The derivatized sample is now ready for HPLC injection.[2]

3. HPLC Conditions

  • Column: C18 (Octadecylsilyl) column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient starts with 70% acetonitrile and increases to 90% over 30 minutes.[2] An isocratic elution with acetonitrile-water (83:17) has also been shown to resolve major plasma free fatty acids.[1]

  • Flow Rate: 1.0 - 2.0 mL/min.[1][2]

  • Column Temperature: 35-45°C.[1][2]

  • Detection: UV detector set at 242 nm or 254 nm.[1][2]

II. Quantitative Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of fatty acids.

Table 1: Retention Times of Common Fatty Acid Phenacyl Esters

Fatty AcidRetention Time (min)
Myristic acid (14:0)~20
Palmitic acid (16:0)~25
Palmitoleic acid (16:1)~23
Stearic acid (18:0)~30
Oleic acid (18:1)~28
Linoleic acid (18:2)~26
Arachidonic acid (20:4)~24
Docosahexaenoic acid (22:6)~22

Note: Retention times are approximate and can vary based on the specific column, mobile phase gradient, and flow rate used. The elution order is generally based on hydrophobicity, with shorter chain and more unsaturated fatty acids eluting earlier.[3]

Table 2: Method Validation Parameters for HPLC Analysis of Fatty Acids

ParameterTypical ValueReference
Linearity (r²) > 0.99[4]
Limit of Detection (LOD) 0.02 - 0.36 µmol/L (derivatized)[4]
9.7 - 21.4 ng on column (underivatized)[5]
Limit of Quantification (LOQ) 0.001 - 0.226 mM (underivatized)[2]
32.5 - 71.4 ng on column (underivatized)[5]
Recovery 96.4% - 104.8%[4]
Intra-day Precision (RSD) 0.9% - 3.5%[4]
Inter-day Precision (RSD) 1.5% - 4.4%[4]

III. Visualization of Signaling Pathways and Workflows

Experimental Workflow

The overall experimental workflow for the HPLC-based analysis of fatty acids is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Dole Method) Sample->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Phenacyl Ester Derivatization Drying->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV Detection (242 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification GPR40_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FA This compound / Fatty Acid GPR40 GPR40 / GPR120 FA->GPR40 Gq Gαq/11 GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Release IP3->ER_Ca triggers PKC PKC DAG->PKC activates Response Cellular Response (e.g., Insulin Secretion) PKC->Response ER_Ca->Response PPAR_pathway cluster_cytosol_nucleus Cytosol / Nucleus FA This compound / Fatty Acid FABP FABP FA->FABP binds PPAR PPARα / PPARγ FABP->PPAR transports to nucleus & activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates

References

Application Notes and Protocols for Preparing Oleate-BSA Complexes for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleic acid, an omega-9 monounsaturated fatty acid, is frequently used in cell culture studies to investigate its role in various cellular processes, including lipid metabolism, signal transduction, and cell proliferation. Due to its poor solubility in aqueous solutions, oleic acid must be complexed with a carrier protein, most commonly fatty acid-free bovine serum albumin (BSA), to ensure its bioavailability and prevent cytotoxicity in cell culture. This document provides detailed protocols for the preparation of oleate-BSA complexes and their application in cell treatment.

Key Experimental Considerations

Proper preparation of the this compound-BSA complex is critical for reproducible experimental outcomes. Key factors to consider include the purity of oleic acid, the use of fatty acid-free BSA, the molar ratio of this compound to BSA, and the final concentration of the complex in the cell culture medium. The choice of solvent for the initial dissolution of oleic acid can also impact the results, with ethanol (B145695) being a common choice.[1][2]

Experimental Protocols

Materials and Reagents
  • Oleic acid (sodium this compound or oleic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100% and 50% v/v)[3]

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M) (for oleic acid)[4][5]

  • Sterile, deionized water (MilliQ or equivalent)[3]

  • Cell culture medium (e.g., DMEM, RPMI 1640)[3]

  • Sterile filtration units (0.22 µm)[3][6]

Preparation of Stock Solutions

3.2.1. This compound Stock Solution (150 mM in 50% Ethanol) [3]

  • Carefully weigh out 45.7 mg of oleic acid (MW: 304.47 g/mol , may vary slightly) and place it in a sterile 1.5 mL microcentrifuge tube.[3]

  • Add 500 µL of 100% ethanol to the tube.[3]

  • Vortex the tube and heat it at 65°C for approximately 15 minutes, mixing occasionally until the oleic acid is dissolved.[3]

  • Add 500 µL of sterile MilliQ water to the tube and vortex. The solution should become clear.[3]

  • Return the tube to 65°C until ready for use in the complexation step.[3]

3.2.2. Fatty Acid-Free BSA Stock Solution (10% w/v) [3]

  • Weigh 5 g of fatty acid-free BSA and dissolve it in 50 mL of sterile MilliQ water or cell culture medium without serum.[3]

  • Gently agitate the solution to dissolve the BSA, avoiding foaming.[6]

  • Sterilize the BSA solution by passing it through a 0.22 µm filter.[3]

  • Store the sterile BSA solution at 4°C.[3]

Preparation of this compound-BSA Complex (5:1 Molar Ratio)

This protocol is adapted from a widely used method and results in a stock solution that can be further diluted in cell culture medium.[3]

  • In a sterile 15 mL conical tube, add 67 µL of the 10% fatty acid-free BSA solution for every 1 mL of final complex solution you intend to make.[3]

  • Warm the BSA solution in a 37°C water bath for 5 minutes.[3]

  • To the warmed BSA solution, add 3.3 µL of the 150 mM this compound stock solution. This will achieve a 5:1 molar ratio of this compound to BSA.[3]

  • Return the mixture to the 37°C water bath for another 5 minutes.[3]

  • Visually inspect the solution for any cloudiness. A clear solution indicates successful complexation. If the solution is cloudy, it suggests precipitation of the fatty acid, and the preparation should be discarded.[3][7]

  • Incubate the mixture in the 37°C water bath for 1 hour with gentle shaking to ensure complete complexation.[3][6]

  • Add 930 µL of pre-warmed (37°C) cell culture medium to the tube.[3]

  • The final concentration of the this compound-BSA complex in this stock solution will be approximately 0.5 mM this compound. This stock can be further diluted to the desired final concentration for cell treatment.

Workflow for Preparing this compound-BSA Complex

G cluster_0 This compound Stock Preparation cluster_1 BSA Stock Preparation cluster_2 Complexation cluster_3 Cell Treatment OA_powder Oleic Acid Powder Heat_Vortex Heat (65°C) & Vortex OA_powder->Heat_Vortex Ethanol_100 100% Ethanol Ethanol_100->Heat_Vortex MilliQ MilliQ Water Heat_Vortex->MilliQ OA_stock 150 mM this compound Stock MilliQ->OA_stock Add_OA Add this compound Stock to BSA OA_stock->Add_OA BSA_powder Fatty Acid-Free BSA Powder Dissolve Gently Dissolve BSA_powder->Dissolve Water_Medium MilliQ Water or Medium Water_Medium->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter BSA_stock 10% BSA Stock Filter->BSA_stock Warm_BSA Warm BSA to 37°C BSA_stock->Warm_BSA Warm_BSA->Add_OA Incubate_37 Incubate at 37°C for 1h Add_OA->Incubate_37 Final_Complex This compound-BSA Complex Stock Incubate_37->Final_Complex Dilute Dilute in Culture Medium Final_Complex->Dilute Treat Add to Cells Dilute->Treat

Caption: Workflow for preparing and applying this compound-BSA complexes.

Vehicle Control

It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same concentration of BSA and ethanol as the this compound-BSA complex solution, but without the oleic acid.[3]

Quantitative Data Summary

The following tables summarize common quantitative parameters used in the preparation and application of this compound-BSA complexes.

Table 1: Stock Solution Concentrations

ComponentStock ConcentrationSolvent
Oleic Acid100 - 900 mMEthanol[1]
Oleic Acid150 mM50% Ethanol[3]
Sodium this compound100 mM0.1 M NaOH[4]
Fatty Acid-Free BSA10% (w/v)MilliQ Water or Culture Medium[3]

Table 2: this compound-BSA Complexation Parameters

ParameterValueReference
This compound:BSA Molar Ratio1.5:1 to 6:1[3][8][9][10]
Common Molar Ratio5:1[1][3]
Complexation Temperature37°C[3][6][8]
Complexation Time1 - 2 hours[3][6]

Table 3: Cell Treatment Concentrations

Cell TypeThis compound ConcentrationTreatment DurationEffect
MDA-MB-231 Breast Cancer Cells5 µM24 hoursStimulated proliferation[11]
HepG2 Hepatocytes200 µM24 hoursGene expression regulation[12]
Duck Hepatocytes75 - 150 µMUp to 48 hoursInduced lipid accumulation without cytotoxicity[13]
HepG2 Cells250 - 500 µM24 hoursDecreased cell viability[4]
Neuronal CellsNot specifiedNot specifiedProtective against palmitate-induced toxicity[14]

Signaling Pathways Modulated by this compound

Oleic acid has been shown to modulate a variety of signaling pathways in different cell types. Understanding these pathways is crucial for interpreting experimental results.

5.1. Pro-Proliferative and Pro-Survival Pathways

In some cancer cells, this compound can activate pro-proliferative and anti-apoptotic pathways. For example, in breast cancer cells, this compound has been shown to activate the Phosphatidylinositol 3-Kinase (PI3K) pathway.[11] In ovarian cancer, this compound can activate the TGFβ-Smad3 signaling pathway, promoting progression.[15]

Diagram of this compound-Induced Pro-Proliferative Signaling

G This compound This compound Receptor Membrane Receptor (e.g., GPCR, RTK) This compound->Receptor TGFB_R TGFβ Receptor This compound->TGFB_R PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Reduced Apoptosis Akt->Apoptosis Smad3 Smad3 TGFB_R->Smad3 EMT Epithelial-Mesenchymal Transition (EMT) Smad3->EMT

Caption: this compound can activate PI3K and TGFβ signaling pathways.

5.2. Metabolic and Stress Response Pathways

This compound also plays a significant role in metabolic regulation and cellular stress responses. In pancreatic β-cells, this compound can stimulate autophagy by reducing cellular cAMP levels and modulating the EPAC2 pathway.[16] In neuronal cells, this compound has been shown to protect against palmitate-induced mitochondrial dysfunction and inflammatory signaling through pathways involving PKA and NF-κB.[14]

Diagram of this compound-Modulated Metabolic and Stress Pathways

G This compound This compound cAMP Cellular cAMP This compound->cAMP PKA PKA This compound->PKA EPAC2 EPAC2 cAMP->EPAC2 Autophagy Autophagy Stimulation EPAC2->Autophagy NFkB NF-κB PKA->NFkB Mito_Function Improved Mitochondrial Function PKA->Mito_Function Inflammation Reduced Inflammation NFkB->Inflammation

Caption: this compound modulates cAMP/EPAC2 and PKA/NF-κB pathways.

Troubleshooting

ProblemPossible CauseSolution
Cloudy/precipitated this compound-BSA solutionIncomplete dissolution of oleic acid.Ensure oleic acid is fully dissolved in ethanol with heating before adding to BSA.[3]
Incorrect temperature during complexation.Maintain the temperature at 37°C during complexation.[3]
BSA is not fatty acid-free.Use high-quality fatty acid-free BSA.
High cell toxicityThis compound concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.[4][13]
Presence of unbound oleic acid.Ensure the correct this compound:BSA molar ratio is used to minimize free fatty acids.[1]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., ethanol) in the cell culture medium is low and non-toxic.[1][17]
Inconsistent resultsVariability in this compound-BSA complex preparation.Strictly adhere to the protocol, including temperatures and incubation times, for each preparation.
Stability of the complex.Prepare fresh complex for each experiment or store aliquots at -20°C for short-term use.[6][8]

Conclusion

The preparation of this compound-BSA complexes is a fundamental technique for studying the biological effects of oleic acid in vitro. By following standardized protocols and carefully considering the quantitative parameters, researchers can achieve reliable and reproducible results. The provided application notes and protocols offer a comprehensive guide for the successful preparation and use of this compound-BSA complexes in cell culture experiments.

References

Application Notes and Protocols for Measuring Oleate Uptake by Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (oleate), a monounsaturated omega-9 fatty acid, is a critical nutrient and signaling molecule involved in numerous physiological and pathophysiological processes, including energy metabolism, membrane biosynthesis, and the development of metabolic diseases such as obesity and type 2 diabetes. Understanding the dynamics of this compound uptake by cells is crucial for elucidating its roles in health and disease and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for three widely used techniques to measure this compound uptake in cultured cells: fluorescent-based assays, radioactive tracer assays, and mass spectrometry-based methods. Each protocol is accompanied by a summary of its advantages and disadvantages, a list of required materials, and a step-by-step procedure. Additionally, we present a comparative overview of these techniques and diagrams of the key signaling pathways and experimental workflows to aid in experimental design and data interpretation.

I. Comparative Overview of this compound Uptake Measurement Techniques

The choice of method for measuring this compound uptake depends on various factors, including the specific research question, available equipment, desired throughput, and budget. The following table provides a summary of the key characteristics of the three techniques detailed in this document.

FeatureFluorescent-Based AssayRadioactive Tracer AssayMass Spectrometry-Based Assay
Principle Measures the uptake of a fluorescently labeled this compound analog (e.g., BODIPY-FL C16).Measures the uptake of a radioactively labeled this compound (e.g., [³H]-oleate).Quantifies the intracellular concentration of this compound, often using stable isotope-labeled this compound as an internal standard.
Sensitivity HighVery HighHigh
Throughput High (amenable to 96- and 384-well plates)Medium to HighMedium
Cost Moderate (reagents and plates)High (radioisotopes, scintillation fluid, disposal)High (instrumentation and standards)
Safety Requires standard laboratory safety precautions.Requires handling and disposal of radioactive materials.Requires handling of organic solvents.
Data Output Relative fluorescence units (RFU), can be normalized to cell number or protein content.Disintegrations per minute (DPM) or counts per minute (CPM), convertible to molar amounts.Absolute quantification (e.g., pmol/mg protein).
Live-cell Imaging YesNoNo
Kinetic Measurements Yes (real-time measurements are possible)Yes (requires multiple time points and cell lysis)Yes (requires multiple time points and cell lysis)

II. Signaling Pathways in this compound Uptake

Cellular this compound uptake is a complex process involving the coordinated action of several proteins that facilitate its transport across the plasma membrane and its subsequent intracellular metabolism. The main players in this process are Fatty Acid Translocase (CD36), Fatty Acid Transport Proteins (FATPs), and Acyl-CoA Synthetases (ACSLs).

Oleate_Uptake_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound-Albumin This compound-Albumin CD36 CD36 This compound-Albumin->CD36 Binding FATP FATP This compound-Albumin->FATP Binding ACSL ACSL CD36->ACSL Facilitates transport to FATP->ACSL Vectorial Acylation (Coupled transport & activation) Oleoyl-CoA Oleoyl-CoA ACSL->Oleoyl-CoA Esterification Lipid Droplets Lipid Droplets Oleoyl-CoA->Lipid Droplets Storage Beta-oxidation Beta-oxidation Oleoyl-CoA->Beta-oxidation Energy Production Complex Lipids Complex Lipids Oleoyl-CoA->Complex Lipids Membrane Synthesis

Figure 1: Key signaling components in cellular this compound uptake.

III. Experimental Protocols

A. Fluorescent-Based this compound Uptake Assay

This protocol describes the measurement of this compound uptake using the fluorescent fatty acid analog BODIPY-FL C16. This method is well-suited for high-throughput screening and kinetic studies.

Experimental Workflow:

Fluorescent_Assay_Workflow A Seed cells in a 96-well black, clear-bottom plate B Culture cells to desired confluency A->B C Starve cells in serum-free medium B->C D Prepare this compound-BSA complex with BODIPY-FL C16 C->D E Incubate cells with fluorescent this compound solution D->E F Wash cells to remove extracellular probe E->F G Measure intracellular fluorescence (Plate Reader or Microscope) F->G H Normalize fluorescence to cell number or protein content G->H

Figure 2: Workflow for the fluorescent-based this compound uptake assay.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, Caco-2 enterocytes)

  • Black, clear-bottom 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • BODIPY™ FL C16 (Thermo Fisher Scientific, Cat. No. D3821)

  • Fatty acid-free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, Cat. No. A7030)

  • Oleic acid (Sigma-Aldrich, Cat. No. O1008)

  • Phosphate Buffered Saline (PBS)

  • Hoechst 33342 or other nuclear stain for cell counting (optional)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture cells in their appropriate complete medium.

  • Cell Starvation: On the day of the assay, aspirate the complete medium and wash the cells once with warm PBS. Add serum-free medium to each well and incubate for 2-4 hours at 37°C and 5% CO₂.

  • Preparation of Fluorescent this compound-BSA Solution: a. Prepare a 10 mM stock solution of oleic acid in ethanol (B145695). b. Prepare a 1 mM stock solution of BODIPY-FL C16 in DMSO. c. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium and warm to 37°C. d. To prepare a 1 mM this compound-BSA working solution with 10 µM BODIPY-FL C16, add the appropriate volumes of the oleic acid and BODIPY-FL C16 stock solutions to the warm BSA solution while vortexing to ensure proper complexing. The final ethanol and DMSO concentrations should be less than 0.1%. e. Incubate the fluorescent this compound-BSA solution at 37°C for at least 30 minutes.

  • Uptake Assay: a. Aspirate the serum-free medium from the cells. b. Add the pre-warmed fluorescent this compound-BSA solution to each well. For kinetic assays, start the plate reader immediately. For endpoint assays, incubate for the desired time (e.g., 5-30 minutes) at 37°C.

  • Washing: After incubation, aspirate the fluorescent this compound-BSA solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: a. Add PBS to each well. b. Measure the intracellular fluorescence using a microplate reader with excitation/emission wavelengths appropriate for BODIPY-FL (e.g., ~485/515 nm).

  • Data Normalization (Optional but Recommended): a. After fluorescence measurement, stain the cells with a nuclear dye like Hoechst 33342. b. Count the number of cells per well using a fluorescence microscope or a plate reader with appropriate filters. c. Normalize the BODIPY-FL C16 fluorescence to the cell count. Alternatively, lyse the cells and perform a protein assay (e.g., BCA) to normalize fluorescence to the total protein content.

B. Radioactive Tracer this compound Uptake Assay

This protocol details the use of [³H]-oleate to measure this compound uptake. This method is highly sensitive and provides a direct measure of this compound transport.

Experimental Workflow:

Radioactive_Assay_Workflow A Seed cells in a 24- or 48-well plate B Culture cells to desired confluency A->B C Starve cells in serum-free medium B->C D Prepare this compound-BSA complex with [3H]-oleate C->D E Incubate cells with radioactive this compound solution D->E F Stop uptake and wash cells with cold stop solution E->F G Lyse cells and transfer lysate to scintillation vials F->G H Add scintillation cocktail and measure radioactivity (LSC) G->H I Normalize counts to protein content H->I

Figure 3: Workflow for the radioactive tracer this compound uptake assay.

Materials:

  • Cells of interest

  • 24- or 48-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • [³H]-Oleic acid (e.g., PerkinElmer)

  • Fatty acid-free BSA

  • Oleic acid

  • PBS

  • Stop solution (e.g., PBS containing 0.2% BSA and 200 µM phloretin)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter (LSC)

  • Protein assay kit (e.g., BCA)

Protocol:

  • Cell Seeding and Starvation: Follow steps 1 and 2 from the fluorescent-based assay protocol, using 24- or 48-well plates.

  • Preparation of Radioactive this compound-BSA Solution: a. Prepare a 10 mM stock solution of oleic acid in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium and warm to 37°C. c. To the warm BSA solution, add the unlabeled oleic acid stock solution to the desired final concentration (e.g., 100 µM). d. Add [³H]-oleic acid to the this compound-BSA solution to a final specific activity of approximately 1-2 µCi/mL. e. Incubate the radioactive this compound-BSA solution at 37°C for at least 30 minutes.

  • Uptake Assay: a. Aspirate the serum-free medium from the cells. b. Add the pre-warmed radioactive this compound-BSA solution to each well and incubate for the desired time (e.g., 1-5 minutes) at 37°C. Uptake is typically linear for the first few minutes.

  • Stopping the Reaction and Washing: a. To stop the uptake, aspirate the radioactive solution and immediately add ice-cold stop solution. b. Wash the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature. b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial and mix well. d. Measure the radioactivity in a liquid scintillation counter.

  • Data Normalization: a. Use a portion of the cell lysate to determine the protein concentration using a BCA assay or similar method. b. Express the this compound uptake as pmol of this compound per minute per mg of protein.

C. Mass Spectrometry-Based this compound Uptake Assay

This protocol uses stable isotope-labeled oleic acid ([¹³C₁₈]-oleic acid) and liquid chromatography-mass spectrometry (LC-MS) to provide absolute quantification of this compound uptake.

Experimental Workflow:

MS_Assay_Workflow A Seed and culture cells B Starve cells in serum-free medium A->B C Prepare [13C18]-Oleate-BSA complex B->C D Incubate cells with labeled this compound solution C->D E Wash cells with ice-cold PBS D->E F Harvest cells and extract lipids E->F G Analyze lipid extracts by LC-MS F->G H Quantify [13C18]-oleate using a standard curve G->H I Normalize to protein content H->I

Figure 4: Workflow for the mass spectrometry-based this compound uptake assay.

Materials:

  • Cells of interest

  • Appropriate cell culture plates

  • Complete and serum-free cell culture media

  • [¹³C₁₈]-Oleic acid (e.g., Cambridge Isotope Laboratories, Inc.)

  • Fatty acid-free BSA

  • PBS

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Protein assay kit

Protocol:

  • Cell Culture and Starvation: Follow steps 1 and 2 from the fluorescent-based assay protocol.

  • Preparation of Labeled this compound-BSA Solution: a. Prepare a stock solution of [¹³C₁₈]-oleic acid in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium and warm to 37°C. c. Add the [¹³C₁₈]-oleic acid stock solution to the warm BSA solution to the desired final concentration. d. Incubate at 37°C for at least 30 minutes.

  • Uptake Assay: a. Aspirate the serum-free medium. b. Add the pre-warmed [¹³C₁₈]-oleate-BSA solution and incubate for the desired time at 37°C.

  • Cell Harvesting and Lipid Extraction: a. Aspirate the labeled this compound solution and wash the cells three times with ice-cold PBS. b. Harvest the cells by scraping in PBS. c. Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

  • LC-MS Analysis: a. Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis. b. Analyze the samples using an LC-MS method optimized for the separation and detection of fatty acids.

  • Quantification and Normalization: a. Quantify the amount of intracellular [¹³C₁₈]-oleic acid by comparing the peak area to a standard curve of known concentrations of [¹³C₁₈]-oleic acid. b. Determine the protein content of the cell pellet before lipid extraction. c. Express the this compound uptake as pmol of this compound per mg of protein.

IV. Conclusion

The choice of method for measuring cellular this compound uptake is a critical decision in the design of experiments aimed at understanding lipid metabolism. Fluorescent-based assays offer high throughput and the ability to perform real-time kinetic measurements, making them ideal for screening studies. Radioactive tracer assays provide high sensitivity and a direct measure of uptake, serving as a gold standard for validation. Mass spectrometry-based methods offer the advantage of absolute quantification and the ability to distinguish between exogenous and endogenous fatty acid pools. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to address their specific scientific questions and contribute to the growing body of knowledge on the vital role of this compound in cellular function.

Application Notes and Protocols for Oleate-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid (oleate), an omega-9 monounsaturated fatty acid, is a crucial molecule in cellular metabolism and signaling. It serves as a primary energy source, a key component of membrane phospholipids, and a precursor for various bioactive lipids. The enzymes that metabolize this compound are central to numerous physiological processes, making them important targets for drug discovery in areas such as metabolic diseases, inflammation, and cancer. This document provides detailed application notes and protocols for assays involving enzymes that utilize this compound as a substrate.

Enzymes Utilizing this compound as a Substrate

Several key enzymes metabolize this compound, each playing a distinct role in cellular biochemistry. The following sections detail the functions of these enzymes, present quantitative data, and provide specific protocols for their activity assays.

This compound Hydratase (EC 4.2.1.53)

Application Notes: this compound hydratase catalyzes the hydration of the double bond in oleic acid to produce 10-hydroxystearic acid (10-HSA).[1][2] This enzyme is of interest for industrial applications in the production of valuable hydroxy fatty acids and as a potential target in microorganisms. Assays for this compound hydratase are essential for screening new enzymes, optimizing reaction conditions, and characterizing their kinetic properties.

Data Presentation:

ParameterValueEnzyme SourceReference
SubstrateOleic AcidElizabethkingia meningoseptica[3]
Product10-Hydroxystearic AcidElizabethkingia meningoseptica[2]
Assay TypeCoupled SpectrophotometricRhodococcus opacus[4]
Lower Detection Limit1.5-3 mMElizabethkingia meningoseptica[3]

Experimental Protocols:

Protocol 1: Coupled Spectrophotometric Assay for this compound Hydratase Activity [4]

This high-throughput assay measures the production of NADH, which is coupled to the oxidation of the 10-HSA product by a secondary alcohol dehydrogenase (ADH).

Materials:

  • Oleic acid

  • PIPES buffer (pH 6.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • NAD+

  • Secondary alcohol dehydrogenase (ADH) (e.g., ADH010)

  • Purified this compound hydratase or cell lysate

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of oleic acid in DMSO.

  • Prepare the reaction mixture in a 96-well plate. For a 200 µL final volume, add the following:

    • 50 mM PIPES buffer (pH 6.5)

    • 10% (v/v) DMSO

    • 2 mM NAD+

    • Varying concentrations of oleic acid (e.g., 0.125–2.5 mM)

    • 0.01–0.5 mg/mL ADH

  • Initiate the reaction by adding the this compound hydratase enzyme solution (0.3–1.5 µg/mL).

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., for 10 minutes) at a constant temperature.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow:

G Coupled this compound Hydratase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Oleate_Stock Oleic Acid in DMSO Reaction_Mix Reaction Mixture (Buffer, NAD+, ADH) Oleate_Stock->Reaction_Mix Add Substrate Add_Enzyme Add this compound Hydratase Reaction_Mix->Add_Enzyme Incubate Incubate & Measure Absorbance at 340 nm Add_Enzyme->Incubate Start Reaction Calculate_Rate Calculate Initial Rate Incubate->Calculate_Rate Absorbance Data

Caption: Workflow for the coupled spectrophotometric this compound hydratase assay.

Lipase (B570770) (EC 3.1.1.3)

Application Notes: Lipases catalyze the hydrolysis of triglycerides into fatty acids and glycerol. This compound is a common fatty acid component of triglycerides found in natural oils like olive oil, which is frequently used as a substrate in lipase assays. These assays are crucial in various fields, including food technology, detergent formulation, and diagnostics for conditions like pancreatitis.

Data Presentation:

ParameterValueEnzyme SourceReference
SubstrateOlive Oil (contains this compound triglycerides)Candida sp.[1]
ProductFree Fatty Acids (including this compound)Candida sp.[1]
Assay TypeColorimetric (Copper Soap Method)Candida sp.[1]
Wavelength655 nmCandida sp.[1]

Experimental Protocols:

Protocol 2: Microplate-Based Colorimetric Lipase Assay [1]

This method is based on the formation of a copper-fatty acid complex that can be measured colorimetrically.

Materials:

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion by mixing olive oil, 10% (v/v) Triton X-100 in pH 8.0 buffer, and sodium phosphate buffer (pH 8.0) in a 1:1:1 ratio.

  • Enzymatic Reaction:

    • Add 100 µL of the substrate emulsion to each well of a 96-well plate.

    • Add 50 µL of the lipase solution to initiate the reaction.

    • Incubate at 37°C with shaking (150 rpm) for a defined period (e.g., 30 minutes).

  • Colorimetric Detection:

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Add 200 µL of heptane to each well and mix thoroughly to extract the liberated fatty acids.

    • Centrifuge the plate to separate the phases.

    • Transfer 100 µL of the upper heptane layer to a new 96-well plate.

    • Add 25 µL of CAPR (7.5% w/v, pH 6.0) to each well and mix.

    • Measure the absorbance of the heptane phase at 655 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of oleic acid.

Stearoyl-CoA Desaturase (SCD) (EC 1.14.19.1)

Application Notes: Stearoyl-CoA desaturase is a key enzyme in the de novo synthesis of monounsaturated fatty acids, catalyzing the conversion of stearoyl-CoA to oleoyl-CoA.[5] SCD activity is implicated in various metabolic disorders, including obesity and diabetes, making it a significant drug target. Assays for SCD activity are vital for screening potential inhibitors.[5]

Data Presentation:

ParameterValueEnzyme SourceReference
SubstrateStearoyl-CoAHuman (HepG2 cells)[5]
ProductOleoyl-CoAHuman (HepG2 cells)[5]
Assay TypeLC/MSHuman (HepG2 cells)[5]
EC50 of Inhibitor (Sterculate)247 nMHuman (HepG2 cells)[5]

Experimental Protocols:

Protocol 3: Cell-Based LC/MS Assay for SCD Activity [5]

This method measures the conversion of a labeled saturated fatty acid to its monounsaturated product in cultured cells.

Materials:

  • HepG2 cells

  • 24-well cell culture plates

  • Deuterium-labeled stearic acid (d-stearic acid)

  • Test compounds (inhibitors)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • LC/MS system

Procedure:

  • Cell Culture: Seed HepG2 cells in 24-well plates and grow to confluence.

  • Inhibitor Treatment: Treat the cells with the test compound or vehicle control for a specified time.

  • Substrate Incubation: Add deuterium-labeled stearic acid to the cell culture medium and incubate for a further period.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract total lipids from the cells using an appropriate solvent system (e.g., Folch method).

  • LC/MS Analysis:

    • Dry the lipid extract and resuspend in a suitable solvent.

    • Analyze the sample by LC/MS to separate and quantify the amounts of d-stearic acid and the newly synthesized d-oleic acid.

  • Data Analysis: Calculate the ratio of product (d-oleic acid) to substrate (d-stearic acid) to determine SCD activity.

Fatty Acid Beta-Oxidation Enzymes

Application Notes: Fatty acid beta-oxidation is a multi-step mitochondrial pathway that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2 for energy production. This compound is a major substrate for this pathway. Assays for beta-oxidation are used to diagnose inherited metabolic disorders and to study the effects of drugs on fatty acid metabolism.

Data Presentation:

ParameterValueCell TypeReference
Substrate[1-¹⁴C]Oleic acidC2C12 myotubes[6]
Product¹⁴CO₂ and acid-soluble metabolitesC2C12 myotubes[6]
Assay TypeRadiometricC2C12 myotubes[6]

Experimental Protocols:

Protocol 4: Radiometric Assay for Fatty Acid Beta-Oxidation [6]

This protocol measures the rate of oxidation of radiolabeled this compound to CO₂ and acid-soluble metabolites.

Materials:

  • C2C12 myotubes (or other relevant cell type) in 24-well plates

  • [1-¹⁴C]Oleic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • DMEM with 1% FFA-free BSA and 0.25 mM this compound

  • 70% Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Differentiate C2C12 myoblasts into myotubes in 24-well plates.

  • Pre-incubation: Pre-incubate the myotubes in DMEM containing 1% FFA-free BSA and 0.25 mM unlabeled this compound.

  • Oxidation Reaction:

    • Prepare the reaction mixture containing DMEM, 1% FFA-free BSA, 0.25 mM this compound, and [1-¹⁴C]oleic acid (e.g., 1 µCi/mL).

    • Add the reaction mixture to the cells and incubate at 37°C. To capture the produced ¹⁴CO₂, place a piece of filter paper soaked in NaOH in a suspended center well or on the lid of the plate.

  • Termination and Measurement:

    • Stop the reaction by adding 70% perchloric acid.

    • Incubate further to allow the released ¹⁴CO₂ to be trapped by the NaOH-soaked filter paper.

    • Measure the radioactivity on the filter paper (representing CO₂ production) and in the acid-soluble fraction of the medium (representing intermediate metabolites) using a scintillation counter.

Signaling Pathways Involving this compound

This compound is not just a metabolite but also a signaling molecule that can influence various cellular pathways.

This compound Biosynthesis and Metabolism

G This compound Biosynthesis and Metabolism Stearoyl_CoA Stearoyl-CoA Oleoyl_CoA Oleoyl-CoA Stearoyl_CoA->Oleoyl_CoA Desaturation SCD1 SCD1 Stearoyl_CoA->SCD1 This compound This compound Oleoyl_CoA->this compound Hydrolysis TAG_PL Triglycerides & Phospholipids This compound->TAG_PL Esterification Beta_Oxidation Beta-Oxidation This compound->Beta_Oxidation Activation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Production SCD1->Oleoyl_CoA

Caption: Overview of this compound biosynthesis and its major metabolic fates.

NF-κB Signaling Pathway

This compound has been shown to modulate the NF-κB signaling pathway, which is a central regulator of inflammation.

G Modulation of NF-κB Signaling by this compound This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB (Inactive) Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: this compound can inhibit the activation of the NF-κB inflammatory pathway.

Insulin (B600854) Signaling Pathway

This compound can positively influence the insulin signaling pathway, contrasting with the detrimental effects of saturated fatty acids.[7]

G This compound's Influence on Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->IRS Enhances Signaling

Caption: this compound can enhance insulin signaling, promoting glucose uptake.

References

Application Notes: The Use of Oleate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleic acid (oleate), a monounsaturated omega-9 fatty acid, is a key player in metabolic regulation and a valuable tool for researchers in metabolism, cell biology, and drug development. As the most abundant fatty acid in human adipose tissue and a major component of olive oil, its role extends beyond being a simple energy substrate. Experimental studies have revealed its complex and often beneficial effects on various metabolic pathways, making it a critical component in models of metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[1][2][3][4] These application notes provide an overview of the experimental uses of this compound, summarizing key findings and providing detailed protocols for its application in metabolic research.

Key Applications in Metabolic Research

  • Insulin (B600854) Signaling and Glucose Metabolism: this compound has been shown to have a protective effect against saturated fatty acid-induced insulin resistance.[5][6][7][8] In various cell types, including skeletal muscle cells and neurons, this compound can restore impaired insulin signaling pathways, such as the PI3K/Akt pathway, by preventing the detrimental effects of saturated fatty acids like palmitate.[5][9][10][11] However, at high concentrations, this compound, alone or in combination with palmitate, can impair insulin-stimulated glucose uptake, suggesting that the overall lipid quantity is a crucial factor.[5]

  • AMPK and mTOR Signaling: this compound is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][12] By activating AMPK, this compound can prevent palmitate-induced endoplasmic reticulum (ER) stress, inflammation, and insulin resistance in skeletal muscle cells.[6] Furthermore, this compound can reverse the inhibitory effects of palmitate on AMPK, thereby modulating the mTOR signaling pathway, which is crucial for cell growth and metabolism.[12]

  • Fatty Acid Metabolism: this compound plays a dual role in fatty acid metabolism. It can stimulate the complete oxidation of fatty acids in skeletal muscle through a PKA-SIRT1-PGC1α-dependent mechanism.[13] Conversely, in the liver, de novo synthesized this compound can promote hepatic lipid accumulation and adiposity under a high-sucrose diet, while suppressing de novo lipogenesis and fatty acid oxidation in white adipose tissue.[14][15]

  • Inflammation: this compound generally exhibits anti-inflammatory properties, counteracting the pro-inflammatory effects of saturated fatty acids.[16][17] It can inhibit the activation of pro-inflammatory signaling pathways like NF-κB and reduce the secretion of inflammatory cytokines.[6][16]

  • NAFLD Research: In the context of NAFLD, this compound's role is complex. While some studies suggest it can protect against saturated fatty acid-induced lipotoxicity, others indicate that high levels of this compound are found in patients with NAFLD and can induce hepatic steatosis.[2][3][4][18][19][20] This highlights the importance of the cellular context and the overall lipid environment in determining its effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Insulin Signaling and Glucose Uptake

Cell TypeTreatmentEffectFold Change / % ChangeReference
Human MyotubesPalmitate (0.5 mM, 12h)Reduced insulin-stimulated Akt-Ser473 phosphorylation~60% decrease[5]
Human MyotubesPalmitate (0.5 mM) + this compound (0.5 mM, 12h)Restored insulin-stimulated Akt-Ser473 phosphorylationReturned to control levels[5]
Human MyotubesPalmitate, this compound, or combination (12h)Reduced insulin-stimulated glucose uptake~40-50% decrease[5]
C2C12 MyotubesPalmitateDecreased insulin-stimulated 2-deoxyglucose uptakeSignificant decrease[6]
C2C12 MyotubesPalmitate + this compoundPrevented the decrease in insulin-stimulated 2-deoxyglucose uptakeReturned to control levels[6]

Table 2: Effects of this compound on Cellular Signaling

Cell TypeTreatmentPathway/MoleculeEffectFold Change / % ChangeReference
C2C12 MyotubesPalmitatep-AMPK levelsReducedSignificant decrease[6][12]
C2C12 MyotubesPalmitate + this compoundp-AMPK levelsRestoredReturned to control levels[6][12]
C2C12 MyotubesPalmitatep-p70S6KIncreasedSignificant increase[12]
C2C12 MyotubesPalmitate + this compoundp-p70S6KPrevented increaseReturned to control levels[12]
C2C12 MyotubesThis compound (0.5 mM, 30 min)cAMP levelsIncreased~2-fold increase[13]

Table 3: Effects of this compound on Gene Expression

Tissue/Cell TypeTreatmentGeneEffectFold ChangeReference
Mouse Skeletal MuscleThis compound (1 g/kg, 6h)Cpt1bIncreased~2-fold[13]
Mouse Skeletal MuscleThis compound (1 g/kg, 6h)AcadlIncreased~1.8-fold[13]
Mouse Skeletal MuscleThis compound (1 g/kg, 6h)Pdk4Increased~3-fold[13]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate for Cell Culture

This protocol describes the preparation of a stock solution of this compound complexed to bovine serum albumin (BSA) for use in in vitro experiments. Fatty acids are poorly soluble in aqueous media and require a carrier protein like BSA for efficient delivery to cells in culture.[21][22][23]

Materials:

  • Sodium this compound powder

  • Fatty acid-free BSA

  • NaOH solution (0.1 M)

  • NaCl solution (150 mM)

  • Sterile, tissue culture grade water

  • Sterile filters (0.22 µm)

  • Heating stir plate and magnetic stir bar

  • Sterile conical tubes

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve 10 g of fatty acid-free BSA in 100 mL of sterile 150 mM NaCl solution.

    • Stir gently on a stir plate at 37°C until the BSA is completely dissolved.

    • Sterile filter the solution using a 0.22 µm filter.

    • Keep the BSA solution at 37°C.

  • Prepare a 100 mM this compound stock solution:

    • Weigh out the appropriate amount of sodium this compound powder to make a 100 mM solution.

    • Dissolve the sodium this compound in 0.1 M NaOH at 70°C with stirring for 15-30 minutes until it is completely dissolved.[24]

  • Complex this compound with BSA:

    • While stirring the 10% BSA solution at 37°C, slowly add the 100 mM this compound stock solution dropwise to achieve the desired final concentration and molar ratio of fatty acid to BSA (a common ratio is 5:1).

    • For example, to make a 5 mM this compound solution with a 5:1 molar ratio to BSA (which is approximately 1.5 mM in a 10% solution), add 5 mL of the 100 mM this compound stock to 95 mL of the 10% BSA solution.

    • Continue to stir the mixture at 37°C for at least 1 hour to ensure complete complexing.

  • Final Preparation and Storage:

    • The final this compound-BSA conjugate solution can be pH-adjusted to 7.4 if necessary.

    • Sterile filter the final solution using a 0.22 µm filter.

    • Aliquot the solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Treatment of Cells with this compound-BSA

This protocol outlines the general procedure for treating cultured cells with the prepared this compound-BSA conjugate.

Materials:

  • Cultured cells (e.g., HepG2, C2C12, primary hepatocytes)

  • Complete cell culture medium

  • Prepared this compound-BSA conjugate stock solution

  • BSA-only vehicle control solution (prepared similarly to the this compound-BSA conjugate but without the addition of this compound)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): For studies involving signaling pathways like insulin signaling, it is often necessary to serum-starve the cells for a period (e.g., 4-12 hours) in a serum-free or low-serum medium before treatment.

  • Preparation of Treatment Media:

    • Thaw the this compound-BSA stock solution and the BSA vehicle control at 37°C.

    • Dilute the stock solutions into the appropriate cell culture medium to achieve the desired final this compound concentration. For example, to treat cells with 500 µM this compound, dilute the 5 mM stock solution 1:10 in the culture medium.

    • Prepare a vehicle control medium containing the same final concentration of BSA as the this compound-treated medium.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment media (this compound-BSA or vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, qPCR, metabolic assays (e.g., glucose uptake, fatty acid oxidation), or viability assays.

Protocol 3: In Vivo Administration of this compound

This protocol provides a general guideline for the oral gavage administration of this compound to mice.

Materials:

  • Oleic acid

  • BSA

  • Phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Mice (e.g., C57BL/6)

Procedure:

  • Preparation of this compound-BSA for Gavage:

    • Prepare a solution of oleic acid conjugated with BSA in PBS. A typical dose is 1 g/kg body weight.[13]

    • The preparation is similar to the in vitro protocol but scaled up and using PBS as the vehicle. Ensure the solution is well-mixed and at a suitable temperature for administration.

  • Animal Handling and Gavage:

    • Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the prepared this compound-BSA solution or a BSA-only vehicle control.

  • Post-Administration Monitoring and Tissue Collection:

    • Monitor the animals for any adverse effects.

    • At the desired time points post-administration (e.g., 3 or 6 hours), euthanize the mice according to approved protocols.[13]

    • Collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) and immediately freeze them in liquid nitrogen or process them for further analysis.

Visualizations

Oleate_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Palmitate Palmitate (Saturated FA) ER_Stress ER Stress Palmitate->ER_Stress JNK JNK Palmitate->JNK This compound This compound (Unsaturated FA) This compound->ER_Stress prevents This compound->JNK prevents ER_Stress->IRS1 inhibits JNK->IRS1 inhibits

Caption: this compound's protective effect on insulin signaling.

Oleate_AMPK_mTOR_Signaling Palmitate Palmitate AMPK AMPK Palmitate->AMPK inhibits ER_Stress ER Stress & Inflammation Palmitate->ER_Stress This compound This compound This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits AMPK->ER_Stress prevents p70S6K p70S6K mTORC1->p70S6K activates Insulin_Resistance Insulin Resistance p70S6K->Insulin_Resistance ER_Stress->Insulin_Resistance

Caption: this compound modulates AMPK and mTOR signaling pathways.

Experimental_Workflow_In_Vitro Start Start: Seed Cells Culture Culture to desired confluency Start->Culture Starve Serum Starvation (optional) Culture->Starve Prepare_Media Prepare Treatment Media (this compound-BSA & Vehicle) Starve->Prepare_Media Treat Treat Cells Prepare_Media->Treat Incubate Incubate for defined period Treat->Incubate Harvest Harvest Cells/Media Incubate->Harvest Analysis Downstream Analysis (Western, qPCR, etc.) Harvest->Analysis

Caption: General workflow for in vitro this compound treatment.

References

Protocols for Oleate Administration in Animal Models: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the administration of oleate in animal models is a critical methodology for investigating a range of physiological and pathophysiological processes. This compound, a monounsaturated omega-9 fatty acid, is implicated in cellular signaling, metabolic regulation, and inflammatory responses. Its application in preclinical studies allows for the modeling of conditions such as non-alcoholic fatty liver disease (NAFLD), acute respiratory distress syndrome (ARDS), and metabolic syndrome, as well as for studying the mechanisms of satiety.

This document provides detailed application notes and standardized protocols for the administration of this compound via various routes in common animal models. It includes quantitative data from cited studies, experimental methodologies, and visual diagrams of key signaling pathways and workflows to ensure reproducibility and aid in experimental design.

Data Presentation: Quantitative Outcomes of this compound Administration

The following tables summarize quantitative data from studies utilizing different this compound administration protocols. This allows for a comparative overview of dosages, routes, and their observed effects.

Table 1: Intravenous and Intratracheal this compound Administration in Mice

Animal ModelAdministration RouteThis compound Preparation & DoseKey Quantitative FindingsReference
Swiss Webster MiceIntravenous (orbital plexus)Sodium-oleate solution; 10 µmol/animalIncreased inflammatory and red blood cell counts in lung tissue.[1][1]
Swiss Webster MiceIntratrachealTris-oleate solution; 1.25 µmol/mouseIntense neutrophil infiltration peaking at 24 hours; Increased bronchoalveolar lavage fluid (BALF) total protein concentration at 6 and 24 hours.[2][2]
C57Bl/10 MiceIntratrachealTris-oleate solution; 1.25 µmol/mouseIncreased levels of IL-1β, IL-6, TNFα, and MIP-1α in BALF at 24 hours.[2][2]

Table 2: Oral this compound Administration in Mice

Animal ModelAdministration RouteThis compound Preparation & DoseKey Quantitative FindingsReference
Male C57BL/6J MiceOral GavageOleic acid in PBS with 0.3% xanthan gum; 100 mg/mouseSignificantly reduced food intake in mice on a low this compound diet.[3][4][3][4]
Male C57BL/6J MiceDietary Admixture (Low this compound Diet - LOAD)3.1 mg OA/g dietIncreased food intake and body weight gain compared to a high this compound diet.[3][4][3][4]
Male C57BL/6J MiceDietary Admixture (High this compound Diet - OAD)38.4 mg OA/g dietReduced jejunal oleoylethanolamide (OEA) levels by 50% in the LOAD group compared to the OAD group.[3][4][3][4]
MiceDietary Admixture10% oleic acid diet for 4 weeksImproved running endurance; Increased proportion of type 1 and 2X muscle fibers in the soleus muscle.[5][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration are provided below. These protocols are compiled from established research to ensure procedural accuracy.

Protocol 1: Intravenous this compound Administration for Induction of Acute Lung Injury in Mice

This protocol is adapted from a model of oleic acid-induced acute respiratory distress syndrome.[1]

1. Preparation of Sodium this compound Solution (100 mmol/L Stock):

  • Begin with high-purity oleic acid.
  • For a 50 mL final volume, calculate the required mass of oleic acid.
  • In a sterile tube or glass flask, dissolve the oleic acid. The original protocol does not specify the solvent for the stock, but sterile saline or PBS is commonly used. A subsequent step mentions preparing a 100 mmol/L sodium this compound stock solution.
  • Adjust the pH as necessary for solubility and physiological compatibility.

2. Animal Preparation and Anesthesia:

  • Use male Swiss Webster mice weighing between 20-30 g.
  • Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[1]

3. Intravenous Injection:

  • Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C.[1]
  • Inject 100 µL of the sodium-oleate solution (10 µmol/animal) intravenously into the orbital plexus using an ultrafine needle.[1] The control group should receive 100 µL of sterile saline.[1]
  • Monitor the mice until they have fully recovered from the anesthesia.

4. Post-Administration Analysis (Example: Bronchoalveolar Lavage Fluid Collection):

  • At the desired time point post-injection, euthanize the mice with a lethal dose of anesthetic.
  • Expose the trachea and insert a catheter.
  • Slowly inject 0.5 mL of sterile saline into the lungs and then aspirate the fluid. Repeat this process 3-5 times.[1]
  • The collected bronchoalveolar lavage fluid (BALF) can be used for total and differential cell counts, protein determination, and cytokine assays.[1]

Protocol 2: Oral Gavage of this compound for Satiety Studies in Mice

This protocol is based on studies investigating the effect of oleic acid on food intake.[3][4]

1. Preparation of Oleic Acid Suspension:

  • Dissolve oleic acid in a vehicle suitable for oral administration. A common vehicle is phosphate-buffered saline (PBS) containing 0.3% xanthan gum to create a stable suspension.[3][4]
  • The concentration should be prepared to deliver 100 mg of oleic acid per 0.5 mL per mouse.[3]

2. Animal Handling and Administration:

  • Acclimatize mice to handling and the gavage procedure to minimize stress.
  • Administer the oleic acid suspension (or vehicle control) via oral gavage using a proper-sized gavage needle. The administration is typically performed 30 minutes before the dark cycle when mice are most active and feed.[6]

3. Measurement of Food Intake:

  • Following administration, measure food intake at specified intervals (e.g., over a 12-hour period).[6]

Protocol 3: Dietary Supplementation of this compound

This protocol is derived from studies examining the long-term effects of dietary this compound.[4][5]

1. Diet Preparation:

  • Formulate experimental diets based on a standard rodent chow formulation (e.g., AIN-93G).[4]
  • Incorporate oleic acid at the desired percentage of the total diet by weight or caloric content. For example, a diet containing 10% oleic acid.[5]
  • Ensure the control diet is isocaloric and macronutrient-matched, often using another fatty acid source.

2. Feeding Regimen:

  • House mice individually to allow for accurate food intake monitoring.
  • Provide the respective diets and water ad libitum.
  • Monitor food intake and body weight regularly throughout the study period (e.g., 4 weeks).[5]

3. Tissue Collection and Analysis:

  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., skeletal muscle, liver) for further analysis, such as gene expression or histological examination.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Oleate_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_Insulin Insulin Signaling cluster_cAMP cAMP Signaling This compound This compound ERK ERK1/2 This compound->ERK Activates Insulin_Resistance Insulin Resistance This compound->Insulin_Resistance Modulates cAMP_level ↓ cAMP Levels This compound->cAMP_level Reduces c_fos c-fos ERK->c_fos EGR1 EGR1 ERK->EGR1 EPAC2 EPAC2 cAMP_level->EPAC2 Autophagy ↑ Autophagy EPAC2->Autophagy Oleate_Admin_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A Animal Model Selection (e.g., Mouse, Rat) B This compound Formulation (e.g., Sodium this compound, Emulsion) A->B C Route of Administration (IV, Oral Gavage, Diet) B->C D In-life Measurements (Body Weight, Food Intake) C->D E Terminal Sample Collection (Blood, Tissues) D->E F Biochemical Assays (Lipids, Cytokines) E->F G Histopathology E->G H Gene/Protein Expression E->H

References

Application Notes and Protocols: Oleate in Biofuel and Biodiesel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of oleate and oleic acid in the research and development of biofuels and biodiesel. Oleic acid, a monounsaturated omega-9 fatty acid, is a primary component of many vegetable oils and animal fats, making it a key feedstock for renewable energy production. These notes cover the primary conversion pathways: esterification/transesterification for biodiesel, hydrotreating for renewable diesel, and microbial conversion for lipid-based biofuels.

Section 1: Biodiesel Production from Oleic Acid via Esterification

Biodiesel, typically in the form of fatty acid methyl esters (FAME), is produced from oleic acid through an esterification reaction with a short-chain alcohol, most commonly methanol (B129727). This process is crucial for converting high free fatty acid (FFA) feedstocks into usable biodiesel.

Quantitative Data Summary

The efficiency of oleic acid esterification is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

CatalystAlcohol/Oleic Acid Molar RatioCatalyst LoadingTemperature (°C)Reaction TimeConversion Yield (%)Reference
SnCl₂·2H₂O120:1 (Ethanol)1:0.4 (Oleic Acid:Catalyst)Not Specified2 hours~90[1]
Sulfonated Orange Peel15:1 (Methanol)7 wt.%8060 min96.51 ± 0.4[2]
H₂SO₄ (Homogeneous)15:1 (Methanol)0.5 w/w%5560 min96.76[3]
Amberlyst® BD20 (Heterogeneous)20.8:1 (Methanol)23.4 wt.%75-804.7 hours90.24[3]
H₂SO₄ (Reactive Distillation)8:1 (Methanol)1 wt.%18090 min>95.71[4]
OzonolysisNot SpecifiedNone (Ozone)6032 hours91.16[5]
Experimental Protocol: Acid-Catalyzed Esterification of Oleic Acid

This protocol describes a general procedure for the esterification of oleic acid to produce methyl this compound (biodiesel) using a liquid acid catalyst.

Materials:

  • Oleic acid (high purity)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hexane (B92381)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with hotplate

  • Reaction flask with reflux condenser

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a defined molar ratio of methanol to oleic acid (e.g., 15:1).[2]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1% w/w H₂SO₄ relative to the oleic acid weight) to the mixture while stirring.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80°C) and maintain the reaction for the specified time (e.g., 1-4 hours) with continuous stirring.[2]

  • Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add hexane to extract the methyl this compound. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and remove the hexane using a rotary evaporator to obtain the crude methyl this compound.

  • Analysis: Analyze the product using GC-MS to determine the conversion of oleic acid to methyl this compound.

Experimental Workflow: Biodiesel Production

G cluster_0 Reaction Stage cluster_1 Purification Stage Oleic Acid Oleic Acid Reaction_Vessel Reaction Vessel (Esterification) Oleic Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Neutralization Neutralization & Washing Reaction_Vessel->Neutralization Product Mixture Drying Drying Neutralization->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Biodiesel Biodiesel Solvent_Removal->Biodiesel Purified Methyl this compound

Caption: Workflow for biodiesel production from oleic acid.

Section 2: Renewable Diesel Production via Hydrotreating of Oleic Acid

Renewable diesel, also known as hydrotreated vegetable oil (HVO), consists of paraffinic hydrocarbons and is produced by catalytically hydrotreating fatty acids like oleic acid at high temperatures and pressures. This process removes oxygen and saturates double bonds.

Quantitative Data Summary

The product distribution in hydrotreating depends on the catalyst and process parameters.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Product SelectivityReference
Fe(3)-Cu(13)SiO₂-Al₂O₃3402.0753.8% (Jet-fuel range hydrocarbons)[6]
Ni-MoSiO₂-Al₂O₃3504n-Paraffins (C15-C18)[7]
NiSAPO-11330Not Specifiediso-Alkanes[8]
Ni-MoH-Y ZeoliteNot SpecifiedNot SpecifiedGasoline-ranged hydrocarbons[7]
IrReSAPO-11<330Not SpecifiedIso-alkanes[8]
Experimental Protocol: Hydrotreating of Oleic Acid

This protocol outlines a general procedure for the hydrotreating of oleic acid to produce renewable diesel-range hydrocarbons in a batch reactor.

Materials:

  • Oleic acid

  • Heterogeneous catalyst (e.g., Ni-Mo/Al₂O₃, Pt/C)

  • High-pressure batch reactor (autoclave)

  • Hydrogen gas (high purity)

  • Solvent (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Activation (if required): Activate the catalyst according to the manufacturer's instructions, often involving reduction under a hydrogen flow at an elevated temperature.

  • Reactor Loading: Load the oleic acid, solvent, and the activated catalyst into the high-pressure batch reactor.

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa) and then heat it to the target reaction temperature (e.g., 300-350°C) while stirring.[6][7]

  • Reaction: Maintain the reaction conditions for a set duration (e.g., 2-8 hours). Monitor the pressure and temperature throughout the reaction.

  • Product Recovery: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen. Collect the liquid product by filtration to separate the catalyst.

  • Analysis: Analyze the liquid product using GC-FID to identify and quantify the hydrocarbon products.

Hydrotreating Pathways of Oleic Acid

G cluster_0 Reaction Pathways Oleic_Acid Oleic Acid (C18H34O2) HDO Hydrodeoxygenation (HDO) Oleic_Acid->HDO DCO2 Decarboxylation (DCO2) Oleic_Acid->DCO2 DCO Decarbonylation (DCO) Oleic_Acid->DCO Octadecane n-Octadecane (C18H38) HDO->Octadecane +H2, -H2O Heptadecane n-Heptadecane (C17H36) DCO2->Heptadecane -CO2 DCO->Heptadecane -CO, -H2O

Caption: Key hydrotreating pathways for oleic acid conversion.

Section 3: Microbial Conversion to this compound-Rich Lipids

Oleaginous microorganisms, such as certain yeasts, fungi, and algae, can accumulate high levels of lipids, often rich in oleic acid, by converting various carbon sources, including waste streams. These microbial oils serve as a third-generation feedstock for biofuel production.

Quantitative Data Summary

Lipid accumulation varies significantly among microbial species and with different cultivation conditions.

MicroorganismSubstrateLipid Content (% of dry cell weight)Predominant Fatty AcidReference
Lipomyces starkeyiOlive Oil Mill WastewatersIncreased with dilutionOleic Acid[9]
Oleaginous Yeasts (general)Carbon sources>65%Triacylglycerols[10]
Cryptococcus curvatusWastewaterNot Specified (High Cetane Biodiesel)Not Specified[11]
Various microbesWastewater27-90%Varies[11]
Experimental Protocol: Microbial Lipid Production

This protocol provides a generalized method for cultivating oleaginous yeast to produce lipids.

Materials:

  • Oleaginous yeast strain (e.g., Yarrowia lipolytica, Lipomyces starkeyi)

  • Growth medium (e.g., Yeast Peptone Dextrose - YPD)

  • Fermentation medium (carbon-rich, nitrogen-limited)

  • Shake flask or bioreactor

  • Centrifuge

  • Freeze-dryer

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • GC-MS for fatty acid profiling

Procedure:

  • Inoculum Preparation: Grow the yeast strain in a nutrient-rich medium (e.g., YPD) in a shake flask at an appropriate temperature (e.g., 28-30°C) and agitation until it reaches the exponential growth phase.

  • Fermentation: Inoculate the fermentation medium (with a high carbon-to-nitrogen ratio to induce lipid accumulation) with the seed culture.

  • Cultivation: Incubate the culture in a shake flask or a bioreactor under controlled conditions (temperature, pH, aeration) for several days.

  • Cell Harvesting: Harvest the microbial cells by centrifugation when lipid accumulation is maximized.

  • Cell Drying: Wash the cell pellet with distilled water and then dry the biomass, for example, by freeze-drying.

  • Lipid Extraction: Extract the lipids from the dried biomass using a suitable solvent system (e.g., Bligh and Dyer method with chloroform:methanol:water).

  • Fatty Acid Analysis: Transesterify the extracted lipids to FAMEs and analyze the fatty acid profile using GC-MS to quantify the oleic acid content.

Microbial Lipid Accumulation Pathway

G Carbon_Source Carbon Source (e.g., Sugars, Wastewater) Metabolism Cellular Metabolism Carbon_Source->Metabolism Acetyl_CoA Acetyl-CoA Metabolism->Acetyl_CoA Glycolysis Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Acyl_ACP Acyl-ACP Fatty_Acid_Synthesis->Acyl_ACP e.g., Oleoyl-ACP TAG_Synthesis Triacylglycerol (TAG) Synthesis Acyl_ACP->TAG_Synthesis Lipid_Droplets Lipid Droplets (Storage) TAG_Synthesis->Lipid_Droplets

References

Application Notes and Protocols for Metabolic Tracing Using Deuterated Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deuterated oleate for metabolic tracing studies. The protocols outlined below are intended to serve as a foundation for investigating fatty acid uptake, metabolism, and incorporation into complex lipids in both in vitro and in vivo models.

Introduction to Deuterated this compound in Metabolic Tracing

Stable isotope-labeled compounds are powerful tools for elucidating metabolic pathways without the need for radioactive materials. Deuterated this compound, in which one or more hydrogen atoms are replaced with deuterium, is biochemically similar to its unlabeled counterpart, allowing it to be processed through the same metabolic pathways.[1] Its increased mass, however, enables its distinction and quantification by mass spectrometry (MS), making it an invaluable tracer for lipidomics and metabolic flux analysis.

The use of deuterated this compound allows researchers to track its journey from cellular uptake to its ultimate metabolic fate, providing critical insights into both normal physiology and disease states. This is particularly relevant in drug development for metabolic diseases, oncology, and cardiovascular disorders, where fatty acid metabolism is often dysregulated. By tracing the metabolic fate of deuterated this compound, researchers can assess the efficacy of therapeutic compounds on lipid metabolism.[2][3][4]

Key Applications

  • Fatty Acid Uptake and Transport: Quantifying the rate at which cells and tissues take up this compound from the extracellular environment.

  • Fatty Acid Oxidation (FAO): Measuring the rate of β-oxidation of this compound as an energy source.

  • Incorporation into Complex Lipids: Tracing the incorporation of this compound into various lipid classes, such as triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs), to assess lipid synthesis and storage.

  • Drug Efficacy Studies: Evaluating the impact of novel therapeutic agents on this compound metabolism.[2][3][4]

Experimental Workflows and Protocols

In Vitro Cell Culture Protocol

This protocol describes the general procedure for tracing the metabolism of deuterated this compound in cultured mammalian cells.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Deuterated this compound (e.g., Oleic acid-d17)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., Folch mixture: chloroform:methanol, 2:1 v/v)

  • Internal standards (a mix of deuterated fatty acids for quantification)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Preparation of Deuterated this compound-BSA Complex:

    • Prepare a stock solution of deuterated this compound in ethanol.

    • In a sterile tube, add the deuterated this compound stock to a pre-warmed solution of fatty acid-free BSA in serum-free medium.

    • Incubate at 37°C for 30-60 minutes to allow for complex formation. The final concentration of this compound can range from 50 to 200 µM, depending on the cell type and experimental goals.

  • Labeling:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the deuterated this compound-BSA complex containing medium to the cells.

    • Incubate for a desired period (e.g., 1, 4, 8, 12, or 24 hours) to allow for uptake and metabolism. Time-course experiments are recommended to determine optimal labeling duration.

  • Cell Harvesting and Lipid Extraction:

    • After incubation, place the plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lipid extraction solvent containing the internal standard mix directly to the wells.

    • Scrape the cells and transfer the lysate to a glass tube.

    • Perform a Folch or Bligh-Dyer lipid extraction.

    • The resulting lipid extract can be dried down under a stream of nitrogen and stored at -80°C until analysis.

Experimental Workflow for In Vitro Deuterated this compound Tracing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells prep_this compound Prepare Deuterated this compound-BSA Complex label_cells Label Cells with Deuterated this compound prep_this compound->label_cells harvest Harvest Cells and Extract Lipids label_cells->harvest ms_analysis LC-MS/MS or GC-MS Analysis harvest->ms_analysis data_analysis Data Analysis and Interpretation ms_analysis->data_analysis

Caption: General workflow for in vitro metabolic tracing with deuterated this compound.

In Vivo Animal Protocol (Mouse Model)

This protocol provides a general guideline for an acute oral gavage study in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Deuterated this compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection and snap-freezing supplies (liquid nitrogen)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water to ensure a basal metabolic state.

  • Dosing:

    • Prepare a dosing solution of deuterated this compound in the vehicle. A typical dose might range from 10 to 50 mg/kg body weight.

    • Administer the dose via oral gavage.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

    • Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C.

    • Centrifuge blood samples to separate plasma and store at -80°C.

  • Lipid Extraction:

    • Thaw plasma and tissue samples on ice.

    • Homogenize tissues in a suitable buffer.

    • Perform lipid extraction on plasma and tissue homogenates as described in the in vitro protocol, ensuring the addition of an internal standard mix.

Experimental Workflow for In Vivo Deuterated this compound Tracing

G acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Oral Gavage with Deuterated this compound fasting->dosing sample_collection Time-Course Blood and Tissue Collection dosing->sample_collection lipid_extraction Lipid Extraction from Samples sample_collection->lipid_extraction ms_analysis LC-MS/MS or GC-MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis and Interpretation ms_analysis->data_analysis

Caption: General workflow for in vivo metabolic tracing with deuterated this compound.

Analytical Methodology

Sample Preparation for Mass Spectrometry
  • Lipid Extraction: The Folch method (chloroform:methanol) or the Bligh-Dyer method (chloroform:methanol:water) are commonly used for total lipid extraction.

  • Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are often derivatized to their more volatile fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often analyze underivatized fatty acids, simplifying sample preparation.

Mass Spectrometry Analysis
  • GC-MS: Typically performed in electron impact (EI) or negative chemical ionization (NCI) mode. Selected Ion Monitoring (SIM) is used to monitor the ions corresponding to the unlabeled and deuterated this compound and its metabolites.

  • LC-MS/MS: Electrospray ionization (ESI) in negative mode is common for fatty acid analysis. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for both the unlabeled and deuterated analytes are monitored.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Incorporation of Deuterated this compound (d-OA) into Cellular Lipids over Time

Time (hours)d-OA in Triglycerides (TG) (Tracer/Tracee Ratio)d-OA in Phosphatidylcholine (PC) (Tracer/Tracee Ratio)d-OA in Cholesterol Esters (CE) (Tracer/Tracee Ratio)
10.05 ± 0.010.02 ± 0.0050.01 ± 0.003
40.25 ± 0.030.10 ± 0.010.05 ± 0.008
80.45 ± 0.050.22 ± 0.020.12 ± 0.01
120.60 ± 0.060.35 ± 0.040.20 ± 0.02
240.75 ± 0.080.50 ± 0.050.30 ± 0.03

Data are presented as mean ± SD and are hypothetical examples.

Table 2: Effect of a Therapeutic Compound on Deuterated this compound (d-OA) Metabolism in Liver Tissue

Treatmentd-OA in Triglycerides (µg/g tissue)d-OA in Diacylglycerides (µg/g tissue)Rate of d-OA β-oxidation (nmol/min/mg protein)
Vehicle150.2 ± 12.525.8 ± 3.11.2 ± 0.2
Compound X95.6 ± 9.818.2 ± 2.52.5 ± 0.4*

Data are presented as mean ± SD and are hypothetical examples. *p < 0.05 compared to vehicle.

Signaling Pathways and Metabolic Fate of Oleic Acid

Oleic acid is not only a substrate for energy production and lipid synthesis but also a signaling molecule that can modulate various cellular pathways.

Metabolic Fate of Oleic Acid:

Upon entering the cell, oleic acid is rapidly activated to oleoyl-CoA. From there, it has several potential fates:

  • Esterification: Incorporated into triglycerides for storage in lipid droplets or into phospholipids for membrane synthesis.

  • β-oxidation: Transported into the mitochondria for oxidation to produce ATP.

  • Conversion: Can be elongated or further desaturated to other fatty acids.

Signaling Pathways Influenced by Oleic Acid:

  • cAMP/PKA/SIRT1-PGC1α Pathway: Oleic acid can increase intracellular cAMP levels, activating Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, which in turn deacetylates and activates PGC1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[5]

  • PPAR Signaling Pathway: Oleic acid and its derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[6]

  • STAT3/C/EBPα/SOCS3 Pathway: In some contexts, elevated oleic acid can lead to the activation of STAT3 and the induction of C/EBPα, which together increase the expression of SOCS3.[7] SOCS3 can then inhibit insulin (B600854) signaling by targeting insulin receptor substrates for degradation.[7]

Metabolic Fate and Signaling of Oleic Acid

G cluster_cell Cellular Environment cluster_fates Metabolic Fates cluster_signaling Signaling Pathways Deuterated this compound Deuterated this compound Oleoyl-CoA Oleoyl-CoA Deuterated this compound->Oleoyl-CoA Activation Triglycerides Triglycerides Oleoyl-CoA->Triglycerides Esterification Phospholipids Phospholipids Oleoyl-CoA->Phospholipids Esterification Beta-oxidation (Mitochondria) Beta-oxidation (Mitochondria) Oleoyl-CoA->Beta-oxidation (Mitochondria) Oxidation cAMP/PKA cAMP/PKA Oleoyl-CoA->cAMP/PKA PPARs PPARs Oleoyl-CoA->PPARs STAT3 STAT3 Oleoyl-CoA->STAT3

Caption: Overview of the metabolic fate and signaling roles of oleic acid.

Oleic Acid-Induced Fatty Acid Oxidation Signaling Cascade

G Oleic Acid Oleic Acid cAMP cAMP Oleic Acid->cAMP PKA PKA cAMP->PKA activates SIRT1 SIRT1 PKA->SIRT1 phosphorylates (activates) PGC1a (acetylated) PGC1a (acetylated) SIRT1->PGC1a (acetylated) deacetylates PGC1a (deacetylated) PGC1a (deacetylated) PGC1a (acetylated)->PGC1a (deacetylated) Increased FAO Genes Increased Fatty Acid Oxidation Gene Expression PGC1a (deacetylated)->Increased FAO Genes activates Increased FAO Increased Fatty Acid Oxidation Increased FAO Genes->Increased FAO

Caption: Signaling pathway of oleic acid-induced fatty acid oxidation.[5]

Conclusion

Metabolic tracing with deuterated this compound is a powerful technique for researchers in academia and the pharmaceutical industry. The protocols and information provided herein offer a solid foundation for designing and executing robust experiments to investigate the intricate roles of oleic acid in health and disease, and to evaluate the metabolic effects of novel therapeutics. Careful optimization of experimental parameters and analytical methods is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for the Separation of Oleate from Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods employed in the separation of oleate (oleic acid) from other fatty acids. The selection of a suitable method depends on the desired purity, scale of operation, and the nature of the starting fatty acid mixture. The following sections detail the principles, protocols, and performance of commonly used techniques.

Fractional Crystallization at Low Temperatures

Fractional crystallization is a well-established technique for separating fatty acids based on their different melting points and solubilities in a solvent at low temperatures.[1] Saturated fatty acids, having higher melting points, crystallize out of the solution first, leaving the unsaturated fatty acids, such as this compound, in the liquid phase. This method is effective for bulk separations and is often referred to as the "Emersol Process" when using methanol (B129727) as the solvent.[1][2]

Experimental Protocol: Low-Temperature Solvent Crystallization

This protocol is adapted from procedures described for the separation of oleic acid from mixed fatty acids.[3][4][5]

Materials:

  • Mixed fatty acids (e.g., from olive oil, tall oil)

  • Acetone (B3395972) or Methanol (95% aqueous)

  • Low-temperature bath (e.g., dry ice/alcohol or a cryostat) capable of reaching -60°C

  • Beakers or flasks

  • Stirring apparatus

  • Pre-chilled Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the mixed fatty acids in a suitable solvent (e.g., acetone or methanol). The ratio of solvent to fatty acids can range from 5:1 to 15:1 (v/w), depending on the starting material. Gentle warming may be required to ensure complete dissolution.

  • Initial Cooling (Removal of Saturated Fatty Acids): Cool the solution to a temperature between -10°C and -25°C with gentle stirring.[4][5] Saturated fatty acids like stearic and palmitic acid will crystallize.

  • First Filtration: Quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystallized saturated fatty acids (the solid phase) from the filtrate containing the unsaturated fatty acids.[6]

  • Second Cooling (Oleic Acid Crystallization): Transfer the filtrate to a clean, pre-chilled flask and cool it further to a lower temperature, typically between -40°C and -60°C.[3] At this temperature, oleic acid will crystallize, while more highly unsaturated fatty acids like linoleic acid remain in the solution.

  • Second Filtration: Filter the mixture again at the low temperature to isolate the crystallized oleic acid.

  • Washing: Wash the collected oleic acid crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Solvent Removal: Remove the solvent from the purified oleic acid crystals using a rotary evaporator under reduced pressure.

Workflow for Low-Temperature Fractional Crystallization

G start Start: Mixed Fatty Acids dissolve Dissolve in Solvent (e.g., Acetone) start->dissolve cool1 Cool to -10°C to -25°C dissolve->cool1 filter1 Filter to Remove Saturated Fatty Acids cool1->filter1 filtrate1 Filtrate (this compound-rich) filter1->filtrate1 Liquid solids1 Solid (Saturated FAs) filter1->solids1 Solid cool2 Cool Filtrate to -40°C to -60°C filtrate1->cool2 filter2 Filter to Isolate Oleic Acid Crystals cool2->filter2 crystals Oleic Acid Crystals filter2->crystals Solid filtrate2 Filtrate (Other Unsaturated FAs) filter2->filtrate2 Liquid wash Wash Crystals with Cold Solvent crystals->wash dry Remove Solvent (Rotary Evaporation) wash->dry end End: Purified Oleic Acid dry->end

Caption: Workflow of oleic acid purification by fractional crystallization.

Urea (B33335) Adduction (Urea Complexation)

Urea adduction is a highly effective method for separating fatty acids based on their molecular shape.[7] Urea molecules crystallize in a hexagonal structure, forming channels that can include straight-chain molecules like saturated and monounsaturated fatty acids.[7][8] Fatty acids with bends in their structure, such as polyunsaturated fatty acids, are excluded from these complexes. This allows for the selective removal of saturated and oleic acids from polyunsaturated ones, or conversely, the enrichment of this compound.

Experimental Protocol: Urea Adduction for Oleic Acid Purification

This protocol is based on methods described for achieving high-purity oleic acid.[9]

Materials:

  • Fatty acid mixture (e.g., from olive oil)

  • Urea

  • Methanol or Ethanol (B145695)

  • Hexane (B92381)

  • Hydrochloric acid (HCl) solution (optional, for breaking the adduct)

  • Heating and stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Urea Solution Preparation: Prepare a saturated solution of urea in methanol or ethanol by heating to approximately 70-75°C with stirring. A typical ratio is 150 g of urea in 400 ml of methanol.[9]

  • Adduct Formation: Add the fatty acid mixture to the hot urea solution. The ratio of urea to fatty acids can vary, with a common starting point being 3:1 (w/w).[8]

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool to a specific temperature (e.g., 4°C or -15°C) to promote the formation of urea-fatty acid inclusion complexes (adducts).[10][11] The cooling rate can influence the efficiency of the separation.

  • Filtration: Separate the solid urea-adduct from the liquid phase (non-adducted fatty acids) by vacuum filtration.

  • Processing the Adduct (to recover this compound):

    • Wash the collected solid adduct with cold hexane to remove any surface impurities.

    • Break the adduct by adding hot water (around 80°C) and acidifying with HCl to a pH of approximately 1-2. This will dissolve the urea and release the included fatty acids.

    • Extract the liberated fatty acids (now enriched in this compound) from the aqueous solution using hexane in a separatory funnel.

    • Wash the hexane layer with water to remove any remaining urea and acid.

  • Solvent Removal: Dry the hexane solution over anhydrous sodium sulfate (B86663) and remove the hexane using a rotary evaporator to obtain the purified oleic acid.

  • Further Purification (Optional): For very high purity, the recovered oleic acid can be subjected to a second urea adduction step or low-temperature crystallization from a solvent like hexane at -5°C to -10°C.[9]

Workflow for Urea Adduction

G start Start: Mixed Fatty Acids mix Mix with Hot Urea/ Methanol Solution start->mix cool Cool to Induce Adduct Formation mix->cool filter Filter Mixture cool->filter adduct Solid Urea Adduct (Saturated FAs + this compound) filter->adduct Solid non_adduct Liquid Non-Adduct (Polyunsaturated FAs) filter->non_adduct Liquid break_adduct Break Adduct with Hot Water and Acid adduct->break_adduct extract Extract with Hexane break_adduct->extract wash_extract Wash Hexane Extract extract->wash_extract dry Dry and Evaporate Hexane wash_extract->dry end End: Purified Oleic Acid dry->end G start Start: Mixed FAMEs inject Inject Sample onto SFC Column start->inject separate Separation based on Polarity & Size inject->separate detect Detect Eluting Compounds separate->detect collect Collect Fractions detect->collect oleate_fraction Methyl this compound Fraction collect->oleate_fraction other_fractions Other FAME Fractions collect->other_fractions analyze Analyze Purity of Collected Fractions oleate_fraction->analyze pool Pool High-Purity Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified Methyl this compound evaporate->end G start Start: Crude Methyl this compound pack_column Pack Column with Silica Gel start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end End: Purified Methyl this compound evaporate->end

References

Oleate Surfactants: Application Notes and Protocols for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of oleate-based surfactants in various industrial applications. Oleates, the salts of oleic acid, are versatile anionic surfactants valued for their emulsifying, lubricating, and cleansing properties. Their derivation from a natural fatty acid also makes them a desirable choice in formulations where biodegradability and a favorable environmental profile are important.

Industrial Applications of this compound Surfactants

This compound surfactants, including sodium this compound, potassium this compound, and ammonium (B1175870) this compound, are employed across a wide range of industries due to their ability to reduce surface and interfacial tension.

Key Application Areas:

  • Cleaners and Detergents: Oleates are a fundamental component in the manufacturing of soaps and detergents, where they act as the primary surfactant to lift and suspend dirt and oils.[1][2] Potassium this compound is particularly favored in liquid soaps and detergents due to its higher solubility in water compared to sodium this compound.[3]

  • Cosmetics and Personal Care: In cosmetic formulations such as lotions, creams, and shampoos, oleates function as emulsifiers to create stable mixtures of oil and water-based ingredients.[4][5] They contribute to the desired texture and consistency of these products.

  • Lubricants and Metalworking Fluids: Potassium this compound is utilized as a lubricant and corrosion inhibitor in metalworking fluids.[6][7] It reduces friction between the cutting tool and the workpiece, dissipates heat, and protects the metal surfaces from corrosion.

  • Pharmaceuticals and Drug Delivery: Sodium this compound is used as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[7][8] It can form micelles that encapsulate hydrophobic drugs, facilitating their absorption.[8] Furthermore, oleic acid, the precursor to oleates, has been shown to modulate cellular signaling pathways, a factor of consideration in drug development.[9]

  • Mineral Flotation: Sodium this compound serves as a collector in the flotation of non-sulfide minerals.[10] It selectively adsorbs onto the surface of mineral particles, rendering them hydrophobic and allowing for their separation from the gangue.

  • Textile Industry: Oleates are used as wetting agents, dyeing assistants, and softeners in textile processing to improve the uniformity of dyeing and enhance the feel of fabrics.[1][4]

  • Other Applications: Oleates also find use in the production of adhesives, sealants, paints, coatings, and in the paper and leather industries.[1] Ammonium this compound is used as a dispersing agent in polishes for nonferrous metals and to solidify alcohol.[11]

Performance Data of this compound Surfactants

The effectiveness of a surfactant is determined by key physicochemical parameters. The following tables summarize available quantitative data for various this compound surfactants.

Table 1: Critical Micelle Concentration (CMC) of this compound Surfactants

SurfactantTemperature (°C)pHCMC (mol/L)Reference(s)
Sodium this compound257-12Increases with pH[8]
Sodium this compound2510.0~1 x 10⁻³[7]
Sodium this compound2510.00.33 g/L (~1.08 x 10⁻³)[12]
Sodium this compound30Not SpecifiedVaries with alcohol content[13]
Sodium this compound40-60AlkalineIncreases with temperature[8]
Potassium this compound30-50Not Specified~0.30 - 0.35 m[14]
Potassium this compound120Not Specified~0.50 m[14]
Ammonium this compound25Not Specified~1.2 x 10⁻³[15]

Table 2: Surface Tension of this compound Solutions

SurfactantConcentrationTemperature (°C)pHSurface Tension (mN/m)Reference(s)
Sodium this compoundVaries257-13Varies with concentration and pH[8]
Potassium this compound1% solutionNot Specified9.5 - 11.4Not Specified[16]

Table 3: Emulsification Performance of this compound Surfactants

SurfactantOil PhaseEmulsification Index (E24)StabilityReference(s)
Sodium this compoundVarious Hydrocarbons55-76%Stable for 30 days[17]
Glucose Palm this compoundNot Specified35.40 ± 3.21% (Creaming Index)Not Specified[5]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates micelle formation.

Method 1: Surface Tension Measurement

  • Apparatus: Surface tensiometer (Wilhelmy plate or du Noüy ring method).

  • Procedure:

    • Prepare a stock solution of the this compound surfactant in deionized water.

    • Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each dilution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed. The intersection of the two linear portions of the plot gives the CMC value.[7]

Method 2: Conductivity Measurement (for ionic surfactants)

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of this compound surfactant solutions of varying concentrations in deionized water.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the conductivity versus the surfactant concentration.

    • Two linear regions will be observed. The intersection of these two lines corresponds to the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity slows down due to the formation of less mobile micelles.[3]

Evaluation of Emulsification Stability

Method: Bottle Test

This is a simple and widely used method for screening the effectiveness of emulsifiers.

  • Materials: Graduated glass bottles with stoppers, oil phase, aqueous phase, this compound surfactant.

  • Procedure:

    • Prepare a solution of the this compound surfactant in the aqueous phase at the desired concentration.

    • Add a defined ratio of the oil phase and the aqueous surfactant solution to a graduated bottle (e.g., 50:50 v/v).

    • Securely close the bottle and shake it vigorously for a set period (e.g., 1 minute) to form an emulsion.

    • Allow the emulsion to stand undisturbed.

    • Observe and record the time it takes for phase separation (creaming or coalescence) to occur. Measure the volume of the separated water and/or oil layers at regular intervals (e.g., 1, 5, 15, 30, 60 minutes, and 24 hours).[18][19]

    • The Emulsification Index (E24) can be calculated as: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100.[20]

    • A higher E24 value and a longer time for phase separation indicate better emulsion stability.

Method: Turbiscan Stability Index (TSI)

For a more quantitative and automated assessment of emulsion stability, instruments like the Turbiscan can be used.

  • Apparatus: Turbiscan analyzer.

  • Procedure:

    • Prepare the emulsion as described in the bottle test method.

    • Place the sample in the Turbiscan measurement cell.

    • The instrument scans the sample vertically, measuring backscattering and transmission of light.

    • Changes in the backscattering and transmission profiles over time are monitored. These changes are related to particle migration (creaming/sedimentation) and particle size variation (coalescence/flocculation).

    • The instrument's software calculates the Turbiscan Stability Index (TSI), which provides a single value to rank and compare the stability of different formulations. A lower TSI value indicates a more stable emulsion.[17]

This compound-Modulated Signaling Pathways in Drug Development

Oleic acid, the conjugate acid of this compound, can act as a signaling molecule by activating specific G protein-coupled receptors (GPCRs), namely GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[1][12] The activation of these receptors triggers downstream signaling cascades that can influence various cellular processes, including cell proliferation, inflammation, and metabolism. This is of significant interest to drug development professionals, as targeting these pathways could offer therapeutic opportunities in cancer, metabolic disorders, and inflammatory diseases.[12][21]

GPR40/FFAR1 Signaling Pathway

Activation of GPR40 by oleic acid can lead to the activation of multiple downstream pathways, including the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways. In the context of some cancers, this can promote cell proliferation.

GPR40_Signaling Oleic_Acid Oleic Acid GPR40 GPR40/FFAR1 Oleic_Acid->GPR40 Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Activates Src Src PKC->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: GPR40/FFAR1 signaling cascade initiated by oleic acid.

GPR120/FFAR4 Signaling Pathway and Anti-inflammatory Effects

GPR120 activation by oleic acid can lead to the recruitment of β-arrestin-2, which can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. This highlights the potential of this compound-related compounds in modulating inflammatory responses.

GPR120_Signaling Oleic_Acid Oleic Acid GPR120 GPR120/FFAR4 Oleic_Acid->GPR120 Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits TAK1_TAB1 TAK1-TAB1 Complex Beta_Arrestin->TAK1_TAB1 Inhibits LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR TLR4_TNFR->TAK1_TAB1 Activates IKK IKK TAK1_TAB1->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Improving Oleate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving and maintaining the solubility of oleate in aqueous solutions is critical for experimental success and the development of effective formulations. This technical support center provides practical guidance, troubleshooting tips, and answers to frequently asked questions to address common challenges encountered when working with this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Q1: My sodium this compound solution is cloudy and forms a precipitate after preparation. What is happening and how can I fix it?

A: Cloudiness and precipitation are common indicators that the this compound is not fully dissolved or is coming out of solution. This can be due to several factors:

  • Low Temperature: this compound solubility is temperature-dependent. Preparing and storing solutions at low temperatures can cause precipitation.

  • Incorrect pH: The solubility of this compound is significantly influenced by pH. As the sodium salt of a fatty acid, it is more soluble at a neutral to alkaline pH.

  • High Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous buffer.

  • Presence of Divalent Cations: Ions like calcium (Ca²⁺) and magnesium (Mg²⁺) in your buffer or media can react with this compound to form insoluble salts.[1][2][3]

Troubleshooting Steps:

  • Gentle Warming: Gently warm the solution in a water bath to aid dissolution. Avoid excessive heat to prevent degradation.[4]

  • pH Adjustment: Ensure the pH of your aqueous solution is neutral or slightly alkaline (pH 7.0-9.0) to maintain the ionized, more soluble form of this compound. Sodium this compound itself can act as a buffer.[5][6]

  • Sonication: Use a probe sonicator (not a bath sonicator) to break down aggregates and promote the formation of micelles, which can improve solubility.[4][7][8]

  • Use of Co-solvents: For stock solutions, dissolving sodium this compound in a small amount of ethanol (B145695) before diluting with the aqueous buffer can improve solubility.[9] However, be mindful of the final ethanol concentration in your experiment, as it can affect cells.[10]

  • Check Buffer Composition: If your buffer contains high concentrations of divalent cations, consider using a different buffer system or adding a chelating agent like EDTA.

Q2: I'm observing low bioavailability or inconsistent results in my cell culture experiments with this compound. What could be the cause?

A: Low bioavailability and inconsistent results often stem from poor this compound solubility and delivery to the cells.

  • Precipitation in Media: this compound can precipitate in complex cell culture media, especially those containing serum with varying levels of albumin or divalent cations.[1][8]

  • Micelle Instability: If relying on micelle formation for solubilization, these structures might be unstable in your experimental conditions, leading to this compound precipitation over time.

  • Interaction with Plasticware: this compound can adhere to the surface of plastic labware, reducing the effective concentration in your solution.[10]

Optimization Strategies:

  • Complex with Albumin: The most common and biologically relevant method is to complex this compound with fatty acid-free bovine serum albumin (BSA).[11][12][13][14] Albumin binds to this compound, enhancing its solubility and facilitating its uptake by cells.[11][12]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate this compound, forming inclusion complexes that are water-soluble.[15][16][17][18] 2-Hydroxypropyl-β-cyclodextrin is a commonly used derivative.[19]

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the risk of precipitation and degradation. It is not recommended to store aqueous solutions for more than one day.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of sodium this compound?

A: A reliable method for preparing a stock solution is to first dissolve the sodium this compound in an organic solvent like ethanol before diluting it into your desired aqueous buffer.[9] A 10-minute sonication of the sodium this compound salt in ethanol can create a homogeneous milky solution that can be stored for an extended period.[7]

Q2: How does albumin help to solubilize this compound?

A: Albumin has multiple binding sites for fatty acids.[13][14] It acts as a natural carrier protein, binding to the hydrophobic tail of this compound and presenting it in a soluble form in aqueous environments like blood plasma and cell culture media.[13][14] This interaction not only increases the concentration of this compound that can be maintained in solution but also facilitates its transport into cells.[11][12]

Q3: What are cyclodextrins and how do they improve this compound solubility?

A: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[16][18] The non-polar this compound molecule can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[15][16][18] The hydrophilic exterior of the cyclodextrin (B1172386) then allows this complex to dissolve in water.[16][18]

Q4: Can I use physical methods to help dissolve this compound?

A: Yes, gentle heating and sonication are effective physical methods to aid in the dissolution of this compound.[4] Sonication, in particular, can help create a fine dispersion and promote the formation of micelles.[7]

Data Presentation

Table 1: Qualitative Solubility of Sodium this compound in Various Solvents

SolventSolubilityNotes
WaterSparingly solubleSolubility is pH and temperature dependent.
EthanolSoluble (approx. 1.5 mg/ml)Often used to prepare stock solutions.[9]
1:1 Ethanol:PBS (pH 7.2)Approx. 0.5 mg/mlAchieved by first dissolving in ethanol.[9]
DMSOSolubleMay precipitate when diluted into aqueous buffers.[8]

Table 2: Common Methods for Enhancing this compound Solubility

MethodMechanismKey AdvantagesImportant Considerations
Complexation with Albumin This compound binds to hydrophobic pockets on the albumin molecule.[13][14]Biologically relevant, facilitates cellular uptake.[11][12]Use fatty acid-free albumin; the ratio of this compound to albumin is critical.
Cyclodextrin Inclusion This compound is encapsulated within the cyclodextrin's hydrophobic core.[15][16][18]High loading capacity, reproducible.[20]Can extract cholesterol from cell membranes at high concentrations.
Micelle Formation Amphiphilic this compound molecules self-assemble into spherical structures in water.Simple to prepare with sonication.[7]Micelles can be unstable and may precipitate over time.
Co-solvency Using a water-miscible organic solvent (e.g., ethanol) to increase solubility.[15]Effective for creating concentrated stock solutions.[9]The final concentration of the organic solvent must be compatible with the experimental system.[10]
pH Adjustment Maintaining a neutral to alkaline pH keeps the carboxyl group of this compound ionized.Simple and effective.The chosen pH must be compatible with the experimental conditions and other components.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is a widely used method for preparing a soluble and biologically active this compound solution for cell culture experiments.

Materials:

  • Sodium this compound

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile water

  • 0.1 M NaOH

  • 5% CO₂ incubator

Procedure:

  • Prepare a 100 mM Sodium this compound Stock Solution:

    • Dissolve sodium this compound in sterile water with 0.1 M NaOH to a final concentration of 100 mM.

    • Heat at 70°C for 30 minutes to ensure complete dissolution.

  • Prepare a 10% (w/v) BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS.

    • Warm to 37°C in a water bath.

  • Complex this compound with BSA:

    • While stirring the 10% BSA solution, slowly add the 100 mM sodium this compound stock solution to achieve the desired molar ratio (e.g., 5:1 this compound:BSA).

    • Incubate the mixture at 37°C in a 5% CO₂ incubator for 1 hour to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.

    • Store at -20°C for long-term use.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol provides a method for solubilizing this compound using cyclodextrins.

Materials:

  • Sodium this compound

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an HPβCD Solution:

    • Dissolve the desired amount of HPβCD in deionized water with stirring.

  • Add Sodium this compound:

    • Slowly add the sodium this compound powder to the stirring HPβCD solution.

  • Facilitate Complexation:

    • Continue stirring the mixture at room temperature for several hours or overnight to ensure complete formation of the inclusion complex. The solution should become clear.

  • Sterilization:

    • Filter the final solution through a 0.22 µm syringe filter for sterilization.

Visualizations

troubleshooting_oleate_precipitation start This compound Solution is Cloudy or Precipitated cause_temp Low Temperature? start->cause_temp cause_ph Incorrect pH? start->cause_ph cause_conc Concentration Too High? start->cause_conc cause_ions Divalent Cations Present? start->cause_ions sol_warm Gently Warm Solution cause_temp->sol_warm Yes sol_ph Adjust pH to 7.0-9.0 cause_ph->sol_ph Yes sol_dilute Dilute Solution cause_conc->sol_dilute Yes sol_buffer Change Buffer or Add Chelator cause_ions->sol_buffer Yes sol_sonicate Sonicate Solution sol_warm->sol_sonicate sol_ph->sol_sonicate sol_dilute->sol_sonicate

Caption: Troubleshooting workflow for this compound precipitation.

oleate_solubilization_pathways cluster_methods Solubilization Methods method_albumin Albumin Complexation Albumin binds to this compound soluble_this compound Soluble this compound in Aqueous Solution method_albumin->soluble_this compound method_cyclodextrin Cyclodextrin Inclusion This compound encapsulated in cyclodextrin method_cyclodextrin->soluble_this compound method_micelle Micelle Formation Self-assembly of this compound molecules method_micelle->soluble_this compound This compound Insoluble this compound This compound->method_albumin This compound->method_cyclodextrin This compound->method_micelle

Caption: Pathways for improving this compound solubility.

experimental_workflow_oleate_bsa start Start: Prepare this compound-BSA Complex step1 Prepare 100 mM Sodium this compound Stock (Dissolve in water with NaOH, heat to 70°C) start->step1 step3 Complex this compound with BSA (Slowly add this compound to stirring BSA solution) step1->step3 step2 Prepare 10% Fatty Acid-Free BSA (Dissolve in PBS, warm to 37°C) step2->step3 step4 Incubate at 37°C for 1 hour step3->step4 step5 Sterile Filter (0.22 µm) step4->step5 end End: Ready-to-use this compound-BSA Complex step5->end

Caption: Experimental workflow for this compound-BSA complex preparation.

References

Technical Support Center: Preventing Oleate Oxidation in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for preventing oleate oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound in experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a concern in my experiments?

A1: this compound oxidation is the degradation of oleic acid, a monounsaturated omega-9 fatty acid, through a free-radical chain reaction targeting its double bond.[1] This process is initiated by factors like heat, light, and the presence of metal ions.[1] The resulting oxidation products, such as aldehydes and ketones, can have significant and unpredictable effects on experimental outcomes.[1] For instance, they can react with proteins and other biomolecules, alter the pH of reaction mixtures, and induce pro-inflammatory responses in cell-based assays.[1]

Q2: What are the primary factors that promote this compound oxidation in a laboratory setting?

A2: Several factors can accelerate the oxidation of this compound in your experimental samples:

  • Oxygen (Air): As a key reactant, the presence of oxygen is a primary driver of oxidation.[2]

  • Light: Exposure to light, especially UV light, can initiate and accelerate the oxidative process.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.[3]

  • Presence of Metal Ions: Trace metals, such as copper and iron, can act as catalysts for oxidation.[1][2]

  • Impurities in Solvents: Solvents that are not high-purity or contain peroxides can contribute to degradation.[2]

Q3: How can I visually or analytically detect if my this compound sample has oxidized?

A3: While visual inspection for discoloration or changes in viscosity can be indicative, analytical methods are more reliable. The appearance of new peaks on a gas chromatography (GC) or liquid chromatography (LC) analysis can indicate degradation products.[2] The two primary indicators of oxidation are the Peroxide Value (PV) and the Acid Value (AV). An increased PV suggests the initial stages of oxidation, while a rise in AV points to the formation of secondary acidic oxidation products.[1]

Q4: What are some effective antioxidants for preventing this compound oxidation?

A4: Synthetic phenolic antioxidants are commonly used to stabilize fatty acids. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers that interrupt the oxidation chain reaction.[1] The optimal concentration typically ranges from 100 to 1000 ppm.[1] Natural antioxidants like alpha-tocopherol (B171835) (Vitamin E) can also offer protection.[4]

Q5: What are the ideal storage conditions for this compound and its solutions?

A5: To minimize oxidation, this compound and its solutions should be stored at -20°C in tightly sealed, amber glass vials to protect from light and air.[1][5] For long-term storage or for highly sensitive applications, it is strongly recommended to store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent results in my cell culture experiments when using an this compound solution.

  • Potential Cause: Your this compound stock solution may have oxidized, leading to the presence of cytotoxic or pro-inflammatory byproducts.[1]

  • Troubleshooting Steps:

    • Assess this compound Quality: If possible, measure the Peroxide Value (PV) and Acid Value (AV) of your this compound stock. An elevated PV indicates early-stage oxidation.

    • Prepare Fresh Stock: Discard the old stock and prepare a fresh this compound solution using high-purity oleic acid and peroxide-free solvents.

    • Inert Atmosphere: When preparing and storing the new stock solution, use an inert gas like nitrogen or argon to overlay the solution in the vial, minimizing its exposure to oxygen.[1]

    • Aliquot and Store Properly: Aliquot the fresh stock into single-use amber vials and store them at -20°C.[1] This prevents repeated freeze-thaw cycles and exposure of the entire stock to air.

Issue 2: My this compound standard is showing extra peaks in the chromatogram (GC/LC).

  • Potential Cause: The appearance of new peaks is a strong indicator of this compound degradation into various oxidation byproducts.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the standard has been consistently stored at -20°C, protected from light, and in a tightly sealed container.[1]

    • Check Solvent Purity: Ensure that the solvent used to dissolve the standard is of high purity and free from contaminants.[2]

    • Use a Fresh Standard: If degradation is suspected, it is best to discard the current standard and use a new, unopened vial.

    • Implement Inert Gas: For preparing working solutions from a new standard, flushing the vial with nitrogen or argon before and after use can significantly reduce oxidation.

Issue 3: I notice a slight discoloration or change in the viscosity of my this compound sample over time.

  • Potential Cause: These physical changes can be signs of significant oxidation and polymerization of the fatty acid.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended to discard any this compound sample that shows visible changes in its physical properties.

    • Review Handling Procedures: Re-evaluate your sample handling and storage protocols to identify potential sources of light, heat, or air exposure.

    • Consider Smaller Volumes: Purchase smaller quantities of this compound that can be consumed more quickly to minimize the duration of storage.

Data Presentation

Table 1: Effect of Storage Conditions on this compound Oxidation

Storage ConditionTemperatureAtmosphereLight ExposureExpected Oxidation Rate
Ideal -20°CInert Gas (N₂ or Ar)Dark (Amber Vial)Minimal
Sub-optimal -20°CAirDark (Amber Vial)Low to Moderate
Poor 4°CAirDark (Amber Vial)Moderate
Unacceptable Room TemperatureAirLightHigh

Note: This table provides a qualitative summary. Actual oxidation rates can vary based on the initial purity of the this compound, the presence of catalysts, and the duration of storage.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in ethanol (B145695), a method that avoids the use of detergents.

Materials:

  • Sodium this compound

  • Ethanol (high purity)

  • Sterile conical tube or vial

  • Sonicator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the desired amount of sodium this compound in a sterile tube.

  • Add the required volume of ethanol to achieve a 100 mM concentration.

  • Flush the tube with inert gas and seal tightly.

  • Sonicate the mixture on ice until it forms a uniform, milky solution.[6]

  • Store the stock solution at 4°C in the dark.[6] For longer-term storage, -20°C is recommended.

  • Before use, gently warm the solution to room temperature and vortex if any precipitation is observed.

Protocol 2: Determination of Peroxide Value (PV)

This protocol is based on the iodometric titration method to measure hydroperoxides, the primary products of this compound oxidation.[1]

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (B1220275) solution

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask with a glass stopper

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into the Erlenmeyer flask.[1]

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[1]

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[1]

  • Immediately add 30 mL of deionized water.[1]

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.[1]

  • Add 1-2 mL of the starch indicator solution, which will result in a blue color.[1]

  • Continue the titration until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the Peroxide Value (meq/kg) using the appropriate formula.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_usage Experimental Use cluster_qc Quality Control start Start: High-Purity this compound prep_sol Prepare this compound Solution (under inert gas) start->prep_sol add_antioxidant Add Antioxidant (e.g., BHT, BHA) prep_sol->add_antioxidant aliquot Aliquot into Single-Use Amber Vials add_antioxidant->aliquot storage_cond Store at -20°C Protected from Light aliquot->storage_cond thaw Thaw Single Aliquot storage_cond->thaw check_pv Periodically Check Peroxide Value storage_cond->check_pv use_exp Use in Experiment thaw->use_exp discard Discard if Oxidized check_pv->discard

Caption: Workflow for preventing this compound oxidation.

logical_relationship oxidation This compound Oxidation detection Detection Methods oxidation->detection is measured by factors Promoting Factors factors->oxidation leads to oxygen Oxygen (Air) factors->oxygen light Light factors->light heat Heat factors->heat metals Metal Ions factors->metals prevention Prevention Strategies prevention->oxidation inhibits storage Proper Storage (-20°C, Dark) prevention->storage inert Inert Atmosphere (N₂ or Ar) prevention->inert antioxidants Antioxidants (BHT, BHA) prevention->antioxidants purity High Purity Reagents prevention->purity pv Peroxide Value (PV) detection->pv av Acid Value (AV) detection->av gc_lc Chromatography (GC/LC) detection->gc_lc

Caption: Factors and strategies in this compound oxidation.

References

Technical Support Center: Troubleshooting Oleate Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with oleate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound toxicity in cell culture?

A1: this compound toxicity, or lipotoxicity, can manifest in several ways. Common signs include a dose-dependent reduction in cell viability, visible changes in cell morphology such as cell shrinkage and detachment, and increased apoptosis or necrosis.[1][2] A hallmark of this compound treatment is the accumulation of intracellular lipid droplets, which can be visualized by staining.[1][2][3]

Q2: At what concentrations does this compound typically become toxic to cells?

A2: The toxic concentration of this compound is highly cell-type dependent. For instance, in some hepatocellular carcinoma cell lines like Hep3B and Huh7.5, a significant reduction in viability is observed at concentrations between 150 µM and 300 µM after 48 hours.[1] In contrast, HepG2 cells may show decreased viability at 250 µM and 500 µM after 24 hours.[2] It is crucial to perform a dose-response experiment for your specific cell line.

Q3: Why is this compound complexed with Bovine Serum Albumin (BSA) for cell culture experiments?

A3: Oleic acid is poorly soluble in aqueous culture media. To enhance its solubility and facilitate its delivery to cells in a non-toxic manner, it is complexed with a carrier protein, typically fatty-acid-free BSA.[3][4][5] The BSA-oleate complex mimics the physiological transport of fatty acids in the bloodstream.

Q4: Can this compound be protective for cells?

A4: Yes, under certain conditions. This compound, a monounsaturated fatty acid, has been shown to protect cells from the lipotoxicity induced by saturated fatty acids like palmitate and stearate.[6][7][8][9] It is thought to do this by promoting the incorporation of saturated fatty acids into triglycerides, which are stored in lipid droplets, thereby preventing them from exerting their toxic effects.[6]

Troubleshooting Guide

Problem 1: I'm observing high levels of cell death even at low this compound concentrations.

  • Possible Cause 1: Improper this compound-BSA Conjugation. If this compound is not properly complexed with BSA, "free" this compound can form micelles that are highly toxic to cells.

    • Solution: Ensure you are using a validated protocol for preparing the this compound-BSA complex. This typically involves dissolving this compound in a non-toxic solvent like ethanol (B145695) before complexing with BSA in a serum-free medium at a controlled temperature (e.g., 37°C) with stirring.[4][10] The molar ratio of this compound to BSA is also critical and should be optimized; ratios between 3:1 and 6:1 are common.[11][12]

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the this compound (e.g., ethanol, DMSO) can be toxic to cells, especially at higher concentrations.[13]

    • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent and BSA as your this compound-treated samples.[3][4] If solvent toxicity is suspected, try reducing the final solvent concentration in your working solution.

  • Possible Cause 3: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to fatty acid treatment.

    • Solution: Perform a thorough dose-response and time-course experiment to determine the optimal, non-toxic working concentration of this compound for your cells. Start with a low concentration (e.g., 10-50 µM) and gradually increase it.[2]

Problem 2: My vehicle control (BSA alone) is affecting cell viability.

  • Possible Cause: Fatty-acid-free BSA can have its own biological effects, including binding to and removing lipids from the cell culture medium, which can impact cell health.[11]

    • Solution: Instead of using BSA alone as a control, consider a "low-fatty-acid" BSA control by titrating a small amount of this compound to the BSA.[11] Alternatively, ensure that the BSA concentration in your control matches that in your experimental conditions precisely.

Problem 3: I am not observing the expected lipid droplet accumulation.

  • Possible Cause 1: Insufficient this compound Concentration or Incubation Time. Lipid droplet formation is a dose- and time-dependent process.[2][3]

    • Solution: Increase the this compound concentration or extend the incubation time. You can monitor lipid droplet formation over a time course (e.g., 8, 16, 24 hours) to find the optimal window.[2]

  • Possible Cause 2: Staining and Imaging Issues. The method used to visualize lipid droplets may not be sensitive enough or performed correctly.

    • Solution: Ensure your staining protocol (e.g., Oil Red O, Nile Red, or BODIPY) is optimized for your cell type.[3][14] For Oil Red O, proper fixation and washing steps are crucial to avoid artifacts.[3] For fluorescent dyes like Nile Red, ensure you are using the correct filter sets for imaging.[14]

Quantitative Data Summary

Table 1: this compound Concentrations and Effects on Cell Viability in Various Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Observed Effect on Cell ViabilityReference
Hep3B & Huh7.550, 150, 30048Dose-dependent reduction in viability[1]
THLE-2 (Healthy Liver)50, 150, 30048No significant effect on viability[1]
HepG2250, 50024Significant decrease in viability[2]
Duck Primary Hepatocytes75, 150up to 48No significant effect on viability[3]
Duck Primary Hepatocytes225up to 48Marked reduction in viability[3]

Table 2: Time-Dependent Effects of this compound on HepG2 Cells

This compound Concentration (µM)Incubation Time (hours)Effect on Cell ViabilityLipid AccumulationReference
5008No change50% increase[2]
50024~48% decrease100% increase[2]

Experimental Protocols

1. Preparation of this compound-BSA Complex (5mM Stock Solution)

This protocol is adapted from several sources to provide a general method for preparing a 5mM this compound stock solution with a 5:1 molar ratio of this compound to BSA.[4]

  • Materials:

    • Sodium this compound

    • Fatty-acid-free Bovine Serum Albumin (BSA)

    • Sterile 0.1 M NaOH

    • Sterile Phosphate-Buffered Saline (PBS)

    • Sterile cell culture grade water

    • 50°C water bath

    • Sterile magnetic stirrer and stir bar

    • Sterile 0.22 µm filter

  • Procedure:

    • Prepare 10% (w/v) BSA Solution: Dissolve 1g of fatty-acid-free BSA in 10 ml of sterile PBS. Warm to 37°C to aid dissolution. Filter sterilize using a 0.22 µm filter.

    • Prepare 50mM this compound Solution: Dissolve 15.2 mg of sodium this compound in 1 ml of 0.1 M NaOH by heating to 65-70°C. Vortex until fully dissolved.

    • Complexation:

      • In a sterile beaker with a stir bar, gently stir the 10% BSA solution in a 50°C water bath.

      • Slowly, drop by drop, add the hot 50mM this compound solution to the stirring BSA solution.

      • Continue stirring at 50°C for 1 hour.

    • Finalize and Store:

      • Bring the final volume to 10 ml with sterile PBS.

      • Aliquot into sterile tubes and store at -20°C.

2. Cell Viability Assessment: MTT Assay

This protocol provides a general method for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound-BSA complex and vehicle control

    • MTT solution (5 mg/ml in PBS)

    • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control. Incubate for the desired time (e.g., 24 or 48 hours).

    • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add 100 µl of MTT solvent to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

3. Lipid Accumulation Staining: Oil Red O

This protocol describes a common method for visualizing neutral lipid accumulation in cells using Oil Red O stain.[1][3]

  • Materials:

    • Cells cultured on coverslips or in multi-well plates

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol)

    • 60% Isopropanol (B130326)

    • Distilled water

    • Microscope

  • Procedure:

    • Cell Treatment: Treat cells with the this compound-BSA complex or vehicle control for the desired duration.

    • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.

    • Washing: Wash the cells again with distilled water.

    • Staining: Incubate the cells with the Oil Red O working solution for 30 minutes at room temperature.

    • Destaining and Washing: Briefly wash the cells with 60% isopropanol to remove excess stain, followed by several washes with distilled water.

    • Visualization: Visualize the stained lipid droplets (which appear as red puncta) under a light microscope.

Visualizations

G cluster_prep This compound-BSA Complex Preparation cluster_treat Cell Treatment s1 Dissolve Sodium this compound in 0.1 M NaOH (70°C) s3 Slowly add this compound solution to stirring BSA solution at 50°C s1->s3 s2 Dissolve Fatty-Acid-Free BSA in PBS (37°C) s2->s3 s4 Stir for 1 hour at 50°C s3->s4 s5 Filter sterilize (0.22 µm) and aliquot s4->s5 t1 Dilute this compound-BSA stock in culture medium to working concentration s5->t1 t2 Add to cells t1->t2 t3 Incubate for desired time (e.g., 24h) t2->t3

Caption: Experimental workflow for preparing and applying this compound-BSA complexes.

G start High Cell Death Observed q1 Is the this compound-BSA complex prepared correctly? start->q1 s1 Review and optimize conjugation protocol. Check this compound:BSA ratio. q1->s1 No q2 Is a vehicle control (BSA + solvent) included? q1->q2 Yes end Toxicity issue resolved s1->end s2 Incorporate a proper vehicle control to test for solvent/BSA toxicity. q2->s2 No q3 Have you performed a dose-response experiment? q2->q3 Yes s2->end s3 Determine the optimal non-toxic concentration for your cell line. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

G This compound Excess this compound ER Endoplasmic Reticulum (ER) Stress This compound->ER ROS Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS LD Lipid Droplet Accumulation This compound->LD Apoptosis Apoptosis / Cell Death ER->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: Simplified signaling pathways in this compound-induced lipotoxicity.

References

Technical Support Center: Optimizing Oleate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing oleate concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for in vitro experiments?

The optimal concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific assay. However, based on published studies, a general range can be recommended.

Q2: How should I prepare an this compound solution for cell culture experiments?

Oleic acid has poor solubility in aqueous media and can be toxic to cells in its free form.[1] Therefore, it is essential to complex it with fatty acid-free bovine serum albumin (BSA). This not only enhances solubility but also mimics the physiological transport of fatty acids in the bloodstream. A common method involves preparing a stock solution of this compound in ethanol (B145695) and then conjugating it with a BSA solution.

Q3: My this compound-BSA solution appears cloudy or precipitates in the media. What should I do?

Precipitation of the this compound-BSA complex can lead to inconsistent results and cytotoxicity.[1] This may occur if the solubility limit is exceeded or due to improper mixing. To troubleshoot this, consider the following:

  • Ensure proper conjugation: Follow a validated protocol for conjugating this compound to BSA, ensuring the molar ratio is appropriate.

  • Warm the media: Gently warming the cell culture media to 37°C before adding the this compound-BSA complex can help maintain solubility.

  • Proper mixing: Add the this compound-BSA complex to the media dropwise while gently swirling to ensure even dispersion.[1]

  • Filter sterilization: If necessary, the final this compound-BSA supplemented media can be filter-sterilized using a 0.2 µm filter.[2]

Q4: I am observing high levels of cytotoxicity in my experiments. What are the possible causes and solutions?

High concentrations of this compound or the solvent used to dissolve it can be toxic to cells.[1] Here’s how to troubleshoot cytotoxicity:

  • Optimize this compound concentration: Perform a dose-response curve to identify a non-toxic working concentration. Start with a lower concentration range (e.g., 10-100 µM) and assess cell viability using assays like MTT or Trypan Blue exclusion.[1][3]

  • Minimize solvent concentration: Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the cell culture medium is minimal (typically <0.5% for DMSO).[1]

  • Include a vehicle control: Always include a control group of cells treated with the same final concentration of the solvent and BSA without this compound. This helps differentiate between this compound-induced effects and solvent-induced toxicity.[1]

  • Assess cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[4][5]

Q5: What is the appropriate molar ratio of this compound to BSA?

The molar ratio of fatty acid to BSA is a critical factor that can influence the availability of "free" this compound to the cells and subsequently the biological response.[6] In healthy humans, the serum fatty acid to albumin ratio typically ranges from 1:1 to 3:1, but can be higher in disease states.[6] For in vitro studies, ratios between 2:1 and 6:1 (this compound:BSA) are commonly used.[2][6] It is important to keep this ratio consistent across experiments for reproducibility.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Cell Viability High this compound concentration.Perform a dose-response curve to determine the optimal non-toxic concentration.[1]
Solvent (e.g., ethanol, DMSO) toxicity.Keep the final solvent concentration in the media to a minimum (<0.5% for DMSO) and include a vehicle control.[1]
Improper this compound-BSA complex formation leading to free fatty acid toxicity.Ensure complete conjugation of this compound to BSA by following a validated protocol.
Inconsistent or Irreproducible Results Precipitation of this compound in the media.Prepare fresh this compound-BSA solutions for each experiment. Add the complex to pre-warmed media while gently mixing.[1]
Variation in this compound:BSA molar ratio.Maintain a consistent this compound:BSA molar ratio across all experiments.[6]
Cell health and passage number.Use cells that are in a consistent growth phase and within a low passage number range.[4]
Unexpected Biological Effects Presence of contaminants in this compound or BSA.Use high-purity, fatty acid-free BSA and research-grade oleic acid.
Altered signaling pathways due to high "free" this compound.Carefully consider the this compound:BSA ratio to control the concentration of unbound this compound.[6]

Experimental Protocols

Preparation of this compound-BSA Conjugate

This protocol is adapted from several sources to provide a general guideline.[7]

Materials:

  • Oleic acid (sodium this compound salt is often easier to dissolve)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile water

  • Heating water bath or block

  • Sterile conical tubes and pipettes

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile water or PBS. Gently mix to avoid frothing. Filter-sterilize using a 0.2 µm filter. Warm the solution to 37°C.

  • Prepare an this compound stock solution: Dissolve sodium this compound in 100% ethanol to make a high-concentration stock (e.g., 100 mM). Heat gently at 65°C to aid dissolution.[7]

  • Complexation: While gently vortexing or stirring the warm BSA solution, slowly add the required volume of the this compound stock solution to achieve the desired final concentration and this compound:BSA molar ratio.

  • Incubation: Incubate the mixture at 37°C for at least 30-60 minutes to allow for complete complexation.[1]

  • Final Dilution: The this compound-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing cell viability after this compound treatment.[8]

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[4]

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

Table 1: Recommended this compound Concentration Ranges for Different Cell Types

Cell TypeConcentration Range (µM)Incubation Time (hours)Observed EffectReference
Human Aortic Endothelial Cells (HAEC)5 - 5048Inhibition of stearic acid-induced cytotoxicity[9]
Human Umbilical Vein Endothelial Cells (HUVEC)10 - 10072Inhibition of VCAM-1 expression[10]
HepG2 (Hepatocellular Carcinoma)50 - 100024Enhanced cell proliferation[11]
L6 Skeletal Muscle Cells100 - 10006Prevention of palmitate-induced mtDNA damage[12]
Duck Hepatocytes75 - 15048Increased intracellular triglyceride levels[13]
Ovarian Cancer Cells (SKOV3)N/AN/AEnhanced proliferation and migration[14]
HCC Cell Lines (Hep3B, Huh7.5)50 - 30024 - 48Reduced cell viability and migration[15]

Note: These are general ranges, and the optimal concentration should be determined experimentally for each specific cell line and assay.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis prep_this compound Prepare this compound Stock (in Ethanol) conjugation Complex this compound with BSA (37°C Incubation) prep_this compound->conjugation prep_bsa Prepare Fatty Acid-Free BSA (in PBS/Media) prep_bsa->conjugation treat_cells Treat Cells with This compound-BSA Complex conjugation->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubation Incubate for Desired Time treat_cells->incubation controls Include Vehicle & Untreated Controls controls->incubation perform_assay Perform Cell-Based Assay (e.g., Viability, Gene Expression) incubation->perform_assay data_analysis Analyze and Interpret Data perform_assay->data_analysis

Caption: Workflow for preparing and using this compound-BSA in cell-based assays.

Oleate_Signaling_Pathways Simplified this compound-Induced Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Membrane_Fluidity Increased Membrane Fluidity This compound->Membrane_Fluidity modulates MAPK MAPK Pathway This compound->MAPK activates Insulin_Signaling Insulin (B600854) Signaling This compound->Insulin_Signaling modulates TGF_beta_Smad3 TGFβ-Smad3 Signaling This compound->TGF_beta_Smad3 activates NF_kB NF-κB Pathway (Inhibition) This compound->NF_kB inhibits Cell_Migration Increased Cell Migration Membrane_Fluidity->Cell_Migration Gene_Expression Altered Gene Expression (e.g., c-fos, EGR1) MAPK->Gene_Expression TGF_beta_Smad3->Cell_Migration EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta_Smad3->EMT Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory

Caption: Overview of key signaling pathways modulated by this compound.[10]

References

Technical Support Center: Quantifying Oleate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges encountered when quantifying oleate in complex biological samples.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound quantification using chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chromatography & Detection Issues

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound derivative in my GC-MS analysis?

A: Poor peak shape is a common problem in GC analysis.[1]

  • Peak Tailing: This can be caused by active sites in the GC inlet or column that interact with the analyte, column contamination, or using an inappropriate column. Free (underivatized) fatty acids are particularly prone to tailing due to their polar carboxyl group.[1]

    • Solutions:

      • Check Derivatization Efficiency: Ensure your derivatization reaction has gone to completion. Incomplete derivatization leaves polar carboxyl groups exposed.

      • Inlet Maintenance: Clean or replace the GC inlet liner. Active sites can develop on dirty liners.[1]

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure an inert surface.

      • Reduce Sample Volume: Injecting a smaller sample volume can prevent column overload.[1]

  • Peak Fronting: This is often a result of column overloading.

    • Solution: Reduce the injection volume or dilute your sample.[1]

Q2: My this compound signal intensity is low or non-existent. What are the potential causes?

A: Low signal intensity can stem from issues in sample preparation, injection, or instrument sensitivity.

  • Potential Causes & Solutions:

    • Inefficient Extraction: this compound may be lost during the liquid-liquid or solid-phase extraction (SPE) steps. Ensure your extraction solvent is appropriate and that the pH is optimized to ensure this compound is in its non-ionized form for better organic solvent solubility.[2]

    • Analyte Loss During Evaporation: When concentrating your sample, avoid excessive heat and use a gentle stream of nitrogen to prevent the loss of your analyte.[3]

    • Incomplete Derivatization: As mentioned, the conversion to a more volatile derivative (like a methyl ester) is crucial for GC analysis.[4] Verify the efficiency of your derivatization reaction.

    • System Leaks or Contamination: Check the GC-MS system for leaks. A contaminated injector, detector, or syringe can also lead to signal loss.[1]

Q3: I'm analyzing plasma samples via LC-MS and experiencing significant signal suppression for this compound. What is the likely cause?

A: The most probable cause is the matrix effect , where co-eluting endogenous components from the sample interfere with the ionization of your target analyte.[5] In plasma, phospholipids (B1166683) are a major contributor to this phenomenon.[6]

  • Solutions:

    • Improve Sample Cleanup: Incorporate a phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates (e.g., HybridSPE).[6]

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: An ideal internal standard, such as Oleic Acid-d17, will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during quantification.[7][8]

    • Sample Dilution: A simple but effective strategy is to dilute the sample to reduce the concentration of interfering matrix components.[9]

Sample Preparation Issues

Q4: My recovery of this compound from adipose tissue is inconsistent and low. How can I improve this?

A: Adipose tissue is rich in triglycerides, where this compound is primarily esterified. The most critical step for high recovery is complete saponification (hydrolysis) of these triglycerides to release the free fatty acid.[2]

  • Key Steps for Improved Recovery:

    • Thorough Homogenization: Ensure the tissue is completely homogenized to allow for efficient access of reagents.[3]

    • Optimized Saponification: For fatty tissues, more intense conditions (e.g., heating with ethanolic potassium hydroxide (B78521) at 80°C for 60 minutes) may be necessary to break down the triglycerides.[2]

    • Acidification: After saponification, you must acidify the sample to a low pH (pH 1-2).[2] This protonates the this compound salts to free oleic acid, making it soluble in the organic extraction solvent (like hexane). Failure to acidify will leave the this compound trapped in the aqueous layer.[2]

    • Vigorous Extraction: Use a suitable organic solvent (e.g., hexane) and vortex vigorously to ensure complete extraction of the non-polar oleic acid.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for GC-MS analysis of this compound?

A: Free fatty acids like this compound are polar and have low volatility because their carboxyl group can form hydrogen bonds.[1] This makes them unsuitable for direct GC analysis, leading to poor peak shapes and adsorption to the column.[1][4] Derivatization converts the polar carboxyl group into a non-polar, more volatile ester, most commonly a fatty acid methyl ester (FAME), which dramatically improves chromatographic performance.[1][4]

Q2: What are the most common derivatization methods for this compound?

A: Several methods are used to convert fatty acids into derivatives suitable for GC analysis. The choice depends on the sample matrix and whether other functional groups are present.

Derivatization MethodReagent(s)DescriptionAdvantagesConsiderations
Acid-Catalyzed Methylation Boron Trifluoride (BF₃) in Methanol or Methanolic HClA widely used method that esterifies free fatty acids and transesterifies esterified fatty acids to form FAMEs.[1]Effective for all forms of fatty acids.[1]Requires heating; reagents can be harsh.
Silylation BSTFA or MSTFA (with 1% TMCS)Converts carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[10][11]Can also derivatize other active hydrogens (e.g., hydroxyl groups).[10]TMS derivatives can be sensitive to moisture.
Pentafluorobenzyl (PFB) Bromide PFB BromideForms PFB esters, which are excellent for highly sensitive analysis using negative chemical ionization (NCI) GC-MS.[4]Enables trace-level detection.[4]Derivatization efficiency can be around 80-85%.[4]

Q3: How do I choose the right internal standard for this compound quantification?

A: The use of an internal standard (IS) is critical to correct for sample loss during preparation and variations during analysis.[7] The gold standard is a stable isotope-labeled version of the analyte.

  • Ideal Choice: A stable isotope-labeled oleic acid (e.g., Oleic Acid-d17 or ¹³C-Oleic Acid) is the best option. It has nearly identical chemical and physical properties to endogenous this compound, meaning it behaves the same way during extraction, derivatization, and ionization, thus providing the most accurate correction.[4][8]

  • Alternative Choice: If an isotopic analog is not available, a fatty acid that is not naturally present in the sample and has similar properties (e.g., chain length, saturation) can be used. Heptadecanoic acid (C17:0) is a common choice for this purpose.[2]

  • Important Note: Using a single IS to quantify multiple different fatty acids can lead to larger variations in precision and potential bias in accuracy.[7][12] The degree of structural difference between the analyte and the IS is related to the magnitude of potential error.[7]

Q4: Can I analyze this compound without derivatization?

A: While challenging, it is possible.

  • LC-MS: Liquid chromatography does not require volatile analytes, so LC-MS can be used to analyze free oleic acid directly without derivatization.[13] This simplifies sample preparation but requires careful management of matrix effects.[13]

  • GC-FID: Specialized GC columns, such as those modified with nitroterephthalic acid, have been developed to allow for the direct analysis of free fatty acids without derivatization, though this is less common.[14]

Section 3: Experimental Protocols

Protocol: Quantification of this compound in Plasma by GC-MS

This protocol provides a general workflow for extracting this compound from plasma, derivatizing it to its fatty acid methyl ester (FAME), and analyzing it via GC-MS.

1. Sample Preparation & Extraction: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., deuterated oleic acid in methanol).[4] Vortex briefly. c. Add 2 mL of a Folch extraction solvent mixture (chloroform:methanol, 2:1 v/v). Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic layer using a glass pipette and transfer it to a clean glass tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to FAMEs (using BF₃-Methanol): a. To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[10] b. Cap the tube tightly, vortex, and heat at 60°C for 30-60 minutes in a heating block or water bath.[10] c. Cool the tube to room temperature. d. Add 1 mL of saturated sodium chloride (NaCl) solution and 1 mL of hexane (B92381).[10] Vortex for 1 minute. e. Centrifuge at 2000 x g for 5 minutes. f. Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

3. GC-MS Analysis:

  • GC Column: A polar capillary column, such as one with a cyanopropyl or polyethylene (B3416737) glycol (PEG) phase, is recommended for FAME separation.[14]
  • Injector Temperature: 250°C
  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min. Hold at 240°C for 5-10 minutes.
  • Detector: Mass Spectrometer operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Section 4: Visualizations

Workflow for this compound Quantification

G Figure 1. General workflow for this compound quantification. cluster_prep Sample Preparation cluster_deriv Derivatization (for GC) cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extract Lipid Extraction (e.g., Folch) Add_IS->Extract Dry Evaporate Solvent Extract->Dry Deriv Add Reagent (e.g., BF3-Methanol) Dry->Deriv Heat Heat (60°C) Deriv->Heat Extract_Deriv Extract Derivative (e.g., with Hexane) Heat->Extract_Deriv Inject Inject into GC-MS or LC-MS Extract_Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Caption: General workflow for this compound quantification.

Troubleshooting Low Analyte Recovery

G Figure 2. Decision tree for troubleshooting low this compound recovery. Start Start: Low this compound Recovery Check_IS Is Internal Standard recovery also low? Start->Check_IS Extraction_Issue Problem is likely in Extraction or Saponification. Review protocol. Check_IS->Extraction_Issue Yes Post_Extraction_Issue Problem is likely post-extraction. (Derivatization, Injection, etc.) Check_IS->Post_Extraction_Issue No Check_Sapon Is sample fatty tissue? Extraction_Issue->Check_Sapon Check_Deriv Review derivatization: - Reagent age? - Correct temp/time? Post_Extraction_Issue->Check_Deriv Check_pH Did you acidify to pH 1-2 post-saponification? Check_Sapon->Check_pH No Optimize_Sapon Optimize saponification: Increase time/temp. Check_Sapon->Optimize_Sapon Yes Acidify Acidify sample and re-extract. Check_pH->Acidify No Final_Check Check for system leaks or injector issues. Check_pH->Final_Check Yes Optimize_Deriv Optimize/repeat derivatization. Check_Deriv->Optimize_Deriv Optimize_Sapon->Check_pH Optimize_Deriv->Final_Check

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Oleate Supplementation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to avoid oleate precipitation in cell culture media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does oleic acid precipitate in my cell culture medium?

Oleic acid is a long-chain fatty acid with very poor solubility in aqueous solutions like cell culture media.[1][2] Its hydrophobic nature causes it to self-aggregate and form precipitates or micelles, especially at higher concentrations, when not properly solubilized.[3] Factors like temperature shifts, pH of the medium, and the presence of divalent cations (e.g., calcium) can also contribute to precipitation.[4][5][6]

Q2: What is the most common method to prevent this compound precipitation?

The most widely accepted and effective method is to complex the oleic acid with fatty acid-free bovine serum albumin (BSA).[2][3] BSA acts as a carrier protein, binding to the oleic acid molecules and rendering them soluble and bioavailable to the cells in culture.[7]

Q3: Can I dissolve oleic acid in a solvent like DMSO or ethanol (B145695) first?

Yes, dissolving oleic acid in a water-miscible organic solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO) is a common first step to create a concentrated stock solution.[1][8] However, this stock must be further diluted into a solution containing a carrier like BSA or directly into the medium in a way that the final solvent concentration remains non-toxic to the cells (typically under 0.5% for DMSO).[1][9] Direct dilution of the solvent stock into the medium without a carrier is still likely to cause precipitation.[3]

Q4: What is the optimal this compound:BSA molar ratio?

The ideal molar ratio of this compound to BSA can vary depending on the cell type and experimental goals, but a commonly used range is between 3:1 and 6:1.[10][11] Exceeding the binding capacity of BSA can lead to an excess of free fatty acids, which can precipitate and cause lipotoxicity.[12]

Q5: How does temperature affect this compound solubility?

Gentle warming can significantly aid in the dissolution of oleic acid and the formation of the this compound-BSA complex. Incubating the this compound-BSA mixture at 37°C for a period of time (e.g., 30-60 minutes) is a common step in many protocols to ensure complete complexation.[10] Some protocols for creating high-concentration stock solutions may even use temperatures up to 70°C for short periods.[10][11]

Q6: What is saponification and can it help?

Saponification is a process that converts a fatty acid into its salt form (e.g., sodium this compound) by reacting it with a base. Sodium this compound has a higher solubility in aqueous solutions than oleic acid.[13] While this method can be used, complexing with BSA is generally preferred for cell culture applications as it provides a more controlled and biologically relevant delivery system.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Cloudiness or precipitate forms immediately upon adding this compound to media. - High concentration of this compound.- Insufficient BSA to bind the this compound.- Direct addition of an organic solvent stock to the medium.- Prepare an this compound-BSA complex before adding it to the final culture medium.[3]- Ensure you are using an appropriate this compound:BSA molar ratio (e.g., 3:1 to 6:1).[10][11]- Decrease the final concentration of this compound in your medium.[3]
Solution is initially clear but becomes cloudy over time in the incubator. - Temperature fluctuations causing components to fall out of solution.[4][5]- Instability of the this compound-BSA complex.- Interaction with other media components (e.g., calcium salts).[4][6]- Prepare fresh this compound-BSA complexes for each experiment and avoid long-term storage of the final working solution.[1][15]- Ensure the incubator maintains a stable temperature.- Filter-sterilize the final this compound-BSA supplemented medium using a 0.22 µm filter.[8]
Cells show signs of toxicity (e.g., poor viability, detachment). - Cytotoxicity from the organic solvent (e.g., DMSO, ethanol).[8]- Lipotoxicity from an excessively high concentration of free this compound.[12]- Peroxidation of oleic acid.[16]- Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1]- Optimize the this compound concentration and the this compound:BSA ratio.[17]- Prepare stock solutions under an inert gas (e.g., nitrogen or argon) to minimize oxidation and store at -20°C.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM this compound solution complexed with BSA at a 5:1 molar ratio.

Materials:

  • Oleic acid

  • Fatty acid-free BSA

  • Ethanol, 100%

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Water bath set to 37°C

  • Vortex mixer

  • Sterile 0.22 µm filter

Methodology:

  • Prepare a 100 mM Oleic Acid Stock in Ethanol:

    • In a sterile tube, dissolve 28.2 mg of oleic acid (MW: 282.47 g/mol ) in 1 mL of 100% ethanol.

    • Vortex thoroughly until the oleic acid is completely dissolved. This is your 100 mM Oleic Acid Stock . Store at -20°C under nitrogen for long-term storage.

  • Prepare a 1 mM BSA Solution:

    • Dissolve approximately 66.5 mg of fatty acid-free BSA (MW: ~66,500 g/mol ) per mL of sterile PBS to make a 10% (w/v) BSA stock .

    • To create the 1 mM BSA solution , dilute the 10% BSA stock in sterile PBS. For example, add 665 mg of BSA to 10 mL of PBS.

    • Warm the 1 mM BSA solution in a 37°C water bath for 15-20 minutes.

  • Complex this compound with BSA:

    • While gently vortexing or swirling the warm 1 mM BSA solution, slowly add the 100 mM Oleic Acid Stock dropwise to achieve the desired 5:1 molar ratio. To make 10 mL of a 5 mM this compound solution, you would need 9 mL of 1 mM BSA and 0.5 mL of 100 mM oleic acid.

    • Add the oleic acid stock to the BSA solution, not the other way around.

  • Incubation:

    • Incubate the this compound-BSA mixture in a 37°C water bath for at least 30-60 minutes, with occasional swirling, to allow for complete complexation.[10][11][18] The solution should become clear.

  • Sterilization and Use:

    • Filter-sterilize the final complex using a 0.22 µm syringe filter.

    • This 5 mM this compound-BSA Complex can now be added to your cell culture medium to achieve the desired final working concentration.

Visualizations

This compound-BSA Complexation Workflow

Oleate_BSA_Complexation prep_oa Prepare 100 mM Oleic Acid Stock in Ethanol add_oa Slowly Add Oleic Acid Stock to Warm BSA prep_oa->add_oa prep_bsa Prepare 1 mM Fatty Acid-Free BSA in PBS warm_bsa Warm BSA Solution to 37°C prep_bsa->warm_bsa warm_bsa->add_oa incubate Incubate at 37°C for 30-60 min add_oa->incubate 5:1 Molar Ratio filter Sterile Filter (0.22 µm) incubate->filter final_product 5 mM this compound-BSA Complex Stock filter->final_product add_to_media Add to Cell Culture Medium final_product->add_to_media

Caption: Workflow for preparing this compound-BSA complexes.

Troubleshooting this compound Precipitation

Troubleshooting_Precipitation start Precipitate Observed in this compound Medium? q_when When did it precipitate? start->q_when Yes no_precipitate No Precipitate start->no_precipitate No immediately Immediately upon mixing q_when->immediately over_time Over time in incubator q_when->over_time cause_immediate Likely Cause: - No BSA carrier - Incorrect this compound:BSA ratio - Concentration too high immediately->cause_immediate solution_immediate Solution: 1. Use BSA as a carrier. 2. Verify this compound:BSA ratio (e.g., 5:1). 3. Reduce final this compound concentration. cause_immediate->solution_immediate cause_over_time Likely Cause: - Unstable complex - Media interactions - Temperature instability over_time->cause_over_time solution_over_time Solution: 1. Prepare fresh solution for each use. 2. Filter sterilize final medium. 3. Check incubator stability. cause_over_time->solution_over_time proceed Proceed with Experiment no_precipitate->proceed

Caption: A decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Stabilizing Oleate Emulsions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing oleate emulsions intended for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for an this compound emulsion intended for in vivo administration?

A1: For in vivo studies, particularly for parenteral routes, this compound emulsions must be sterile, stable, and have a controlled particle size to ensure safety and efficacy. The key attributes include a mean droplet size below 500 nm to prevent embolism, with a narrow particle size distribution (Polydispersity Index, PDI < 0.3).[1][2] Droplets larger than 5 µm can become trapped in the lungs and cause pulmonary embolism.[3] The emulsion should also exhibit high stability against phase separation, flocculation, and coalescence over its intended shelf life and during administration.

Q2: How do I choose the right surfactant for my this compound emulsion?

A2: The choice of surfactant is critical for emulsion stability. Sodium this compound is a commonly used primary anionic surfactant for creating stable oil-in-water (o/w) nanoemulsions.[4][5] The selection of a surfactant system is often guided by the Hydrophile-Lipophile Balance (HLB) system. For o/w emulsions, surfactants or surfactant blends with higher HLB values (typically 8-18) are suitable.[2][6] It is often beneficial to use a combination of surfactants (co-surfactants) to enhance the stability of the interfacial film.[7]

Q3: What is the role of zeta potential in emulsion stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. For emulsions stabilized by ionic surfactants like sodium this compound, a high absolute zeta potential value (e.g., ≤ -25 mV) is desirable for good stability.[2] This high charge creates strong repulsive forces between the oil droplets, preventing them from aggregating and coalescing.

Q4: What are the appropriate sterilization methods for this compound emulsions?

A4: Sterilization can be achieved through terminal heat sterilization (autoclaving) or sterile filtration.[3] Terminal sterilization provides a high assurance of sterility.[3] However, if the emulsion components are heat-labile, sterile filtration is the preferred method. For sterile filtration, the emulsion droplet size must be below the filter pore size, typically requiring a mean droplet diameter of less than 200 nm.[3][8]

Troubleshooting Guide

Issue 1: Phase Separation (Creaming or Sedimentation)

Question: My this compound emulsion is separating into layers, with a creamy layer at the top. What is causing this and how can I fix it?

Answer: Creaming is a common form of emulsion instability driven by density differences between the oil and aqueous phases. This is often a reversible process.[2]

Logical Relationship: Causes and Solutions for Creaming

cluster_causes Possible Causes cluster_solutions Solutions Cause1 Insufficient Viscosity of Continuous Phase Solution1 Increase Viscosity: Add a thickening agent (e.g., xanthan gum). Cause1->Solution1 Cause2 Large Droplet Size Solution2 Reduce Droplet Size: Optimize homogenization (increase time, pressure, or speed). Cause2->Solution2 Cause3 Inadequate Emulsifier Concentration Solution3 Optimize Emulsifier Concentration: Gradually increase the surfactant concentration. Cause3->Solution3

Caption: Troubleshooting creaming in this compound emulsions.

Issue 2: Coalescence and Breaking

Question: The oil droplets in my emulsion are merging and forming a separate oil layer. How can I prevent this irreversible process?

Answer: Coalescence is the process where droplets merge to form larger ones, leading to the irreversible breaking of the emulsion. This indicates a fundamental instability of the interfacial film.[2][7]

Experimental Workflow: Preventing Emulsion Coalescence

cluster_formulation Formulation Optimization cluster_process Process Optimization start Observe Coalescence emulsifier Increase Primary Emulsifier Concentration start->emulsifier co_emulsifier Incorporate a Co-emulsifier start->co_emulsifier homogenization Optimize Homogenization Parameters (e.g., pressure, cycles) start->homogenization temperature Ensure Proper Processing Temperature start->temperature end Stable Emulsion emulsifier->end co_emulsifier->end homogenization->end temperature->end

Caption: Workflow to address emulsion coalescence.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to consider when formulating and troubleshooting this compound emulsions for in vivo studies.

Table 1: Effect of Formulation and Process Parameters on Droplet Size

ParameterConditionEffect on Droplet SizeReference
Homogenization Pressure Increased PressureDecrease[8]
Homogenization Cycles Increased CyclesDecrease[8]
Oil Phase Concentration Increased ConcentrationIncrease[3]
Emulsifier Concentration Increased ConcentrationDecrease (to a limit)[9]
Processing Temperature Increased TemperatureGenerally Decrease[3]

Table 2: Typical Characterization Parameters for Stable this compound Nanoemulsions

ParameterTypical ValueSignificanceReference
Mean Particle Size (Z-average) < 200 nmAvoids embolism, allows sterile filtration[1][3][8]
Polydispersity Index (PDI) < 0.3Indicates a narrow, uniform size distribution[2]
Zeta Potential ≤ -25 mVHigh negative charge indicates good stability[2][10]

Experimental Protocols

Protocol 1: Preparation of an this compound-Stabilized Oil-in-Water Nanoemulsion

This protocol describes a general method for preparing an this compound-based nanoemulsion using high-pressure homogenization.

Experimental Workflow: Nanoemulsion Preparation

cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization oil_phase 1. Prepare Oil Phase: Dissolve drug in oleic acid. aq_phase 2. Prepare Aqueous Phase: Dissolve sodium this compound in water. coarse_emulsion 3. Form Coarse Emulsion: Add oil phase to aqueous phase with high-shear mixing. aq_phase->coarse_emulsion homogenize 4. Homogenize: Process through a high-pressure homogenizer or microfluidizer. coarse_emulsion->homogenize analyze 5. Analyze Droplet Size (DLS), PDI, and Zeta Potential. homogenize->analyze

Caption: General workflow for preparing an this compound nanoemulsion.

Methodology:

  • Preparation of the Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in oleic acid. Gentle heating may be applied to facilitate dissolution, but care must be taken to avoid degradation of the API.[11]

  • Preparation of the Aqueous Phase: Dissolve sodium this compound and any other water-soluble components (e.g., co-surfactants, tonicity-adjusting agents) in water for injection.[11]

  • Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous agitation using a high-shear mixer to form a coarse emulsion.[3]

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles at a set pressure to reduce the droplet size to the desired nanometer range.[3][8] The processing temperature should be controlled.[3]

  • Characterization: Analyze the resulting nanoemulsion for mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[2][4]

Protocol 2: Assessment of Emulsion Stability

This protocol outlines methods to assess the physical stability of the prepared emulsion.

Methodology:

  • Visual Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence after storage at different temperatures (e.g., 4°C, 25°C, 40°C) over a set period.

  • Particle Size Analysis: Measure the mean particle size and PDI of the emulsion at regular intervals during storage. A significant increase in particle size indicates instability.[3]

  • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 8000 rpm) for a defined time (e.g., 15 minutes).[12] A stable emulsion will not show any visible phase separation. The Creaming Index (CI) can be calculated by measuring the height of the separated layer relative to the total height of the sample.[7]

  • Zeta Potential Measurement: Monitor the zeta potential over time. A decrease in the absolute value of the zeta potential can indicate a loss of stability.[3]

References

Technical Support Center: Oleate Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleate derivatization in GC-MS applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the derivatization of oleic acid and related fatty acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experimental workflow.

Question: Why am I seeing poor peak shapes, such as peak tailing, for my derivatized this compound?

Answer:

Poor peak shape, particularly peak tailing, is a common issue when analyzing fatty acids by GC-MS.[1][2][3][4] This phenomenon, where the latter half of the peak is elongated, can compromise resolution and the accuracy of quantification.[3] The primary causes are often related to interactions between the analyte and active sites within the GC system or incomplete derivatization.[1][5]

Possible Causes & Solutions:

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, column, or detector can interact with polar analytes.[1][5][6]

    • Solution: Use a deactivated inlet liner and a high-quality, bonded capillary column.[1][6] Regularly trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues that create active sites.[1][3]

  • Incomplete Derivatization: If the oleic acid is not fully converted to its more volatile ester form (e.g., fatty acid methyl ester or FAME), the remaining free carboxylic acids will interact strongly with the system, causing tailing.[5]

    • Solution: Review and optimize your derivatization protocol. Ensure you are using a sufficient molar excess of the derivatization reagent and that the reaction time and temperature are adequate for complete conversion.[5] The presence of water can hinder the reaction, so using high-quality, low-moisture reagents is crucial.[5]

  • Improper Column Installation: An incorrect column cut or improper positioning in the inlet can create dead volumes and disrupt the sample flow path, leading to peak distortion.[1][3]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the manufacturer-recommended height.[1][3]

Question: My derivatization reaction seems to be incomplete. What can I do to improve the yield?

Answer:

Incomplete derivatization is a significant problem that leads to inaccurate quantification and poor chromatography.[5] Several factors can influence the efficiency of the reaction.

Key Optimization Parameters:

  • Reaction Time and Temperature: The derivatization reaction needs sufficient time and an optimal temperature to proceed to completion. For example, when using BF3-Methanol, heating at 60°C for 5-10 minutes is a common starting point, but this may require optimization.[7][8] To determine the ideal derivatization time, you can analyze aliquots at different time points and plot the peak area against time. The optimal time is reached when the peak area no longer increases.[8]

  • Reagent Concentration: An insufficient amount of the derivatizing agent is a common cause of incomplete reactions.[7] It is recommended to use a molar excess of the reagent. For instance, a 10x molar excess of 14% BF3 in methanol (B129727) or BSTFA with 1% TMCS can be a good starting point.[2]

  • Presence of Water: Derivatization reactions, particularly silylation, are sensitive to moisture.[2] Water can hydrolyze the derivatizing reagent and the resulting derivative, reducing the yield.

    • Solution: Ensure your sample is dry before adding the derivatization reagents. If the sample is aqueous, it should be evaporated to dryness.[2] Use anhydrous solvents and store reagents in a desiccator to prevent moisture contamination.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of oleic acid necessary for GC-MS analysis?

A1: Derivatization is a critical step for the successful analysis of fatty acids like oleic acid by GC-MS for two main reasons:

  • Volatility: Free fatty acids have low volatility due to their polar carboxylic acid group, which forms hydrogen bonds.[9] This makes it difficult for them to vaporize in the GC inlet and travel through the column. Derivatization converts the carboxylic acid into a less polar, more volatile ester (e.g., a fatty acid methyl ester or FAME).[1][10] For example, oleic acid has a boiling point of 360°C, while its methyl ester (methyl this compound) has a much lower boiling point of 218°C.[11]

  • Improved Chromatography: The polar nature of free fatty acids leads to interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and potential column bleed.[2][9] Derivatization reduces these interactions, leading to sharper, more symmetrical peaks and improved separation.[1]

Q2: What are the most common derivatization methods for oleic acid?

A2: The two most prevalent methods for derivatizing fatty acids for GC-MS analysis are:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is often achieved using an acid catalyst like Boron Trifluoride (BF3) in methanol (typically 12-14%).[2][7][10] This method is robust and widely used for converting free fatty acids and transesterifying glycerolipids into FAMEs.[10][12]

  • Silylation: This method uses silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2] Silylation replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, creating a TMS ester.[2] This method is also effective for other functional groups like hydroxyls and amines.[2]

Q3: Can I analyze underivatized oleic acid by GC-MS?

A3: While it is possible to analyze free fatty acids directly by GC, it is generally not recommended and presents significant challenges.[13] The high polarity and low volatility of underivatized oleic acid lead to poor peak shape, long retention times, and potential for the analyte to be retained in the column.[2][9][11] Specialized columns, such as those with a nitroterephthalic acid modified polyethylene (B3416737) glycol (PEG) stationary phase, have been developed for the analysis of free fatty acids without derivatization.[13] However, for routine, robust, and sensitive analysis, derivatization is the standard and recommended practice.[13]

Q4: I'm observing extraneous peaks in my chromatogram after derivatization. What could be the cause?

A4: The appearance of "ghost peaks" or unexpected signals can arise from several sources:

  • Reagent Artifacts: The derivatization reagents themselves or byproducts of the reaction can sometimes be detected. For example, when using silylation reagents like BSTFA or MSTFA, long solvent delays may be necessary to avoid detecting excess reagent.[2]

  • Septum Bleed: Particles from a degrading injector septum can introduce contaminants into the system.[6] Using high-quality, low-bleed septa and replacing them regularly can mitigate this issue.[6]

  • Sample Purity: The initial oleic acid sample may contain impurities. Industrial-grade oleic acid often has a purity of around 80% and can contain other saturated and unsaturated fatty acids.[14]

  • Side Reactions: Overly harsh derivatization conditions (e.g., excessively high temperatures or long reaction times) can lead to the degradation of the analyte or the formation of byproducts.[7]

Quantitative Data Summary

Optimizing derivatization parameters is crucial for achieving accurate and reproducible results. The following tables provide examples of how reaction conditions can influence the yield of fatty acid methyl esters (FAMEs).

Table 1: Effect of Reaction Time on FAME Yield (BF3-Methanol Method at 60°C) [7]

Reaction Time (minutes)Palmitic Acid (C16:0) Peak AreaOleic Acid (C18:1) Peak AreaLinoleic Acid (C18:2) Peak Area
285,00092,00078,000
5110,000125,000105,000
10120,000135,000115,000
15121,000136,000116,000
20120,500135,500115,800
Note: The optimal reaction time is achieved when the peak areas no longer significantly increase with time.[7]

Table 2: Comparison of Derivatization Methods on the Fatty Acid Profile of a Seed Oil Extract [7]

Fatty AcidAcid-Catalyzed (BF3-Methanol) Relative %Base-Catalyzed (KOH-Methanol) Relative %
Myristic Acid (C14:0)0.50.4
Palmitic Acid (C16:0)12.312.1
Stearic Acid (C18:0)4.14.0
Oleic Acid (C18:1)25.625.8
Linoleic Acid (C18:2)54.254.5
α-Linolenic Acid (C18:3)3.33.2
Note: For samples rich in triglycerides, both methods can yield comparable results. However, for samples containing significant amounts of free fatty acids, base-catalyzed methods may show lower recovery as they do not esterify free fatty acids.[7][12]

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of fatty acids to FAMEs using an acid catalyst.[2][10]

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample into a screw-cap reaction vial.[7] If the sample is in an aqueous solution, it must be evaporated to dryness prior to derivatization.[2]

  • Reagent Addition: Add 2 mL of a 12-14% BF3-methanol solution to the vial.[7][10]

  • Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.[7] Note that optimal time and temperature may vary depending on the specific fatty acids and sample matrix.[2]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of n-hexane.[10]

  • Phase Separation: Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.[10] Centrifuge at approximately 1500 x g for 5 minutes to facilitate phase separation.[10]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[10]

Protocol 2: Silylation using BSTFA with TMCS Catalyst

This protocol details the derivatization of fatty acids to their trimethylsilyl (TMS) esters.[2]

  • Sample Preparation: Place the dried lipid extract (or a solution of the fatty acid in an aprotic solvent like acetonitrile) in a clean, dry reaction vial.[2]

  • Reagent Addition: Add the derivatization agent, for example, a 10x molar excess of BSTFA containing 1% TMCS.[2]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2] The optimal time and temperature may need to be adjusted based on the specific analytes.[2]

  • Dilution: After cooling to room temperature, a suitable solvent such as dichloromethane (B109758) can be added if dilution is necessary.[2]

  • Analysis: The sample is now ready for GC-MS analysis. Note that TMS derivatives have limited stability and it is best to analyze them within a week.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the derivatization and troubleshooting process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Product Extraction cluster_analysis Analysis start Lipid Sample dry Evaporate to Dryness (if aqueous) start->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry->add_reagent heat Heat at Optimal Temperature & Time add_reagent->heat cool Cool to Room Temp heat->cool extract Extract with Organic Solvent (e.g., Hexane) cool->extract separate Separate Phases extract->separate collect Collect Organic Layer separate->collect gcms GC-MS Analysis collect->gcms

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Logic cluster_deriv Derivatization Issues cluster_gc GC System Issues cluster_sample Sample Issues problem Chromatographic Issue (e.g., Peak Tailing, Low Yield) incomplete_deriv Incomplete Derivatization? problem->incomplete_deriv Check First active_sites Active Sites in System? problem->active_sites If Deriv. OK sample_purity Sample Purity Issues? problem->sample_purity If System OK check_time_temp Optimize Time & Temperature incomplete_deriv->check_time_temp check_reagent Increase Reagent Concentration incomplete_deriv->check_reagent check_moisture Ensure Sample/ Reagents are Dry incomplete_deriv->check_moisture solution Improved Chromatogram check_moisture->solution deact_liner Use Deactivated Inlet Liner active_sites->deact_liner trim_column Trim Front of Column active_sites->trim_column check_install Check Column Installation active_sites->check_install check_install->solution verify_sample Verify Purity of Oleic Acid Standard sample_purity->verify_sample verify_sample->solution

Caption: Troubleshooting logic for common GC-MS derivatization issues.

References

optimizing reaction conditions for oleyl oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleyl oleate synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable wax ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oleyl this compound?

A1: Oleyl this compound is typically synthesized via an esterification reaction between oleic acid and oleyl alcohol. The primary methods employed include chemical catalysis using ionic liquids or heterogeneous acids, and enzymatic catalysis using lipases.[1][2][3][4]

Q2: What is the optimal molar ratio of oleic acid to oleyl alcohol?

A2: The optimal molar ratio can vary depending on the catalytic method. For synthesis using ionic liquid catalysts or heterogeneous acid catalysts, a 1:1 molar ratio of oleic acid to oleyl alcohol has been found to be optimal.[1][4] In enzymatic synthesis, a higher molar ratio of oleyl alcohol to oleic acid, such as 2:1, has been shown to produce high yields.[5]

Q3: How does reaction temperature affect the synthesis of oleyl this compound?

A3: Reaction temperature is a critical parameter that significantly influences the reaction rate and yield. For ionic liquid catalysis, the optimal temperature is around 90°C.[1] For heterogeneous acid catalysis, a higher temperature of 130°C has been shown to produce the highest yield.[4] Enzymatic synthesis is typically conducted at lower temperatures, with optimal conditions ranging from 40°C to 60°C.[3][6] Exceeding the optimal temperature can lead to catalyst deactivation and a decrease in product yield.[4]

Q4: What is the effect of reaction time on the yield of oleyl this compound?

A4: The reaction time required to achieve maximum yield depends on the catalyst and other reaction conditions. For ionic liquid and heterogeneous acid catalysis, an 8-hour reaction time is generally optimal.[1][4] Enzymatic reactions can be much faster, with some studies reporting optimal yields in as little as 75 minutes.[3] Prolonging the reaction time beyond the optimum can lead to a decrease in yield due to the production of water, which can promote the reverse hydrolysis reaction.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification reaction can be monitored by several methods. A common technique is to determine the percentage conversion of oleyl this compound by using acid-base titration to measure the remaining unreacted oleic acid in the reaction mixture.[2] Thin-layer chromatography (TLC) can also be utilized to confirm the completion of the reaction.[2]

Troubleshooting Guide

This section addresses common problems encountered during oleyl this compound synthesis and provides potential solutions.

Problem 1: Low Yield of Oleyl this compound

Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Verify that the reaction temperature, time, molar ratio of reactants, and catalyst amount are set to the optimal values for your chosen synthesis method. Refer to the data tables below for recommended conditions.
Presence of Water Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards the reactants, reducing the yield.[1] Consider adding a desiccant or using a setup that allows for the removal of water during the reaction.[4]
Catalyst Deactivation The catalyst may have lost its activity. For enzymatic synthesis, ensure the reaction temperature is not too high.[4] For heterogeneous catalysts, consider regeneration or using a fresh batch.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using TLC or by measuring the remaining oleic acid content.[2][7]

Problem 2: Product Purity Issues

Potential Cause Troubleshooting Step
Unreacted Starting Materials After the reaction, unreacted oleic acid and oleyl alcohol may remain. These can be removed through purification steps such as washing with a sodium carbonate solution to remove unreacted acid and using column chromatography.[7]
Side Reactions High reaction temperatures can sometimes lead to undesired side reactions.[5] If purity is an issue, consider lowering the reaction temperature or using a more selective catalyst, such as an enzyme.

Data Presentation: Optimized Reaction Conditions

The following tables summarize the optimized reaction conditions for different methods of oleyl this compound synthesis.

Table 1: Ionic Liquid Catalysis

ParameterOptimal ValueReference
Catalyst[NMP][CH3SO3][1]
Oleic Acid:Oleyl Alcohol Molar Ratio1:1[1]
Catalyst Amount (wt% of oleic acid)9.9 wt%[1]
Reaction Temperature90°C[1]
Reaction Time8 hours[1]
Yield 86% [1]

Table 2: Heterogeneous Acid Catalysis

ParameterOptimal ValueReference
CatalystNaHSO4[4]
Oleic Acid:Oleyl Alcohol Molar Ratio1:1[4]
Catalyst Amount (wt% of oleic acid)9.9 wt%[4]
Reaction Temperature130°C[4]
Reaction Time8 hours[4]
Yield 96.8% [4]

Table 3: Enzymatic Catalysis (Lipase)

ParameterOptimal ValueReference
EnzymeNovozym 435[3]
Oleic Acid:Oleyl Alcohol Molar Ratio1:1[3]
Enzyme Quantity (w/w of substrates)7%[3]
Reaction Temperature51°C[3]
Reaction Time75 minutes[3]
Yield ~97% [3]

Experimental Protocols

Protocol 1: Synthesis of Oleyl this compound using Ionic Liquid Catalyst

Materials:

  • Oleic acid

  • Oleyl alcohol

  • [NMP][CH3SO3] (N-methyl-2-pyrrolidonium methyl sulfonate) ionic liquid catalyst

  • Reaction flask with reflux apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Diethyl ether

  • Water

Procedure:

  • To a flask equipped with a reflux apparatus, add oleic acid and oleyl alcohol in a 1:1 molar ratio.[1]

  • Add the ionic liquid catalyst, [NMP][CH3SO3], at 9.9 wt% relative to the weight of the oleic acid.[1]

  • Heat the mixture to 90°C with vigorous stirring.[1]

  • Maintain the reaction for 8 hours.[1]

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Add diethyl ether to dissolve the product and wash with water to remove the ionic liquid catalyst.[1]

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude oleyl this compound.

Protocol 2: Synthesis of Oleyl this compound using Heterogeneous Acid Catalyst

Materials:

  • Oleic acid

  • Oleyl alcohol

  • NaHSO4 (Sodium bisulfate) catalyst

  • Reaction flask with reflux apparatus

  • Heating mantle with magnetic stirrer

Procedure:

  • In a reaction flask, combine oleic acid and oleyl alcohol in a 1:1 molar ratio.[4]

  • Add NaHSO4 catalyst at 9.9 wt% of the weight of oleic acid.[4]

  • Heat the reaction mixture to 130°C with stirring.[4]

  • Allow the reaction to proceed for 8 hours.[4]

  • After completion, the solid catalyst can be separated from the liquid product by filtration.

Protocol 3: Enzymatic Synthesis of Oleyl this compound

Materials:

  • Oleic acid

  • Oleyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Reaction vessel (e.g., screw-capped vial or stirred tank reactor)

  • Incubator shaker or heating mantle with stirrer

Procedure:

  • Combine oleic acid and oleyl alcohol in a 1:1 molar ratio in a suitable reaction vessel.[3]

  • Add the immobilized lipase, for instance, Novozym 435, at 7% (w/w) of the total substrate weight.[3]

  • Incubate the mixture at 51°C with agitation for 75 minutes.[3]

  • Upon completion of the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Oleic Acid & Oleyl Alcohol add_catalyst Add Catalyst (Ionic Liquid/Heterogeneous/Enzyme) prep->add_catalyst react Heat & Stir (Specific Temp & Time) add_catalyst->react separation Separate Catalyst (Filtration/Washing) react->separation purification Purify Product (e.g., Column Chromatography) separation->purification analysis Characterize Oleyl this compound (TLC, FTIR, NMR) purification->analysis

Caption: General experimental workflow for oleyl this compound synthesis.

troubleshooting_low_yield start Low Oleyl this compound Yield cond1 Check Reaction Conditions (Temp, Time, Ratio) start->cond1 cond2 Water Present? cond1->cond2 Yes sol1 Optimize Conditions (Refer to Tables) cond1->sol1 No cond3 Catalyst Active? cond2->cond3 No sol2 Remove Water (Desiccant/Distillation) cond2->sol2 Yes sol3 Use Fresh/Regenerated Catalyst cond3->sol3 No end Improved Yield cond3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low oleyl this compound yield.

References

minimizing background signal in oleate fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols to minimize background signal and ensure high-quality, reproducible data in oleate and other fatty acid fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my this compound uptake assay?

High background fluorescence can originate from multiple sources. The most common culprits include:

  • Autofluorescence from Biological Samples: Cellular components like NADH and flavins naturally fluoresce, which can contribute to the background signal.[1][2][3][4] Dead cells also tend to exhibit higher autofluorescence.[3]

  • Cell Culture Media: Components in standard cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), are inherently fluorescent and can significantly increase background readings.[5]

  • Remaining Extracellular Probe: Fluorescent this compound analogs that are not taken up by the cells and remain in the assay buffer are a major source of high background.

  • Non-Specific Binding: The fluorescent probe may bind non-specifically to the surface of the wells or to the outside of the cell membrane.[]

  • High Probe Concentration: Using an excessively high concentration of the fluorescent this compound analog can lead to increased background signal.[]

  • Inappropriate Microplate Choice: Using clear or white microplates for fluorescence assays can lead to high background and well-to-well crosstalk.[7][8][9]

Q2: How can I reduce background from the extracellular fluorescent probe?

There are two primary methods to address this:

  • Washing Steps: Thoroughly washing the cells with a suitable buffer after incubation with the fluorescent probe can remove the majority of the extracellular signal. However, this may not be ideal for loosely adherent cells.[][10]

  • Quenching Agents: Using a cell-impermeable quenching agent is a highly effective "no-wash" method. These agents extinguish the fluorescence of the probe in the extracellular medium, ensuring that only the intracellular signal is detected.[11][12][13][14] This is particularly useful for high-throughput screening and for delicate cell types like adipocytes.[11]

Q3: What is the optimal type of microplate to use for my fluorescence assay?

For fluorescence intensity assays, it is highly recommended to use black-walled, clear-bottom microplates .[7][8][9]

  • Black Walls: Absorb stray excitation and emission light, which minimizes background fluorescence and reduces crosstalk between wells.[7][9]

  • Clear Bottoms: Necessary for bottom-reading fluorescence plate readers, which are typically used for cell-based assays to reduce interference from the media.[7][15]

Q4: Can serum in the media affect my assay?

Yes, serum can interfere with the assay in several ways. Fetal bovine serum (FBS) contains endogenous lipids and binding proteins that can compete with the fluorescent this compound for uptake.[5] It is also a source of background fluorescence. For these reasons, it is standard practice to serum-starve the cells for a period before adding the fluorescent fatty acid.[15][16]

Troubleshooting Guide: High Background Signal

Use this guide to diagnose and resolve specific issues leading to high background in your this compound fluorescence assays.

Observation Potential Cause Recommended Solution(s)
High fluorescence in "no-cell" control wells Media or buffer components are fluorescent.Use phenol red-free media for the assay. If using a commercial kit, use the provided assay buffer.[17] Prepare fresh, filtered buffers.[18]
Probe concentration is too high.Perform a titration to determine the optimal probe concentration. A typical starting range for BODIPY-fatty acids is 0.5–2 µM.[][19][20]
Improper microplate selection.Use solid black or black-walled, clear-bottom microplates for fluorescence measurements.[7][8][9]
High fluorescence in "unlabeled cell" control wells (autofluorescence) Inherent cellular fluorescence (e.g., from NADH, FAD).[1][2]Ensure you are using the correct excitation/emission filters for your specific probe. Subtract the signal from unlabeled control wells from your experimental wells.
Cell death leading to increased autofluorescence.Ensure cells are healthy and viable before starting the experiment.[21] Use a viability dye to exclude dead cells from analysis if using flow cytometry or imaging.[22]
Signal in experimental wells is high and does not change with inhibitors Inefficient removal of extracellular probe.If using a wash protocol, increase the number of wash steps or the volume of wash buffer.[] Ensure aspiration is complete without disturbing the cell monolayer.[10][18]
If using a no-wash protocol, ensure the quenching agent is used at the recommended concentration. Consider switching to a quenching-based assay kit.[11][12][16]
Non-specific binding of the probe.Optimize washing steps with a buffer containing a low concentration of a non-ionic detergent or BSA to reduce non-specific interactions.[][18]

Data Summary Tables

Table 1: Recommended Microplate Types for Different Assays

Assay TypeRecommended Plate ColorRationale
Fluorescence Intensity Black Walls, Clear BottomMinimizes background, bleed-through, and crosstalk.[7][8][9][23]
Luminescence Opaque WhiteMaximizes signal reflection, increasing sensitivity.[7][8][24]
Absorbance ClearAllows light to pass through the sample.[8][9]

Table 2: Typical Concentration Ranges for Assay Components

ComponentTypical ConcentrationPurposeNotes
BODIPY-Oleate/Analogs 0.5 - 2.5 µMFluorescent substrate for uptakeTitration is crucial to optimize signal-to-noise.[][25]
Oleic Acid (Unlabeled) 30 - 400 µMPositive control / CompetitorInduces lipid droplet formation.[17][20]
Fatty Acid-Free BSA 25 - 80 µMCarrier protein for fatty acidsUsed to solubilize the fatty acid and mimic physiological conditions.[5][25]
Phloretin 500 µMInhibitor ControlBlocks receptor-mediated fatty acid transport.[25]

Experimental Protocols & Workflows

Protocol 1: General this compound Uptake Assay using a Fluorescent Plate Reader (Wash Method)

This protocol describes a standard method for measuring this compound uptake by washing away the extracellular probe before reading.

Materials:

  • Cells of interest

  • Black-walled, clear-bottom 96-well plates

  • Fluorescent this compound analog (e.g., BODIPY-labeled oleic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free culture medium (phenol red-free recommended)

  • Wash Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Inhibitors or compounds for testing (optional)

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Serum Starvation: Gently aspirate the growth medium. Wash once with warm PBS. Add serum-free medium to each well and incubate for 1-2 hours at 37°C.[15]

  • Compound Incubation (Optional): Remove the serum-free medium and add your test compounds (e.g., inhibitors) diluted in serum-free medium. Incubate for the desired time (e.g., 30-60 minutes).

  • Probe Preparation: Prepare the fatty acid uptake solution by complexing the fluorescent this compound analog with fatty acid-free BSA in serum-free medium.

  • Probe Loading: Remove the medium from the wells and add the fatty acid uptake solution. Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. This step should be optimized.

  • Washing: Aspirate the probe solution and wash the cells 2-3 times with ice-cold Wash Buffer to stop uptake and remove the extracellular probe.[20]

  • Fluorescence Measurement: Add a final volume of buffer (e.g., PBS) to each well. Read the plate using a fluorescence microplate reader with excitation/emission settings appropriate for the fluorophore (e.g., ~485 nm excitation and ~515 nm emission for BODIPY-FL).[26][27] Use bottom-read mode.

Protocol 2: No-Wash this compound Uptake Assay (Quencher Method)

This protocol is ideal for high-throughput screening or with delicate cells, as it eliminates wash steps.

Materials:

  • Same as Protocol 1, plus:

  • A cell-impermeable fluorescence quenching agent compatible with your probe. Often available as part of a commercial kit.[11][12][14][16]

Procedure:

  • Cell Plating & Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Compound Incubation (Optional): Follow step 3 from Protocol 1.

  • Prepare Dye-Loading Solution: Prepare the fluorescent this compound analog and the quenching agent in the recommended assay buffer, as per the manufacturer's instructions.

  • Initiate Uptake & Read: Add the dye-loading solution to the wells. Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Kinetic Measurement: Measure fluorescence intensity every 30-60 seconds for 30-60 minutes using bottom-read mode.[13][15] The increase in fluorescence over time corresponds to the uptake of the fatty acid, as the probe is no longer quenched once inside the cell.[12][13]

Visualized Workflows (DOT Language)

Oleate_Uptake_Wash_Workflow Workflow for Wash-Based this compound Fluorescence Assay cluster_prep Preparation cluster_assay Assay Steps cluster_readout Measurement plate_cells 1. Seed Cells in 96-Well Black Plate serum_starve 2. Serum Starve Cells (1-2 hours) plate_cells->serum_starve add_compounds 3. Add Test Compounds (Optional) serum_starve->add_compounds load_probe 4. Load with Fluorescent This compound Solution add_compounds->load_probe wash_cells 5. Wash 3x with Cold Buffer load_probe->wash_cells read_plate 6. Read Fluorescence (Bottom-Read Mode) wash_cells->read_plate

Workflow for Wash-Based this compound Fluorescence Assay

Oleate_Uptake_NoWash_Workflow Workflow for No-Wash (Quencher) this compound Assay cluster_prep Preparation cluster_assay Assay & Readout plate_cells 1. Seed Cells in 96-Well Black Plate serum_starve 2. Serum Starve Cells (1-2 hours) plate_cells->serum_starve add_compounds 3. Add Test Compounds (Optional) serum_starve->add_compounds add_probe_quencher 4. Add Probe + Quencher Solution to Wells add_compounds->add_probe_quencher read_kinetic 5. Immediately Begin Kinetic Fluorescence Reading add_probe_quencher->read_kinetic

Workflow for No-Wash (Quencher) this compound Assay

Troubleshooting_Logic High Background Troubleshooting Logic start High Background Signal Observed check_controls Analyze Controls: 'No-Cell' & 'Unstained' start->check_controls no_cell_high Is 'No-Cell' Control High? check_controls->no_cell_high unstained_high Is 'Unstained Cell' Control High? no_cell_high->unstained_high No sol_media Solution: Use Phenol-Free Media, Optimize Probe Concentration, Use Black Plates no_cell_high->sol_media Yes sol_autofluor Solution: Check Cell Viability, Subtract Background unstained_high->sol_autofluor Yes sol_wash_quench Solution: Optimize Wash Steps or Use Quenching Agent unstained_high->sol_wash_quench No (Issue is likely probe removal)

High Background Troubleshooting Logic

References

Technical Support Center: Oleate-Induced Cell Stress and ER Stress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating oleate-induced cell stress and Endoplasmic Reticulum (ER) stress. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy and precipitates in the media. How can I ensure it remains soluble and bioavailable to the cells?

A1: Oleic acid has poor solubility in aqueous solutions like cell culture media.[] To overcome this, it is essential to complex it with Bovine Serum Albumin (BSA), preferably fatty acid-free BSA.[2][3] This complex mimics the physiological transport of fatty acids in the bloodstream and ensures their bioavailability to the cells.[3]

There are alternative methods, such as using DMSO or ethanol (B145695) as a solvent. However, this compound can still precipitate when added to the aqueous culture medium.[4] Sonication can help to temporarily dissolve the this compound, but the BSA conjugation method is generally more stable.[4]

Q2: I am not observing any significant ER stress markers after treating my cells with this compound. What could be the reason?

A2: Unlike saturated fatty acids such as palmitate, which are potent inducers of ER stress, this compound (a monounsaturated fatty acid) often does not induce a strong ER stress response and can even be protective against palmitate-induced stress.[5][6][7][8][9][10][11] Several studies have shown that this compound treatment alone does not significantly increase the levels of common ER stress markers like CHOP, ATF4, or spliced XBP1.[6][9][12]

If your experimental goal is to induce ER stress, consider using a positive control like tunicamycin (B1663573) or thapsigargin (B1683126) to ensure your detection methods are working correctly.[12] If you are specifically investigating fatty-acid-induced ER stress, palmitate is a more suitable inducing agent.[7][12][13]

Q3: What is the optimal concentration and incubation time for this compound treatment?

A3: The optimal concentration and incubation time for this compound treatment are highly cell-type dependent and depend on the specific biological question. However, typical concentrations used in published studies range from 10 µM to 500 µM.[2][14][15] Incubation times can vary from a few hours to 48 hours or longer.[2][12][14]

It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. High concentrations and long incubation times of this compound can lead to lipotoxicity.[14][16]

Q4: How can I differentiate between this compound-induced lipotoxicity and ER stress-mediated apoptosis?

A4: While prolonged or severe ER stress can lead to apoptosis, this compound-induced lipotoxicity may occur through various mechanisms, not exclusively via ER stress.[16] To distinguish between these, you can:

  • Assess multiple markers: Measure markers for both apoptosis (e.g., cleaved caspase-3, Annexin V staining) and ER stress (e.g., p-PERK, p-IRE1α, spliced XBP1, CHOP).

  • Use ER stress inhibitors: Treat cells with chemical chaperones (like 4-PBA) or specific inhibitors of the UPR pathways to see if they rescue the cells from this compound-induced death.

  • Compare with other fatty acids: Compare the effects of this compound with a known ER stress inducer like palmitate.[7][12]

Troubleshooting Guides

Guide 1: Preparing this compound-BSA Complex
Problem Possible Cause Solution
Precipitation during preparation Incomplete dissolution of sodium this compound.Ensure the sodium this compound is fully dissolved in 0.1 M NaOH at 70°C before adding it to the BSA solution.[2]
Incorrect temperature during complexing.Maintain the BSA solution at 37°C while slowly adding the this compound solution and continue stirring for at least one hour.[2]
Low cell viability after treatment This compound solution is not sterile.Sterile filter the final BSA-conjugated this compound solution using a 0.22 µm filter before adding to cell culture media.[2]
High concentration of free this compound.Ensure the molar ratio of this compound to BSA is appropriate (e.g., 4:1 to 6:1) to minimize the concentration of unbound, potentially toxic this compound.[2][17]
Inconsistent experimental results Batch-to-batch variation in the this compound-BSA complex.Prepare a large batch of the this compound-BSA complex, aliquot, and store at -20°C for long-term use to ensure consistency across experiments.[2][3]
Guide 2: Western Blotting for ER Stress Markers
Problem Possible Cause Solution
High background Non-specific antibody binding.Use 5% BSA in TBST as a blocking buffer, especially for phosphorylated proteins, as milk can increase background. Run a control lane with only the secondary antibody to check for non-specific binding.
High secondary antibody concentration.Optimize the secondary antibody concentration by performing a titration.[18]
Weak or no signal Low abundance of the target protein.Use a positive control, such as cells treated with tunicamycin or thapsigargin, to confirm that the antibody and detection system are working.[12] For phosphorylated proteins, ensure your samples are from stressed cells as basal levels are often low.
Inefficient protein extraction.Use a lysis buffer appropriate for your protein of interest (e.g., containing SDS for membrane-bound proteins).[18]
Poor antibody performance.Check the manufacturer's datasheet for recommended blocking buffers and antibody concentrations.[18]
Non-specific bands Antibody cross-reactivity.Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[19]
Protein degradation.Use protease and phosphatase inhibitors in your lysis buffer.[12]

Experimental Protocols

Protocol 1: Preparation of BSA-Conjugated this compound Solution

This protocol is adapted from established methods to prepare a stable and bioavailable this compound solution for cell culture experiments.[2]

Materials:

  • Sodium this compound powder

  • 0.1 M NaOH

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath or heating block at 70°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM Sodium this compound Stock Solution:

    • Dissolve the appropriate amount of sodium this compound powder in 0.1 M NaOH in a sterile conical tube.

    • Incubate the solution at 70°C for 15 minutes with stirring or vortexing until the sodium this compound is completely dissolved.[2]

  • Prepare a 10% BSA Solution:

    • Dissolve fatty acid-free BSA in PBS or your desired cell culture medium to a final concentration of 10% (w/v).

    • Mix gently to avoid foaming and sterile filter the solution using a 0.22 µm filter.[2]

  • Complex Sodium this compound with BSA:

    • While stirring the 10% BSA solution at 37°C, slowly add the 100 mM sodium this compound stock solution to achieve the desired final molar ratio (e.g., 4:1 this compound:BSA).

    • Continue to stir the solution at 37°C for at least 1 hour to allow for complex formation.[2]

  • Sterilization and Storage:

    • Sterile filter the final BSA-conjugated sodium this compound solution using a 0.22 µm filter.

    • Store the solution at 4°C for short-term use or at -20°C for long-term storage.[2]

Protocol 2: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[2]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the old medium and replace it with a medium containing different concentrations of the BSA-conjugated sodium this compound. Include a vehicle control (medium with BSA only).

  • Incubate the plate for the desired time periods (e.g., 8, 24, or 48 hours).[2]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.[2]

Protocol 3: Staining of Intracellular Lipid Droplets with Oil Red O

Oil Red O staining is used to visualize neutral lipid accumulation in cells.

Procedure:

  • Grow cells on coverslips in a multi-well plate and treat them with this compound as desired.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.

  • Wash the cells again with PBS.

  • Rinse the fixed cells with 60% isopropanol.

  • Incubate the cells with a working solution of Oil Red O for 15-20 minutes at room temperature.[2]

  • Wash the cells with water to remove excess stain.

  • (Optional) Counterstain the nuclei with DAPI or hematoxylin.

  • Mount the coverslips on microscope slides and visualize them under a microscope.

Quantitative Data Summary

Table 1: Effects of this compound vs. Palmitate on Cell Viability and ER Stress Markers
Cell TypeFatty AcidConcentrationIncubation TimeEffect on Cell ViabilityEffect on ER Stress Markers (e.g., CHOP, p-eIF2α, sXBP1)Reference
INS-1 Pancreatic β-cellsPalmitate1 mM16-24 hSignificant apoptosisIncreased CHOP and p-eIF2α[12]
This compound1 mM16-24 hLess apoptosis than palmitateSlight increase in p-eIF2α, no significant change in other markers[12]
Neonatal CardiomyocytesPalmitate300 µM24 hIncreased apoptosisIncreased mRNA levels of ER stress markers[13]
This compound400 µM24 hNo significant apoptosisNo significant increase in ER stress markers[13]
HepG2 CellsPalmitate250-500 µM24 hDecreased viability-[14]
This compound250-500 µM24 hHigher viability than palmitate-[14]
Human Aortic Endothelial CellsStearic Acid50 µM48 hGrowth inhibition-[20]
Oleic Acid (co-treatment)25 µM48 hNegated stearic acid-induced growth inhibition-[20]

Signaling Pathways and Experimental Workflows

Oleate_vs_Palmitate_ER_Stress cluster_palmitate Saturated Fatty Acid (e.g., Palmitate) cluster_this compound Monounsaturated Fatty Acid (e.g., this compound) palmitate Palmitate er_stress ER Stress palmitate->er_stress upr UPR Activation (PERK, IRE1, ATF6) er_stress->upr apoptosis Apoptosis upr->apoptosis Prolonged Stress This compound This compound This compound->er_stress Inhibits/Attenuates tg_synthesis Triglyceride Synthesis This compound->tg_synthesis no_er_stress Minimal/No ER Stress This compound->no_er_stress lipid_droplets Lipid Droplet Formation tg_synthesis->lipid_droplets cell_survival Cell Survival no_er_stress->cell_survival UPR_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol cluster_nucleus er_lumen ER Lumen cytosol Cytosol misfolded_proteins Misfolded Proteins bip BiP/GRP78 misfolded_proteins->bip Binds ire1 IRE1α bip->ire1 Dissociates perk PERK bip->perk Dissociates atf6 ATF6 bip->atf6 Dissociates xbp1_u XBP1u mRNA ire1->xbp1_u Splices eif2a eIF2α perk->eif2a Phosphorylates golgi Golgi atf6->golgi Translocates xbp1_s XBP1s mRNA xbp1_s_protein XBP1s Protein xbp1_s->xbp1_s_protein nucleus Nucleus xbp1_s_protein->nucleus peif2a p-eIF2α atf4 ATF4 peif2a->atf4 Translational Upregulation atf4->nucleus atf6_cleaved Cleaved ATF6 atf6_cleaved->nucleus golgi->atf6_cleaved Cleavage er_chaperones ER Chaperones (e.g., BiP) nucleus->er_chaperones erad ERAD Components nucleus->erad chop CHOP (Apoptosis) nucleus->chop Experimental_Workflow_Oleate_Stress cluster_assays Downstream Assays start Start: Seed Cells prep_this compound Prepare this compound-BSA Complex start->prep_this compound treat_cells Treat Cells with this compound (Dose-Response & Time-Course) prep_this compound->treat_cells harvest Harvest Cells/Supernatant treat_cells->harvest viability Cell Viability Assay (e.g., MTT, Annexin V) harvest->viability lipid Lipid Accumulation (Oil Red O / BODIPY) harvest->lipid western Western Blot (ER Stress Markers) harvest->western qpcr qPCR (Gene Expression) harvest->qpcr analysis Data Analysis & Interpretation viability->analysis lipid->analysis western->analysis qpcr->analysis end End analysis->end

References

Technical Support Center: Improving Oleate Extraction Efficiency from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of oleate extraction from various tissue samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low this compound Recovery

Q: My final this compound yield is consistently low. What are the potential causes and how can I improve it?

A: Low recovery of oleates can stem from several factors, from initial sample handling to the specifics of the extraction protocol. Here are common causes and actionable solutions:

  • Incomplete Tissue Homogenization: For effective lipid extraction, the tissue must be thoroughly homogenized to ensure complete solvent penetration. For tough or fibrous tissues, cryogenic grinding (pulverizing the tissue in liquid nitrogen) is highly recommended.[1][2] Using a mechanical homogenizer, such as a rotor-stator or bead beater, can also significantly improve disruption.[1]

  • Inappropriate Solvent Choice or Volume: The classic Folch and Bligh & Dyer methods, which use a chloroform (B151607)/methanol mixture, are generally effective for a broad range of lipids, including oleates.[1][3][4] However, the efficiency can be tissue-dependent. For high-fat tissues like adipose, the Folch method with its higher solvent-to-sample ratio (20:1, v/w) is often preferred to ensure complete extraction.[1][5][6] Insufficient solvent volume is a common cause of low yield; always maintain a solvent-to-tissue ratio of at least 20:1 (v/w).[1]

  • Insufficient Number of Extractions: A single extraction is often not enough to recover all lipids. It is recommended to perform at least two to three sequential extractions of the tissue homogenate to maximize the yield.[1]

  • Inefficient Phase Separation: A poor separation between the organic (lipid-containing) and aqueous phases will lead to loss of oleates. Ensure proper ratios of chloroform, methanol, and water are used.[7] The addition of a salt solution, such as 0.9% NaCl, can sharpen the interface and improve phase separation.[1][4] Centrifugation at a sufficient speed and for an adequate duration is also critical for a clean separation.[1]

Issue 2: Sample Degradation

Q: I suspect my this compound samples are degrading during the extraction process. What are the signs and how can I prevent this?

A: Degradation of oleates, which are unsaturated fatty acids, is a critical issue that can lead to inaccurate quantification. Oxidation is the primary concern.

  • Signs of Degradation: The presence of unexpected peaks in your chromatogram or mass spectrometry data can indicate degradation products.

  • Prevention Strategies:

    • Work Quickly and at Low Temperatures: Perform all extraction steps on ice to minimize enzymatic activity that can degrade lipids.[1]

    • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[1] This is especially important for tissues with high lipase (B570770) activity.

    • Inert Atmosphere: Whenever possible, work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

    • Proper Storage: Flash-freeze tissues in liquid nitrogen immediately after collection and store them at -80°C until extraction.[1][2][8] Store the final lipid extracts at -20°C or lower in airtight containers, protected from light.[1][8]

    • Solvent Quality: Use fresh, high-purity solvents. Improperly stored chloroform can degrade to form phosgene, which can react with lipids.[9]

Issue 3: Poor Phase Separation in Liquid-Liquid Extraction

Q: I'm having trouble getting a clear separation between the organic and aqueous layers during my extraction. What can I do?

A: Emulsion formation is a common problem in liquid-liquid extractions, hindering proper phase separation.

  • Ensure Correct Solvent Ratios: The key to achieving a biphasic system in methods like Folch and Bligh & Dyer is the precise ratio of chloroform, methanol, and water. For the Bligh and Dyer method, the final ratio should be approximately 2:2:1.8 (chloroform:methanol:water).[7]

  • Centrifugation: Centrifuging the sample at a moderate speed (e.g., 1000 x g) for 5-10 minutes can help break up emulsions and create a distinct interface.[1]

  • Addition of Salt: As mentioned previously, adding a salt solution (e.g., 0.9% NaCl) instead of pure water can help to break emulsions and improve the separation of the layers.[1][10]

  • Avoid Vigorous Shaking: While mixing is necessary, overly vigorous shaking can create stable emulsions. Gentle inversion of the tube is often sufficient.

Issue 4: Contamination of the Final Extract

Q: My final this compound extract appears to be contaminated with non-lipid molecules. How can I purify my sample?

A: Contamination from proteins, sugars, and other polar molecules is a frequent issue.

  • Washing the Organic Phase: In the Folch method, washing the initial chloroform/methanol extract with a salt solution helps to remove non-lipid contaminants into the upper aqueous phase.[4]

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for purifying oleates from a crude lipid extract.[1] A silica-based or aminopropyl-bonded silica (B1680970) SPE cartridge can be used to separate neutral lipids (including this compound esters) from more polar lipids and other contaminants.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound extraction from tissues.

Q1: What is the best method for extracting oleates from tissues?

A1: The "best" method depends on several factors, including the tissue type, the lipid content, and the downstream application.

  • Folch Method: This is often considered the "gold standard" for exhaustive lipid extraction, especially for tissues with high lipid content (>2%).[5][6] It uses a higher solvent-to-sample ratio.

  • Bligh & Dyer Method: This is a more rapid method that uses a lower solvent-to-sample ratio, making it suitable for tissues with lower lipid content.[5] However, it may underestimate the lipid content in high-fat samples.[5]

  • Solid-Phase Extraction (SPE): While often used as a purification step, SPE can also be used for primary extraction. It is highly selective and can be automated, making it suitable for high-throughput applications.

Q2: How should I store my tissue samples before extraction?

A2: To prevent enzymatic degradation and oxidation of oleates, it is crucial to flash-freeze tissue samples in liquid nitrogen immediately after collection.[1][2][8] The frozen tissues should then be stored at -80°C in airtight containers until you are ready to perform the extraction.[1][2][8]

Q3: Can I use plastic tubes for my extraction?

A3: It is strongly recommended to use glass tubes for lipid extractions, especially when using chloroform. Chloroform can dissolve certain types of plastics, leading to contamination of your sample. If plastic tubes must be used, ensure they are made of a chloroform-resistant material like polypropylene, but glass is always the safer option.

Q4: My dried lipid extract won't redissolve. What should I do?

A4: This issue can arise from the co-extraction of non-lipid material, such as proteins or salts, which are insoluble in non-polar solvents.[12] Try redissolving the pellet in a small amount of the original chloroform/methanol extraction solvent. If it remains insoluble, it is likely non-lipid contamination. In this case, the sample may need to be re-extracted with careful attention to the washing steps to remove these contaminants.

Data Presentation

Table 1: Comparison of this compound Content in Safflower Oil using Different Extraction Methods and Solvents. [13][14]

Extraction MethodSolventOleic Acid Content (%)
Hot ExtractionPetroleum Benzene42.54
Hexane (B92381)42.54
Diethyl Ether42.10
Acetone41.20
Cold ExtractionPetroleum Benzene42.05
Hexane42.10
Diethyl Ether42.10
Acetone40.58

Table 2: Recovery of Fatty Acid Ethyl Esters (FAEEs) using Solid-Phase Extraction (SPE).

AnalyteSPE Recovery (%)
Ethyl this compound70 ± 3

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction from Tissues

This protocol is a widely used method for the comprehensive extraction of lipids from various tissues.

  • Homogenization:

    • Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer.

    • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, consider prior pulverization in liquid nitrogen.

  • Agitation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture for 15-20 minutes at room temperature on an orbital shaker.

  • Washing:

    • Add 4 mL (0.2 volumes) of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture for 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases. You will observe two distinct layers: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Storage:

    • Dry the collected chloroform phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for your downstream analysis and store at -80°C.

Protocol 2: Bligh & Dyer Method for this compound Extraction

This is a rapid extraction method suitable for tissues with lower lipid content.

  • Homogenization:

    • For 1 g of tissue, add 1 mL of distilled water and 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Homogenize for 2 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of distilled water and vortex for another 30 seconds.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Lipid Collection:

    • Carefully transfer the lower chloroform phase to a new glass tube using a Pasteur pipette.

  • Drying and Storage:

    • Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C or below.[1]

Protocol 3: Solid-Phase Extraction (SPE) for this compound Purification

This protocol describes a general approach for purifying oleates from a crude lipid extract using a silica-based cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of hexane through a silica SPE cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the dried and reconstituted lipid extract (in a small volume of hexane) onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.

  • Elution:

    • Elute the this compound-containing fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Drying and Storage:

    • Dry the collected eluate under a stream of nitrogen and reconstitute for analysis.

Mandatory Visualization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Optional Purification cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization (e.g., with Chloroform/Methanol) tissue->homogenize add_salt Add Salt Solution (e.g., 0.9% NaCl) homogenize->add_salt centrifuge Centrifugation for Phase Separation add_salt->centrifuge collect_organic Collect Organic Phase (Lipid Extract) centrifuge->collect_organic spe Solid-Phase Extraction (SPE) collect_organic->spe Crude Extract dry_down Dry Down Solvent collect_organic->dry_down spe->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute analysis Downstream Analysis (e.g., GC-MS, LC-MS) reconstitute->analysis

Caption: General experimental workflow for this compound extraction from tissues.

oleic_acid_signaling cluster_camp cAMP/PKA Pathway cluster_sirt1 SIRT1-PGC1α Complex cluster_pi3k PI3K Pathway OA Oleic Acid cAMP ↑ cAMP OA->cAMP p110b ↑ p110β expression OA->p110b PKA ↑ PKA Activity cAMP->PKA SIRT1 SIRT1 Phosphorylation (Ser-434) PKA->SIRT1 PGC1a PGC1α Deacetylation SIRT1->PGC1a FAO_genes ↑ Fatty Acid Oxidation Genes PGC1a->FAO_genes FAO ↑ Complete Fatty Acid Oxidation FAO_genes->FAO Insulin_Sensitivity Improved Insulin Sensitivity p110b->Insulin_Sensitivity

Caption: Key signaling pathways influenced by oleic acid.[14]

References

troubleshooting inconsistent results in oleate signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of oleate signaling experiments and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound signaling studies, from experimental variability to specific cellular responses.

Q1: Why are my experimental results with this compound inconsistent from one experiment to the next?

A: Inconsistent results in this compound signaling studies are common and often stem from several sources of variability:

  • This compound Solution Preparation: Oleic acid is poorly soluble in aqueous media and requires careful preparation.[1] Incomplete solubilization or improper conjugation to a carrier protein like Bovine Serum Albumin (BSA) can lead to variations in the effective concentration of this compound delivered to the cells.[1][2] Factors like temperature, pH, and the fatty acid-to-BSA molar ratio must be strictly controlled.[1]

  • Serum Variability: If using serum-containing media, batch-to-batch variability in serum composition can significantly impact results.[3][4][5][6] Serum contains endogenous lipids, hormones, and growth factors that can influence cell signaling and metabolism.[3][5] It is recommended to test new serum batches or purchase a large single lot for a long-term study.[4]

  • BSA Quality and Concentration: The type and quality of BSA are critical. "Fatty acid-free" BSA should be used to ensure a consistent this compound-to-BSA ratio.[7] The final concentration of BSA in the culture medium acts as the vehicle and can itself influence cellular processes; therefore, a "vehicle-only" control (medium with BSA but no this compound) is essential.[1][7]

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and the duration of this compound exposure can all affect the cellular response. Different cell lines and primary cells will also respond differently.[8]

Q2: My this compound-BSA solution is cloudy or precipitates over time. What can I do?

A: Cloudiness or precipitation indicates that the this compound is not fully dissolved or complexed with BSA. Here are some solutions:

  • Ensure Complete Saponification: When preparing a stock solution from oleic acid powder, it's common to first dissolve it in a solvent like ethanol (B145695) or to saponify it using a weak base like NaOH with gentle heating (e.g., 65-70°C) to create a sodium this compound salt, which is more water-soluble.[7][9][10]

  • Optimize BSA Conjugation: The conjugation process is critical. Slowly add the this compound stock solution to a stirring solution of fatty acid-free BSA (e.g., 10% w/v) pre-warmed to 37°C.[7] Allow the complex to form by stirring for at least one hour at 37°C.[7]

  • Control the Molar Ratio: The molar ratio of this compound to BSA determines the amount of "free" or available fatty acid.[1] Ratios typically range from 3:1 to 6:1.[1] Higher ratios increase the availability of this compound but can also increase the risk of precipitation and lipotoxicity.[1]

  • Sterile Filtration: After conjugation, sterile filter the final solution using a 0.22 µm filter.[7] If the filter clogs, it's a strong indication of incomplete solubilization.[11]

  • Sonication: Some protocols use probe sonication (not a bath sonicator) to help create a stable emulsion, especially if preparing solutions without BSA.[2][12]

Q3: What is the appropriate concentration and incubation time for this compound treatment?

A: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific endpoint being measured. There is no single universal condition.

  • Dose-Response and Time-Course Experiments: It is crucial to perform pilot experiments to determine the optimal conditions for your specific cell model. This typically involves a dose-response study (e.g., 10 µM to 500 µM) and a time-course study (e.g., 8, 24, 48 hours).[7][8]

  • Physiological vs. Pathological Concentrations: A concentration of 200 µM is considered physiologic for some cell types like HepG2 hepatocytes.[13] Higher concentrations may be used to model disease states like steatosis.[1]

  • Cell Viability: Always assess cell viability (e.g., using an MTT assay) in parallel, as high concentrations or prolonged exposure can induce cytotoxicity.[8] this compound is generally less toxic than saturated fatty acids like palmitate.[1][8][14]

Q4: My cells treated with this compound are showing signs of endoplasmic reticulum (ER) stress. Is this expected?

A: Generally, this compound is not considered a strong inducer of ER stress and may even be protective.

  • Protective Effects: Numerous studies have shown that this compound can prevent the ER stress, inflammation, and insulin (B600854) resistance induced by saturated fatty acids like palmitate.[15][16][17][18] This protective effect is often mediated through the activation of AMPK.[16]

  • Contrasting Effects of Saturated vs. Unsaturated FAs: While palmitate treatment robustly increases markers of ER stress (e.g., XBP1 splicing, CHOP expression), this compound often has no such effect or may even reduce basal stress levels.[16][18]

  • Experimental Considerations: If you observe ER stress with this compound, consider potential issues with your this compound preparation, such as oxidation or contamination. It is also important to ensure that the observed effects are not due to other components in the media.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes relevant quantitative data in tabular format.

Protocol 1: Preparation of BSA-Conjugated this compound Solution

This protocol describes the preparation of a stable and bioavailable this compound solution for cell culture experiments by complexing it with fatty acid-free BSA.[7]

Materials:

  • Sodium this compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or desired cell culture medium

  • Sterile conical tubes

  • Water bath or heating block

  • Sterile 0.22 µm filter

Procedure:

  • Prepare 100 mM Sodium this compound Stock:

    • In a sterile conical tube, dissolve the appropriate amount of sodium this compound powder in 0.1 M NaOH to make a 100 mM solution.

    • Incubate the solution at 70°C for 15-30 minutes, vortexing periodically, until the this compound is completely dissolved.[7]

  • Prepare 10% (w/v) BSA Solution:

    • In a separate sterile tube, dissolve fatty acid-free BSA in PBS or your cell culture medium to a final concentration of 10%.

    • Mix gently by inversion to avoid foaming. Do not vortex vigorously.

    • Sterile filter the BSA solution using a 0.22 µm syringe filter.

  • Complex this compound with BSA:

    • Pre-warm the 10% BSA solution to 37°C in a water bath.

    • While gently stirring the BSA solution, slowly add the 100 mM sodium this compound stock solution dropwise to achieve the desired final this compound:BSA molar ratio (e.g., 4:1).

    • Continue to stir the mixture at 37°C for at least 1 hour to ensure complete complex formation.[7]

  • Sterilization and Storage:

    • Sterile filter the final BSA-conjugated this compound solution through a 0.22 µm filter.

    • Aliquot and store at 4°C for short-term use (up to one week) or at -20°C for long-term storage.[7]

Protocol 2: Oil Red O Staining for Lipid Droplet Quantification

This protocol is used to visualize and quantify intracellular lipid accumulation in cells treated with this compound.[19]

Procedure:

  • Cell Treatment: Culture and treat cells with this compound-BSA complex in a multi-well plate. Include a BSA-only vehicle control.

  • Fixation: After treatment, wash cells twice with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[7][19]

  • Washing: Wash the fixed cells twice with PBS.

  • Isopropanol (B130326) Rinse: Briefly rinse the cells with 60% isopropanol.[7]

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature.[7][19]

  • Final Washes: Wash the cells repeatedly with distilled water until the excess stain is removed.

  • Imaging: Visualize the stained lipid droplets (which appear red) using a light microscope. The amount of staining can be quantified by extracting the dye with isopropanol and measuring its absorbance.

Data Tables

Table 1: Effects of this compound Treatment on Various Cell Lines

Cell Line This compound Concentration (µM) Incubation Time (h) Key Observed Effect Reference
HepG2 200 24 Modulation of genes related to MAPK, insulin, and hypoxia signaling pathways. [13]
HepG2 10 - 500 24 Dose-dependent increase in MFN2 protein (mitochondrial fusion). [8]
MDA-MB-231 100 Not Specified Stimulation of proliferation via PLC, MEK 1/2, Src, PI3K/Akt pathways. [7]
C2C12 Myotubes Not Specified Not Specified Prevents palmitate-induced ER stress and insulin resistance via AMPK. [16]
INS-1E Beta Cells 400 72 Upregulation of PPARα protects against this compound-induced dysfunction. [20]

| Duck Hepatocytes | 75 - 150 | 48 | Dose-dependent increase in intracellular triglyceride accumulation. |[19] |

Table 2: Comparative Effects of this compound vs. Palmitate on HepG2 Cell Viability Data summarized from a study comparing dose- and time-dependent effects of the two fatty acids.[8]

TreatmentConcentration (µM)Incubation Time (h)Cell Viability (% of BSA Control)
This compound 5008~100%
Palmitate 5008~63%
This compound 25024~100%
Palmitate 25024~63%
This compound 50024~75%
Palmitate 50024~34%

Signaling Pathways & Experimental Workflows

This section provides visualizations of key processes and pathways using the Graphviz DOT language, adhering to the specified formatting requirements.

G cluster_prep This compound-BSA Solution Preparation cluster_treat Cellular Treatment & Analysis cluster_analysis Downstream Analysis p1 Dissolve Sodium this compound in 0.1M NaOH (70°C) p2 Prepare 10% Fatty Acid-Free BSA Solution p3 Complex this compound with BSA (37°C, 1 hr stirring) p2->p3 Slowly add this compound stock to BSA solution p4 Sterile Filter (0.22 µm) p3->p4 t1 Prepare Cell Culture Medium with this compound-BSA and Controls p4->t1 t2 Treat Cells for Desired Time Period t1->t2 t3 Harvest Cells or Perform Endpoint Assay t2->t3 a1 Western Blot (Signaling Proteins) t3->a1 a2 qRT-PCR (Gene Expression) a3 Oil Red O Staining (Lipid Accumulation) a4 MTT / Viability Assay G This compound This compound (FFA) GPR40 GPR40 (FFAR1) This compound->GPR40 Binds Gq Gαq GPR40->Gq Activates Gs Gαs (Ligand-Biased) GPR40->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Insulin Secretion) Ca->Response PKC->Response PKA->Response G cluster_cyto Cytoplasm cluster_nuc Nucleus Oleate_in This compound OleoylCoA Oleoyl-CoA Oleate_in->OleoylCoA Acyl-CoA Synthetase PPARa_cyto PPARα OleoylCoA->PPARa_cyto Activates PPARa_nuc PPARα PPARa_cyto->PPARa_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation PPRE PPRE (Promoter Region) PPARa_nuc->PPRE RXR_nuc->PPRE TargetGenes Target Gene Transcription (e.g., CPT-1A, ACO, PDK4) PPRE->TargetGenes Regulates

References

Technical Support Center: Optimizing Storage Conditions for Oleic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of oleic acid standards. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing oleic acid standards?

A1: For long-term storage, it is recommended to store oleic acid standards at -20°C.[1] Some suppliers also suggest storage at 4-8°C for shorter periods.[2][3] Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis.

Q2: How does exposure to air and light affect the stability of oleic acid?

A2: Oleic acid is susceptible to oxidation, a process accelerated by exposure to air (oxygen) and light.[1][4] This degradation can lead to the formation of peroxides and other byproducts, compromising the purity of the standard.[5] It is crucial to store oleic acid in tightly sealed containers and protect it from light.[1]

Q3: What are the recommended solvents for preparing oleic acid standard solutions?

A3: Oleic acid is soluble in a variety of organic solvents. Commonly recommended solvents include ethanol, methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[6][7] The choice of solvent will depend on the specific analytical method and experimental requirements. It is generally not recommended to store oleic acid in solution for extended periods due to the risk of oxidation, but if necessary, storing under an inert gas like nitrogen or argon can extend stability.[6]

Q4: How long can I store oleic acid standards?

A4: The shelf life of oleic acid standards can vary. Some manufacturers indicate a limited shelf life and provide an expiry date on the label. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable. For reconstituted stock solutions, a stability of up to 4 months at -20°C has been reported.[8] It is recommended to use up the standard within one year of receipt or dispose of it if the container has been imperfectly sealed.[5]

Q5: What are the signs of oleic acid degradation?

A5: Visual signs of degradation include a change in color from colorless or pale yellow to a darker yellow or brown.[6] The appearance of a rancid or lard-like odor can also indicate oxidation.[9] For quantitative assessment, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to check for the presence of degradation products and confirm the purity of the standard.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of the oleic acid standard due to improper storage.1. Verify the storage conditions (temperature, light, and air exposure) of your standard. 2. Check for any visual signs of degradation (color change, odor). 3. Perform a purity check using an appropriate analytical method (e.g., GC-FID). 4. If degradation is confirmed, discard the old standard and use a fresh, properly stored standard.
Appearance of unexpected peaks in chromatograms. Presence of oxidation byproducts or other impurities in the oleic acid standard.1. Review the handling procedures to ensure minimal exposure to air and light. 2. Consider purging the solvent and the headspace of the storage vial with an inert gas (nitrogen or argon). 3. Analyze the standard using GC-MS or LC-MS to identify the impurity peaks. Common degradation products include aldehydes, ketones, and shorter-chain fatty acids.[12][13][14]
Difficulty dissolving the oleic acid standard. Use of an inappropriate solvent or precipitation of the standard at low temperatures.1. Ensure the chosen solvent is suitable for oleic acid (e.g., ethanol, methanol, chloroform, DMSO).[6][7] 2. Gently warm the solution to room temperature if it has been stored at low temperatures, as oleic acid can solidify. The melting point of oleic acid is approximately 13-14°C. 3. Use sonication to aid dissolution if necessary.
Standard solution changes color over time. Oxidation of the oleic acid in the solution.1. Prepare fresh solutions for each experiment whenever possible. 2. If storage of the solution is unavoidable, aliquot it into smaller volumes in tightly sealed vials and store at -20°C under an inert atmosphere.[8] 3. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for Oleic Acid Standards

Parameter Recommendation Rationale References
Temperature -20°C (long-term) or 4-8°C (short-term)Minimizes degradation and oxidation.[1][2][3]
Atmosphere Tightly sealed container, preferably under inert gas (Nitrogen or Argon).Prevents oxidation from atmospheric oxygen.[1][6]
Light Exposure Store in the dark or in an amber vial.Light can catalyze photo-oxidation.[1][15]
Form Neat (undiluted) oil is more stable than solutions.Solvents can sometimes participate in degradation reactions.[6]

Table 2: Solubility of Oleic Acid in Common Solvents

Solvent Solubility References
EthanolSoluble (>25 mg/ml)[7][8]
MethanolSoluble[6][16]
ChloroformSoluble (10 mg/ml)[6][8]
Dimethyl sulfoxide (DMSO)Soluble (100 mg/ml)[7][17]
WaterInsoluble[1][6]

Experimental Protocols

Protocol 1: Purity Assessment of Oleic Acid Standard by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of an oleic acid standard using a GC system with a Flame Ionization Detector (FID).

1. Materials:

  • Oleic acid standard
  • High-purity solvent (e.g., isopropanol, hexane)
  • GC-FID system
  • Capillary GC column suitable for fatty acid analysis (e.g., DB-FFAP)[11]

2. Sample Preparation: a. Accurately weigh a small amount of the oleic acid standard. b. Dissolve it in a known volume of the chosen solvent to prepare a stock solution (e.g., 10 mg/mL). c. Prepare a working solution by diluting the stock solution to an appropriate concentration for GC analysis (e.g., 1 mg/mL).

3. GC-FID Conditions (Example):

  • Column: DB-FFAP (30 m x 0.32 mm I.D., 0.25 µm film thickness)
  • Injector Temperature: 250°C
  • Detector Temperature: 260°C
  • Oven Program: 100°C (hold for 1 min), ramp to 240°C at 10°C/min, hold for 10 min.
  • Carrier Gas: Helium or Hydrogen
  • Injection Volume: 1 µL (splitless injection may be used for higher sensitivity)[11]

4. Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity of the oleic acid standard as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow Experimental Workflow: Oleic Acid Standard Handling and Purity Check cluster_storage Standard Storage cluster_prep Solution Preparation cluster_analysis Purity Analysis (GC-FID) cluster_decision Decision cluster_outcome Outcome storage Store at -20°C Protect from light and air prep Dissolve in appropriate solvent (e.g., Ethanol, Chloroform) storage->prep Retrieve for use gc Inject sample into GC-FID prep->gc data Analyze chromatogram gc->data purity Calculate purity (%) data->purity check Purity ≥ 99%? purity->check use Use in Experiments check->use Yes discard Discard Standard check->discard No

Caption: Workflow for handling and purity verification of oleic acid standards.

troubleshooting_flowchart Troubleshooting Oleic Acid Standard Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage visual_check Visually Inspect Standard (Color, Odor) check_storage->visual_check Conditions OK discard_standard Discard and Use New Standard check_storage->discard_standard Improper Storage purity_test Perform Purity Test (e.g., GC-FID) visual_check->purity_test No Visual Signs visual_check->discard_standard Visual Degradation degradation_confirmed Degradation Confirmed? purity_test->degradation_confirmed degradation_confirmed->discard_standard Yes continue_use Standard is OK Investigate other experimental variables degradation_confirmed->continue_use No review_handling Review Handling Procedures (e.g., inert gas) discard_standard->review_handling

Caption: Decision tree for troubleshooting issues with oleic acid standards.

References

Validation & Comparative

The Tale of Two Fatty Acids: A Comparative Guide to Oleate and Palmitate's Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular impacts of dietary fatty acids is paramount. This guide provides an objective comparison of two of the most abundant fatty acids in the Western diet: the monounsaturated oleate and the saturated palmitate. Supported by experimental data, we delve into their differential effects on critical cellular processes, offering detailed methodologies for key experiments and visual representations of the underlying signaling pathways.

The cellular response to fatty acids is a critical area of investigation, with profound implications for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. While both this compound and palmitate are fundamental components of cellular lipids and energy metabolism, their effects on cellular health are strikingly divergent. Palmitate is frequently associated with lipotoxicity, inducing cellular stress and apoptosis, whereas this compound often exhibits protective, and in some cases, beneficial effects. This guide will explore the experimental evidence that substantiates these differences.

Quantitative Comparison of Cellular Responses

To facilitate a clear understanding of the contrasting effects of this compound and palmitate, the following tables summarize quantitative data from various studies. These tables highlight key differences in apoptosis, endoplasmic reticulum (ER) stress, insulin (B600854) signaling, and lipid accumulation.

ParameterCell TypePalmitate TreatmentThis compound TreatmentCo-treatment (Palmitate + this compound)Reference
Apoptosis (Caspase-3 Activity) HepG2~2-fold increase vs. control~1.7-fold increase vs. controlNot specified[1]
Apoptosis (% of apoptotic cells) INS-1 Pancreatic β-cellsSignificant increase over controlLess toxic than palmitateNot specified[2]
Cell Viability HepG2Significant decrease at 500 µMHigher viability than palmitate-treated cellsNot specified[1]

Table 1: Comparative Effects on Apoptosis and Cell Viability. Palmitate generally induces a more pronounced apoptotic response and greater reduction in cell viability compared to this compound.

MarkerCell TypePalmitate TreatmentThis compound TreatmentCo-treatment (Palmitate + this compound)Reference
p-PERK THP-1 macrophagesMarked increaseNo significant changeInhibited palmitate-induced increase[3]
p-eIF2α THP-1 macrophagesMarked increaseNo significant changeInhibited palmitate-induced increase[3]
CHOP THP-1 macrophagesMarked increaseNo significant changeAlmost completely prevented palmitate-induced increase[3]
XBP-1s INS-1 Pancreatic β-cellsElevated levelsNo significant effectNot specified[2][4]
ATF4 1.1B4 Pancreatic β-cellsSignificant up-regulationNo significant changeReversed palmitate-induced up-regulation[5]
BiP/GRP78 1.1B4 Pancreatic β-cellsSignificant up-regulationNo significant changeReversed palmitate-induced up-regulation[5]

Table 2: Comparative Effects on Endoplasmic Reticulum (ER) Stress Markers. Palmitate is a potent inducer of ER stress, an effect that is often mitigated by the presence of this compound.

MarkerCell TypePalmitate TreatmentThis compound TreatmentCo-treatment (Palmitate + this compound)Reference
p-Akt (Ser473) L6 myotubesSignificant dose-dependent reductionNo significant effectPrevented palmitate-induced reduction[6]
p-Akt (Ser473) Human myotubesProfound reductionNo effectCompletely restored and enhanced insulin action[7]
p-Akt C2C12 myotubesReduced insulin-stimulated phosphorylationRecovered palmitate-reduced phosphorylationRecovered palmitate-reduced phosphorylation[8]
IRS-1 phosphorylation Caco-2/TC7 enterocytesNo increase after insulin stimulationSignificant increase after insulin stimulationNot specified[9]

Table 3: Comparative Effects on Insulin Signaling. Palmitate impairs insulin signaling, primarily by reducing the phosphorylation of Akt, a key protein in the pathway. This compound can often rescue this impairment.

ParameterCell TypePalmitate TreatmentThis compound TreatmentCo-treatment (Palmitate + this compound)Reference
Lipid Droplet Accumulation HepG2Dose-dependent increaseSignificant increases, more steatogenic than palmitateNot specified[1][10]
Triglyceride Content C2C12 myotubesLower accumulation in triglyceridesHigher accumulation in triglyceridesChanneled palmitate into triglycerides

Table 4: Comparative Effects on Lipid Accumulation. While both fatty acids lead to lipid accumulation, this compound tends to be stored as triglycerides in lipid droplets, a process considered less toxic than the accumulation of other lipid species induced by palmitate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Fatty Acid Treatment: Prepare stock solutions of this compound and palmitate complexed to bovine serum albumin (BSA). Treat cells with desired concentrations of fatty acids for the specified duration (e.g., 24 hours). Include a vehicle control (BSA alone).

  • MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for ER Stress and Insulin Signaling Markers

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be adapted to measure the expression and phosphorylation status of key proteins in the ER stress and insulin signaling pathways, such as CHOP, p-PERK, p-eIF2α, and p-Akt.

Protocol:

  • Cell Lysis: After fatty acid treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-CHOP, anti-p-PERK, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Oil Red O Staining for Lipid Accumulation

Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids, commonly used to visualize and quantify lipid accumulation in cells.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate and treat with this compound and palmitate as described above.

  • Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Washing: Wash the cells with distilled water and then with 60% isopropanol (B130326).

  • Staining: Prepare a fresh Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol). Stain the cells with the working solution for 10-15 minutes.

  • Washing and Counterstaining: Wash the cells with 60% isopropanol and then with distilled water. Nuclei can be counterstained with hematoxylin (B73222) for better visualization.

  • Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.

  • Quantification (Optional): To quantify lipid accumulation, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured at approximately 500 nm.[11]

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms underlying the differential effects of this compound and palmitate, the following diagrams have been generated using Graphviz.

Palmitate_Induced_ER_Stress Palmitate Palmitate ER Endoplasmic Reticulum Palmitate->ER Accumulates in UPR Unfolded Protein Response (UPR) ER->UPR   Triggers PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Insulin_Resistance Insulin Resistance UPR->Insulin_Resistance Contributes to p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (nuclear) ATF6->ATF6n Cleavage & Translocation ATF4 ATF4 p_eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates XBP1s->CHOP Upregulates ATF6n->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Caption: Palmitate-induced Endoplasmic Reticulum (ER) Stress Pathway.

Oleate_Protective_Effect This compound This compound ER_Stress ER Stress This compound->ER_Stress Attenuates Triglycerides Triglyceride Synthesis (Lipid Droplets) This compound->Triglycerides Promotes Insulin_Signaling Insulin Signaling This compound->Insulin_Signaling Restores Palmitate Palmitate Palmitate->ER_Stress Palmitate->Triglycerides Channels Palmitate to Apoptosis Apoptosis ER_Stress->Apoptosis ER_Stress->Insulin_Signaling Impairs

Caption: Protective Mechanisms of this compound against Palmitate-induced Lipotoxicity.

Insulin_Signaling_Akt Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates p_Akt p-Akt Akt->p_Akt GLUT4 GLUT4 Translocation p_Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis p_Akt->Glycogen_Synthesis Palmitate Palmitate Palmitate->IRS Impairs Phosphorylation This compound This compound This compound->Palmitate Counteracts

Caption: this compound and Palmitate Effects on the Insulin/Akt Signaling Pathway.

Experimental_Workflow_Western_Blot start Cell Culture & Fatty Acid Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General Experimental Workflow for Western Blot Analysis.

References

A Comparative Analysis of Oleate and Other Omega-9 Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between individual omega-9 fatty acids is critical for advancing research in metabolic diseases, inflammation, and oncology. This guide provides a comparative analysis of oleate (oleic acid) and other prominent omega-9 fatty acids, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Omega-9 fatty acids are a class of monounsaturated fatty acids characterized by a final carbon-carbon double bond in the ninth position from the methyl end of the fatty acid chain.[1] Unlike omega-3 and omega-6 fatty acids, most omega-9s are not essential, as the human body can synthesize them.[1] However, their physiological roles are profound, influencing membrane fluidity, cellular signaling, and metabolic regulation.[2][3] This guide focuses on a comparative analysis of this compound (18:1n-9), the most abundant omega-9 fatty acid in nature, against other key members of this family, including elaidic acid (the trans isomer of oleic acid), mead acid, erucic acid, and gondoic acid.[4][5]

Quantitative Comparison of Biological Activities

The biological effects of omega-9 fatty acids are highly dependent on their specific chemical structure, particularly the cis or trans configuration of the double bond, and the length of the carbon chain. The following tables summarize quantitative data from various experimental studies, highlighting these differences.

Table 1: Comparative Effects on Inflammatory Markers

Fatty AcidCell/SystemConcentrationEffect on Inflammatory MarkerReference
Oleic Acid Human THP-1 monocytes100 µM↓ TNF-α secretion[6]
C2C12 myotubes20-500 µM↑ IL-6 mRNA and protein levels (dose-dependent)[7]
3T3-L1 adipocytes100 µM↓ Resistin mRNA, ↑ Adiponectin mRNA[7]
Rat model of sepsis17.5% olive oil diet↓ Serum IL-1β, TNF-α, MCP-1[8]
Elaidic Acid C2C12 myotubes20-500 µMNo effect on IL-6 expression[7]
Human endothelial cells-↑ NF-κB activation[9]
Mouse model-↑ Serum TNF-α and IL-1β vs. oleic acid[9]
Mead Acid Rat neutrophilsDietary supplementation↓ LTB4 synthesis
Mouse peritoneal cellsDietary supplementation↓ LTB4 and LTE4 synthesis
Erucic Acid --Attenuates inflammation by altering inflammatory mediators[8]

Table 2: Comparative Effects on Cellular Metabolism and Gene Expression

Fatty AcidCell/SystemConcentrationEffectReference
Oleic Acid J774 macrophages100 µM↓ ABCA1 protein levels (accelerated degradation)[10]
HepG2 cells300 µM↑ Triglyceride synthesis[11]
HuH-7 cells-↓ SRE-luciferase activity, ↓ mature SREBP-1 protein[12]
Elaidic Acid J774 macrophages100 µMStabilized ABCA1 protein levels vs. oleic acid[10]
Human macrophages100 µM↑ Expression of IL-1β and heparin-binding EGF[13]
HuH-7 cells-↑ SRE-luciferase activity, ↑ SREBP-1c mRNA[12]
Erucic Acid Perfused guinea-pig heartRadioactive pulseSlower incorporation into esterified lipids vs. oleic acid[14]
Perfused guinea-pig heartRadioactive pulse↓ CO2 production vs. oleic acid[14]

Key Signaling Pathways

The distinct biological activities of omega-9 fatty acids are mediated through their differential effects on various signaling pathways.

Oleic Acid Signaling

Oleic acid's anti-inflammatory effects are partly attributed to its ability to inhibit the pro-inflammatory NF-κB signaling pathway.[1] Additionally, it can activate PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[1]

Oleic_Acid_Signaling OA Oleic Acid NFkB NF-κB Pathway OA->NFkB inhibits PPARa PPARα OA->PPARa activates Inflammation Inflammation NFkB->Inflammation promotes PPARa->Inflammation inhibits LipidMetabolism Lipid Metabolism Regulation PPARa->LipidMetabolism

Caption: Oleic acid's anti-inflammatory and metabolic regulatory pathways.

Elaidic Acid Signaling

In contrast to oleic acid, its trans isomer, elaidic acid, is generally considered pro-inflammatory. Studies have shown that it can activate the NF-κB signaling pathway, leading to the production of inflammatory cytokines.[9]

Elaidic_Acid_Signaling EA Elaidic Acid NFkB NF-κB Pathway EA->NFkB activates Inflammation Increased Inflammation NFkB->Inflammation promotes

Caption: Elaidic acid's pro-inflammatory signaling pathway.

Mead Acid Signaling

Mead acid exhibits anti-inflammatory properties primarily by inhibiting the synthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4).[1][15] It also activates PPARα, contributing to its anti-inflammatory effects.[1]

Mead_Acid_Signaling MA Mead Acid LTB4 Leukotriene B4 (LTB4) Synthesis MA->LTB4 inhibits PPARa PPARα MA->PPARa activates Inflammation Inflammation LTB4->Inflammation promotes PPARa->Inflammation inhibits

Caption: Mead acid's anti-inflammatory signaling mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols from the cited literature for key experiments.

Protocol 1: In Vitro Fatty Acid Treatment of Cultured Cells

This protocol describes a general procedure for treating cultured cells with fatty acids to study their biological effects.

1. Preparation of Fatty Acid Stock Solutions:

  • Dissolve the fatty acid (e.g., oleic acid, elaidic acid) in a suitable solvent such as ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 100 mM).[3][16]

  • For cell culture experiments, fatty acids are often complexed with fatty acid-free bovine serum albumin (BSA) to mimic physiological conditions and improve solubility.[16]

  • To prepare a fatty acid-BSA complex, the fatty acid stock solution is added dropwise to a warm BSA solution (e.g., 10% w/v in serum-free media) while stirring, followed by incubation at 37°C for at least 30 minutes.[16]

2. Cell Culture and Treatment:

  • Plate cells (e.g., THP-1 monocytes, C2C12 myotubes, J774 macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of the fatty acid-BSA complex or the fatty acid alone (with appropriate vehicle controls, e.g., BSA-containing medium or medium with the solvent).[7]

  • Incubate the cells for the desired experimental duration (e.g., 24 hours).[7]

3. Downstream Analysis:

  • After incubation, cells and/or conditioned media can be collected for various analyses, including:

    • Gene Expression Analysis: RNA isolation followed by quantitative real-time PCR (qRT-PCR) to measure mRNA levels of target genes (e.g., cytokines, metabolic enzymes).[7]

    • Protein Analysis: Western blotting to determine the protein levels of specific targets (e.g., ABCA1).[10]

    • Cytokine Secretion: Enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of secreted cytokines in the conditioned media.[6]

Protocol 2: ABCA1 Protein Degradation Assay

This protocol is used to compare the effects of different fatty acids on the stability of a specific protein, such as ABCA1.

1. Cell Treatment to Induce Protein Expression:

  • Incubate macrophages (e.g., J774) with LXR/RXR agonists for a period (e.g., 16 hours) to induce the expression of ABCA1 protein.[10]

2. Fatty Acid Incubation:

  • Treat the cells with the fatty acids of interest (e.g., 100 µM oleic acid or elaidic acid) or a vehicle control for a short period (e.g., 2 hours).[10]

3. Inhibition of Protein Synthesis:

4. Time-Course Analysis:

  • Collect cell lysates at various time points after the addition of cycloheximide (e.g., 0, 1, 2, 4 hours).[10]

  • Analyze the levels of the protein of interest (ABCA1) at each time point using Western blotting. The rate of decrease in the protein level indicates its degradation rate.[10]

Protocol 3: Analysis of Fatty Acid Oxidation in Perfused Heart

This protocol allows for the comparison of the metabolic fate of different fatty acids in an ex vivo heart model.

1. Heart Perfusion:

  • Isolate the heart from an experimental animal (e.g., guinea pig) and perfuse it with a suitable buffer.[14]

2. Radioactive Fatty Acid Pulse:

  • Introduce a pulse of a radiolabeled fatty acid (e.g., ³H-erucic acid or ³H-oleic acid) into the perfusion medium.[14]

3. Sample Collection:

  • At different time points after the pulse (e.g., 2, 15, 30 minutes), freeze-clamp the heart tissue to stop metabolic processes.[14]

4. Lipid Analysis:

  • Extract lipids from the heart tissue.

  • Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography.[14]

  • Quantify the amount of radioactivity in each lipid fraction to determine the incorporation of the fatty acid into different lipid pools.[14]

5. CO2 Production Measurement:

  • If using ¹⁴C-labeled fatty acids, the expired CO2 from the perfusion apparatus can be trapped and the radioactivity measured to quantify the rate of fatty acid oxidation.[14]

Conclusion

The evidence presented in this guide underscores the significant and varied biological activities of omega-9 fatty acids. While this compound, the most common omega-9, generally exhibits anti-inflammatory and beneficial metabolic properties, its trans isomer, elaidic acid, demonstrates pro-inflammatory and potentially detrimental effects. Other omega-9 fatty acids like mead acid and erucic acid also possess unique bioactivities that warrant further investigation. For researchers in drug development and nutritional science, a detailed understanding of the structure-activity relationships within the omega-9 family is crucial for designing targeted therapeutic and dietary interventions. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for future research in this dynamic field.

References

Confirming the Role of Oleate in Inhibiting the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of experimental approaches to confirm the role of oleate, a monounsaturated fatty acid, in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The data and protocols presented are compiled from peer-reviewed studies and are intended for researchers, scientists, and drug development professionals.

Oleic acid has been shown to exert anti-inflammatory effects by attenuating the NF-κB signaling cascade, a key regulator of inflammation.[1][2][3][4][5] This pathway, when activated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical step in the development of atherosclerosis.[1][6][7] The use of specific inhibitors allows for the elucidation of the precise mechanism of this compound's action.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on VCAM-1 expression, a downstream target of the NF-κB pathway, in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on LPS-Induced VCAM-1 Expression

This compound Concentration (μmol/L)Incubation Time (hours)VCAM-1 Expression Inhibition (%)Reference
10 - 100>24Significant Inhibition[1]
10072 (preincubation) + 16 (with LPS)>40[1][6][7]
5072 (preincubation) + 16 (with LPS)IC₅₀ (~50 μmol/L)[7]

Table 2: Effect of this compound on VCAM-1 mRNA Levels and NF-κB Activation

TreatmentDuration (hours)EffectMagnitude of ChangeReference
This compound (100 μmol/L)72Reduction in VCAM-1 mRNA65% reduction[7]
This compound-Inhibition of NF-κB activationNot quantified[1][6]

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying endothelial activation.

  • Culture Conditions: Cells are cultured in standard endothelial cell growth medium.

  • This compound Preparation: Sodium this compound is typically complexed with bovine serum albumin (BSA) to ensure its solubility and bioavailability in the culture medium.

  • Treatment Protocol: HUVECs are preincubated with varying concentrations of sodium this compound (e.g., 10-100 μmol/L) for an extended period (e.g., 24-72 hours).[1][6][7] Following preincubation, the cells are stimulated with an inflammatory agent like LPS (1 μg/mL) or TNF-α for a further 16-24 hours to induce NF-κB activation and VCAM-1 expression.[1][6][7]

2. VCAM-1 Expression Analysis:

  • Method: Cell surface Enzyme Immunoassay (EIA) or Flow Cytometry.

  • Procedure (EIA): HUVECs are grown in multi-well plates. After treatment, the cells are fixed and incubated with a primary antibody specific for VCAM-1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate results in a colorimetric reaction, where the absorbance is proportional to the amount of VCAM-1 expressed on the cell surface.[1][6][7]

  • Procedure (Flow Cytometry): Cells are detached and incubated with a fluorescently labeled anti-VCAM-1 antibody. The fluorescence intensity of individual cells is then measured using a flow cytometer, providing a quantitative measure of VCAM-1 expression.[1][6][7]

3. NF-κB Activation Assay:

  • Method: Electrophoretic Mobility Shift Assay (EMSA).

  • Procedure: Nuclear extracts are prepared from treated and untreated cells. These extracts are then incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the radiolabeled probe indicates the binding of NF-κB, and the intensity of this shifted band is proportional to the amount of activated NF-κB.[1][6]

Visualizing the Pathway and Experimental Logic

The following diagrams illustrate the signaling pathway, the experimental workflow to confirm this compound's role, and the logical relationship of using inhibitors.

G NF-κB Signaling Pathway and this compound Inhibition cluster_0 Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to VCAM-1 Gene VCAM-1 Gene Nucleus->VCAM-1 Gene Activates Transcription Inflammation Inflammation VCAM-1 Gene->Inflammation Promotes This compound This compound This compound->IKK Complex Inhibits

Caption: this compound inhibits the NF-κB pathway by potentially targeting the IKK complex.

G cluster_workflow Experimental Workflow A HUVEC Culture B Pre-incubation with this compound A->B C Inflammatory Stimulation (LPS) B->C D Incubation C->D E Measure VCAM-1 Expression (EIA/Flow Cytometry) D->E F Measure NF-κB Activation (EMSA) D->F G Data Analysis and Comparison E->G F->G G cluster_logic Logical Framework for Inhibition P Hypothesis: This compound inhibits NF-κB pathway I Intervention: Add this compound P->I O1 Observation 1: Decreased VCAM-1 Expression I->O1 O2 Observation 2: Decreased NF-κB Nuclear Translocation I->O2 C Conclusion: This compound's role in inhibiting the NF-κB pathway is confirmed O1->C O2->C Inhibitor Pathway-Specific Inhibitor (e.g., IKK inhibitor) O3 Observation 3: Inhibitor mimics this compound's effect Inhibitor->O3 Positive Control O3->P Supports

References

A Researcher's Guide to Oleate Measurement: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise measurement of oleate is critical across various fields, from metabolic research to pharmaceutical formulation. This guide provides a comprehensive comparison of the principal analytical methods used for this compound quantification, complete with supporting experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an appropriate analytical method for this compound measurement hinges on factors such as sensitivity, specificity, throughput, and cost. The following table summarizes the quantitative performance of common analytical techniques.

Analytical MethodPrincipleAdvantagesLimitationsKey Performance Characteristics
Gas Chromatography (GC) Separation of volatile fatty acid methyl esters (FAMEs) followed by detection.High resolution and sensitivity, well-established methods.[1][2]Requires derivatization to increase volatility, which can be time-consuming and introduce variability.[3][4][5] High temperatures can degrade certain fatty acids.[5]LOD/LOQ: Femtomole levels achievable with MS detection. Linearity (r²): >0.99.[6] Precision (RSD): <5%.[6]
High-Performance Liquid Chromatography (HPLC) Separation of fatty acids in a liquid mobile phase followed by detection.Can analyze underivatized fatty acids, versatile with various detectors (UV, RI, ELSD, CAD, MS).[7][8][9]Lower sensitivity for underivatized fatty acids without specific chromophores.[3] Isomer separation can be challenging.[10]LOD/LOQ: 0.006-0.1 µg/mL (LOD) and 0.032-0.22 µg/mL (LOQ) with HPLC-CAD.[8][11] Linearity (r²): >0.999 with HPLC-CAD.[8][11] Recovery: 96.5% to 103.6%.[8][11]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis of molecules.High sensitivity and specificity, provides structural information.[2] Can be coupled with GC or LC for enhanced separation.[12][13]Can be expensive, matrix effects can influence ionization.LOD: Picomolar levels.[2] Linear Dynamic Range: >5 orders of magnitude.[14]
Enzymatic Assays Utilizes specific enzymes to react with this compound, producing a detectable signal.High throughput, simple, and cost-effective for screening.[15]Can lack specificity for this compound over other fatty acids, may have lower sensitivity compared to chromatographic methods.[16]Detection Limit: 1.5-3 mM.[15]
Fluorescent Probes Dyes that exhibit a change in fluorescence upon binding to fatty acids.Enables real-time imaging and detection in biological systems.[17][18][19]Specificity for this compound can be a challenge, and quantification can be complex.[17][18]Sensitivity: Can detect nanomolar concentrations.[18]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical results. Below are representative protocols for key this compound measurement techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis

This method involves the extraction of lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[4][20]

a) Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Add a known amount of an internal standard (e.g., deuterated oleic acid) for quantification.[20]

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

b) Saponification and Derivatization to FAMEs:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 2 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

  • Add 2 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to convert fatty acids to FAMEs.

  • After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

c) GC-MS Analysis:

  • Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).[21]

  • Carrier Gas: Helium at a constant flow rate.[21]

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.[21]

  • Injector and Detector Temperature: Typically set to 250°C and 300°C, respectively.[21]

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-500).

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Oleic Acid Quantification

This method allows for the direct analysis of underivatized oleic acid.[8][11]

a) Sample Preparation:

  • Dissolve the sample containing oleic acid in a suitable solvent such as a mixture of acetonitrile (B52724), methanol, and n-hexane.[8]

  • Filter the sample through a 0.22 µm filter before injection.

b) HPLC-CAD Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.2% acetic acid) is often employed.[8]

  • Flow Rate: Typically around 1 mL/min.

  • CAD Settings:

    • Nebulizer Temperature: Set to an appropriate temperature for solvent evaporation.

    • Evaporation Tube Temperature: Optimize for analyte detection.

    • Gas Flow: Adjust nitrogen gas flow as per manufacturer's recommendations.

Visualizations

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Homogenize Derivatization Saponification & Derivatization to FAMEs Extraction->Derivatization Isolate Lipids GC_Separation GC Separation Derivatization->GC_Separation Inject FAMEs MS_Detection MS Detection GC_Separation->MS_Detection Elution Data_Analysis Data Analysis MS_Detection->Data_Analysis Ion Detection Oleic_Acid_AMPK_Pathway OA Oleic Acid Membrane Cell Membrane ACSL ACSL Membrane->ACSL Transport OleoylCoA Oleoyl-CoA ACSL->OleoylCoA Activation AMPK AMPK OleoylCoA->AMPK Activates Downstream Downstream Effects (e.g., Fatty Acid Oxidation ↑, Lipogenesis ↓) AMPK->Downstream

References

Validating Oleate's Metabolic Effects: A Comparative Guide to Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic knockout models used to validate the metabolic effects of oleate, a key monounsaturated fatty acid. We will delve into the experimental data derived from these models, present detailed experimental protocols, and visualize the underlying biological pathways and workflows.

Introduction to this compound and the Role of Genetic Models

Oleic acid (C18:1) is the most abundant monounsaturated fatty acid (MUFA) in the human diet and is also synthesized endogenously.[1] It plays a crucial role in various physiological processes, including membrane fluidity, signal transduction, and as a major component of triglycerides for energy storage.[2] Alterations in this compound metabolism have been implicated in a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity.[3][4]

To dissect the precise molecular mechanisms of this compound's action and to validate its role in health and disease, researchers increasingly rely on genetic knockout (KO) models. These models, where a specific gene is inactivated, allow for the investigation of the direct consequences of the absence of a particular protein, providing strong evidence for its function. This guide will focus on key knockout models that have been instrumental in elucidating the effects of this compound.

Key Genetic Knockout Models for Studying this compound's Effects

The most direct way to study the effects of endogenous this compound is by targeting the enzyme responsible for its synthesis, Stearoyl-CoA Desaturase 1 (SCD1).[4] Other models, such as those for Fatty Acid Desaturase 2 (FADS2), provide a comparative context for understanding fatty acid metabolism.

Stearoyl-CoA Desaturase 1 (SCD1) Knockout Models

SCD1 is the rate-limiting enzyme that catalyzes the synthesis of MUFAs, primarily this compound (from stearate) and palmitthis compound (B1233929) (from palmitate).[5] Consequently, SCD1 knockout models are the most relevant for studying the physiological roles of endogenously synthesized this compound.[3][4]

Global or tissue-specific deletion of SCD1 has been shown to protect against diet-induced obesity and hepatic steatosis.[4] These models have been pivotal in demonstrating that hepatic this compound synthesis, in particular, is a key regulator of lipid accumulation in the liver and adipose tissue.[6]

The following table summarizes key findings from studies utilizing SCD1 knockout mice, highlighting the direct impact of reduced endogenous this compound synthesis.

ParameterModelConditionWild-Type (WT) / ControlSCD1 Knockout (KO)Key FindingReference
Hepatic Triglycerides (TG) Liver-specific SCD1 KO (LKO)High Carbohydrate Diet~15 mg/g liver~5 mg/g liverHepatic SCD1 deficiency protects against diet-induced hepatic steatosis.[5]
Plasma this compound in TGs Global SCD1 KO (GKO) vs. GKO with liver-specific SCD5 (makes this compound)Lipogenic DietGKO: LowGLS5: 2.5-fold increase vs GKOHepatic this compound synthesis is sufficient to increase circulating this compound levels.[6]
Adiposity (Subcutaneous WAT) Global SCD1 KO (GKO) vs. GKO with liver-specific SCD5 (makes this compound)Lipogenic DietGKO: ReducedGLS5: Increased vs GKOHepatic this compound production promotes lipid accumulation in white adipose tissue.[6]
Fatty Acid Re-esterification Global SCD1 KOChow DietNormalReducedSCD1 deficiency alters lipid handling in white adipose tissue.[7]

This protocol outlines a typical workflow for creating and analyzing a liver-specific SCD1 knockout mouse model.

  • Generation of Liver-Specific SCD1 KO Mice:

    • Mice with loxP sites flanking the Scd1 gene (Scd1flox/flox) are crossed with mice expressing Cre recombinase under the control of an albumin promoter (Alb-Cre).

    • The resulting offspring will have the Scd1 gene specifically deleted in hepatocytes.

    • Genotyping is performed using PCR on DNA extracted from tail biopsies to confirm the presence of the floxed allele and the Cre transgene.

  • Animal Husbandry and Diet:

    • Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle.

    • For diet-induced steatosis studies, mice are fed a high-carbohydrate, low-fat diet for a specified period (e.g., 10 days).[5] Control mice receive a standard chow diet.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) can be determined using techniques like DEXA or MRI.

    • Glucose and Insulin Tolerance Tests: To assess glucose homeostasis, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.

    • Tissue Collection: At the end of the study, mice are euthanized, and tissues (liver, adipose tissue, muscle) and blood are collected for further analysis.

  • Biochemical Analysis:

    • Plasma Lipids: Plasma levels of triglycerides, cholesterol, and free fatty acids are measured using commercially available kits.

    • Hepatic Lipid Content: Lipids are extracted from a portion of the liver using the Folch method, and triglyceride content is quantified.

    • Fatty Acid Composition: Fatty acid profiles in plasma and tissues are determined by gas chromatography-mass spectrometry (GC-MS).

  • Histological Analysis:

    • Oil Red O Staining: To visualize neutral lipid accumulation, frozen liver sections are stained with Oil Red O.

  • Gene Expression Analysis:

    • RNA Extraction and RT-qPCR: RNA is isolated from tissues, reverse-transcribed to cDNA, and the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation is quantified by real-time quantitative PCR (RT-qPCR).

Comparative Model: Fatty Acid Desaturase 2 (FADS2) Knockout

FADS2 encodes the delta-6 desaturase (D6D) enzyme, which is the rate-limiting step in the synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) like EPA and DHA from their precursor, alpha-linolenic acid (ALA).[8][9] While not directly involved in this compound synthesis, FADS2 KO models are valuable for comparative studies on the roles of different fatty acid classes in metabolic regulation.[10]

Studies with FADS2 KO mice have demonstrated that the beneficial effects on hepatic steatosis attributed to omega-3 fatty acids are dependent on the conversion of ALA to EPA and DHA, a process absent in these mice.[8] This highlights the specificity of different fatty acids and their metabolic pathways.

ParameterModelDietWild-Type (WT)FADS2 Knockout (KO)Key FindingReference
Hepatic Triglycerides (TAG) Global FADS2 KOFlaxseed Oil (ALA-rich)LowerHigherThe prevention of hepatic steatosis by ALA is dependent on its conversion by FADS2.[8]
Body Weight Global FADS2 KOLard or Flax DietHigherLowerFADS2 deficiency leads to lower body weight irrespective of dietary fat source.[10]
Adipocyte Size Global FADS2 KOLard or Flax DietLargerSmallerFADS2 knockout results in smaller adipocytes.[10]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in studying this compound's effects.

Oleate_Synthesis_and_Metabolic_Effects cluster_synthesis Endogenous this compound Synthesis cluster_effects Downstream Metabolic Effects cluster_knockout SCD1 Knockout Model SFA Saturated FAs (e.g., Stearate) SCD1 SCD1 SFA->SCD1 This compound This compound (MUFA) SCD1->this compound TG_synthesis Triglyceride Synthesis This compound->TG_synthesis Lipid_Droplets Lipid Droplet Formation TG_synthesis->Lipid_Droplets Hepatic_Steatosis Hepatic Steatosis Lipid_Droplets->Hepatic_Steatosis Adiposity Adiposity Lipid_Droplets->Adiposity SCD1_KO SCD1 Knockout SCD1_KO->SCD1 Reduced_this compound Reduced this compound SCD1_KO->Reduced_this compound Reduced_Steatosis Reduced Steatosis & Adiposity Reduced_this compound->Reduced_Steatosis

Caption: this compound synthesis pathway and the impact of SCD1 knockout.

Experimental_Workflow start Start: Hypothesis on this compound's Function generate_ko Generate Tissue-Specific SCD1 KO Mice (e.g., Liver-specific) start->generate_ko breeding Breeding and Genotyping generate_ko->breeding diet Dietary Intervention (e.g., High-Carbohydrate Diet) breeding->diet phenotyping In Vivo Phenotyping (GTT, ITT, Body Composition) diet->phenotyping collection Tissue and Blood Collection phenotyping->collection analysis Analysis collection->analysis biochem Biochemical Assays (Lipids, Metabolites) analysis->biochem histo Histology (Oil Red O) analysis->histo gene_exp Gene Expression (RT-qPCR) analysis->gene_exp conclusion Conclusion: Validate This compound's Function biochem->conclusion histo->conclusion gene_exp->conclusion

Caption: Experimental workflow for validating this compound's effect.

Model_Comparison cluster_SCD1 SCD1 Knockout cluster_FADS2 FADS2 Knockout (Comparative Model) SCD1_KO Target: Endogenous This compound Synthesis SCD1_Phenotype Phenotype: - Reduced Steatosis - Reduced Adiposity - Altered Lipid Handling SCD1_KO->SCD1_Phenotype FADS2_KO Target: LC-PUFA Synthesis FADS2_Phenotype Phenotype: - Increased Steatosis (on ALA diet) - Reduced Body Weight - Smaller Adipocytes FADS2_KO->FADS2_Phenotype

Caption: Logical comparison of SCD1 and FADS2 knockout models.

Conclusion

Genetic knockout models, particularly those targeting SCD1, have been indispensable in validating the critical role of endogenously synthesized this compound in systemic lipid metabolism. The data from these models consistently demonstrate that hepatic this compound production is a potent regulator of lipid storage in both the liver and adipose tissue. By comparing these findings with other models, such as FADS2 knockouts, researchers can delineate the specific effects of different fatty acid classes. The protocols and workflows outlined in this guide provide a framework for designing and interpreting experiments aimed at further unraveling the complex roles of this compound in metabolic health and disease, ultimately informing the development of novel therapeutic strategies.

References

The Dichotomous Dance of Oleate: A Comparative Study on its Impact Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTREAL, QC – In the intricate world of cellular biology, the monounsaturated fatty acid, oleate, reveals a fascinating duality, acting as both a promoter of survival and a harbinger of death depending on the cellular context. A comprehensive comparative analysis of existing research highlights the divergent effects of this compound across various cancer and non-cancerous cell lines, offering critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to objectively compare this compound's performance, providing a foundation for future research and therapeutic development.

The impact of this compound, a primary component of olive oil, has been a subject of intense scientific scrutiny. While often associated with health benefits, its role in cellular proliferation and viability is remarkably cell-type specific. This guide delves into the nuanced responses of hepatocellular carcinoma, breast cancer, and prostate cancer cell lines to this compound treatment, presenting a side-by-side comparison of its effects on key cellular processes.

Unveiling the Data: A Quantitative Comparison

To facilitate a clear understanding of this compound's differential impact, the following tables summarize key quantitative findings from various studies.

Cell Line Cell Type This compound Concentration Key Quantitative Effects Reference
HepG2 Hepatocellular Carcinoma50-500 µMDose-dependent decrease in cell viability at higher concentrations (250-500 µM) after 24 hours.[1][2][1][2]
Hep3B Hepatocellular Carcinoma50-300 µMSignificant dose-dependent reduction in cell viability; about 30% increase in cell death at 300 µM.[3][4][3][4]
Huh7.5 Hepatocellular Carcinoma50-300 µMSignificant dose-dependent reduction in cell viability; about 30% increase in cell death at 300 µM.[3][4][3][4]
THLE-2 Healthy Liver-derived50-300 µMNo significant effect on cell viability.[3][4][3][4]
MDA-MB-231 Breast Cancer (Hormone-independent)5-100 µMStimulated cell proliferation and increased long-term serum-free survival.[5][6] this compound protected against palmitate-induced apoptosis.[6][5][6]
MCF-7 Breast Cancer (Hormone-dependent)5-100 µMThis compound stimulated [3H]thymidine incorporation, indicating increased proliferation.[6] High doses of oleic acid decreased viability.[5][5][6]
T-47-D Breast Cancer (Hormone-dependent)Not specifiedThis compound stimulated [3H]thymidine incorporation.[6][6]
ZR-75-1 Breast Cancer (Hormone-dependent)Not specifiedThis compound stimulated [3H]thymidine incorporation.[6][6]
MCF-10A Non-transformed Breast100 µMIncreased long-term serum-free survival.[5][5]
PC3 Prostate Cancer100 µMCell line-dependent effects on proliferation.[7][7]
DU145 Prostate Cancer100 µMCell line-dependent effects on proliferation.[7][7]
LNCaP Prostate Cancer100 µMCell line-dependent effects on proliferation.[7][7]
VCaP Prostate Cancer100 µMCell line-dependent effects on proliferation.[7][7]
PNT2 Non-cancerous Prostate100 µMCell line-dependent effects on proliferation.[7][7]

Delving into the Mechanisms: Signaling Pathways at Play

The varied responses to this compound are governed by the activation or inhibition of specific signaling pathways. In hepatocellular carcinoma cells, this compound has been shown to reduce the phosphorylation of ERK and inhibit the anti-apoptotic proteins c-Flip and Bcl-2, leading to cell death.[3][4] Conversely, in certain breast cancer cells like MDA-MB-231, this compound activates the PI3K/Akt pathway, promoting proliferation and survival.[6]

Oleate_Signaling_Pathways cluster_HCC Hepatocellular Carcinoma (e.g., Hep3B, Huh7.5) cluster_BreastCancer Breast Cancer (e.g., MDA-MB-231) Oleate_HCC This compound pERK_HCC p-ERK Oleate_HCC->pERK_HCC inhibits cFlip_Bcl2 c-Flip & Bcl-2 Oleate_HCC->cFlip_Bcl2 inhibits Autophagy_Reduction Autophagy Reduction Oleate_HCC->Autophagy_Reduction induces Apoptosis_Necrosis Apoptosis & Necrosis pERK_HCC->Apoptosis_Necrosis cFlip_Bcl2->Apoptosis_Necrosis inhibits Lipid_Accumulation Lipid Accumulation Autophagy_Reduction->Lipid_Accumulation leads to Lipid_Accumulation->Apoptosis_Necrosis promotes Oleate_BC This compound PI3K PI3K Oleate_BC->PI3K activates Akt Akt PI3K->Akt activates Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival promotes

Comparative signaling pathways of this compound in different cancer types.

Standardized Methodologies for Reproducible Research

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for the desired time period (e.g., 24, 48 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm using a microplate reader F->G

A generalized workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells at a density of 1.5 × 10³ to 1 × 10⁴ cells per well in a 96-well plate and incubate for 24-48 hours to allow for attachment.[8][9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound complexed with fatty acid-free bovine serum albumin (BSA). Include a vehicle control (medium with BSA only).[1]

  • Incubation: Incubate the plate for the desired time periods (e.g., 8, 24, or 48 hours).[1]

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is typically expressed as a percentage of the vehicle control.[1]

Lipid Accumulation Analysis: Oil Red O Staining

Oil Red O staining is a common method for visualizing and quantifying neutral lipids within cells.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with this compound as described for the viability assay.

  • Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.[8][10]

  • Staining: Wash the fixed cells with 60% isopropanol (B130326) and then stain with a freshly prepared and filtered Oil Red O working solution for 10-30 minutes at room temperature.[8][10]

  • Washing and Counterstaining: Wash the cells with distilled water to remove excess stain. A counterstain, such as hematoxylin, can be used to visualize the nuclei.[8]

  • Visualization and Quantification: Visualize the lipid droplets under a light microscope. For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured at approximately 510 nm.[8]

Conclusion

The impact of this compound on cell fate is not a one-size-fits-all phenomenon. Its ability to either promote survival or induce death is highly dependent on the specific cell line and its underlying molecular characteristics. For researchers in oncology and drug development, understanding this differential response is paramount. The data and protocols presented in this guide offer a foundational resource for further investigation into the therapeutic potential of modulating fatty acid metabolism in cancer and other diseases. The contrasting signaling pathways activated by this compound in different cancer types suggest that targeted therapeutic strategies could be developed to exploit these differences, potentially leading to more effective and personalized treatments.

References

Oleate vs. Linoleate: A Comparative Guide on Their Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The impact of dietary fatty acids on inflammatory processes is a critical area of research with significant implications for the development of therapeutics for a range of chronic diseases. Among the most abundant unsaturated fatty acids in the human diet, oleate (an omega-9 monounsaturated fatty acid) and linthis compound (B1235992) (an omega-6 polyunsaturated fatty acid) exhibit distinct and often opposing effects on inflammatory pathways. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their differential roles in inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and linthis compound on key inflammatory markers and cellular processes as reported in various studies.

Table 1: Effect on NLRP3 Inflammasome Activation and IL-1β Secretion

TreatmentCell TypeInducerEffect on IL-1β SecretionFold Change/PercentageCitation
This compoundHuman Monocytes/MacrophagesPalmitateInhibitionComplete prevention[1]
Linthis compoundHuman Monocytes/MacrophagesPalmitateInhibitionComplete prevention[1]
This compoundHuman Monocytes/MacrophagesNigericin, Alum, MSUInhibitionLess efficient than with SFAs[1]
Linthis compoundHuman Monocytes/MacrophagesNigericin, Alum, MSUInhibitionLess efficient than with SFAs[1]
This compoundTHP-1 cells, Mouse Primary MacrophagesNigericin, PalmitatePotent InhibitionNot specified[2]
Linthis compoundTHP-1 cells, Mouse Primary MacrophagesNigericin, PalmitatePotent InhibitionNot specified[2]
Elaidate (trans-isomer of this compound)Mouse Bone Marrow-Derived Macrophages-Enhanced IL-1β productionNot specified[3]
This compoundMacrophagesPalmitateNo induction of IL-1β-[4][5]

Table 2: Effect on NF-κB Signaling Pathway

TreatmentCell TypeStimulusEffect on NF-κBKey FindingsCitation
This compoundRAW 264.7 MacrophagesLPSInhibitionSuppressed NF-κB/COX-2/PGE2 pathway, reduced p-IκBα and p-NF-κB p65[6]
This compoundSkeletal Muscle CellsPalmitatePrevention of NF-κB activationReversed by AMPK inhibitor[7]
Linoleic AcidCultured Endothelial Cells-ActivationIncreased NF-κB DNA-binding activity[8]
Conjugated Linoleic Acid (c9, t11-CLA)Murine Dendritic CellsLPSDecreased NF-κB:DNA bindingIL-10 dependent, delayed p65 translocation[9]

Table 3: Effect on Pro-inflammatory Cytokine Production

Fatty AcidCell TypeCytokineEffectFold Change/PercentageCitation
This compound3T3-L1 AdipocytesTNF-αNo effect-[10]
This compound3T3-L1 AdipocytesIL-10 (anti-inflammatory)No effect-[10]
This compoundRAW 264.7 MacrophagesTNF-α, IL-6, IL-1βDecreased expressionNot specified[6]
This compoundSkeletal Muscle CellsIL-6Prevention of palmitate-induced secretionNot specified[7]
Oleic and Linoleic AcidsRat Neutrophils (in vitro)IL-1βIncreased productionDose-dependent[11]
Oleic AcidRat Neutrophils (in vitro)CINC-2α/βStimulated productionNot specified[11]
Linoleic Acid--Precursor to arachidonic acid, a pro-inflammatory mediator-[12]

Table 4: Effect on Macrophage Polarization

Fatty AcidCell Type/TissueEffect on Macrophage PhenotypeKey MarkersCitation
Oleic AcidHuman Adipose TissueAnti-inflammatory (M2)Increased CD206, MGL1, ARG1[13][14]
Oleic AcidMurine MacrophagesM2-like polarizationNot specified[14]
Palmitic and Palmitoleic AcidsHuman Adipose TissuePro-inflammatory (M1)Increased CD14+CD16+CD36high[13]
Oleic AcidM2 MacrophagesIncreased enrichment in glycerophospholipids, ether lipids, and sphingolipids-[15]

Table 5: Effect on Endoplasmic Reticulum (ER) Stress

Fatty AcidCell TypeInducerEffect on ER StressKey MarkersCitation
This compoundSkeletal Muscle CellsPalmitatePrevents ER stressReduced sXbp1 mRNA[7][16]
PalmitateSkeletal Muscle Cells-Induces ER stressIncreased sXbp1 mRNA[16]
This compoundC2C12 MyotubesPalmitateRelieves ER stress-[17]
Linoleic AcidHepatoma Cells-Induces ER stress and apoptosisNot specified[18]

Signaling Pathways

The differential effects of this compound and linthis compound on inflammation are mediated through distinct signaling pathways.

This compound's Anti-inflammatory Signaling

This compound generally exerts anti-inflammatory effects by inhibiting key pro-inflammatory pathways. One of the primary mechanisms is the prevention of NLRP3 inflammasome activation, a multi-protein complex responsible for the maturation and secretion of the potent pro-inflammatory cytokine IL-1β.[1] this compound has been shown to block the activation of the NLRP3 inflammasome induced by saturated fatty acids like palmitate, as well as other stimuli.[1][2] Furthermore, this compound can suppress the NF-κB signaling pathway, a central regulator of inflammatory gene expression, by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[6] This leads to a downstream reduction in the production of various pro-inflammatory cytokines, including TNF-α and IL-6.[6] In some cell types, the anti-inflammatory actions of this compound are dependent on the activation of AMP-activated protein kinase (AMPK).[7]

Oleate_Anti_Inflammatory_Pathway This compound This compound AMPK AMPK This compound->AMPK activates NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits NF_kB NF-κB AMPK->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines induces IL_1beta IL-1β Secretion NLRP3->IL_1beta promotes

Caption: this compound's anti-inflammatory signaling pathway.

Linthis compound's Pro-inflammatory Signaling

In contrast to this compound, linthis compound can promote inflammation, primarily through its role as a precursor to arachidonic acid (AA). AA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a variety of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. Furthermore, studies have shown that linoleic acid can directly activate the NF-κB signaling pathway in endothelial cells, leading to the transcription of pro-inflammatory genes.[8] This activation is associated with an increase in cellular oxidative stress.

Linoleate_Pro_Inflammatory_Pathway Linthis compound Linthis compound Arachidonic_Acid Arachidonic Acid Linthis compound->Arachidonic_Acid precursor to NF_kB NF-κB Linthis compound->NF_kB activates Oxidative_Stress Oxidative Stress Linthis compound->Oxidative_Stress induces COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX substrate for Eicosanoids Pro-inflammatory Eicosanoids COX_LOX->Eicosanoids produce Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes induces Oxidative_Stress->NF_kB activates

Caption: Linthis compound's pro-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Cell Culture and Fatty Acid Treatment

Objective: To expose cultured cells to this compound or linthis compound to assess their effects on inflammatory responses.

Protocol:

  • Cell Seeding: Plate cells (e.g., macrophages, endothelial cells, adipocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Fatty Acid-BSA Complex Preparation:

    • Prepare a stock solution of the fatty acid (this compound or linthis compound) in an organic solvent such as ethanol (B145695) or DMSO.[19][20]

    • Separately, prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.[20]

    • The fatty acid stock solution is then added dropwise to the BSA solution while stirring to form a complex. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized.[20]

    • The complexed fatty acid solution is then sterile-filtered.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the fatty acid-BSA complex at the desired final concentration. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).[21]

  • Incubation: Incubate the cells for the specified duration (e.g., 4 to 48 hours) under standard cell culture conditions (37°C, 5% CO2).[10][21]

  • Downstream Analysis: Following incubation, cells and/or culture supernatants can be harvested for various analyses, including cytokine measurement (ELISA), gene expression analysis (RT-qPCR), protein analysis (Western blotting), and assessment of signaling pathway activation (e.g., NF-κB reporter assays).

Experimental_Workflow_Fatty_Acid_Treatment cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis FA_Stock Fatty Acid Stock (in Ethanol/DMSO) FA_BSA_Complex Fatty Acid-BSA Complex FA_Stock->FA_BSA_Complex BSA_Solution BSA Solution (in Serum-Free Medium) BSA_Solution->FA_BSA_Complex Treatment Incubation with FA-BSA Complex FA_BSA_Complex->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Downstream_Analysis Downstream Analysis (ELISA, qPCR, Western Blot) Harvest->Downstream_Analysis

Caption: General workflow for cell treatment with fatty acids.

NLRP3 Inflammasome Activation Assay

Objective: To determine the effect of this compound and linthis compound on NLRP3 inflammasome activation.

Protocol:

  • Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[5]

  • Fatty Acid Pre-treatment: Pre-incubate the primed cells with this compound or linthis compound (complexed with BSA) for a defined period (e.g., 1 hour).

  • Inflammasome Activation: Induce NLRP3 inflammasome activation by adding a known activator, such as nigericin, ATP, or a saturated fatty acid like palmitate.

  • Sample Collection: After a further incubation period (typically 1-6 hours), collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare the levels of IL-1β secreted from cells treated with the NLRP3 activator alone to those pre-treated with this compound or linthis compound.

NF-κB Activation Assay (Western Blot for Phospho-IκBα)

Objective: To assess the effect of this compound and linthis compound on the activation of the NF-κB pathway.

Protocol:

  • Cell Treatment: Treat cells with this compound or linthis compound for a specified time, followed by stimulation with an NF-κB activator like LPS or TNF-α for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of IκBα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Normalize the intensity of the phospho-IκBα band to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in IκBα phosphorylation between different treatment groups.

References

Validating the Specificity of an Oleate-Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the binding specificity of a putative oleate-binding protein. We present key experimental techniques, comparative data with alternative this compound-binding proteins, and detailed protocols to aid in the design and execution of validation studies.

Performance Comparison: this compound-Binding Proteins

To objectively assess the specificity of a novel this compound-binding protein (OBP), it is crucial to compare its binding affinity for this compound with that of other well-characterized lipid-binding proteins. This section provides a comparative summary of dissociation constants (Kd) for this compound and other relevant ligands across a panel of proteins. Lower Kd values indicate higher binding affinity.

Protein FamilySpecific ProteinLigandDissociation Constant (Kd)Comments
Fatty Acid-Binding Protein (FABP) Epidermal FABP (E-FABP)Oleic Acid0.46 µMHigh affinity for stearic acid, with affinity decreasing with shorter chain length or introduction of double bonds.[1]
Liver FABPOleic Acid0.3 - 0.7 µMBinds a range of C16-C22 saturated and unsaturated fatty acids.[2]
Brown Adipose Tissue FABPOleic Acid~0.80 µMSimilar affinity to FABP from white fat.[3]
Scavenger Receptor CD36Oleic AcidNot explicitly quantified, but functional binding demonstrated.Binds a wide range of ligands including long-chain fatty acids and oxidized LDL.[4][5] The binding site for this compound involves lysine (B10760008) 164.[4]
G-Protein Coupled Receptor (GPCR) GPR84Medium-Chain Fatty Acids (C9-C14)Acts as a receptor, not a transporter.Does not bind long-chain fatty acids like this compound.[6]

Key Experimental Methodologies for Specificity Validation

Accurate determination of binding specificity relies on robust experimental techniques. Below are detailed protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescent Competitive Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface. It provides kinetic data (association and dissociation rates) and affinity constants (Kd).

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., L1 or HPA chip for lipid vesicles, or a hydrophobic sensor chip for direct lipid immobilization).

    • For vesicle capture, prepare small unilamellar vesicles (SUVs) containing a defined percentage of this compound.

    • Immobilize the ligand (your this compound-binding protein) or capture the this compound-containing vesicles on the sensor chip surface according to the manufacturer's instructions. Amine coupling is a common method for protein immobilization.[7][8]

  • Analyte Preparation:

    • Prepare a series of concentrations of the analyte (the binding partner that is not immobilized) in a suitable running buffer (e.g., HBS-P+). The buffer should be identical for both ligand and analyte to minimize bulk refractive index changes.[9]

  • Binding Analysis:

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to generate a sensorgram.

    • Include a reference flow cell (without the immobilized ligand or with a control lipid) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

  • Specificity Testing:

    • To assess specificity, inject other fatty acids (e.g., stearic acid, linoleic acid, palmitic acid) at the same concentrations as this compound and compare the binding responses and calculated affinities.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Chip Prepare Sensor Chip (Immobilize Protein) Inject Inject Analyte over Chip Chip->Inject Analyte Prepare Analyte (this compound Solutions) Analyte->Inject Detect Detect RU Change Inject->Detect Sensorgram Generate Sensorgram Detect->Sensorgram Fit Fit Data to Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Surface Plasmon Resonance Experimental Workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of your this compound-binding protein (typically 10-50 µM) in a well-defined buffer.[10]

    • Prepare a concentrated solution of this compound (typically 10-20 times the protein concentration) in the exact same buffer to avoid heats of dilution.[11][12] Due to the low solubility of this compound in aqueous buffers, it may be necessary to use a carrier protein like fatty acid-free BSA in the buffer or prepare this compound in a micellar form with a non-ionic detergent.

    • Degas both solutions thoroughly to prevent air bubbles in the calorimeter.[11]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.

    • A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine Kd, n, and the enthalpy of binding (ΔH).

  • Specificity Testing:

    • Repeat the experiment with other fatty acids to compare their binding affinities and thermodynamic profiles to that of this compound.

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Analysis Protein Prepare Protein Solution Degas Degas Solutions Protein->Degas Ligand Prepare this compound Solution (in matched buffer) Ligand->Degas Load Load Protein into Cell Load this compound into Syringe Degas->Load Titrate Titrate this compound into Protein Load->Titrate Measure Measure Heat Change Titrate->Measure Isotherm Generate Binding Isotherm Measure->Isotherm Fit Fit Isotherm to Model Isotherm->Fit Thermo Determine KD, n, ΔH Fit->Thermo

Isothermal Titration Calorimetry Experimental Workflow.
Fluorescent Competitive Binding Assay

This assay measures the displacement of a fluorescent probe from the protein's binding pocket by a competing ligand (this compound). The decrease in fluorescence is proportional to the affinity of the competing ligand.

Experimental Protocol:

  • Probe Selection and Characterization:

    • Select a suitable fluorescent probe that binds to your protein and exhibits a change in fluorescence upon binding. For fatty acid binding proteins, 1-anilinonaphthalene-8-sulfonic acid (ANS) or fluorescently labeled fatty acids like ADIFAB2 are commonly used.[13][14]

    • Characterize the binding of the fluorescent probe to your protein by titrating the protein into a solution of the probe and measuring the fluorescence change to determine the probe's Kd.

  • Competitive Binding Experiment:

    • Prepare a solution containing your protein and the fluorescent probe at concentrations that result in a significant fluorescence signal.

    • Prepare a series of concentrations of this compound.

    • Add increasing concentrations of this compound to the protein-probe solution and measure the fluorescence at the appropriate excitation and emission wavelengths after each addition.[15]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a competitive binding equation to calculate the inhibition constant (Ki) for this compound, which represents its Kd.

  • Specificity Testing:

    • Perform the competitive binding assay with a panel of other fatty acids and compare their Ki values to that of this compound. A lower Ki indicates a higher affinity.

Competitive_Binding_Assay cluster_setup Assay Setup cluster_competition Competition Protein Protein Complex Protein-Probe Complex (High Fluorescence) Protein->Complex Probe Fluorescent Probe Probe->Complex This compound Add this compound (Competitor) Complex->this compound Displacement This compound Displaces Probe This compound->Displacement FreeProbe Free Probe (Low Fluorescence) Displacement->FreeProbe

Principle of Fluorescent Competitive Binding Assay.

Conclusion

Validating the specificity of an this compound-binding protein requires a multi-faceted approach. By employing a combination of the techniques outlined in this guide and comparing the results to those of known this compound-binding and non-binding proteins, researchers can confidently establish the binding profile of their protein of interest. The choice of methodology will depend on the specific research question, available instrumentation, and the properties of the protein under investigation.

References

The Oleate Effect: A Comparative Guide to its Influence on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic landscape in cells treated with oleate, a monounsaturated omega-9 fatty acid. By examining key metabolic pathways and presenting supporting experimental data, this document serves as a resource for understanding the multifaceted role of this compound in cellular physiology and its implications for disease research and drug development.

Quantitative Metabolic Changes Induced by this compound Treatment

This compound treatment elicits significant alterations in the cellular metabolome, particularly in lipid metabolism. The following tables summarize the quantitative effects of this compound on gene expression related to lipid uptake and synthesis, as well as changes in phospholipid and fatty acid profiles.

Table 1: Effect of this compound Treatment on Genes Involved in Fatty Acid Uptake and Transport

GeneCell Type/ModelThis compound ConcentrationDuration of TreatmentFold Change vs. ControlReference
CD36NCTC 14690.5 mM OA/0.25 mM PA24 h~1.5[1]
FABP1NCTC 14690.5 mM OA/0.25 mM PA24 h~2.0[1]
FATP2NCTC 14690.5 mM OA/0.25 mM PA24 h~1.8[1]
FATP5NCTC 14690.5 mM OA/0.25 mM PA24 h~1.7[1]
OA: Oleic Acid; PA: Palmitic Acid

Table 2: Effect of this compound Treatment on Genes Involved in De Novo Lipogenesis

GeneCell Type/ModelThis compound ConcentrationDuration of TreatmentFold Change vs. ControlReference
ACACADuck Hepatocytes150 µM OA48 hUpregulated[2]
FASNDuck Hepatocytes150 µM OA48 hUpregulated[2]

Table 3: Alterations in Phospholipid and Fatty Acid Metabolism in this compound-Treated Macrophages

Metabolite ClassChange upon this compound TreatmentCell TypeReference
LysophospholipidsDecreasedRAW 264.7[3]
PhospholipidsIncreasedRAW 264.7[3]
PhosphatidylethanolaminesAccumulatedRAW 264.7[3]
Saturated Fatty AcidsDecreasedRAW 264.7[3]
Polyunsaturated Fatty AcidsIncreasedRAW 264.7[3]

Key Signaling Pathways Modulated by this compound

This compound is a signaling molecule that primarily regulates lipid metabolism through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1]

Oleate_Signaling_Pathways cluster_PPARa PPARα Pathway cluster_SREBP1c SREBP-1c Pathway Oleate_PPAR This compound PPARa PPARα Oleate_PPAR->PPARa activates RXR_PPAR RXR PPARa->RXR_PPAR heterodimerizes with PPRE PPRE RXR_PPAR->PPRE binds to Target_Genes_PPAR Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes_PPAR activates transcription of FAO Increased Fatty Acid Oxidation Target_Genes_PPAR->FAO Oleate_SREBP This compound SREBP1c_inactive Inactive SREBP-1c (ER Membrane) Oleate_SREBP->SREBP1c_inactive promotes processing of SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_inactive->SREBP1c_active translocates to SRE SRE SREBP1c_active->SRE binds to Target_Genes_SREBP Target Genes (e.g., FASN, SCD1) SRE->Target_Genes_SREBP activates transcription of DNL Increased De Novo Lipogenesis Target_Genes_SREBP->DNL

This compound-mediated activation of PPARα and SREBP-1c signaling pathways.

Experimental Protocols

This section details a general methodology for studying the metabolic effects of this compound on cultured cells.

1. Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., HepG2, RAW 264.7) in appropriate culture dishes to achieve 70-80% confluency at the time of treatment. Culture in standard growth medium (e.g., DMEM with 10% FBS).[1]

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of sodium this compound in sterile water.

    • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) in serum-free medium.

    • To prepare the final treatment medium, dilute the sodium this compound stock into the BSA-containing medium to the desired final concentration (e.g., 70 µM to 0.5 mM). A typical molar ratio of this compound to BSA is between 2:1 and 6:1.[1][4]

    • Incubate the this compound-BSA solution at 37°C for at least 1 hour to allow for complex formation.[1]

  • Cell Treatment: Remove the standard growth medium from the cells and replace it with the prepared this compound-BSA treatment medium. A control group should be treated with BSA-containing medium without this compound.[4] Incubate for the desired duration (e.g., 12 to 48 hours).[2][4]

2. Metabolite Extraction

  • After treatment, place the culture dishes on ice and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites for analysis.

3. Metabolomics Analysis

  • Untargeted Metabolomics: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to obtain a comprehensive profile of the metabolic changes induced by this compound treatment.[3]

  • Targeted Lipidomics: Utilize high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify specific lipid species that are altered following this compound administration.[4]

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Metabolomics Analysis A Seed Cells B Culture to 70-80% Confluency A->B D Treat Cells with this compound-BSA B->D C Prepare this compound-BSA Complex C->D E Incubate for a Defined Duration D->E F Wash Cells with PBS E->F G Metabolite Extraction F->G H LC-MS/HPLC-MS Analysis G->H I Data Processing and Analysis H->I

A general workflow for comparative metabolomics of this compound-treated cells.

Discussion

The presented data indicates that this compound treatment leads to a significant reprogramming of cellular lipid metabolism. This is characterized by an upregulation of genes involved in fatty acid uptake and de novo lipogenesis, resulting in an accumulation of various phospholipid species and an alteration of the overall fatty acid pool.[1][2][3] These changes are orchestrated by the activation of key transcription factors such as PPARα and SREBP-1c.[1]

It is important to note that the metabolic response to this compound can be cell-type specific and dependent on the cellular context. For instance, in some cancer cells, this compound has been shown to promote proliferation, while in others, it can have anti-proliferative effects.[5] Furthermore, this compound can counteract the lipotoxic effects of saturated fatty acids like palmitate.[4]

The methodologies and data presented in this guide provide a framework for investigating the metabolic consequences of this compound treatment. Such studies are crucial for understanding the role of fatty acids in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways.

References

cross-validation of oleate quantification between HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oleate, a monounsaturated omega-9 fatty acid, is crucial in various fields including pharmaceuticals, nutrition, and metabolic research. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Typical Detector UV, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS).[2][3]Flame Ionization Detector (FID), Mass Spectrometry (MS).[4]
Strengths Excellent for separating non-volatile or thermally labile compounds; can often be performed without derivatization, simplifying sample preparation.[2][5] HPLC is also well-suited for separating cis/trans isomers.[3][6]High resolution and sensitivity for volatile compounds; it is a robust and well-established method.[3][5]
Limitations Can be challenging to separate compounds with similar polarity. Sensitivity can be lower without derivatization as fatty acids lack strong UV chromophores.[4]Typically requires derivatization to volatile Fatty Acid Methyl Esters (FAMEs), which can be time-consuming and introduce variability.[4][7] High temperatures can lead to the degradation of sensitive compounds.[3]
Sample Preparation Can be as simple as dissolution in a suitable solvent, though derivatization can be used to enhance sensitivity.[2]Involves extraction and mandatory derivatization (transesterification) to form FAMEs.[7]

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for both HPLC and GC-based this compound quantification, compiled from various studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Linearity (r²) >0.999[2]>0.999[8]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.006 - 0.1 µg/mL (HPLC-CAD)[2]0.21 - 0.54 µg/mL (as FAME)[8]HPLC, particularly with sensitive detectors like CAD, can achieve very low detection limits without derivatization. GC sensitivity is high for the volatile FAMEs.[2][5]
Limit of Quantification (LOQ) 0.032 - 0.22 µg/mL (HPLC-CAD)[2]0.64 - 1.63 µg/mL (as FAME)[8]Similar to LOD, HPLC-CAD demonstrates strong performance for direct quantification at low levels.
Precision (RSD%) < 5.0%[2]< 5.88%[5]Both methods demonstrate good precision. Some studies suggest HPLC may have slightly better precision.[5]
Accuracy/Recovery (%) 96.5% - 103.6%[2]≥ 82.31%[5]Comparable and high recovery rates are achievable with optimized extraction and derivatization (for GC) procedures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-CAD) without Derivatization

This protocol is adapted from a method for the direct analysis of fatty acids in oleic acid samples.[2]

1. Instrumentation:

  • HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • This compound standard.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD).

5. Quantification:

  • Prepare a calibration curve using a series of this compound standards of known concentrations.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC-FID) with Derivatization

This protocol involves the derivatization of oleic acid to its corresponding Fatty Acid Methyl Ester (FAME) for analysis.[7][9]

1. Instrumentation:

  • Gas Chromatograph coupled to a Flame Ionization Detector (FID).

  • Capillary column suitable for FAME analysis (e.g., DB-FFAP or similar polar column; 30 m x 0.25 mm, 0.25 µm).

2. Reagents:

3. Derivatization (Transesterification):

  • Weigh approximately 10-20 mg of the this compound-containing sample into a screw-cap tube.

  • Add a known amount of internal standard.

  • Add 2 mL of heptane and vortex to dissolve.

  • Add 0.2 mL of 2M methanolic potassium hydroxide and shake vigorously for 30 seconds.[9]

  • Allow the layers to separate. The upper heptane layer contains the FAMEs.

4. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 15 minutes.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

5. Quantification:

  • Identify the this compound methyl ester peak by comparing its retention time to that of a standard.

  • Quantify using the internal standard method, calculating the peak area ratio of the this compound methyl ester to the internal standard and comparing it to a calibration curve.

Mandatory Visualization

This compound Quantification Workflow cluster_HPLC HPLC Method cluster_GC GC Method hplc_start Sample Weighing & Dissolution hplc_filter Filtration (0.22 µm) hplc_start->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_analysis Separation & Detection (e.g., C18, CAD) hplc_inject->hplc_analysis hplc_quant Direct Quantification hplc_analysis->hplc_quant end_node Quantitative Result hplc_quant->end_node gc_start Sample Weighing & Dissolution gc_deriv Derivatization (Transesterification to FAME) gc_start->gc_deriv gc_extract Extraction of FAMEs gc_deriv->gc_extract gc_inject GC Injection gc_extract->gc_inject gc_analysis Separation & Detection (e.g., FFAP, FID) gc_inject->gc_analysis gc_quant Quantification of FAME gc_analysis->gc_quant gc_quant->end_node start_node This compound Sample start_node->hplc_start start_node->gc_start

Caption: Comparative workflow for this compound quantification by HPLC and GC.

Method Selection Logic start Analytical Need no_deriv No Derivatization Desired start->no_deriv isomer_sep Isomer Separation (cis/trans) start->isomer_sep thermolabile Thermally Labile Sample start->thermolabile high_throughput High Throughput Routine Analysis start->high_throughput volatile_matrix Volatile Analytes/ Matrix start->volatile_matrix established_method Established Robust Method Required start->established_method hplc_node HPLC no_deriv->hplc_node isomer_sep->hplc_node thermolabile->hplc_node gc_node GC high_throughput->gc_node volatile_matrix->gc_node established_method->gc_node

Caption: Decision logic for selecting between HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are highly capable techniques for the quantification of this compound. The choice between them is not about which is universally "better," but which is more appropriate for the specific research question and laboratory capabilities.[5] HPLC offers the significant advantage of analyzing this compound in its native form at ambient temperatures, which is ideal for thermally sensitive samples or when derivatization is undesirable.[3] The use of modern detectors like CAD allows for high sensitivity without the need for a chromophore.[2] Conversely, GC, particularly GC-FID, remains a gold standard for its robustness, high resolution, and sensitivity for total fatty acid profiling after conversion to FAMEs.[3] For the most comprehensive and unambiguous fatty acid analysis, a cross-validation approach using both techniques can provide the highest level of confidence in the quantitative data.

References

comparing the signaling pathways activated by oleate and stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular impact of fatty acids is a cornerstone of metabolic research and drug development. Understanding the nuanced differences in signaling pathways activated by structurally similar fatty acids is critical for developing targeted therapeutic strategies for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This guide provides a detailed comparison of the signaling pathways activated by two prominent long-chain fatty acids: oleate (C18:1), a monounsaturated omega-9 fatty acid, and stearate (B1226849) (C18:0), a saturated fatty acid.

Executive Summary

This compound and stearate, despite differing only by a single double bond, elicit distinct and often opposing cellular responses. Stearate is frequently associated with pro-inflammatory and pro-apoptotic effects, primarily through the activation of Toll-like receptor 4 (TLR4) signaling and the induction of endoplasmic reticulum (ER) stress. In contrast, this compound often exhibits protective and anti-inflammatory properties, capable of mitigating the detrimental effects of stearate. This compound's signaling is mediated through pathways involving G-protein coupled receptor 40 (GPR40), AMP-activated protein kinase (AMPK), and the promotion of fatty acid oxidation. These differences have profound implications for cellular homeostasis, influencing processes from insulin (B600854) sensitivity and cell survival to tumorigenesis.

Data Presentation: Quantitative Comparison of this compound and Stearate Effects

The following tables summarize the quantitative effects of this compound and stearate on key signaling molecules and cellular outcomes as reported in the literature.

ParameterCell LineStearate TreatmentThis compound TreatmentOutcomeReference
Apoptosis Ovarian Cancer Cells (OVCAR5)Dose-dependent increase in Annexin V-positive cellsAddition of 50 µM this compound significantly reduced stearate-induced apoptosisStearate induces apoptosis, while this compound is protective.[1][1](--INVALID-LINK--)
Human Pancreatic β-Cells (NES2Y)Induction of apoptosisInhibits stearate-induced apoptosisStearate is pro-apoptotic; this compound is anti-apoptotic.[2][3][2](4--INVALID-LINK--
ER Stress Mouse Peritoneal MacrophagesIncreased phosphorylation of PERK and JNK1/2Not reported to induce ER stress; can prevent palmitate-induced ER stress.[5][6]Stearate induces ER stress.[5][7][5](8--INVALID-LINK--,--INVALID-LINK--
Vascular Smooth Muscle CellsIncreased expression of p-eIF2α, CHOP, and spliced XBP-1No increase in ER stress markersStearate is a potent inducer of ER stress.[7][7](--INVALID-LINK--)
Inflammation Human Aortic Endothelial CellsIncreased ICAM-1 expression and NF-κB phosphorylationInhibited stearate-induced ICAM-1 expression and NF-κB phosphorylationStearate is pro-inflammatory; this compound is anti-inflammatory.[9][9](--INVALID-LINK--)
Monocytic CellsPotentiates TNF-α induced MIP-1α production via TLR4/IRF3Not reported to have the same effectStearate enhances inflammatory responses.[10][10](--INVALID-LINK--)
Cell Proliferation MDA-MB-231 Breast Cancer Cells(Compared to palmitate which reduced PI3-K activity)Stimulated cell proliferation and activated PI3-KThis compound promotes proliferation in this cancer cell line.[11][11](--INVALID-LINK--)
Insulin Signaling L6 Skeletal Muscle Cells(Compared to palmitate which inhibited insulin signaling)Prevented palmitate-induced inhibition of insulin-stimulated Akt phosphorylationThis compound can protect against saturated fatty acid-induced insulin resistance.[12][12](--INVALID-LINK--)

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by this compound and stearate.

Stearate-Induced TLR4 Signaling Pathway

Stearate Stearate TLR4 TLR4/MD2 Stearate->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB JNK JNK MyD88->JNK TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Inflammation Inflammation (TNF-α, IL-6, MIP-1α) IRF3->Inflammation NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: Stearate activates TLR4, leading to inflammatory and apoptotic signaling.

This compound-Activated GPR40 Signaling Pathway

This compound This compound GPR40 GPR40 This compound->GPR40 Binds Gq11 Gαq/11 GPR40->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_channel L-type Ca²⁺ Channel DAG->Ca_channel Ca_release->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: this compound stimulates insulin secretion via the GPR40-PLC-Ca²⁺ pathway.

Stearate-Induced ER Stress and Apoptosis

Stearate Stearate ER_Stress ER Stress Stearate->ER_Stress PERK PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ER_Stress Inhibits

Caption: Stearate triggers apoptosis through the PERK-eIF2α-ATF4-CHOP ER stress pathway.

This compound-Mediated AMPK Activation and Protective Effects

This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 ER_Stress ER Stress AMPK->ER_Stress Inhibits Inflammation Inflammation AMPK->Inflammation Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates FAO Fatty Acid Oxidation PGC1a->FAO Promotes

Caption: this compound activates AMPK, promoting fatty acid oxidation and inhibiting ER stress and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in the comparison of this compound and stearate signaling.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: A variety of cell lines are utilized to study fatty acid effects, including human aortic endothelial cells (HAECs), mouse C2C12 myotubes, human pancreatic β-cell line NES2Y, and various cancer cell lines (e.g., OVCAR5, MDA-MB-231).

  • Fatty Acid Preparation: Fatty acids (this compound and stearate) are typically dissolved in ethanol (B145695) or DMSO and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate their solubility and delivery in cell culture media. The final concentration of fatty acids used in experiments can range from 5 µM to 500 µM, depending on the cell type and the specific endpoint being measured.[1][9][11]

  • Treatment Conditions: Cells are often serum-starved for a period (e.g., 24 hours) before the addition of fatty acid-BSA complexes.[11] Treatment duration can vary from minutes for rapid signaling events to 24-72 hours for assessing long-term effects like apoptosis or changes in gene expression.[1][5][13]

Analysis of Apoptosis
  • Annexin V/Propidium Iodide (PI) Staining: This is a common method to quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[1]

    • Protocol: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.

Western Blotting for Signaling Protein Activation
  • Purpose: To detect the expression and phosphorylation status of key signaling proteins.

  • Protocol:

    • Cell Lysis: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-PERK, total PERK, phospho-NF-κB, total NF-κB).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[5][7][9]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • Purpose: To measure the mRNA levels of genes involved in inflammation, ER stress, and other relevant pathways.

  • Protocol:

    • RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for the genes of interest (e.g., TNF, IL6, ICAM1, CHOP). Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB).

NF-κB DNA-Binding Activity Assay
  • Purpose: To measure the activation of NF-κB by assessing its ability to bind to its consensus DNA sequence.

  • Protocol: Nuclear extracts are prepared from treated cells. An ELISA-based assay is then used where a plate is coated with an oligonucleotide containing the NF-κB consensus site. The nuclear extracts are added to the wells, and the bound NF-κB is detected using a primary antibody specific for an NF-κB subunit (e.g., p65), followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[6]

Fatty Acid Oxidation Assay
  • Purpose: To measure the rate of fatty acid oxidation.

  • Protocol: Cells are incubated with radiolabeled fatty acids (e.g., [1-¹⁴C]oleic acid). The rate of oxidation is determined by measuring the production of ¹⁴CO₂ or ¹⁴C-labeled acid-soluble metabolites.[14]

Conclusion

The signaling pathways activated by this compound and stearate are distinct and have significant implications for cellular function. Stearate generally promotes lipotoxicity through inflammatory and ER stress pathways, contributing to conditions like insulin resistance and apoptosis. In contrast, this compound often acts as a protective agent, stimulating metabolic pathways that enhance energy expenditure and mitigate the harmful effects of saturated fatty acids. For researchers and drug development professionals, these differences highlight the potential for targeted nutritional and pharmacological interventions. Modulating the activity of key signaling nodes such as TLR4, GPR40, and AMPK could offer therapeutic avenues for a variety of metabolic and inflammatory diseases. Further research into the intricate crosstalk between these pathways will undoubtedly unveil new opportunities for therapeutic innovation.

References

A Comparative Analysis of Synthetic vs. Natural Oleic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural oleic acid is a critical decision that can impact the precision, reproducibility, and outcome of experiments and formulations. This guide provides an objective comparison of the two, supported by available data, to aid in selecting the appropriate grade for specific applications.

Oleic acid (cis-9-octadecenoic acid), a monounsaturated omega-9 fatty acid, is a ubiquitous component of natural fats and oils.[1] Its versatile properties make it an invaluable excipient in pharmaceutical formulations, where it can act as a penetration enhancer, emulsifier, and solubility enhancer.[2] The primary distinction between "natural" and "synthetic" oleic acid lies in their production methods, which in turn influences their purity and impurity profiles.

Production and Purification: A Tale of Two Origins

Natural Oleic Acid is predominantly derived from the hydrolysis of triglycerides in vegetable oils (such as olive, palm, and sunflower oil) and animal fats.[1][3] This process is typically followed by fractionation to separate oleic acid from other fatty acids.[3] Common purification techniques for natural oleic acid include:

  • Hydrolysis and Saponification: Triglycerides are broken down into glycerol (B35011) and free fatty acids. Saponification involves reacting the fats with an alkali to produce soap, which is then acidified to yield the fatty acids.

  • Crystallization: Low-temperature crystallization can be employed to separate oleic acid from saturated fatty acids.

  • Urea Complexation: This method is used to selectively crystallize and remove saturated and polyunsaturated fatty acids, thereby concentrating the oleic acid.

Synthetic Oleic Acid , in the context of industrial production, often refers to oleic acid produced through chemical modifications of fatty acid mixtures derived from natural sources. However, more controlled synthetic routes exist, although they are less common for bulk production. The term can also encompass oleic acid produced through processes that involve significant chemical transformation rather than simple extraction and purification.

Purity and Impurity Profiles: The Critical Difference

The performance of oleic acid in sensitive applications is largely dictated by its purity and the nature of its impurities. Commercial grades of oleic acid, whether from natural or synthetic-like industrial processes, are typically mixtures of various fatty acids.[3]

GradeTypical Oleic Acid PurityCommon Impurities
Industrial Grade 60-90%Linoleic acid, palmitic acid, stearic acid, other saturated and unsaturated fatty acids.[4]
Food Grade High purity, compliant with food safety standards.-
Pharmaceutical Grade >99%Minimal impurities, manufactured under strict regulatory guidelines.

Table 1: Comparison of Different Grades of Oleic Acid.

The impurity profile of naturally derived oleic acid is highly dependent on its source. For instance, oleic acid from olive oil will have a different fatty acid composition compared to that from palm oil. Processing methods can also introduce impurities such as trans-fatty acids (elaidic acid), oxidation products, and unsaponifiable matter.[3] Synthetic routes, while potentially offering higher purity, may introduce process-related impurities that are not typically found in natural sources.

Performance in Drug Delivery and Research Applications

While direct comparative studies with experimental data on the performance of "synthetic" versus "natural" oleic acid are scarce in publicly available literature, the emphasis is consistently placed on the importance of high purity for optimal and reproducible results in pharmaceutical and research settings.

High-purity oleic acid is crucial for:

  • Consistent Formulation Performance: The presence of other fatty acids can alter the physicochemical properties of formulations, such as solubility and emulsification capacity.

  • Predictable Biological Activity: Different fatty acids can have varying effects on cellular pathways. For instance, while oleic acid has been shown to have certain effects on signaling pathways, the presence of saturated fatty acids like palmitic acid can have different or even opposing effects.[5]

  • Enhanced Stability: Polyunsaturated fatty acids, common impurities in lower-grade oleic acid, are more prone to oxidation, which can degrade the product and introduce reactive species.

In the development of nanostructured lipid carriers (NLCs) for drug delivery, the ratio of liquid lipids (like oleic acid) to solid lipids (like stearic acid) is a critical parameter affecting particle size and drug entrapment efficiency.[6] The use of high-purity oleic acid ensures that this ratio is accurately controlled, leading to more consistent and reproducible nanoparticle characteristics.

Oleic Acid and Cellular Signaling Pathways

Oleic acid is not merely an excipient but also a bioactive molecule that can influence cellular signaling pathways. Understanding these interactions is crucial for drug development and biological research.

PI3K/Akt Signaling Pathway

Oleic acid has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in various cell types, including vascular smooth muscle cells.[7] This pathway is central to cell growth, proliferation, and survival. The activation of Akt by oleic acid can be inhibited by specific PI3K inhibitors like LY294002 and wortmannin.[7]

PI3K_Akt_Signaling OA Oleic Acid Receptor Cell Surface Receptor OA->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Cellular Responses (Proliferation, Survival) Akt->Downstream cAMP_PKA_Signaling OA Oleic Acid AC Adenylyl Cyclase OA->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Fatty Acid Oxidation) PKA->Downstream GC_FID_Workflow Sample Oleic Acid Sample Derivatization Derivatization (Methylation) Sample->Derivatization Extraction Extraction of FAMEs Derivatization->Extraction GC_FID GC-FID Analysis Extraction->GC_FID Data Data Analysis (Peak Identification & Quantification) GC_FID->Data Result Fatty Acid Profile (% Oleic Acid & Impurities) Data->Result

References

Confirming Oleate Hydratase Activity with Substrate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleate hydratases (OHs) are enzymes that catalyze the hydration of the double bond in unsaturated fatty acids, a reaction of significant interest for the production of valuable hydroxy fatty acids used in various industries, including cosmetics, polymers, and as chemical intermediates.[1][2] Verifying the enzymatic activity of this compound hydratases and understanding their substrate specificity are crucial steps in both fundamental research and the development of biotechnological applications. This guide provides a comparative overview of methodologies for confirming this compound hydratase activity, with a focus on the use of substrate analogs, supported by experimental data and detailed protocols.

Comparative Analysis of Substrates and Substrate Analogs

This compound hydratases exhibit activity towards a range of unsaturated fatty acids beyond their namesake, oleic acid. The substrate scope can include other naturally occurring fatty acids, and in some research contexts, substrate analogs are employed to probe the enzyme's active site and mechanism.[3][4]

Substrate/AnalogEnzyme SourceApparent Km (µM)kcat (min-1)Key Findings & Notes
Oleic Acid (C18:1, cis-9) Staphylococcus aureus (SaOhyA)5.9 ± 0.6-The primary substrate for most characterized this compound hydratases. SaOhyA specifically hydrates the cis-9 double bond.[5]
Macrococcus caseolyticus-470Demonstrates high catalytic efficiency with this compound.[6]
Palmitoleic Acid (C16:1, cis-9) Staphylococcus aureus (SaOhyA)--An excellent substrate for SaOhyA, indicating flexibility in acyl chain length recognition.[5]
Macrococcus caseolyticus--The second most favored substrate after this compound for this enzyme.[6]
Linoleic Acid (C18:2, cis-9,12) Lactobacillus rhamnosus--Converted to (12Z)-10-hydroxy-octadecenoic acid, demonstrating the enzyme's ability to act on polyunsaturated fatty acids. The activity is generally lower compared to oleic acid.[7][8]
Linolenic Acid (C18:3, cis-9,12,15) Lactobacillus rhamnosus--Converted to (12Z,15Z)-10-hydroxy-octadecadienoic acid, with activity being the lowest among oleic, linoleic, and linolenic acids for this enzyme.[7]
Polyethylene Glycol 400 (PEG400) Staphylococcus aureus (OhyA)--Used as a substrate analog in structural studies to understand the binding of fatty acids in the active site. The hydroxyl group of PEG400 mimics the position of the water molecule involved in the hydration reaction.[4]

Note: The kinetic parameters (Km and kcat) are highly dependent on the specific enzyme, assay conditions (pH, temperature), and the presence of cofactors like FAD.[5][6] Direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

Accurate determination of this compound hydratase activity requires robust experimental protocols. Below are two common methods for assaying enzyme activity.

Direct Product Quantification by Chromatography

This method involves the direct measurement of the hydroxylated fatty acid product formed in the enzymatic reaction.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 6.0), 20 µM FAD, and the purified this compound hydratase enzyme (e.g., 0.75 mg/mL).[9]

    • Add the fatty acid substrate (e.g., 10 mM oleic acid) to initiate the reaction. The substrate can be dissolved in a small amount of an organic solvent like ethanol (B145695) (e.g., 2% v/v) to aid solubility.[9]

    • Incubate the reaction at a controlled temperature (e.g., 37°C) under anaerobic conditions for a defined period (e.g., 15-60 minutes).[9]

    • Include two negative controls: one without the substrate and another without the enzyme.[9]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by acidification (e.g., adding HCl).

    • Extract the fatty acids from the reaction mixture using an organic solvent such as ethyl acetate.

  • Analysis:

    • Derivatize the extracted fatty acids (e.g., by silylation) to make them volatile for gas chromatography (GC) analysis.[10]

    • Analyze the samples using GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) to separate and quantify the substrate and the hydroxylated product.[11]

    • Identify and quantify the product peak by comparing its retention time and mass spectrum to a known standard of the corresponding hydroxy fatty acid.[11]

Coupled Enzyme Spectrophotometric Assay

This is a continuous assay that couples the formation of the hydroxy fatty acid to a reaction that produces a change in absorbance, allowing for real-time monitoring of enzyme activity.

Protocol:

  • Assay Principle: The hydration of the unsaturated fatty acid by this compound hydratase produces a secondary alcohol (the hydroxy fatty acid). This product is then used as a substrate by a secondary alcohol dehydrogenase (ADH), which oxidizes it to a ketone. This oxidation is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[12][13]

  • Reaction Setup:

    • Prepare a reaction mixture in a 96-well plate or a cuvette containing:

      • 50 mM PIPES buffer (pH 6.5).[12]

      • The unsaturated fatty acid substrate (e.g., 2.5 mM oleic acid), often dissolved in a co-solvent like DMSO (e.g., 10%).[12]

      • 2 mM NAD+.[12]

      • A suitable secondary alcohol dehydrogenase (e.g., ADH010).[12]

      • The this compound hydratase enzyme preparation.

  • Measurement:

    • Initiate the reaction by adding the this compound hydratase.

    • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer or plate reader.

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change, using the molar extinction coefficient of NADH (ε340 = 6.22 mM-1 cm-1).[12]

Visualizing the Process

Enzymatic Reaction Pathway

The following diagram illustrates the conversion of oleic acid to (R)-10-hydroxystearic acid by this compound hydratase.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Oleic_Acid Oleic Acid (C18:1, cis-9) OH This compound Hydratase (FAD-dependent) Oleic_Acid->OH Water H₂O Water->OH 10_HSA (R)-10-Hydroxystearic Acid OH->10_HSA

Caption: this compound hydratase catalyzes the addition of water to oleic acid.

Experimental Workflow for Activity Confirmation

This diagram outlines the key steps involved in confirming the enzymatic activity of this compound hydratase using a substrate analog.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Prepare Purified This compound Hydratase Reaction_Setup Set up Reaction Mixture Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate/ Substrate Analog Solution Substrate_Prep->Reaction_Setup Buffer_Prep Prepare Reaction Buffer (with FAD) Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract Products Termination->Extraction Chromatography Analyze by GC-MS/FID Extraction->Chromatography Data_Analysis Quantify Product Formation Chromatography->Data_Analysis

Caption: Workflow for this compound hydratase activity assay using chromatography.

References

Safety Operating Guide

Proper Disposal Procedures for Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and regulatory compliance. Oleates, including oleic acid and its salts like sodium oleate, are common reagents in various research applications. While generally not classified as hazardous substances, they require adherence to proper disposal protocols.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound compounds.

Immediate Safety and Handling

Before handling oleates, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and follow standard laboratory handling precautions to minimize exposure.

Personal Protective Equipment (PPE):

  • Hand Protection: Use chemically resistant gloves (e.g., PVC or nitrile rubber).[5]

  • Eye Protection: Wear safety glasses with side shields or goggles that are ANSI Z87.1 certified.[1][5]

  • Body Protection: A standard laboratory coat should be worn.[1][2]

  • Respiratory Protection: Not typically required under normal conditions with adequate ventilation. A dust mask is recommended if dust is generated from solid this compound salts.[1][4]

Handling and Storage:

  • Ensure adequate ventilation in the handling area.[2]

  • Store oleates in tightly closed containers in a cool, dry, and well-ventilated location.[1][2]

  • Keep them away from strong oxidizing agents, strong acids, or bases.[2][6]

  • Always wash hands thoroughly after handling the chemical.[1][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety. The procedure varies slightly depending on whether the this compound is in solid (e.g., sodium this compound powder) or liquid (e.g., oleic acid) form.

For Dry Spills (Sodium this compound):

  • Evacuate and Ventilate: For significant spills, evacuate unnecessary personnel and ensure the area is well-ventilated.[1]

  • Containment: Prevent the powder from spreading or becoming airborne. Avoid generating dust.[1][3]

  • Cleanup: Carefully sweep up the material.[3] Place the collected solid into a sealed, clearly labeled container for disposal.[1]

  • Decontamination: Wash the spill site with water once the material has been collected.[1]

For Liquid Spills (Oleic Acid or Solutions):

  • Containment: Use an inert absorbent material such as sand, earth, or absorbent pads to contain the spill.[7][8] Prevent the spill from entering drains, sewers, or waterways.[2][7][9]

  • Cleanup: Take up the liquid spill into the absorbent material.[7]

  • Disposal: Place the contaminated absorbent material into a suitable, sealed, and labeled container for disposal.[1][2][7]

  • Decontamination: Solvent wash the contaminated surfaces with alcohol, followed by washing with a strong soap and water solution.[8]

Step-by-Step Disposal Procedure

The primary and recommended method for this compound disposal is through a licensed waste disposal contractor. Discharging oleates into sewers or drains is generally not permitted and should be avoided.[2][6][9]

  • Waste Identification and Collection: Collect waste this compound, including any contaminated materials from spills, in a designated, sealed, and clearly labeled container.[1][3] Contaminated packaging should be treated in the same manner as the chemical itself.[2][9]

  • Waste Characterization: While oleates are often not classified as hazardous waste, it is the generator's responsibility to properly characterize the waste according to local, state, and federal regulations.[2][10] If the this compound is mixed with hazardous materials (e.g., solvents, heavy metals), it must be managed as hazardous waste.[11]

  • Engage a Licensed Waste Disposal Service: Contact a certified chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1][3][7] Provide the waste disposal company with the Safety Data Sheet (SDS) for the specific this compound compound.[1]

  • Documentation: Maintain detailed records of all waste disposal activities, including dates, quantities, and the name of the disposal company, as required by your institution and local regulations.[1]

Summary of Safety and Handling Data

The following table summarizes key quantitative and qualitative data for handling oleates, primarily focusing on oleic acid and sodium this compound.

ParameterSpecificationSource(s)
PPE Standards Eye Protection: ANSI Z87.1, EN 166[1][3]
Glove Standards: EN 374
Physical State Oleic Acid: Liquid[7]
Sodium this compound: Solid[3]
Storage Conditions Cool, dry, well-ventilated area; protect from air and light.[3][8]
Incompatible Materials Strong oxidizing agents, strong bases, powdered aluminum.[2][6]
Acute Oral Toxicity (LD50, Rat) Oleic Acid: > 25,000 mg/kg[6]
Disposal Route Primary: Licensed disposal contractor.[1][3][7]
Secondary: Landfill for non-hazardous solid waste may be an option, confirm locally.[1][2]
Prohibited Disposal Do not discharge into sewers or waterways.[2][6][9]

This compound Disposal Workflow

The logical workflow for making decisions regarding this compound disposal is outlined in the diagram below. This process ensures that waste is handled safely and in compliance with all regulations from initial identification to final documentation.

OleateDisposalWorkflow start Start: this compound Waste Generated identify 1. Identify & Segregate Collect waste in a labeled, sealed container. start->identify assess 2. Assess Contamination Is the waste mixed with hazardous chemicals? identify->assess non_haz 3a. Non-Hazardous Waste Label as 'Non-Hazardous Chemical Waste'. assess->non_haz No haz 3b. Hazardous Waste Follow institutional hazardous waste procedures. assess->haz Yes contact 4. Arrange Disposal Contact licensed waste contractor. Provide SDS. non_haz->contact haz->contact document 5. Document Disposal Maintain records of quantity, date, and contractor. contact->document end_point End: Disposal Complete document->end_point

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Oleates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as oleates. This guide provides immediate, essential safety and logistical information for the handling of oleates, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling Oleates

The selection of appropriate PPE is the first line of defense against chemical exposure. The required PPE for handling oleates depends on the specific procedures being performed and the potential for splashing, aerosolization, or significant contamination.

Eye and Face Protection

  • Routine Use: For general handling and weighing of oleates where there is a low risk of splashing, safety glasses with side shields are the minimum requirement.[1][2]

  • Potential for Splash: When preparing solutions, transferring oleates, or in any situation with a risk of splashing, chemical safety goggles are mandatory.[1][3] For handling larger volumes or when the splash hazard is significant, a face shield should be worn in addition to chemical safety goggles.[1][3] All eye and face protection must comply with ANSI Z87.1 standards.[2]

Skin Protection

  • Gloves: Chemical-resistant gloves are essential. Nitrile and neoprene gloves are recommended for handling oleic acid and its derivatives.[4][5][6] It is crucial to select gloves with an adequate breakthrough time for the specific oleate and duration of handling.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use.[8] If contamination occurs, gloves should be removed immediately and replaced.

  • Protective Clothing: A lab coat should be worn to protect the skin and personal clothing from contamination.[9] For procedures with a high risk of splashing or for spill cleanup, a chemical-resistant apron or suit may be necessary.[10]

Respiratory Protection

  • Standard Handling: Under normal laboratory conditions with adequate local exhaust ventilation, such as a chemical fume hood, respiratory protection is generally not required.[11]

  • Aerosol or Dust Generation: If there is a potential for generating dust (for solid oleates) or aerosols, a NIOSH-approved respirator is necessary.[8][12] For particulates, a respirator with at least an N95 filter is recommended.[12][13] If vapors are a concern, an air-purifying respirator with an organic vapor cartridge should be used.[8][14]

  • Emergency Situations: In the event of a large spill or in areas with unknown concentrations, a self-contained breathing apparatus (SCBA) may be required.[10]

Glove Compatibility for Oleic Acid

The following table summarizes the chemical resistance of common laboratory glove materials to Oleic Acid. Breakthrough time refers to the time it takes for the chemical to permeate the glove material.

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Nitrile > 480[15]Excellent[4][6]Excellent for prolonged contact.
Neoprene > 480[4]Excellent[4]Excellent for prolonged contact.
Natural Rubber (Latex) Not Recommended[5][16]Fair[5][6]Poor - Avoid use.
Polyvinyl Chloride (PVC) Not Recommended[17]Fair[6]Limited Use - Suitable for short-term splash protection only.

Data is based on testing with Oleic Acid (99%+ concentration) and may vary based on the specific this compound, glove thickness, and manufacturer. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling oleates is crucial for safety and procedural consistency.

  • Risk Assessment and Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety data sheet (SDS) for the specific this compound is available and has been reviewed.

    • Verify that an eyewash station and safety shower are accessible.

    • Prepare the work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.

  • Donning PPE:

    • Put on a lab coat.

    • Don the appropriate eye and face protection.

    • Wash and dry hands thoroughly before putting on the correct chemical-resistant gloves.

  • Handling and Experimental Use:

    • Handle oleates with care to avoid spills and the generation of aerosols or dust.

    • Use appropriate tools for transfers, such as spatulas or pipettes.

    • Keep containers of oleates closed when not in use.

  • Post-Handling and Decontamination:

    • Decontaminate the work surface with an appropriate cleaning agent. For oily residues, a detergent solution or a suitable solvent like isopropanol (B130326) or ethanol (B145695) can be effective, followed by a water rinse.[18][19]

    • Properly doff PPE to avoid self-contamination.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment & Review SDS prepare_workspace Prepare Workspace (Fume Hood) risk_assessment->prepare_workspace Proceed gather_ppe Gather Appropriate PPE prepare_workspace->gather_ppe Proceed don_ppe Don PPE gather_ppe->don_ppe Proceed perform_experiment Perform Experiment don_ppe->perform_experiment Proceed store_this compound Securely Store this compound perform_experiment->store_this compound After Use decontaminate_workspace Decontaminate Workspace store_this compound->decontaminate_workspace Proceed to Cleanup doff_ppe Doff PPE decontaminate_workspace->doff_ppe Proceed dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste Proceed

Workflow for the safe handling of oleates.

Disposal Plan

Proper disposal of this compound-contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and any other contaminated items, should be considered hazardous waste.[5][6] Place these items in a designated, leak-proof, and clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused oleates and solutions containing oleates should be collected in a separate, compatible, and labeled hazardous waste container. Do not pour oleates down the drain.[20][21]

  • Solid Waste: Contaminated solid materials, such as absorbent pads used for spills, should also be disposed of as hazardous waste in a designated container.[20]

Disposal Procedures:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[20][21]

  • Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[21]

  • Ensure all waste containers are securely sealed before removal from the laboratory.

By implementing these safety and handling protocols, researchers can significantly mitigate the risks associated with working with oleates, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.